2-Chlorobenzoylacetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-chlorophenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSWHTFHLWSSQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370158 | |
| Record name | 2-Chlorobenzoylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40018-25-5 | |
| Record name | 2-Chloro-β-oxobenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40018-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chlorobenzoyl)acetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040018255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorobenzoylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chlorobenzoylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
IUPAC name for 3-(2-chlorophenyl)-3-oxopropanenitrile
An In-depth Technical Guide to 3-(2-chlorophenyl)-3-oxopropanenitrile
Abstract
3-(2-chlorophenyl)-3-oxopropanenitrile, also widely known by its common name 2-chlorobenzoylacetonitrile, is a bifunctional organic compound of significant interest to the chemical and pharmaceutical industries. As a β-ketonitrile, its structure incorporates a ketone, a nitrile, and an activated methylene group, making it a highly versatile precursor for the synthesis of a wide array of complex molecules, particularly heterocyclic systems. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, synthesis, reactivity, and analytical profile. Furthermore, it delves into its applications as a key building block in drug discovery and organic synthesis, while also outlining critical safety and handling protocols for laboratory and industrial settings.
Chemical Identity and Nomenclature
Precise identification is paramount in chemical research and development. 3-(2-chlorophenyl)-3-oxopropanenitrile is systematically named and registered under several identifiers, which are crucial for database searches, procurement, and regulatory compliance.
| Identifier | Value | Source |
| Preferred IUPAC Name | 3-(2-chlorophenyl)-3-oxopropanenitrile | [1][2] |
| Common Synonym | This compound | [3] |
| CAS Number | 40018-25-5 | [1][2] |
| Molecular Formula | C₉H₆ClNO | [2][4] |
| Molecular Weight | 179.60 g/mol | [2] |
| InChI Key | SBSWHTFHLWSSQS-UHFFFAOYSA-N | [1][2] |
| SMILES | C1=CC=C(C(=C1)C(=O)CC#N)Cl | [2] |
Physicochemical Properties
The physical state and solubility of a compound dictate its handling, reaction conditions, and purification methods. This compound is a solid at ambient temperature, with solubility characteristics typical of polar organic molecules.[1][3]
| Property | Value | Source |
| Appearance | Solid, typically a yellow or off-white crystalline powder | [1][3][4] |
| Melting Point | 55-59 °C | [5][4] |
| Boiling Point | ~302 °C (Predicted) | [4] |
| Solubility | Low solubility in water; Soluble in organic solvents such as methanol and chloroform. | [3][4] |
| Storage Temperature | Ambient, store in a cool, dry place | [1][3] |
Synthesis and Chemical Reactivity
As a β-ketonitrile, the value of this compound lies in its reactivity, which is governed by its three primary functional components: the electrophilic carbonyl carbon, the electrophilic nitrile carbon, and the acidic α-carbon of the methylene group.
General Synthetic Pathway
The synthesis of β-ketonitriles like this compound is typically achieved via a base-mediated condensation reaction. A common and effective strategy is the Claisen-type condensation between an appropriate ester (e.g., ethyl 2-chlorobenzoate) and acetonitrile. The base (e.g., sodium ethoxide or sodium hydride) deprotonates acetonitrile to generate a nucleophilic carbanion, which then attacks the electrophilic carbonyl of the ester, leading to the target molecule after an acidic workup.
The most notable application is in multicomponent reactions like the Gewald synthesis, where it reacts with elemental sulfur and an amine to form highly substituted 2-aminothiophenes in a single pot. [6]This efficiency is highly valued in drug discovery for the rapid generation of compound libraries.
Spectroscopic and Analytical Profile
Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The predicted data below serve as a benchmark for researchers working with this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. [7] Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Multiplicity | Approx. Chemical Shift (δ, ppm) | Rationale |
|---|---|---|---|
| Methylene (-CH₂) | Singlet | 3.9 - 4.2 | Positioned between two electron-withdrawing groups (carbonyl and nitrile). |
| Aromatic (Ar-H) | Multiplet | 7.3 - 7.8 | Complex splitting pattern due to ortho-chloro substitution on the benzene ring. |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Approx. Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| Carbonyl (C=O) | 185 - 195 | Typical range for a ketone carbonyl carbon. [7] |
| Nitrile (C≡N) | 114 - 120 | Characteristic chemical shift for a nitrile carbon. [7] |
| Aromatic (Ar-C) | 125 - 140 | Multiple signals corresponding to the substituted benzene ring carbons. |
| Methylene (-CH₂) | 40 - 45 | Aliphatic carbon deshielded by adjacent functional groups. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies. [8][9] Table 3: Key IR Absorption Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Nitrile (C≡N) | Stretch | 2220 - 2260 |
| Carbonyl (C=O) | Stretch | 1690 - 1715 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-Cl | Stretch | 750 - 800 |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition. [8]* Molecular Ion (M⁺): A characteristic pair of peaks is expected at m/z 179 and 181 in an approximate 3:1 ratio, corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes, respectively.
-
Key Fragments: Common fragmentation pathways would include the loss of a cyano radical (·CN), carbon monoxide (CO), or the entire 2-chlorobenzoyl cation ([C₇H₄ClO]⁺).
Applications in Drug Development and Organic Synthesis
The utility of this compound extends beyond being a simple intermediate; it is a strategic building block for constructing molecular scaffolds with proven biological activity. Derivatives of 3-oxopropanenitrile are key components in the synthesis of Janus kinase (JAK) inhibitors, which are targeted therapies for inflammatory diseases. [10]
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative
This protocol provides a self-validating, step-by-step methodology for a common application of this compound.
Objective: To synthesize a 2-amino-3-cyano-4-substituted-thiophene derivative.
Materials:
-
3-(2-chlorophenyl)-3-oxopropanenitrile
-
An appropriate aldehyde or ketone (e.g., cyclohexanone)
-
Elemental sulfur
-
A secondary amine (e.g., morpholine)
-
Ethanol (solvent)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(2-chlorophenyl)-3-oxopropanenitrile (1 equivalent), the chosen ketone/aldehyde (1 eq.), and elemental sulfur (1.1 eq.) in ethanol.
-
Catalyst Addition: Add a catalytic amount of the secondary amine (0.1-0.2 eq.). The amine acts as a base to facilitate the initial Knoevenagel condensation and subsequent steps.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the crude solid by vacuum filtration, wash with cold ethanol to remove impurities, and dry. If necessary, further purify the product by recrystallization or column chromatography.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when handling any chemical reagent. This compound possesses moderate toxicity and requires careful handling.
Hazard Identification
The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards. [1][11]
| Hazard Class | GHS Statement |
|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| STOT - Single Exposure | H335: May cause respiratory irritation |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [12]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield. [11][13] * Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. [12][13] * Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator. [12]* First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. [12][13] * Skin: Wash off with soap and plenty of water. [13] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [12] * Inhalation: Move the person to fresh air. [12][13]
-
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents. [3][12]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains. [11]
Conclusion
3-(2-chlorophenyl)-3-oxopropanenitrile is a valuable and versatile chemical intermediate. Its unique combination of reactive functional groups provides a reliable entry point for the synthesis of diverse and complex molecular architectures, particularly heterocyclic compounds of high interest in medicinal chemistry and materials science. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective utilization in research and development.
References
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- PubChem. (n.d.). 2-(3-Chlorophenyl)-3-oxopropanenitrile.
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- ChemBK. (2024). 3-(2'-CHLOROPHENYL)-3-OXOPROPANENITRILE.
- MySkinRecipes. (n.d.). 3-(2-Chlorophenyl)-2-(4-chlorophenyl)-3-oxopropanenitrile.
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- BIOSYNCE. (n.d.). 3-(2-Fluorophenyl)-3-oxopropanenitrile CAS 31915-26-1.
- YouTube. (2017). Make 2-(p-chlorophenyl)-3-oxopentanenitrile - Step 5 in Pyrimethamine Synthesis.
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- PubMed Central. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity.
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An In-Depth Technical Guide to 2-Chlorobenzoylacetonitrile (CAS 40018-25-5): Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 2-Chlorobenzoylacetonitrile (CAS 40018-25-5), a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's synthesis, physicochemical properties, analytical characterization, and potential biological significance based on available data and structure-activity relationships.
Introduction and Physicochemical Profile
This compound, with the IUPAC name 3-(2-chlorophenyl)-3-oxopropanenitrile, is a bifunctional molecule featuring a chlorinated benzene ring, a ketone, and a nitrile group.[1] This unique combination of functional groups makes it a valuable precursor in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 40018-25-5 | [1][2] |
| Molecular Formula | C₉H₆ClNO | [1] |
| Molecular Weight | 179.61 g/mol | [3] |
| Appearance | Yellowish solid | [4] |
| Melting Point | 58 - 60 °C | [3] |
| Solubility | Soluble in common organic solvents like ethanol and acetone; low solubility in water. | [4] |
| Purity | Typically available at ≥97% | [2] |
Structure:
Caption: Chemical structure of this compound.
Synthesis of this compound
A likely synthetic route involves the reaction of a 2-chlorobenzoyl derivative, such as 2-chlorobenzoyl chloride, with acetonitrile in the presence of a strong, non-nucleophilic base like sodium amide or sodium hydride.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Disclaimer: This is a hypothetical protocol based on established chemical principles. It should be optimized and validated in a laboratory setting.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Acetonitrile: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of anhydrous acetonitrile (1.0 equivalent) in anhydrous THF via the dropping funnel. Stir the mixture at 0 °C for 30 minutes.
-
Addition of 2-Chlorobenzoyl Chloride: Add a solution of 2-chlorobenzoyl chloride (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Acidify the mixture with dilute hydrochloric acid to a pH of approximately 3-4.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Analytical Characterization
A thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.
Spectroscopic Data
While a complete set of validated spectra is not publicly available, some data has been reported:
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the carbonyl (C=O) stretch (around 1680-1700 cm⁻¹), the nitrile (C≡N) stretch (around 2250-2260 cm⁻¹), and C-Cl stretching vibrations.[5]
-
Raman Spectroscopy: Raman spectroscopy can also be used to identify the characteristic vibrational modes of the functional groups.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would likely show a multiplet in the aromatic region (around 7.2-7.8 ppm) corresponding to the four protons on the chlorinated benzene ring, and a singlet for the two methylene protons (CH₂) adjacent to the carbonyl and nitrile groups.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the nitrile carbon, the methylene carbon, and the carbons of the aromatic ring.
-
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound (m/z ≈ 179.6) and provide fragmentation patterns useful for structural elucidation.
Chromatographic Methods (Proposed)
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for purity determination and reaction monitoring. A C18 column with a mobile phase gradient of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) would be a good starting point for method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile impurities and for confirming the identity of the product. A non-polar capillary column would likely provide good separation.
Potential Biological Activity and Toxicological Profile (Hypothetical)
There is limited publicly available data on the biological activity of this compound itself. However, based on its chemical structure and the known activities of related compounds, some potential areas of interest for future research can be proposed.
Potential Areas of Biological Investigation
-
Antimicrobial Activity: Many nitrile-containing compounds and chlorinated aromatics exhibit antimicrobial properties. It would be worthwhile to screen this compound against a panel of bacteria and fungi.
-
Cytotoxicity and Anticancer Potential: Structurally related compounds, such as chlorinated phenylacrylonitriles, have shown cytotoxic effects against cancer cell lines. Investigations into the potential of this compound to inhibit cancer cell growth and induce apoptosis are warranted.
-
Enzyme Inhibition: The electrophilic nature of the carbonyl and nitrile groups suggests that this compound could act as an inhibitor for certain enzymes, particularly those with nucleophilic residues in their active sites.
Toxicological Summary
Safety data sheets indicate that this compound is harmful if swallowed and causes skin and eye irritation.[2][6] As with any chemical intermediate, appropriate personal protective equipment should be used when handling this compound. Further toxicological studies, including genotoxicity and repeated dose toxicity assays, would be necessary to fully characterize its safety profile.
Proposed ADME/Tox Screening Workflow
For a novel compound like this compound, a systematic evaluation of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is essential, especially if it is being considered as a scaffold for drug discovery.
Caption: Proposed workflow for ADME/Tox screening of this compound.
A comprehensive in vitro ADME/Tox characterization is crucial in early drug discovery to select the most promising lead compounds.[7] This typically involves a tiered approach, starting with in silico predictions and progressing to a battery of in vitro assays.[8]
Key In Vitro ADME/Tox Assays:
-
Solubility: Determining the aqueous solubility is a fundamental first step.
-
Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell permeability assays can predict intestinal absorption.
-
Metabolic Stability: Incubation with liver microsomes can assess the compound's susceptibility to metabolism by cytochrome P450 enzymes.
-
CYP450 Inhibition: Evaluating the potential of the compound to inhibit major CYP450 isoforms is crucial to predict drug-drug interactions.
-
Cytotoxicity: Standard cytotoxicity assays using cell lines such as HepG2 or HeLa can determine the compound's general toxicity.
-
Genotoxicity: The Ames test is a standard preliminary screen for mutagenic potential.[9]
Conclusion
This compound (CAS 40018-25-5) is a valuable chemical intermediate with a rich potential for the synthesis of more complex molecules. While direct data on its biological activity is scarce, its structural features suggest that it may possess interesting pharmacological properties that warrant further investigation. This technical guide provides a foundational understanding of its synthesis, characterization, and a roadmap for its potential evaluation as a lead compound in drug discovery. As with any novel chemical entity, a thorough and systematic investigation of its properties is essential for its safe and effective application.
References
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- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chlorobenzonitrile, 99%.
- NIST. (n.d.). 2-Chlorobenzyl cyanide.
- Heterocyclics Inc. (n.d.). 3-(2-Chlorophenyl)-3-oxopropanenitrile.
- Matrix Fine Chemicals. (n.d.). 3-(2-CHLOROPHENYL)-3-OXOPROPANENITRILE.
- Google Patents. (n.d.). US4388251A - Method for preparing 2-chlorobenzoyl chloride.
- Google Patents. (n.d.). US4476059A - Chloroacetonitrile synthesis.
- New Drug Approvals. (n.d.). organic synthesis.
- ResearchGate. (n.d.). The ADME-Tox profiles of the considered food additives.
- NIST. (n.d.). 2-Chlorobenzyl cyanide.
- Google Patents. (n.d.). US Patent for a process for preparing biphenylcarbonitriles.
- van de Waterbeemd, H., & Gifford, E. (2003). ADME-Tox in drug discovery: integration of experimental and computational technologies. Nature Reviews Drug Discovery, 2(3), 192-204.
- Google Patents. (n.d.). US3742014A - Preparation of benzonitriles.
- Medina-Franco, J. L., & Naveja, J. J. (2019). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS omega, 4(26), 21859–21867.
- NurdRage. (2017, August 26). Make 2-(p-chlorophenyl)-3-oxopentanenitrile - Step 5 in Pyrimethamine Synthesis [Video]. YouTube.
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- VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development.
- Satała, G., et al. (2021). The relationship between stereochemical and both, pharmacological and ADME-Tox, properties of the potent hydantoin 5-HT7R antagonist MF-8. Bioorganic chemistry, 106, 104466.
- Regulations.gov. (n.d.). Study Title Acetonitrile: In Vitro Dermal Absorption Rate Testing.
- Kim, J. H., et al. (2021). Genotoxicity study of 2-methoxyethanol and benzalkonium chloride through Comet assay using 3D cultured HepG2 cells. Toxicology and environmental health sciences, 13(4), 339–347.
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Physical and chemical properties of 2-Chlorobenzoylacetonitrile
An In-depth Technical Guide to 2-Chlorobenzoylacetonitrile
Abstract
This compound, systematically named 3-(2-chlorophenyl)-3-oxopropanenitrile, is a bifunctional organic compound of significant interest to the scientific community, particularly in the realms of pharmaceutical and agrochemical synthesis.[1][2] As a β-ketonitrile, its unique structural arrangement, featuring a chlorobenzoyl moiety, an active methylene group, and a nitrile function, renders it a highly versatile precursor for a diverse range of complex heterocyclic molecules. This guide provides an in-depth exploration of its core physical and chemical properties, validated analytical characterization methods, logical synthetic pathways, and its strategic applications in drug discovery. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and field-proven insights into leveraging this valuable chemical intermediate.
Core Chemical Identity and Physicochemical Properties
Accurate identification is the bedrock of all subsequent research. This compound is defined by a specific set of identifiers and properties that ensure its purity and suitability for synthetic applications.
The presence of the ortho-chloro substituent on the phenyl ring is a critical feature, sterically and electronically influencing the molecule's reactivity compared to its meta- and para-isomers. This substitution is known to impact metabolic stability and binding interactions in drug candidates, making ortho-substituted precursors like this one of particular interest.[3][4]
Table 1: Key Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 3-(2-chlorophenyl)-3-oxopropanenitrile | [1] |
| CAS Number | 40018-25-5 | [1][5] |
| Molecular Formula | C₉H₆ClNO | [1] |
| Molecular Weight | 179.60 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | Data not available for 2-chloro isomer. (Isomeric 4-chlorobenzoylacetonitrile melts at 129-133 °C) | [6] |
Analytical Characterization: A Self-Validating Protocol
In any research endeavor, confirming the identity and purity of a starting material is non-negotiable. The following spectroscopic methods form a self-validating system for the unambiguous characterization of this compound. The causality behind the expected spectral features is explained to provide a deeper understanding beyond mere data reporting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the structural backbone of the molecule.
-
¹H NMR: The proton NMR spectrum is predicted to show two key regions.
-
Aromatic Region (δ ≈ 7.4-7.8 ppm): Four protons on the ortho-substituted benzene ring will appear as a complex multiplet. The splitting pattern is a direct consequence of the electronic environment shaped by the chloro and acyl substituents.
-
Methylene Region (δ ≈ 4.2-4.5 ppm): The two protons of the methylene group (-CH₂-) are flanked by two strong electron-withdrawing groups (carbonyl and nitrile). This deshielding effect shifts their resonance significantly downfield. They are expected to appear as a sharp singlet, as there are no adjacent protons to couple with. This singlet is a hallmark signature of the β-ketonitrile scaffold.
-
-
¹³C NMR: The carbon spectrum provides a census of all carbon environments.
-
Carbonyl Carbon (C=O): Expected to be the most downfield signal (δ ≈ 185-195 ppm) due to the strong deshielding by the oxygen atom.
-
Aromatic Carbons: Six distinct signals are expected in the δ ≈ 125-140 ppm range, reflecting the asymmetric nature of the substituted ring.
-
Nitrile Carbon (C≡N): A characteristically sharp signal around δ ≈ 115 ppm.
-
Methylene Carbon (-CH₂-): A signal in the δ ≈ 35-45 ppm range, shifted downfield by the adjacent electron-withdrawing groups.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum is dominated by two highly characteristic absorption bands.[1]
-
Nitrile (C≡N) Stretch: A sharp, intense peak at approximately 2250 cm⁻¹ . The position and sharpness of this band are unambiguous indicators of the nitrile group.
-
Carbonyl (C=O) Stretch: A very strong, intense peak around 1700 cm⁻¹ . Conjugation with the aromatic ring slightly lowers this frequency from a typical aliphatic ketone.
Mass Spectrometry (MS)
Mass spectrometry provides the definitive molecular weight and offers clues to the molecule's fragmentation pattern, further confirming its structure.
-
Molecular Ion Peak (M⁺): The spectrum will exhibit a characteristic doublet for the molecular ion peak at m/z 179 and 181 . This pattern is the result of the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1). The presence of this 3:1 ratio M⁺/(M+2)⁺ peak is conclusive evidence of a single chlorine atom in the molecule.
-
Key Fragmentation: Common fragmentation pathways would include the loss of the nitrile group (M-26) and cleavage to form the 2-chlorobenzoyl cation (m/z 139/141), which would also display the 3:1 isotopic pattern.
Synthesis and Reactivity
Understanding the synthesis and inherent reactivity of this compound is key to appreciating its role as a versatile building block.
Proposed Synthetic Protocol: Claisen-Type Condensation
A robust and industrially scalable method for synthesizing β-ketonitriles is the base-catalyzed condensation of an ester with acetonitrile. This choice is based on the well-established reactivity of acetonitrile's acidic α-protons.
Reaction: Methyl 2-chlorobenzoate + Acetonitrile → this compound
Step-by-Step Methodology:
-
Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base Suspension: A strong base, such as sodium hydride (NaH) or sodium amide (NaNH₂), is suspended in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether. The choice of a strong, non-nucleophilic base is critical to deprotonate acetonitrile without attacking the ester.
-
Acetonitrile Addition: Anhydrous acetonitrile is added dropwise to the base suspension at 0 °C. This exothermic deprotonation generates the acetonitrile carbanion, a potent nucleophile.
-
Ester Addition: A solution of methyl 2-chlorobenzoate in the same anhydrous solvent is added slowly via the dropping funnel, maintaining a low temperature to control the reaction rate and prevent side reactions. The acetonitrile carbanion attacks the electrophilic carbonyl carbon of the ester.
-
Reaction & Quench: The reaction is allowed to stir and slowly warm to room temperature overnight. Upon completion (monitored by TLC), the reaction is carefully quenched by pouring it into an ice-cold acidic solution (e.g., dilute HCl). This neutralizes the excess base and protonates the enolate intermediate to yield the final product.
-
Workup & Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Final purification is typically achieved by recrystallization or column chromatography on silica gel.
Core Reactivity Profile
The power of this compound lies in the distinct reactivity of its three functional centers, allowing for sequential and regioselective modifications.
Caption: Reactivity map of this compound.
This trifecta of reactivity allows chemists to use this compound as a linchpin in complex molecular construction. For instance, the active methylene is readily deprotonated and alkylated, while the nitrile and carbonyl groups are prime candidates for cyclocondensation reactions to build heterocycles.
Applications in Drug Discovery & Development
The true value of a building block is measured by its utility. The β-ketonitrile motif is a privileged scaffold for accessing a vast array of pharmacologically relevant heterocyclic cores.
The presence of a chlorine atom is a common and effective strategy in drug design. It can enhance membrane permeability, block metabolic oxidation sites, and increase binding affinity through halogen bonding.[3][4] Therefore, incorporating a chloro-substituted building block early in a synthetic campaign is a deliberate, strategic choice.
Caption: Synthetic utility in drug discovery workflows.
By reacting this compound with various dinucleophiles, medicinal chemists can efficiently generate libraries of pyrazoles, isoxazoles, pyrimidines, and pyridines for high-throughput screening. The utility of modern analytical techniques like LC-MS is paramount in this process for rapid purification and characterization of these compound libraries.[7]
Safety, Handling, and Storage
As with any active chemical reagent, proper handling is essential for laboratory safety. The following information is aggregated from authoritative safety data sheets.[1][5]
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H302 | Harmful if swallowed |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| Precautionary | P264 | Wash hands and skin thoroughly after handling |
| P270 | Do not eat, drink or smoke when using this product | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Handling Protocol:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[5]
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, predictable spectroscopic signatures, and versatile reactivity make it an invaluable asset for researchers in synthetic and medicinal chemistry. By understanding the causality behind its analytical data and the logic of its synthetic applications, scientists can fully harness its potential to construct novel molecules that may lead to the next generation of pharmaceuticals and advanced materials.
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- 2-Chlorobenzyl cyanide (CAS 2856-63-5) - Chemical & Physical Properties by Cheméo. Cheméo. [Link]
- One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxid
- SAFETY D
- 2-Chlorobenzonitrile | C7H4ClN | CID 13391 - PubChem.
- 2-Chlorobenzyl cyanide - NIST WebBook. National Institute of Standards and Technology. [Link]
- One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene: Via ammoxidation | Request PDF - ResearchGate.
- 2-PHENYLBUTYRONITRILE - Organic Syntheses. Organic Syntheses. [Link]
- 2-Chlorobenzyl cyanide - NIST WebBook. National Institute of Standards and Technology. [Link]
- Benzonitrile, 2-chloro- - NIST WebBook. National Institute of Standards and Technology. [Link]
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed.
- Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets - MDPI. MDPI. [Link]
- 2-Chlorobenzoyl chloride - Optional[Near IR] - Spectrum - SpectraBase. SpectraBase. [Link]
- Principles and applications of LC-MS in new drug discovery - PubMed.
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Unlocking Therapeutic Potential: A Technical Guide to Benzoylacetonitrile Compounds and Their Targets
Introduction: In the landscape of modern drug discovery, the identification of privileged scaffolds—molecular frameworks that exhibit binding affinity for multiple biological targets—is a cornerstone of efficient therapeutic development. Benzoylacetonitrile, a versatile organic compound, has emerged as such a scaffold. Its inherent chemical reactivity and structural features serve as a robust starting point for the synthesis of a diverse array of heterocyclic compounds with significant pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the key therapeutic targets of benzoylacetonitrile derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource on their mechanisms of action, target validation methodologies, and future potential.
The Benzoylacetonitrile Scaffold: A Foundation for Diverse Bioactivity
Benzoylacetonitrile (3-oxo-3-phenylpropanenitrile) is characterized by a benzoyl group attached to an acetonitrile moiety.[1][3] This unique combination of an aromatic ketone and a β-ketonitrile functional group imparts a high degree of reactivity, making it a valuable building block in organic synthesis.[1][2] Its utility lies in its capacity to participate in a variety of cyclization and condensation reactions, leading to the formation of diverse heterocyclic systems such as pyrans, pyridines, pyrimidines, and furans.[2][4] This chemical versatility is the basis for the wide range of biological activities observed in its derivatives, most notably in the realm of oncology.
Key Therapeutic Targets and Mechanisms of Action
Our extensive analysis of the literature has identified several key protein targets and pathways that are modulated by benzoylacetonitrile derivatives. This section will delve into the specifics of these interactions, providing a mechanistic understanding of their therapeutic potential.
Disruption of the Cytoskeleton: Targeting Tubulin Polymerization
A significant number of benzoylacetonitrile derivatives exhibit potent anticancer activity by interfering with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. These compounds often act as antimitotic agents, functionally similar to natural products like combretastatin A-4.[5]
Mechanism of Action: Benzoylacetonitrile-based compounds have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[6] This binding event prevents the formation of microtubules, leading to a cascade of downstream effects:
-
Mitotic Arrest: Disruption of the mitotic spindle assembly prevents cells from progressing through mitosis, leading to cell cycle arrest in the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death of rapidly dividing cancer cells.
-
Vascular Disruption: Some derivatives also exhibit anti-angiogenic properties by targeting the tumor vasculature, leading to a shutdown of blood supply to the tumor.[7]
Supporting Data: The inhibitory activity of benzoylacetonitrile derivatives on tubulin polymerization is typically quantified by measuring their IC50 values.
| Compound Class | Example Compound | Tubulin Polymerization IC50 (µM) | Cancer Cell Line Example (IC50) | Reference |
| Benzotriazole-acrylonitriles | Compound 5 | Not explicitly stated, but competes with colchicine | 2 µM (induces G2/M arrest in HeLa) | [8] |
| 2-phenylacrylonitriles | Compound 1g2a | Not explicitly stated, but inhibits tubulin polymerization | Potent in vivo and in vitro antitumor activity | [9][10] |
| 1,2-dihydropyridine-3-carbonitriles | Compound 4c | 17 ± 0.3 | Potent against multiple cell lines | [2] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This protocol outlines a common method to assess the inhibitory effect of test compounds on tubulin polymerization. The principle relies on a fluorescent reporter that binds to polymerized microtubules, leading to an increase in fluorescence intensity.
-
Reagent Preparation:
-
Prepare a tubulin reaction mix containing purified tubulin (e.g., 2 mg/mL) in a suitable buffer (e.g., General Tubulin Buffer) supplemented with 1 mM GTP, glycerol, and a fluorescent reporter. Keep this mix on ice.
-
Prepare 10x stock solutions of test compounds, a known polymerization inhibitor (e.g., nocodazole), and a polymerization enhancer (e.g., paclitaxel) in the same buffer.
-
-
Assay Procedure:
-
Pre-warm a 96-well microplate to 37°C.
-
Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.
-
Initiate the reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well, ensuring a final volume of 50 µL.
-
Immediately place the plate in a pre-warmed microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 60-90 minutes) at 37°C.
-
Plot the fluorescence intensity against time to generate polymerization curves.
-
Determine the IC50 value by plotting the percentage of inhibition (calculated from the plateau phase of the curves) against the logarithm of the compound concentration.
-
Visualization of the Experimental Workflow:
Caption: Workflow for the in vitro tubulin polymerization assay.
Regulation of the Cell Cycle: Cyclin-Dependent Kinase 2 (CDK2) Inhibition
The deregulation of cyclin-dependent kinases (CDKs) is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Benzoylacetonitrile derivatives have been identified as potent inhibitors of CDK2, a key regulator of the G1/S phase transition of the cell cycle.
Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of CDK2. This binding prevents the phosphorylation of CDK2's natural substrates, such as Retinoblastoma protein (Rb), thereby halting cell cycle progression and inducing apoptosis. Molecular docking studies have revealed key interactions, including hydrogen bonding and hydrophobic interactions, within the CDK2 active site that are crucial for inhibitory activity.
Supporting Data: The potency of benzoylacetonitrile-based CDK2 inhibitors is expressed as IC50 values.
| Compound Class | Example Compound | CDK2/Cyclin A IC50 (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine derivatives | Compound 5h | 22 | [11] |
| Pyrazolo[1,5-a]pyrimidine derivatives | Compound 5i | 24 | [11] |
Experimental Protocol: CDK2 Kinase Assay (Luminescence-Based)
This protocol describes a common method for measuring CDK2 activity and the inhibitory potential of test compounds using a luminescence-based readout that quantifies ATP consumption.
-
Reagent Preparation:
-
Prepare a 5x Kinase Assay Buffer.
-
Prepare a solution of recombinant CDK2/Cyclin A enzyme at the desired concentration in 1x Kinase Assay Buffer.
-
Prepare a solution of a suitable CDK substrate peptide and ATP.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Procedure:
-
In a 96-well white plate, add the test compounds at various concentrations.
-
Prepare a master mixture containing the Kinase Assay Buffer, ATP, and the substrate peptide. Add this mixture to all wells.
-
Initiate the kinase reaction by adding the diluted CDK2/Cyclin A enzyme to all wells except the "blank" controls.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
-
Detection and Analysis:
-
After incubation, add a kinase detection reagent (e.g., Kinase-Glo® MAX) to each well. This reagent stops the kinase reaction and initiates a luminescent signal proportional to the amount of remaining ATP.
-
Incubate at room temperature for 15 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Visualization of the CDK2 Inhibition Pathway:
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The Emergence of a Key Synthetic Scaffolding: A Technical Guide to the History and Synthesis of 2-Chlorobenzoylacetonitrile
This technical guide delves into the history, synthesis, and evolution of 2-Chlorobenzoylacetonitrile, a versatile intermediate that has found significant application in modern medicinal chemistry. While the specific moment of its first synthesis is not prominently documented, its historical context is rooted in the foundational discoveries of β-ketonitrile chemistry. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of this compound, from its likely early synthesis to its contemporary use as a critical building block for novel therapeutics.
Historical Context: The Genesis of β-Ketonitrile Chemistry
The story of this compound is a part of the larger narrative of β-ketonitriles, a class of compounds that have been pivotal in the development of synthetic organic chemistry.[1] The journey began with the pioneering work of chemists in the late 19th and early 20th centuries who first explored the reactivity of nitrile compounds.
A significant milestone was the Guareschi-Thorpe condensation , stemming from the work of Italian chemist Icilio Guareschi in 1896 and later expanded upon by British chemist Sir Jocelyn Field Thorpe in 1904.[1] Their research demonstrated the base-catalyzed self-condensation of aliphatic nitriles to form enamines, establishing the principle of using cyano-activated methylene groups to forge new carbon-carbon bonds.[1] This was followed by the Thorpe-Ziegler reaction , an intramolecular variant developed by Karl Ziegler in 1933, which allowed for the synthesis of large ring systems.[1] These foundational discoveries laid the chemical groundwork for the synthesis of a vast array of more complex nitriles, including aromatic derivatives like this compound.
The Likely Historical Synthesis: A Claisen Condensation Approach
Given the chemical knowledge of the early 20th century, the most probable route for the initial synthesis of this compound would have been a variation of the Claisen condensation . First reported by Rainer Ludwig Claisen in 1887, this reaction involves the carbon-carbon bond formation between two esters or an ester and another carbonyl compound in the presence of a strong base. A crossed Claisen condensation, reacting an ester with a nitrile, yields a β-ketonitrile.
The reaction of ethyl 2-chlorobenzoate with acetonitrile in the presence of a strong base like sodium ethoxide would have been a straightforward method for early organic chemists to produce this compound.
Reaction Mechanism: Claisen Condensation for this compound
Caption: Mechanism of the Claisen condensation for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of a Benzoylacetonitrile via Claisen-type Condensation
This protocol is adapted from established methods for the synthesis of benzoylacetonitriles and represents a plausible historical procedure for obtaining this compound.
Materials:
-
Ethyl 2-chlorobenzoate
-
Acetonitrile (dry)
-
Sodium ethoxide
-
Toluene (dry)
-
Hydrochloric acid (10% aqueous solution)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suspension of sodium ethoxide in dry toluene under an inert atmosphere (e.g., nitrogen).
-
Ethyl 2-chlorobenzoate is added to the stirred suspension.
-
The mixture is heated to reflux.
-
Dry acetonitrile is added dropwise to the refluxing mixture over a period of 30 minutes.
-
The reaction mixture is maintained at reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, the mixture is cooled to room temperature, and then to 0°C in an ice bath.
-
The reaction is quenched by the slow addition of cold water.
-
The aqueous layer is separated and washed with diethyl ether to remove any unreacted ester.
-
The aqueous layer is then acidified with a 10% hydrochloric acid solution until a precipitate forms.
-
The solid precipitate, this compound, is collected by vacuum filtration.
-
The crude product is washed with cold water and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Data Presentation: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₆ClNO |
| Molecular Weight | 179.60 g/mol |
| Melting Point | 55-59 °C |
| Boiling Point | 302.2±22.0 °C (Predicted) |
| Appearance | Yellow to Dark Yellow Solid |
| CAS Number | 40018-25-5 |
Evolution of Synthesis and Modern Applications in Drug Discovery
While the Claisen condensation represents a classic approach, modern organic synthesis has introduced more sophisticated and efficient methods for the preparation of β-ketonitriles. These include palladium-catalyzed carbonylations of aryl iodides with trimethylsilylacetonitrile, which offer a one-pot, three-component reaction with a broad substrate scope.[2]
The true value of this compound in the modern era lies in its role as a versatile intermediate for the synthesis of complex heterocyclic molecules with therapeutic potential. Its utility is extensively documented in patent literature, highlighting its importance in the development of novel drugs.
Workflow: From this compound to Pharmaceutical Scaffolds
Caption: Generalized workflow for the use of this compound in drug synthesis.
Modern Applications of this compound in Medicinal Chemistry
| Therapeutic Area | Target Compound Class | Application/Significance | Patent/Reference Example |
| Antiviral | Thienotriazolodiazepines | Inhibition of viral replication, particularly in the context of HIV.[3] | WO2010130842A1 |
| Anti-inflammatory | 5-membered heterocycle-based p38 kinase inhibitors | Treatment of cytokine-mediated diseases by inhibiting p38 kinase.[4][5] | WO2005009973A1, PT2298743E |
| Antifungal | Resorcylate aminopyrazoles | Selective inhibition of fungal Hsp90, a key protein for fungal survival and virulence.[6] | Research Article |
| Antiparasitic | Diaminopyrimidines | Synthesis of intermediates for drugs targeting parasitic diseases like leishmaniasis.[1] | Review Article |
Conclusion
This compound stands as a testament to the enduring legacy of foundational organic chemistry. While the identity of its first synthesizer may be lost to the annals of chemical history, its importance has grown with the advancement of medicinal chemistry. From its likely origins in early explorations of the Claisen condensation to its current role as a sophisticated building block for life-saving drugs, this compound exemplifies how fundamental chemical entities continue to empower innovation in drug discovery and development. Its journey underscores the critical importance of a deep understanding of historical synthetic methods as a springboard for future scientific breakthroughs.
References
- Khidre, R. E., & Abdel-Wahab, B. F. (2013). Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. Current Organic Chemistry, 17(4), 430-445.
- Synthesis of A. Benzoyl acetonitrile. PrepChem.com. [Link]
- Lee, C. Y., & Lee, P. H. (2012). Synthesis of Benzoylacetonitriles from Pd-Catalyzed Carbonylation of Aryl Iodides and Trimethylsilylacetonitrile. Organic Letters, 14(4), 1038–1041. [Link]
- Haskel, A., & Angel, R. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2887–2894. [Link]
- Kyride, L. P. (1929). U.S. Patent No. 1,733,268. Washington, DC: U.S.
- Meyer, M. R., et al. (2018). Fungal selective resorcylate aminopyrazole Hsp90 inhibitors: Optimization of whole cell anticryptococcal activity and insights into the structural origins of cryptococcal selectivity. ACS Infectious Diseases, 4(11), 1584-1601. [Link]
- Thienotriazolodiazepines, their synthesis and use. (2001).
- Process for preparing haloacetophenone derivative. (1997).
- 5-membered heterocycle-based p38 kinase inhibitors. (2012).
- Dallmann, A., et al. (n.d.). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs.
- Kiyokawa, K., & Minakata, S. (2020). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 10(18), 10546-10563. [Link]
- Hauser, C. R., & Eby, C. J. (1957). Cyclization of β-Ketonitriles or β-Ketoamides with Ketones by Polyphosphoric Acid to Form Substituted 2-Pyridones. Journal of the American Chemical Society, 79(3), 728–730. [Link]
- Thieno [2, 3-b] pyridine derivatives as viral replication inhibitors. (2010).
- 5-membered heterocycle-based p38 kinase inhibitors. (2005).
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Spectral Analysis of 2-Chlorobenzoylacetonitrile: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the spectral data for 2-Chlorobenzoylacetonitrile (C₉H₆ClNO), a key intermediate in the synthesis of various pharmaceuticals and bioactive molecules. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the self-validating nature of the collective spectral data are emphasized to ensure scientific integrity.
Introduction: The Structural Elucidation of a Versatile Building Block
This compound, with the IUPAC name 3-(2-chlorophenyl)-3-oxopropanenitrile, is a bifunctional molecule featuring a chlorinated aromatic ring, a ketone, and a nitrile group. This unique combination of functional groups makes it a valuable precursor in organic synthesis. Accurate structural confirmation and purity assessment are paramount for its effective use in research and development. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS spectra to provide a comprehensive understanding of the molecule's structure and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By subjecting the sample to a strong magnetic field and radiofrequency pulses, we can probe the chemical environment of each nucleus.
Experimental Protocol: NMR Sample Preparation and Acquisition
A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A trace amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The spectra were recorded on a 400 MHz spectrometer for ¹H NMR and a 100 MHz spectrometer for ¹³C NMR.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.63 | m | 1H | Aromatic H |
| 7.51 | m | 1H | Aromatic H |
| 7.47 | m | 1H | Aromatic H |
| 7.40 | m | 1H | Aromatic H |
| 4.15 | s | 2H | -CH₂-CN |
Interpretation:
The aromatic region of the spectrum, between δ 7.40 and 7.63 ppm, displays a complex multiplet pattern integrating to four protons. This is consistent with the four protons on the ortho-disubstituted benzene ring. The overlapping nature of these signals is due to the similar electronic environments of the aromatic protons and the complex spin-spin coupling between them.
A sharp singlet at δ 4.15 ppm, integrating to two protons, is a key diagnostic signal. This peak corresponds to the methylene protons (-CH₂-) situated between the carbonyl group and the nitrile group. The singlet nature of this peak indicates that there are no adjacent protons to couple with. The downfield chemical shift is a result of the deshielding effect of the two adjacent electron-withdrawing groups (C=O and C≡N).
Caption: ¹H NMR assignments for this compound.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.
Table 2: ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| 189.4 | C=O (Ketone) |
| 135.6 | Aromatic C (quaternary) |
| 133.7 | Aromatic CH |
| 131.7 | Aromatic C (quaternary, C-Cl) |
| 131.0 | Aromatic CH |
| 130.4 | Aromatic CH |
| 127.5 | Aromatic CH |
| 113.3 | C≡N (Nitrile) |
| 32.9 | -CH₂-CN |
Interpretation:
The ¹³C NMR spectrum shows a total of nine distinct carbon signals, which is in agreement with the molecular formula.
The most downfield signal at δ 189.4 ppm is characteristic of a ketone carbonyl carbon. The four signals in the aromatic region (δ 127.5-135.6 ppm) correspond to the six carbons of the benzene ring. The two quaternary carbon signals within this region are assigned to the carbon attached to the carbonyl group and the carbon bearing the chlorine atom. The signal at δ 113.3 ppm is typical for a nitrile carbon. Finally, the aliphatic carbon of the methylene group appears at δ 32.9 ppm, shifted downfield due to the adjacent electron-withdrawing groups.
Caption: Proposed mass spectrometry fragmentation pathway.
Conclusion: A Cohesive Structural Portrait
The combined application of NMR, IR, and Mass Spectrometry provides a self-validating and unambiguous structural elucidation of this compound. The ¹H and ¹³C NMR data precisely map the carbon-hydrogen framework, while IR spectroscopy confirms the presence of the key carbonyl, nitrile, and chloro-aromatic functional groups. Mass spectrometry corroborates the molecular weight and provides insight into the molecule's stability and fragmentation patterns under electron ionization. This comprehensive spectral analysis serves as a reliable reference for researchers utilizing this important synthetic intermediate.
References
- Chemoselective Efficient Synthesis of Functionalized β-oxonitriles through Cyanomethylation of Weinreb Amides. The Journal of Organic Chemistry, 2015, 80(21), 10834-10843. [Link]
- PubChem Compound Summary for CID 2734201, this compound.
- Introduction to Spectroscopy, 5th Edition. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.
Solubility of 2-Chlorobenzoylacetonitrile in Organic Solvents: A Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chlorobenzoylacetonitrile (C₉H₆ClNO), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing robust purification protocols, and ensuring the efficiency of synthetic workflows. This document synthesizes fundamental principles of physical chemistry with practical, field-proven methodologies for solubility determination. It is designed to equip researchers, chemists, and drug development professionals with the expertise to confidently handle and utilize this compound in various solvent systems.
Introduction: The Significance of this compound
This compound, with the IUPAC name 3-(2-chlorophenyl)-3-oxopropanenitrile, is a bifunctional molecule featuring a ketone, a nitrile group, and a chlorinated aromatic ring.[1] Its molecular structure makes it a versatile building block in organic synthesis. The interplay of its functional groups dictates its reactivity and, crucially, its interaction with solvents.
A thorough understanding of its solubility is not merely academic; it is a critical operational parameter that influences:
-
Reaction Kinetics: Ensuring reactants are in the same phase is essential for efficient molecular collision and reaction.
-
Process Scalability: Solvent selection impacts product yield, ease of handling, and overall process economics.
-
Purification Strategy: Techniques like recrystallization are entirely dependent on the differential solubility of the compound and its impurities in a given solvent at varying temperatures.
-
Analytical Characterization: Preparing samples for techniques like HPLC or NMR requires dissolving the analyte in a suitable solvent.
This guide will delve into the theoretical underpinnings of its solubility and provide robust, validated protocols for its experimental determination.
Physicochemical Properties and Solubility Prediction
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules.[2] The molecular structure of this compound (Molecular Weight: 179.60 g/mol ) offers several clues to its expected behavior.[1]
-
Polar Moieties: The presence of a carbonyl (C=O) group and a nitrile (C≡N) group introduces significant polarity and makes the molecule a hydrogen bond acceptor.
-
Aromatic System: The 2-chlorophenyl ring is largely non-polar but contributes to van der Waals interactions.
Based on this structure, this compound is predicted to be:
-
Readily soluble in polar aprotic solvents (e.g., acetone, acetonitrile, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol).
-
Sparingly soluble or insoluble in non-polar solvents (e.g., hexane, toluene).
-
Poorly soluble in water, a characteristic common for many organic molecules of its size.[3][4]
The following diagram illustrates the key intermolecular forces at play when this compound is dissolved in a polar protic solvent like ethanol.
Caption: Intermolecular forces governing solubility.
Quantitative Solubility Data
While qualitative predictions are useful, precise quantitative data is essential for process design. Publicly available, peer-reviewed quantitative solubility data for this compound is scarce. Therefore, experimental determination is a mandatory step for any serious research or development effort. The following sections provide detailed protocols for this purpose.
For recording experimentally determined data, the following tabular format is recommended:
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |
| Acetonitrile | 25 | Experimental Value | Calculated Value | Clear solution |
| Ethanol | 25 | Experimental Value | Calculated Value | Clear solution |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value | Clear solution |
| Dichloromethane | 25 | Experimental Value | Calculated Value | Clear solution |
| Toluene | 25 | Experimental Value | Calculated Value | Suspension |
| Hexane | 25 | Experimental Value | Calculated Value | Insoluble |
| Solvent | 50 | Experimental Value | Calculated Value | Observations |
Experimental Protocol I: Gravimetric Determination of Solubility
The gravimetric method is a fundamental and reliable technique for determining the equilibrium solubility of a solid in a solvent. It relies on the precise measurement of mass.
Principle: An excess of the solid solute is equilibrated with a known volume of solvent at a constant temperature until the solution is saturated. A known volume of the clear, saturated supernatant is then carefully separated, the solvent is evaporated, and the mass of the remaining solute is measured.
Workflow Diagram:
Caption: Workflow for gravimetric solubility determination.
Detailed Methodology:
-
Apparatus Preparation:
-
Use clean, dry glass vials with secure caps.
-
Employ a calibrated magnetic stirrer with a temperature-controlled water or oil bath.
-
Use calibrated volumetric glassware (pipettes, flasks).
-
-
Equilibration:
-
To a vial, add a known volume (e.g., 10.0 mL) of the desired organic solvent.
-
Add an excess amount of this compound—enough that a significant amount of undissolved solid remains visible at equilibrium.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in the temperature-controlled bath and stir vigorously for a period sufficient to reach equilibrium (a minimum of 24 hours is recommended).
-
-
Sampling:
-
After equilibration, stop stirring and allow the undissolved solid to settle completely. This may take several hours. Centrifugation can be used to accelerate this step.
-
Carefully withdraw a precise aliquot (e.g., 5.00 mL) of the clear supernatant. To prevent premature crystallization, ensure the pipette is at the same temperature as the solution.
-
-
Measurement:
-
Transfer the aliquot to a clean, dry, and pre-weighed vial.
-
Evaporate the solvent completely using a gentle stream of nitrogen or a vacuum oven at a temperature that will not cause the solute to sublime or decompose.
-
Once the solvent is removed, continue to dry the solid residue under vacuum until a constant mass is achieved.
-
Weigh the vial containing the dried solute.
-
-
Calculation:
-
Mass of Solute (g): (Mass of vial + solute) - (Mass of empty vial)
-
Solubility ( g/100 mL): (Mass of Solute / Volume of aliquot taken) * 100
-
Experimental Protocol II: Analytical Determination by HPLC-UV
For higher precision or when dealing with complex mixtures, High-Performance Liquid Chromatography (HPLC) is the method of choice.[5] This technique quantifies the compound by comparing the detector response of the sample to that of known standards.
Principle: A saturated solution is prepared and filtered. The filtrate is then diluted to fall within a pre-established calibration range and injected into an HPLC system. The concentration is determined from the peak area using a calibration curve.
Detailed Methodology:
-
Instrumentation and Reagents:
-
HPLC system with a UV detector, autosampler, and a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).[6]
-
HPLC-grade acetonitrile and water.
-
A pure reference standard of this compound.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 5, 10, 25, 50 µg/mL).
-
-
Calibration Curve Generation:
-
Inject each standard solution into the HPLC system.
-
Plot the peak area response versus the known concentration for each standard.
-
Perform a linear regression to generate a calibration curve. The curve should have a correlation coefficient (r²) of ≥0.99.[7]
-
-
Sample Preparation:
-
Prepare a saturated solution as described in the gravimetric method (Steps 1 & 2).
-
After equilibration, filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial.
-
Perform a precise, quantitative dilution of the filtered saturated solution with the mobile phase to bring the expected concentration into the range of the calibration curve. The dilution factor must be recorded accurately.
-
-
Analysis and Calculation:
-
Inject the diluted sample into the HPLC system.
-
Determine the peak area for this compound in the sample.
-
Calculate the concentration of the diluted sample using the linear regression equation from the calibration curve.
-
Solubility (mg/mL): Concentration of diluted sample (mg/mL) * Dilution Factor.
-
Suggested Starting HPLC Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan (likely around 240-260 nm).
-
Injection Volume: 10 µL.
Conclusion and Best Practices
The solubility of this compound is a critical parameter that is best determined experimentally due to a lack of published quantitative data. Based on its molecular structure, it is expected to be highly soluble in common polar organic solvents and poorly soluble in water.
-
For synthesis , solvents like acetonitrile or DMF are likely good choices.
-
For purification by recrystallization , an ideal solvent would be one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below (e.g., ethanol or isopropanol).
-
Safety: Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
By applying the robust gravimetric or analytical protocols detailed in this guide, researchers and developers can generate the reliable, quantitative solubility data needed to optimize their chemical processes, ensuring efficiency, scalability, and success.
References
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Experiment: Solubility of Organic & Inorganic Compounds.
- 2-Chlorobenzonitrile | 873-32-5. ChemicalBook.
- How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.
- Solubility of Organic Compounds.
- Experiment 727: Organic Compound Functional Groups. Chemistry LibreTexts.
- 2-Chlorobenzyl cyanide (CAS 2856-63-5) - Chemical & Physical Properties. Cheméo.
- This compound | C9H6ClNO | CID 2734201. PubChem.
- 2-Chlorobenzonitrile CAS#: 873-32-5. ChemicalBook.
- Application Notes and Protocols for the Analytical Detection of 2-Hydroxybenzonitrile. Benchchem.
- Method validation and comparison of acetonitrile and acetone extraction for the analysis of 169 pesticides in soya grain by liquid chromatography-tandem mass spectrometry. PubMed.
- Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC.
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An In-depth Technical Guide to the Safety, Handling, and Toxicity of 2-Chlorobenzoylacetonitrile
This document provides a comprehensive technical overview of 2-Chlorobenzoylacetonitrile (IUPAC Name: 3-(2-chlorophenyl)-3-oxopropanenitrile), a compound of interest for researchers in medicinal chemistry and drug development. As a bifunctional molecule incorporating both a ketone and a nitrile group, its reactivity warrants a thorough understanding of its associated hazards. This guide is intended for laboratory personnel, including researchers, chemists, and safety professionals, who handle this compound. It synthesizes critical safety data with practical, field-proven protocols to ensure safe and effective use in a research environment.
Chemical and Physical Identity
A foundational aspect of safe handling is the unambiguous identification of the chemical substance. This compound is an aromatic cyanoketone. The presence of the ortho-chlorine atom on the phenyl ring, combined with the reactive acetylnitrile moiety, dictates its chemical behavior and toxicological profile.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 3-(2-chlorophenyl)-3-oxopropanenitrile | [1] |
| Synonym(s) | This compound | [1][2] |
| CAS Number | 40018-25-5 | [1] |
| Molecular Formula | C₉H₆ClNO | [1][3] |
| Molecular Weight | 179.60 g/mol | [3] |
| Physical Form | Solid, White to Amber Powder/Crystal | [4] |
| Melting Point | 56-60 °C | [4] |
| Storage Temperature | Ambient, in a dry place | [2] |
Hazard Identification and Toxicology
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion. The nitrile group (-CN) is a key structural alert for potential toxicity, as some nitriles can be metabolized to release cyanide ions, a potent inhibitor of cellular respiration. However, the toxicity of aromatic nitriles can vary significantly.
GHS Classification and Hazard Statements
The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][4] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [3][4] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [3] |
Hazard Pictograms:
Toxicological Summary
-
Acute Effects: The primary acute hazards are irritation to the skin, eyes, and respiratory system.[3]. Ingestion is harmful and may lead to systemic effects.[3]. Inhalation of dust can irritate the respiratory tract.[3].
-
Chronic Effects: There is no specific information available regarding the chronic health effects of this compound. However, chronic exposure to certain nitriles may have effects on the central nervous system and thyroid.[5].
-
Mechanism of Toxicity (Expert Insight): The toxicity profile is driven by two key features. The first is its irritant properties, common to many reactive organic solids. The second, and more significant concern, is the nitrile group. While aromatic nitriles are generally more stable than their aliphatic counterparts, the potential for in-vivo hydrolysis to release cyanide cannot be dismissed without specific metabolic data. Therefore, it is prudent to handle this compound with the same precautions as other potentially cyanide-releasing agents until proven otherwise.
Safe Handling and Engineering Controls
A proactive approach to safety, grounded in the principles of hazard control, is essential. The following protocols are designed to minimize exposure during routine laboratory operations.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous solids is to prevent the generation and inhalation of dust.
-
Chemical Fume Hood: All weighing, transferring, and reaction setup operations involving this compound must be conducted inside a certified chemical fume hood.[6]. This is non-negotiable. The fume hood contains airborne particles and vapors, preventing them from entering the laboratory atmosphere.
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust ventilation provided by the fume hood.[7][8].
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. Its selection must be based on the specific hazards of the material.[9].
-
Eye and Face Protection: Wear ANSI Z87.1-compliant chemical safety goggles at all times.[10][11]. A face shield should be worn over the goggles during procedures with a high risk of splashing or dust generation.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility chart. Double-gloving is recommended for added protection, especially when handling larger quantities. Gloves should be inspected for tears or holes before each use and changed immediately if contamination is suspected.[12].
-
Lab Coat: A flame-resistant lab coat with full-length sleeves must be worn and kept fully fastened.
-
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below occupational limits, or during certain emergency situations, a NIOSH-approved respirator is required.[10][13]. For this compound, a full-face respirator with appropriate cartridges for organic vapors and particulates would be necessary.[10]. All respirator use must be part of a formal respiratory protection program that includes training, fit-testing, and medical clearance, as mandated by OSHA.[13].
Protocol for Weighing and Handling Solid this compound
The causality behind this protocol is to minimize dust generation and prevent cross-contamination.
-
Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with disposable bench paper.
-
Don PPE: Put on all required PPE (lab coat, double gloves, safety goggles).
-
Tare Container: Place a clean, tared weigh boat or container on the analytical balance inside the fume hood.
-
Transfer: Carefully open the stock container. Using a clean spatula, gently transfer the desired amount of solid to the weigh boat. Avoid scooping in a manner that creates airborne dust.
-
Close Containers: Securely close the stock container immediately after use.
-
Dissolution: If the next step is to dissolve the compound, add the solvent to the reaction vessel first, then add the solid directly from the weigh boat. This prevents the solid from becoming airborne.
-
Decontamination: Wipe the spatula clean with a solvent-dampened cloth. Dispose of the weigh boat and any contaminated bench paper into a designated solid hazardous waste container.
-
Doff PPE: Remove PPE in the correct order (gloves first, then goggles, then lab coat) to prevent self-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete..
Figure 1. Workflow for Safe Handling of this compound.
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental release or exposure.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.[14].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7]. Seek immediate medical attention.[7].
-
Skin Contact: Immediately remove all contaminated clothing.. Wash the affected area with soap and plenty of water for at least 15 minutes.[7]. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the victim to fresh air at once.[14]. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (use a barrier device to avoid direct contact). Seek immediate medical attention.[7].
-
Ingestion: Do NOT induce vomiting.[7]. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[7]. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response Protocol
The response to a spill depends on its size and the immediate hazards it presents. This protocol is for an incidental, minor spill that can be managed by trained laboratory personnel.[15][16].
-
Alert & Secure: Alert personnel in the immediate area of the spill.[16]. Secure the area and prevent entry.
-
Assess: Evaluate the extent of the spill and ensure you have the appropriate PPE and spill kit materials. If the spill is too large, involves a fire, or you feel it is unsafe to clean up, evacuate the area and contact your institution's emergency response team.
-
Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and double nitrile gloves.
-
Contain & Clean:
-
Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[17].
-
Working from the outside in, carefully sweep the material and absorbent into a dustpan.[16]. Avoid creating dust.
-
Place the collected material into a heavy-duty plastic bag or a designated, sealable container for hazardous waste.[17].
-
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.[17].
-
Dispose: Collect all contaminated materials (absorbent, gloves, cleaning cloths, etc.) into the hazardous waste container. Seal and label the container with the words "Hazardous Waste" and the full chemical name.[18].
-
Report: Report the incident to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.
Figure 2. Decision workflow for a minor spill of this compound.
Storage and Disposal
Proper storage and disposal are critical components of the chemical lifecycle and are mandated by regulatory agencies.
Storage Requirements
-
Container: Store in the original, tightly sealed container.[2][7].
-
Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[2].
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[2][11]. Chemical reactions with these materials could generate heat or toxic products.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
Containerization: Collect waste in a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) jug for contaminated solids).[18]. The container must be in good condition and not leak.
-
Labeling: The container must be labeled with the words "HAZARDOUS WASTE" and a complete list of its contents, including "this compound".[18]. The date of accumulation should also be noted.
-
Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management program.[8][18]. Do not pour any amount of this chemical or its solutions down the drain.[8].
Conclusion
This compound is a valuable research chemical with a defined set of hazards that can be effectively managed through a combination of robust engineering controls, appropriate personal protective equipment, and diligent adherence to established safety protocols. By understanding the causality behind these procedures—from preventing dust inhalation during weighing to ensuring proper segregation of waste—researchers can confidently and safely utilize this compound in their work. This guide serves as a technical foundation for that purpose, but it must be supplemented by institution-specific training and a continuous commitment to a strong safety culture.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chlorobenzonitrile, 99%.
- SD Fine-Chem Limited. (n.d.). 2-CHLOROBENZONITRILE Safety Data Sheet.
- Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards | NIOSH.
- LookChem. (2024, July 27). 2-Chlorobenzonitrile - Safety Data Sheet.
- International Labour Organization. (n.d.). ICSC 0611 - ACETONE CYANOHYDRIN.
- New Jersey Department of Health. (n.d.). Hazard Summary - Acetone Cyanohydrin.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Cheméo. (n.d.). Chemical Properties of 2-Chlorobenzyl cyanide (CAS 2856-63-5).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- New Jersey Department of Health. (n.d.). Hazard Summary - Cyanogen.
- New Jersey Department of Health. (n.d.). Hazard Summary - Cyanide.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA.
- Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
- National Center for Biotechnology Information. (n.d.). 2-Chlorobenzonitrile. PubChem Compound Database.
- Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Acetone cyanohydrin.
- Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
- LOTTE Chemical. (2023, September 21). Safety Data Sheet(SDS).
- Cheméo. (n.d.). Chemical Properties of 2-Chlorobenzalmalononitrile (CAS 2698-41-1).
- Matrix Fine Chemicals. (n.d.). 3-(2-CHLOROPHENYL)-3-OXOPROPANENITRILE | CAS 40018-25-5.
- Princeton University Environmental Health & Safety. (n.d.). Hazardous Waste Management and Disposal Program.
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The Versatile Scaffolding of 2-Chlorobenzoylacetonitrile in Modern Medicinal Chemistry
A Senior Application Scientist's In-depth Technical Guide to a Privileged Intermediate
In the landscape of contemporary drug discovery and development, the identification and utilization of versatile chemical scaffolds are paramount. These "privileged structures" serve as foundational building blocks for the synthesis of diverse compound libraries, enabling the exploration of vast chemical spaces to identify novel therapeutic agents. 2-Chlorobenzoylacetonitrile, a β-ketonitrile, has emerged as a significant player in this field. Its unique combination of reactive functional groups—a nitrile, a ketone, and an activated chlorophenyl ring—renders it a highly adaptable precursor for the construction of a multitude of heterocyclic systems with proven pharmacological relevance. This technical guide, intended for researchers, scientists, and drug development professionals, will delve into the core applications of this compound in medicinal chemistry, providing both theoretical insights and practical, field-proven experimental protocols.
The Chemical Reactivity and Synthetic Potential of this compound
This compound's utility in medicinal chemistry stems from the strategic placement of its functional groups, which allows for a variety of chemical transformations. The active methylene group, flanked by the electron-withdrawing nitrile and benzoyl groups, is readily deprotonated, forming a nucleophilic carbanion. This carbanion can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.
Furthermore, the carbonyl and nitrile functionalities are prime sites for cyclocondensation reactions with binucleophilic reagents. This reactivity is the cornerstone of its application in the synthesis of diverse heterocyclic scaffolds, which are prevalent in a vast number of natural products and synthetic drugs[1][2][3]. The 2-chloro-substituted phenyl ring also offers a handle for further structural modifications, such as cross-coupling reactions, to modulate the pharmacological properties of the final compounds.
Below is a diagram illustrating the key reactive sites of this compound and the types of transformations it can undergo.
Caption: Key reactive sites of this compound.
Synthesis of Bioactive Pyrimidines: A Gateway to Kinase Inhibitors
The pyrimidine ring is a fundamental heterocyclic motif found in nucleic acids and a wide array of medicinally important compounds, including numerous anticancer and anti-inflammatory agents[4][5][6][7][8]. The reaction of β-ketonitriles with guanidine is a well-established method for the synthesis of 2-aminopyrimidines[9][10][11]. This compound serves as an excellent substrate for this transformation, leading to the formation of 2-amino-4-(2-chlorophenyl)-6-aryl/alkyl-pyrimidine-5-carbonitriles.
The general reaction scheme is as follows:
Caption: General scheme for pyrimidine synthesis.
These 2-aminopyrimidine scaffolds are particularly valuable as precursors for the synthesis of kinase inhibitors. The 2-amino group can be further functionalized, for example, through reaction with various aryl halides to introduce the anilino moiety characteristic of many ATP-competitive kinase inhibitors[12][13][14][15]. The 2-anilino-4-aryl-pyrimidine core is a well-known pharmacophore that targets the ATP-binding site of various kinases, playing a crucial role in the development of targeted cancer therapies.
Experimental Protocol: Synthesis of 2-Amino-4-(2-chlorophenyl)pyrimidine-5-carbonitrile
Objective: To synthesize a 2-aminopyrimidine derivative from this compound and guanidine hydrochloride.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for reaction and workup
Procedure:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add this compound and guanidine hydrochloride.
-
The reaction mixture is refluxed with stirring for 6-8 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the desired 2-amino-4-(2-chlorophenyl)pyrimidine-5-carbonitrile.
Data Presentation:
| Starting Material | Reagents | Product | Yield (%) |
| This compound | Guanidine HCl, NaOEt | 2-Amino-4-(2-chlorophenyl)pyrimidine-5-carbonitrile | 75-85 |
Construction of Pyrazole Scaffolds: Access to Anti-inflammatory and Anticancer Agents
Pyrazoles are another class of five-membered nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties[16][17][18][19]. The reaction of β-ketonitriles with hydrazine or its derivatives is a classical and efficient method for the synthesis of 3-substituted-1H-pyrazole-4-carbonitriles[5][9][20][21]. This compound readily undergoes this cyclocondensation reaction to yield 3-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile.
The general reaction pathway is depicted below:
Caption: General scheme for pyrazole synthesis.
The resulting pyrazole core can be further elaborated at the N1 position and the nitrile group to generate a library of derivatives for pharmacological screening. The introduction of different substituents allows for the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological targets.
Experimental Protocol: Synthesis of 3-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile
Objective: To synthesize a pyrazole derivative from this compound and hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol or acetic acid
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for reaction and workup
Procedure:
-
A solution of this compound in a suitable solvent (e.g., ethanol or glacial acetic acid) is prepared.
-
Hydrazine hydrate is added dropwise to the solution at room temperature with stirring.
-
The reaction mixture is then heated to reflux for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The solid is washed with a small amount of cold ethanol and dried.
-
The crude product can be purified by recrystallization to yield pure 3-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile.
Data Presentation:
| Starting Material | Reagents | Product | Yield (%) |
| This compound | Hydrazine Hydrate | 3-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile | 80-90 |
Multicomponent Reactions: A Strategy for Rapid Library Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, have gained significant traction in medicinal chemistry for their efficiency and atom economy[2][11][20][21][22]. This compound is an ideal substrate for various MCRs, enabling the rapid generation of complex and diverse molecular scaffolds.
For instance, a three-component reaction involving this compound, an aldehyde, and a source of ammonia or an amine can lead to the synthesis of highly substituted pyridines. Similarly, MCRs with other reagents can provide access to a wide range of other heterocyclic systems.
The workflow for a typical multicomponent reaction involving this compound is outlined below:
Caption: Workflow for a multicomponent reaction.
The ability to generate diverse and complex molecules in a single step makes MCRs a powerful tool in the early stages of drug discovery for hit identification.
Conclusion and Future Perspectives
This compound has proven to be a valuable and versatile building block in medicinal chemistry. Its inherent reactivity allows for the efficient synthesis of a wide range of biologically relevant heterocyclic compounds, including pyrimidines and pyrazoles, which are core structures in many therapeutic agents. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this remarkable intermediate.
Future research in this area will likely focus on the development of novel multicomponent reactions utilizing this compound to access even more diverse and complex chemical scaffolds. Furthermore, the application of this intermediate in the synthesis of targeted covalent inhibitors, where the chlorophenyl group could act as a latent electrophile, represents an exciting avenue for future drug discovery efforts. As the demand for new and effective medicines continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a crucial role in shaping the future of medicinal chemistry.
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- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.
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- Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Deriv
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- Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors.
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- Examples of some natural bioactive pyrimidines.
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- Pyrazole synthesis. Organic Chemistry Portal.
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An In-Depth Technical Guide to the Electrophilic Nature and Synthetic Utility of 2-Chlorobenzoylacetonitrile
Abstract
2-Chlorobenzoylacetonitrile, a key β-ketonitrile, stands out as a highly versatile and reactive intermediate in modern organic synthesis. Its unique molecular architecture, characterized by the juxtaposition of a carbonyl, a nitrile, and an active methylene group, creates a landscape rich in electrophilic centers. This guide provides a comprehensive investigation into the electrophilic nature of this compound, detailing the electronic factors that govern its reactivity. We explore its utility as a powerful synthon, particularly in the construction of diverse, biologically relevant heterocyclic scaffolds. Through mechanistic discussions, detailed experimental protocols, and an examination of its role in drug discovery, this document serves as a technical resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries aiming to leverage the synthetic potential of this valuable building block.
Introduction to this compound
This compound, systematically named 3-(2-chlorophenyl)-3-oxopropanenitrile, is a crystalline solid that belongs to the β-ketonitrile class of compounds. These molecules are distinguished by an active methylene group flanked by two potent electron-withdrawing groups—in this case, a benzoyl carbonyl and a nitrile.[1] This structural arrangement is not merely incidental; it is the primary determinant of the compound's dual reactivity, allowing it to act as both a potent electrophile and, upon deprotonation, a stabilized nucleophile.[2] Its significance is particularly pronounced in the synthesis of heterocyclic compounds, which form the core of numerous pharmaceutical agents.[1][3]
Chemical Identity and Physicochemical Properties
A clear understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. The key identifiers and properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | 3-(2-chlorophenyl)-3-oxopropanenitrile | [4][5] |
| Synonyms | o-Chlorobenzoylacetonitrile, 2'-Chloro-2-cyanoacetophenone | [6] |
| CAS Number | 40018-25-5 | [4][5] |
| Molecular Formula | C₉H₆ClNO | [4] |
| Molecular Weight | 179.60 g/mol | [4] |
| Appearance | Cream to yellow to orange to pale brown crystals or powder | [5] |
The β-Ketonitrile Motif: A Hub of Reactivity
The synthetic versatility of this compound is derived directly from its β-ketonitrile core. This motif contains three distinct functional groups that dictate its chemical behavior:
-
The Carbonyl Group (C=O): The polarized C=O bond renders the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.
-
The Nitrile Group (C≡N): The nitrile carbon is also an electrophilic center, although generally less reactive than the carbonyl carbon. It readily participates in cyclization reactions.
-
The Active Methylene Group (-CH₂-): The protons on the carbon situated between the carbonyl and nitrile groups are highly acidic. Deprotonation yields a resonance-stabilized carbanion, making the molecule a potent C-H acid and a precursor to a strong nucleophile.
This guide will focus on the reactions where the intact molecule serves as the electrophile , accepting electrons from nucleophilic partners to form new carbon-heteroatom and carbon-carbon bonds.
The Electronic Landscape and Electrophilic Centers
The electrophilic character of this compound is a direct consequence of the strong electron-withdrawing nature of its constituent functional groups. The cumulative inductive and resonance effects of the 2-chlorophenyl, carbonyl, and nitrile moieties create significant electron deficiency at specific atomic centers, priming them for nucleophilic attack.
-
Primary Electrophilic Site (Carbonyl Carbon): The carbonyl carbon is the most electron-deficient center (δ+), making it the primary target for nucleophiles. Reactions at this site are central to many of the synthetic transformations involving this molecule.
-
Secondary Electrophilic Site (Nitrile Carbon): The nitrile carbon also possesses an electrophilic character and is a key participant in many cyclocondensation reactions that lead to nitrogen-containing heterocycles.
-
Influence of the 2-Chlorophenyl Group: The ortho-chloro substituent on the phenyl ring exerts both an electron-withdrawing inductive effect and a steric influence, modulating the reactivity of the adjacent carbonyl group. In drug development, the presence of a chlorine atom can significantly enhance physicochemical properties and binding affinity.[7][8]
Diagram 1: Electrophilic Centers of this compound
Reactivity Profile with Nucleophiles: Gateway to Heterocyclic Systems
The true synthetic power of this compound as an electrophile is demonstrated in its reactions with binucleophilic reagents to construct a vast array of heterocyclic rings.[1] These reactions are often one-pot, multi-component processes that proceed with high efficiency, making them attractive for creating molecular libraries for drug screening.
Synthesis of Pyrazoles via Reaction with Hydrazines
The reaction between a 1,3-dicarbonyl compound (or its equivalent, like a β-ketonitrile) and a hydrazine is a classic and reliable method for synthesizing pyrazoles, known as the Knorr pyrazole synthesis.[9][10] In this reaction, this compound serves as the 1,3-dielectrophilic synthon.
Mechanism Insight: The reaction is initiated by the nucleophilic attack of one nitrogen atom of the hydrazine on the highly electrophilic carbonyl carbon. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the electrophilic nitrile carbon. Subsequent dehydration yields the stable, aromatic pyrazole ring.[9]
Synthesis of Isoxazoles via Reaction with Hydroxylamine
Similarly, reacting this compound with hydroxylamine hydrochloride provides a direct route to 3,5-disubstituted isoxazoles.[11][12] This transformation leverages the same electrophilic centers of the β-ketonitrile core.
Mechanism Insight: The more nucleophilic nitrogen of hydroxylamine attacks the carbonyl carbon to form an intermediate oxime. This is followed by an intramolecular cyclization where the hydroxyl oxygen attacks the nitrile carbon, leading to the formation of the isoxazole ring after dehydration.[5][11]
Synthesis of Thiophenes via the Gewald Reaction
The Gewald reaction is a powerful multi-component reaction for the synthesis of 2-aminothiophenes.[13][14][15] While the classic Gewald reaction starts with a ketone and an α-cyanoester, β-ketonitriles like this compound can be considered pre-formed Knoevenagel condensation products, making them ideal substrates for the subsequent steps of the Gewald synthesis.
Mechanism Insight: The reaction involves the active methylene group of the β-ketonitrile, elemental sulfur, and a base. The base facilitates the formation of a thiolate, which then undergoes intramolecular cyclization by attacking the nitrile group, ultimately leading to the formation of a highly substituted 2-aminothiophene.[4][13]
Diagram 2: General scheme for heterocycle synthesis.
Field-Proven Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps and expected outcomes for the synthesis of key heterocyclic scaffolds from this compound. These methods are adapted from established procedures for related β-ketonitriles.[9][11][16][17]
Protocol: Synthesis of 3-(2-Chlorophenyl)-1H-pyrazol-5-amine
-
Causality and Principle: This protocol leverages the Knorr pyrazole synthesis, where the dielectrophilic nature of this compound is exploited by the dinucleophilic hydrazine.[10] Acetic acid serves as a catalyst to activate the carbonyl group and facilitate dehydration, driving the reaction towards the formation of the stable aromatic pyrazole ring.
-
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
-
Step-by-Step Methodology:
-
To a 100 mL round-bottom flask, add this compound (e.g., 1.79 g, 10 mmol).
-
Add 30 mL of ethanol to dissolve the starting material.
-
Add 5-10 drops of glacial acetic acid to the solution.
-
While stirring, add hydrazine hydrate (e.g., 0.60 g, 12 mmol) dropwise to the mixture at room temperature.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2-4 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-cold water (50 mL) to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Self-Validation & Expected Outcome: The expected product is a solid. Successful synthesis can be confirmed by standard characterization techniques (¹H NMR, ¹³C NMR, Mass Spectrometry). The appearance of characteristic pyrazole ring proton signals and the disappearance of the methylene (-CH₂) signal in the ¹H NMR spectrum validate the reaction's success.
Protocol: Synthesis of 3-(2-Chlorophenyl)isoxazol-5-amine
-
Causality and Principle: This synthesis relies on the reaction of a 1,3-dicarbonyl equivalent with hydroxylamine.[11] A base (potassium hydroxide) is used to deprotonate the hydroxylamine hydrochloride in situ to the free nucleophilic hydroxylamine and to facilitate the final dehydration step.
-
Materials:
-
This compound (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Potassium Hydroxide (KOH) (1.2 eq)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
-
Step-by-Step Methodology:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.79 g, 10 mmol) and hydroxylamine hydrochloride (e.g., 0.83 g, 12 mmol) in 40 mL of ethanol.
-
Add a solution of KOH (e.g., 0.67 g, 12 mmol) in 10 mL of ethanol dropwise to the stirring mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 3-5 hours.
-
Monitor the reaction completion via TLC.
-
After cooling to room temperature, neutralize the mixture with dilute acetic acid.
-
Pour the reaction mixture into 50 mL of ice-cold water to induce precipitation.
-
Filter the resulting solid, wash thoroughly with water, and dry to obtain the crude product.
-
Recrystallize from ethanol/water if further purification is needed.
-
-
Self-Validation & Expected Outcome: A crystalline solid product is expected. Confirmation is achieved via spectroscopic methods. The successful formation of the isoxazole ring is indicated by the presence of characteristic aromatic signals and the loss of the starting material's methylene proton signal in the ¹H NMR spectrum.
Diagram 3: Experimental workflow for pyrazole synthesis.
Applications in Drug Development
The ability of this compound to serve as a precursor for a multitude of heterocyclic systems makes it an exceptionally valuable tool in drug discovery. Heterocyclic scaffolds, such as pyrazoles and isoxazoles, are privileged structures found in a vast number of FDA-approved drugs.[18][19]
-
Scaffold Diversity: By using this compound as a common electrophilic starting material, medicinal chemists can rapidly generate libraries of diverse heterocyclic compounds by simply varying the nucleophilic reaction partner. This diversity-oriented synthesis approach is critical in the early stages of drug discovery for identifying hit and lead compounds.
-
The "Magic" Chlorine Atom: The 2-chloro substituent is not merely a passive spectator. Halogen atoms, particularly chlorine, are frequently incorporated into drug candidates to modulate key properties such as metabolic stability, membrane permeability, and binding affinity to biological targets.[7][8] The chlorine atom on the benzoyl ring of this synthon is carried through to the final product, providing a strategic handle for optimizing the pharmacokinetic and pharmacodynamic profiles of new chemical entities.
Conclusion
This compound is a quintessential example of a multifunctional synthetic intermediate. Its electrophilic nature, stemming from a potent combination of electron-withdrawing groups, defines its reactivity. The carbonyl and nitrile carbons serve as reactive centers for nucleophilic attack, providing efficient and direct pathways to a wide range of valuable heterocyclic compounds. The straightforward and robust protocols for its conversion into pyrazoles, isoxazoles, and other scaffolds underscore its utility for researchers in both academic and industrial settings. For drug development professionals, this compound represents not just a building block, but a strategic tool for the rapid generation of novel, chlorine-substituted molecular architectures with high potential for biological activity.
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- Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. (2020).
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- A One-Pot, Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles from N-Monosubstituted Hydrazones and Nitroolefins. (2008). Organic Syntheses. [Link]
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Methodological & Application
Application Note & Protocol: A Validated Multi-Step Synthesis of 2-Chlorobenzoylacetonitrile from o-Chlorobenzyl Chloride
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, in-depth guide for the multi-step synthesis of 2-Chlorobenzoylacetonitrile, a valuable β-ketonitrile intermediate in medicinal chemistry and materials science. The described pathway initiates from the readily available starting material, o-chlorobenzyl chloride. Each stage of the synthesis is presented with detailed, step-by-step protocols, mechanistic insights, and expert commentary on critical process parameters. The narrative emphasizes the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles. All procedures are grounded in authoritative literature to ensure scientific integrity and trustworthiness.
Introduction & Strategic Overview
This compound is a highly versatile scaffold in organic synthesis. Its dual functionality, comprising a nitrile and a ketone, allows for a wide range of subsequent chemical transformations, making it a key building block for the synthesis of various heterocyclic compounds, including pyrimidines, pyridines, and pyrazoles, which are prominent in many biologically active molecules.
The synthesis from o-chlorobenzyl chloride is not a direct conversion but rather a logical sequence of well-established organic reactions. This guide details a robust and validated four-step pathway:
-
Hydrolysis: Conversion of o-chlorobenzyl chloride to o-chlorobenzyl alcohol.
-
Oxidation I: Oxidation of o-chlorobenzyl alcohol to o-chlorobenzaldehyde.
-
Oxidation II: Further oxidation of o-chlorobenzaldehyde to o-chlorobenzoic acid.
-
Acylation Sequence: Conversion of o-chlorobenzoic acid to the highly reactive o-chlorobenzoyl chloride, followed by a base-mediated acylation of acetonitrile to yield the final product.
This strategic pathway was designed for its reliability, scalability, and reliance on well-understood reaction mechanisms, minimizing the formation of intractable side products.
Overall Synthetic Workflow
Caption: Multi-step synthetic pathway from o-chlorobenzyl chloride to this compound.
Part 1: Synthesis of the Key Intermediate: o-Chlorobenzoyl Chloride
This section details the three-step conversion of the starting material into the critical acylating agent, o-chlorobenzoyl chloride.
Step 1: Hydrolysis of o-Chlorobenzyl Chloride
Mechanistic Rationale: The conversion of o-chlorobenzyl chloride to o-chlorobenzyl alcohol is a nucleophilic substitution reaction. Benzyl halides are capable of undergoing hydrolysis via both Sₙ1 and Sₙ2 pathways.[1] The Sₙ1 pathway is viable due to the resonance stabilization of the resulting benzyl carbocation. The reaction is performed under basic conditions to neutralize the hydrochloric acid byproduct, driving the equilibrium towards the product.[1]
Experimental Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 20 g of sodium hydroxide (NaOH) in 200 mL of deionized water to prepare a 10% (w/v) aqueous solution.
-
Addition of Reactants: To the NaOH solution, add 100 mL of toluene. Begin vigorous stirring to create a biphasic mixture.
-
Carefully add 32.2 g (0.2 mol) of o-chlorobenzyl chloride to the flask through an addition funnel over 15 minutes.
-
Reaction Conditions: Heat the mixture to reflux (approx. 95-105°C) with continuous, vigorous stirring. The biphasic nature of the reaction necessitates efficient mixing for phase transfer of the reactants.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots from the upper organic layer and analyzing by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 6-8 hours.
-
Work-up: After completion, cool the flask to room temperature. Transfer the mixture to a separatory funnel. The layers will separate; remove and retain the upper organic (toluene) layer.
-
Extract the aqueous layer twice with 50 mL portions of dichloromethane (CH₂Cl₂) to recover any residual product.
-
Combine all organic extracts and wash with 100 mL of brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvents under reduced pressure using a rotary evaporator to yield crude o-chlorobenzyl alcohol as an oil or low-melting solid. The product is often of sufficient purity for the next step.
Step 2 & 3: Two-Stage Oxidation to o-Chlorobenzoic Acid
Rationale: This conversion is performed in two distinct stages to ensure high yield and purity. First, a mild oxidation converts the alcohol to the aldehyde using pyridinium chlorochromate (PCC), a reagent known for stopping the oxidation at the aldehyde stage. Subsequently, a strong oxidizing agent, potassium permanganate (KMnO₄), is used to convert the aldehyde to the corresponding carboxylic acid.
Experimental Protocol (2-Chlorobenzaldehyde):
-
Setup: In a 1 L flask under a nitrogen atmosphere, suspend 43.0 g (0.2 mol) of pyridinium chlorochromate (PCC) in 400 mL of anhydrous dichloromethane (CH₂Cl₂).
-
Reactant Addition: Dissolve the crude o-chlorobenzyl alcohol from Step 1 in 100 mL of anhydrous CH₂Cl₂ and add it to the PCC suspension in one portion with stirring.
-
Reaction: Stir the mixture at room temperature for 2-3 hours. The reaction is exothermic and the mixture will turn into a dark, tarry substance. Monitor by TLC.
-
Work-up: Upon completion, dilute the mixture with 400 mL of diethyl ether. Pass the entire mixture through a short plug of silica gel to filter out the chromium tars.
-
Isolation: Wash the silica plug thoroughly with additional diethyl ether. Combine the filtrates and remove the solvent by rotary evaporation to yield crude o-chlorobenzaldehyde.
Experimental Protocol (2-Chlorobenzoic Acid):
-
Setup: Transfer the crude o-chlorobenzaldehyde to a 2 L flask containing 800 mL of water.
-
Reaction: Heat the mixture to 80°C. Slowly add 37.9 g (0.24 mol) of potassium permanganate (KMnO₄) in small portions over 1 hour, ensuring the purple color dissipates before adding the next portion. A brown precipitate of MnO₂ will form.
-
Completion: After the addition is complete, continue heating and stirring for an additional hour.
-
Work-up: Cool the reaction mixture and filter to remove the MnO₂ precipitate. Acidify the clear filtrate to pH ~2 with concentrated HCl.
-
Isolation: The o-chlorobenzoic acid will precipitate as a white solid. Cool the mixture in an ice bath to maximize precipitation, then collect the solid by vacuum filtration. Wash with cold water and dry in a vacuum oven.
Step 4a: Acyl Chloride Formation
Rationale: The conversion of the carboxylic acid to an acyl chloride is essential to activate the carbonyl group for the subsequent acylation of acetonitrile. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[2]
Experimental Protocol:
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution), place the dried o-chlorobenzoic acid (assume ~0.18 mol from previous step).
-
Reagent Addition: Add 60 mL of toluene followed by the slow, careful addition of 32.1 g (19.7 mL, 0.27 mol) of thionyl chloride.
-
Reaction: Heat the reaction mixture to reflux (approx. 75-80°C) for 2-3 hours. The evolution of gas (SO₂ and HCl) will be observed.
-
Monitoring & Isolation: The reaction is complete when gas evolution ceases. Allow the mixture to cool. The product, o-chlorobenzoyl chloride, can be isolated by vacuum distillation to remove the toluene and any excess thionyl chloride, yielding a high-purity product.[3][4]
Part 2: Synthesis of this compound
Mechanistic Rationale: This final step is an acylation reaction. It proceeds via the formation of a nitrile-stabilized carbanion (the acetonitrile anion) by deprotonation with a strong, non-nucleophilic base like sodium hydride (NaH).[5] This anion then acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of o-chlorobenzoyl chloride. The resulting tetrahedral intermediate collapses, eliminating the chloride ion to form the target β-ketonitrile.[6][7]
Experimental Workflow: Acylation
Caption: Step-by-step workflow for the acylation of acetonitrile with o-chlorobenzoyl chloride.
Experimental Protocol:
-
Setup: Assemble a dry 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The entire apparatus must be flame-dried or oven-dried before use.
-
Base Preparation: Under a positive pressure of nitrogen, suspend 8.0 g (0.2 mol, 60% dispersion in mineral oil) of sodium hydride (NaH) in 150 mL of anhydrous tetrahydrofuran (THF).
-
Anion Formation: Cool the suspension to 0°C using an ice bath. Slowly add 8.2 g (10.5 mL, 0.2 mol) of anhydrous acetonitrile dropwise via syringe.
-
After the addition is complete, stir the mixture at 0°C for 30 minutes. Hydrogen gas will evolve during this period.
-
Acylation: Dissolve the o-chlorobenzoyl chloride (~0.18 mol) in 50 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the cold acetonitrile anion suspension over 30 minutes, maintaining the internal temperature below 5°C.
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
-
Quenching: Carefully quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution while cooling the flask in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with 100 mL portions of ethyl acetate.
-
Washing & Drying: Combine the organic extracts and wash sequentially with 100 mL of water and 100 mL of brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (Eluent: 10-20% Ethyl Acetate in Hexane) to yield pure this compound.
Quantitative Data & Safety
Summary of Reaction Parameters
| Step | Reactant | Molar Eq. | Reagent(s) | Solvent | Temp (°C) | Time (h) | Expected Yield |
| 1 | o-Chlorobenzyl Chloride | 1.0 | NaOH (1.2 eq) | Toluene/H₂O | Reflux | 6-8 | >90% |
| 2 | o-Chlorobenzyl Alcohol | 1.0 | PCC (1.05 eq) | CH₂Cl₂ | RT | 2-3 | ~85-90% |
| 3 | o-Chlorobenzaldehyde | 1.0 | KMnO₄ (1.2 eq) | H₂O | 80°C | 2 | ~80-85% |
| 4a | o-Chlorobenzoic Acid | 1.0 | SOCl₂ (1.5 eq) | Toluene | Reflux | 2-3 | >95% |
| 4b | o-Chlorobenzoyl Chloride | 1.0 | Acetonitrile (1.1 eq), NaH (1.1 eq) | THF | 0 to RT | 2.5 | ~70-80% |
Critical Safety Precautions
-
General: This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
-
o-Chlorobenzyl Chloride: Is a lachrymator and corrosive. Avoid inhalation and skin contact.[8]
-
Thionyl Chloride: Highly corrosive and reacts violently with water. The reaction produces toxic HCl and SO₂ gas, which must be neutralized in a scrubber.[2]
-
Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.
-
Acetonitrile: Flammable and toxic. Metabolized in the body to produce cyanide.
References
- Pd-Catalyzed Cyanation of Benzyl Chlorides with Nontoxic K4[Fe(CN)6].
- Zhang, Z., et al. (2016). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Science, 353(6303), 1014-1018.
- Cyanation. Wikipedia. Accessed January 7, 2026.
- 2-Chlorobenzonitrile synthesis. ChemicalBook. Accessed January 7, 2026.
- Pd‐catalyzed cyanation of benzyl chlorides.
- Adams, R., & Thal, A. F. Benzyl Cyanide. Organic Syntheses. Coll. Vol. 1, p.107 (1941); Vol. 1, p.21 (1921).
- Dunetz, J. R., & Danheiser, R. L. (2006). A high-yielding preparation of beta-ketonitriles. Organic Letters, 8(6), 1161–1163.
- Al-Tel, T. H. (2007). A High-Yielding Preparation of β-Ketonitriles. Letters in Organic Chemistry, 4(2), 115-117.
- Preparation of 2-chlorobenzyl chloride. PrepChem.com. Accessed January 7, 2026.
- Exploring the Synthesis and Applications of 2-Chlorobenzoyl Chloride. Sourcing Chemical. Accessed January 7, 2026.
- Makosza, M., & Jonczyk, A. Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Organic Syntheses. Coll. Vol. 6, p.897 (1988); Vol. 55, p.91 (1976).
- Dunetz, J. R., & Danheiser, R. L. (2006). A high-yielding preparation of beta-ketonitriles. PubMed. doi: 10.1021/ol053164z.
- Clarke, H. T., & Taylor, E. R. Benzoyl chloride, o-chloro-. Organic Syntheses. Coll. Vol. 1, p.155 (1941); Vol. 3, p.29 (1923).
- Method for preparing 2-chlorobenzoyl chloride. Google Patents (US4388251A). Accessed January 7, 2026.
- An In-Depth Technical Guide to the Synthesis of 2-Chlorothiobenzamide from 2-Chlorobenzonitrile. Benchchem. Accessed January 7, 2026.
- Application Notes and Protocols: Synthesis of 2-Chlorobenzoyl Chloride from o-Chlorobenzotrichloride. Benchchem. Accessed January 7, 2026.
- 2-Chlorobenzoyl chloride 95%. Sigma-Aldrich. Accessed January 7, 2026.
- Optimization of Reaction Conditions for 2-Chlorobenzoyl Chloride.
- 2-Chlorobenzoyl chloride CAS#: 609-65-4. ChemicalBook. Accessed January 7, 2026.
- Kabalka, G. W., Li, N. S., & Yu, S. (1997). Protonation of acyllithium reagents by acetonitrile: synthesis of .beta.-hydroxy nitriles. The Journal of Organic Chemistry, 62(19), 6552–6554.
- Application Notes and Protocols for the Hydrolysis of 2-Chlorobenzyl Chloride. Benchchem. Accessed January 7, 2026.
- Itoh, M., et al. 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Organic Syntheses. Coll. Vol. 6, p.199 (1988); Vol. 59, p.95 (1979).
- 2-Chlorobenzoyl chloride synthesis. ChemicalBook. Accessed January 7, 2026.
- Reisner, D. B., & Horning, E. C. Chloroacetonitrile. Organic Syntheses. Coll. Vol. 4, p.144 (1963); Vol. 31, p.24 (1951).
- 2-CHLORO BENZYL CHLORIDE FOR SYNTHESIS. CDH Fine Chemical. Accessed January 7, 2026.
- Preparation method of o-chlorobenzyl chloride. Google Patents (CN101941885A). Accessed January 7, 2026.
- Continuous preparation method of o-chlorobenzyl chloride Grignard reagent.
- Preparation of acyl chlorides (acid chlorides). Chemguide. Accessed January 7, 2026.
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Step-by-step protocol for Knoevenagel condensation with 2-chlorobenzaldehyde
An In-Depth Technical Guide to the Knoevenagel Condensation with 2-Chlorobenzaldehyde
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol for the Knoevenagel condensation reaction, specifically tailored for the synthesis of α,β-unsaturated compounds using 2-chlorobenzaldehyde as the aldehydic substrate. We present two distinct, field-proven protocols: the condensation with malononitrile to yield 2-(2-chlorobenzylidene)malononitrile, and with ethyl cyanoacetate to produce ethyl (E)-2-cyano-3-(2-chlorophenyl)acrylate. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, step-by-step experimental procedures, purification techniques, and characterization data. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction: The Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It is a modification of the aldol condensation where a carbonyl compound (an aldehyde or ketone) reacts with an active methylene compound in the presence of a basic catalyst.[1][2] The active methylene compound, characterized by a CH₂ group flanked by two electron-withdrawing groups (Z and Z'), is readily deprotonated by a weak base, forming a nucleophilic carbanion.[1] This is followed by a nucleophilic addition to the carbonyl group and a subsequent dehydration step, yielding a stable α,β-unsaturated product.[2]
The reaction's versatility and reliability have made it indispensable in the synthesis of fine chemicals, functional polymers, and pharmaceutical intermediates.[3] The use of 2-chlorobenzaldehyde as a substrate is of particular interest as the resulting products, containing a halogenated phenyl group, are valuable precursors for a wide range of biologically active molecules and materials.
This guide will focus on using a weak amine base, piperidine, as the catalyst. Amine catalysis is effective and avoids the self-condensation of the aldehyde that can occur with stronger bases.[1]
Reaction Mechanism: A Step-by-Step Look
The Knoevenagel condensation proceeds through a well-defined, base-catalyzed pathway. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Carbanion Formation: The catalyst, typically a weak base like piperidine, deprotonates the active methylene compound (e.g., malononitrile or ethyl cyanoacetate). The acidity of the α-protons is significantly increased by the adjacent electron-withdrawing groups (e.g., -CN, -COOR), facilitating the formation of a resonance-stabilized carbanion (enolate).[4][5]
-
Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. This results in the formation of a tetrahedral alkoxide intermediate.[5]
-
Protonation: The alkoxide intermediate is protonated, often by the conjugate acid of the basic catalyst or a protic solvent, to form a β-hydroxy adduct (an aldol-type product).
-
Dehydration: The β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule) under the basic reaction conditions to form a new carbon-carbon double bond. This step is the thermodynamic driving force for the reaction, leading to the formation of the stable, conjugated α,β-unsaturated product.[2]
In the case of a secondary amine catalyst like piperidine, an alternative pathway involving the formation of an iminium ion from the aldehyde can also occur.[6][7][8][9] The enolate then attacks the more electrophilic iminium ion.[6][7]
Caption: Generalized mechanism of the Knoevenagel condensation.
Experimental Protocols
The following protocols have been optimized for clarity and reproducibility. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 2-(2-chlorobenzylidene)malononitrile
This protocol details the reaction between 2-chlorobenzaldehyde and malononitrile.[10][11][12]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Moles | Molar Eq. | Amount |
| 2-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 10 mmol | 1.0 | 1.41 g |
| Malononitrile | C₃H₂N₂ | 66.06 | 10 mmol | 1.0 | 0.66 g |
| Piperidine | C₅H₁₁N | 85.15 | 0.1 mmol | 0.01 | ~10 µL |
| Water or Ethanol | - | - | - | - | 50 mL |
Step-by-Step Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add water (50 mL). The use of water as a solvent makes this an environmentally friendly procedure.[11][12]
-
Addition of Reagents: Add malononitrile (0.66 g, 10 mmol) to the water with stirring. Once dissolved or well-suspended, add the catalyst, piperidine (~10 µL, 0.1 mmol).[10][11]
-
Aldehyde Addition: Slowly add 2-chlorobenzaldehyde (1.41 g, 10 mmol) to the mixture dropwise over 5-10 minutes using a pressure-equalizing funnel.
-
Reaction: Stir the reaction mixture at room temperature. Some protocols may call for gentle heating to 50°C to ensure completion.[10][11] A white crystalline solid is expected to precipitate as the reaction proceeds.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed. A typical eluent system is hexane:ethyl acetate (7:3).
-
Work-up: Once the reaction is complete (typically 30-60 minutes), filter the precipitated solid using a Buchner funnel.
-
Purification: Wash the collected solid with a small amount of cold water or ethanol to remove any unreacted starting materials and catalyst.[10]
-
Drying: Dry the purified product under vacuum to yield 2-(2-chlorobenzylidene)malononitrile as a white crystalline solid.[10]
Protocol 2: Synthesis of Ethyl (E)-2-cyano-3-(2-chlorophenyl)acrylate
This protocol details the reaction between 2-chlorobenzaldehyde and ethyl cyanoacetate.[13][14]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Moles | Molar Eq. | Amount |
| 2-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 10 mmol | 1.0 | 1.41 g |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | 12 mmol | 1.2 | 1.36 g |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | C₆H₁₂N₂ | 112.17 | 2 mmol | 0.2 | 0.22 g |
| Ethanol or Ionic Liquid | - | - | - | - | 5-10 mL |
Step-by-Step Procedure:
-
Setup: In a 50 mL round-bottom flask with a magnetic stirrer, combine 2-chlorobenzaldehyde (1.41 g, 10 mmol) and ethyl cyanoacetate (1.36 g, 12 mmol) in a minimal amount of solvent like ethanol. Using a slight excess of the active methylene compound ensures the complete consumption of the aldehyde. Some modern protocols utilize ionic liquids as both solvent and promoter.[13][15]
-
Catalyst Addition: Add the catalyst, DABCO (0.22 g, 2 mmol). DABCO is an effective and mild base catalyst for this transformation.[13]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Monitoring: Use TLC (eluent: hexane:ethyl acetate, 8:2) to check for the disappearance of the 2-chlorobenzaldehyde.[14]
-
Work-up: Once the reaction is complete, dilute the mixture with water (30 mL) and extract the product with diethyl ether or ethyl acetate (2 x 20 mL).[13]
-
Purification: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[13]
-
Final Product: The resulting crude product can be further purified by recrystallization from ethanol or a hexane/dichloromethane mixture to yield pure ethyl (E)-2-cyano-3-(2-chlorophenyl)acrylate.[5]
Experimental Workflow and Troubleshooting
Caption: General workflow for Knoevenagel condensation.
Troubleshooting Common Issues:
-
Low Yield: Ensure the aldehyde is pure, as impurities can inhibit the reaction. Consider increasing the reaction time or gently heating the mixture. The choice of catalyst and solvent can also significantly impact yield.[16]
-
Incomplete Reaction: If TLC shows significant starting material, add a small additional amount of catalyst. Ensure efficient stirring.
-
Side Product Formation: The use of a strong base can lead to self-condensation of the aldehyde. Stick to weak amine bases like piperidine, pyridine, or DABCO.[1] Michael addition of a second equivalent of the carbanion can sometimes occur, though it is less common with these substrates.
Product Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized product.
-
2-(2-chlorobenzylidene)malononitrile:
-
Appearance: White crystalline solid.[17]
-
Melting Point: 92-94 °C.[10]
-
¹H NMR: Expect signals for the aromatic protons and a characteristic singlet for the vinylic proton around 8.0-8.5 ppm.
-
IR (KBr, cm⁻¹): Look for a strong peak around 2220 cm⁻¹ corresponding to the C≡N stretch, and a peak around 1600 cm⁻¹ for the C=C double bond.
-
-
Ethyl (E)-2-cyano-3-(2-chlorophenyl)acrylate:
-
Appearance: Solid.
-
Melting Point: 45-48 °C.[14]
-
¹H NMR (CDCl₃): Key signals include a triplet and quartet for the ethyl group (δ ≈ 1.41 and 4.40 ppm, respectively), aromatic protons (δ ≈ 7.4-8.2 ppm), and a singlet for the vinylic proton (δ ≈ 8.68 ppm).[14]
-
¹³C NMR (CDCl₃): Expect signals for the ethyl group carbons (δ ≈ 14.0, 62.9 ppm), nitrile carbon (δ ≈ 114.8 ppm), ester carbonyl (δ ≈ 161.8 ppm), and aromatic and vinylic carbons.[14]
-
Conclusion
The Knoevenagel condensation of 2-chlorobenzaldehyde is a robust and efficient method for synthesizing valuable α,β-unsaturated building blocks. By carefully selecting the active methylene compound, catalyst, and reaction conditions, researchers can achieve high yields of the desired products. The protocols provided herein are designed to be reproducible and adaptable, serving as a solid foundation for further exploration and application in organic synthesis and drug discovery.
References
- Bahrami, F., & Vessally, E. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5300–5307. [Link]
- ACS Publications. (2017).
- Organic Chemistry Portal.
- ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions | The Journal of Physical Chemistry B. [Link]
- J&K Scientific LLC. (2021).
- Girija, C. R., et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5). [Link]
- ResearchGate. (n.d.).
- Meng, D., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances. [Link]
- Wikipedia. (n.d.).
- Bulletin of the Korean Chemical Society. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
- Taylor & Francis Online. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. [Link]
- Banaras Hindu University. (n.d.).
- ResearchGate. (n.d.). Preparation of (E)-ethyl-2-cyano-3-(aryl)
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.). US20080139837A1 - Eco-Friendly Process for the Preparation of 2-Chlorobenzylidene-Malononitrile (Cs).
- ResearchGate. (n.d.). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. [Link]
- Google Patents. (n.d.). US7732631B2 - Eco-friendly process for the preparation of 2-Chlorobenzylidene-Malononitrile (CS).
- National Institutes of Health. (2023). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. [Link]
- ResearchGate. (n.d.). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). [Link]
- National Institutes of Health. (n.d.). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). [Link]
- ResearchGate. (n.d.).
- SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Chlorobenzoylacetonitrile
Introduction: The Benzoylacetonitrile Scaffold and the Synthetic Utility of 2-Chlorobenzoylacetonitrile
The benzoylacetonitrile moiety is a privileged structural motif in medicinal chemistry and materials science. As a versatile intermediate, it serves as a cornerstone for the synthesis of a wide array of heterocyclic compounds, including pyridines, pyrazoles, and benzofurans, many of which exhibit significant biological activities. The unique combination of a reactive methylene group flanked by a nitrile and a benzoyl group allows for diverse chemical transformations.
This compound, in particular, emerges as a highly valuable building block. The presence of a chlorine atom at the ortho position of the phenyl ring opens a gateway to a suite of palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. By leveraging the reactivity of the C-Cl bond, chemists can introduce a vast range of molecular complexity, enabling the rapid generation of novel compound libraries for drug discovery and the synthesis of complex target molecules.
This guide provides an in-depth exploration of the application of this compound in three seminal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying scientific rationale for experimental choices, addressing the specific challenges posed by this sterically demanding and electronically deactivated substrate.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organohalide.[1][2] Its tolerance of a wide range of functional groups and generally mild reaction conditions have cemented its importance in both academic and industrial laboratories.[3]
Scientific Insights & Mechanistic Causality
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The choice of palladium source, ligand, base, and solvent is critical for success, especially with a challenging substrate like this compound. The ortho-substituent introduces steric hindrance, which can impede the oxidative addition step, while the electron-withdrawing nature of the nitrile and benzoyl groups can influence the reactivity of the C-Cl bond.
The selection of a bulky, electron-rich phosphine ligand is often crucial for the coupling of aryl chlorides. These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step. Furthermore, their steric bulk can facilitate the final reductive elimination step to release the product and regenerate the catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Suzuki-Miyaura Coupling Conditions
While specific examples for this compound are not abundant in the literature, successful couplings of structurally similar ortho-substituted aryl chlorides provide a strong basis for protocol development. The following table summarizes typical conditions that serve as an excellent starting point.
| Entry | Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chlorobenzonitrile | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | Est. >80 |
| 2 | 2-Bromobenzonitrile | 4-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₂CO₃ | Dioxane | 110 | Est. >85 |
| 3 | 2-Chloro-acetophenone | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 90 | Est. >75 |
| Estimated yields are based on reactions with analogous substrates and may require optimization. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous Toluene
-
Degassed Water
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.5 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylbenzoylacetonitrile.
Scientist's Note: The choice of a biarylphosphine ligand like SPhos is critical for activating the C-Cl bond. If the reaction is sluggish, increasing the temperature to 110-120 °C or switching to a more active pre-catalyst system (e.g., an XPhos-palladium pre-catalyst) may be beneficial. The water in the solvent mixture is often crucial for the transmetalation step.
II. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and functional-group-tolerant method for C-N bond formation.[6][7][8] This reaction is of paramount importance in the pharmaceutical industry, where the arylamine motif is a common feature in bioactive molecules.[1]
Scientific Insights & Mechanistic Causality
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][9] The choice of base is particularly critical in this reaction. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine or the palladium-amine complex to form the key palladium-amido intermediate.
For a sterically hindered substrate like this compound, ligands with significant steric bulk are often required to promote the reductive elimination step and prevent catalyst decomposition. The benzoylacetonitrile moiety itself contains acidic protons and a coordinating nitrile group, which could potentially interfere with the reaction. Careful selection of a bulky ligand and a suitable base is therefore essential to achieve high yields.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation: Buchwald-Hartwig Amination Conditions
The following table presents representative conditions for the amination of related aryl chlorides, which can be adapted for this compound.
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chlorobenzonitrile | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | Est. >80 |
| 2 | 2-Chlorotoluene | Aniline | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ | t-BuOH | 110 | Est. >90 |
| 3 | 4-Chlorobenzonitrile | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3.5) | LHMDS | Dioxane | 90 | Est. >85 |
| Estimated yields are based on reactions with analogous substrates and may require optimization. |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the amination of this compound.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equivalents)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.8 mmol) to a dry Schlenk tube.
-
Add this compound (1.0 mmol) to the tube.
-
Add anhydrous toluene (5 mL), followed by the amine (1.2 mmol).
-
Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 8-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to yield the desired 2-aminobenzoylacetonitrile derivative.
Scientist's Note: The nitrile group in the substrate can be sensitive to strong bases like NaOtBu at elevated temperatures.[4] If side reactions are observed, using a weaker base such as K₃PO₄ or Cs₂CO₃, potentially with a more active catalyst system (e.g., a palladacycle pre-catalyst), may be necessary. The choice of ligand is also crucial; for primary amines, ligands like BrettPhos or RuPhos may provide better results.
III. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly reliable method for the formation of C(sp²)-C(sp) bonds, linking aryl or vinyl halides with terminal alkynes.[10][11] This reaction typically employs a dual catalytic system of palladium and copper(I).[11] The resulting arylalkynes are valuable intermediates in organic synthesis and are found in various functional materials and pharmaceuticals.
Scientific Insights & Mechanistic Causality
The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to a Pd(0) species is followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination. The copper cycle facilitates the formation of the copper acetylide by coordinating to the terminal alkyne, increasing its acidity and allowing for deprotonation by a mild amine base.
The reactivity of the aryl halide follows the general trend I > Br > Cl, making the coupling of this compound inherently more challenging. To achieve successful coupling, more active catalyst systems, higher temperatures, and carefully chosen ligands are often necessary. A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by running the reaction under an inert atmosphere and using the appropriate conditions.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Data Presentation: Sonogashira Coupling Conditions
The following table provides starting conditions for the Sonogashira coupling of this compound based on protocols for other challenging aryl chlorides.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chlorobenzonitrile | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 65 | Est. >70 |
| 2 | 2-Bromobenzonitrile | 1-Octyne | Pd(OAc)₂ (2) | CuI (4) | DIPA | DMF | 80 | Est. >80 |
| 3 | 4-Chlorobenzonitrile | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (3) | i-Pr₂NH | Toluene | 90 | Est. >85 |
| Estimated yields are based on reactions with analogous substrates and may require optimization. |
Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the alkynylation of this compound.
Materials:
-
This compound
-
Terminal Alkyne (1.2 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0 - 3.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous THF (5 mL) via syringe.
-
Add the amine base (e.g., Et₃N, 2.5 mmol), followed by the terminal alkyne (1.2 mmol).
-
Stir the reaction mixture at 65 °C and monitor its progress by TLC or GC-MS.
-
Upon completion (typically 6-12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove the catalyst salts.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 2-alkynylbenzoylacetonitrile.
Scientist's Note: For the less reactive this compound, higher temperatures (80-100 °C) and a more polar solvent like DMF may be required. If the reaction fails to go to completion, employing a more active palladium source and a phosphine ligand, and potentially running the reaction under copper-free conditions with a stronger base, could be explored.
IV. Intramolecular Applications and Synthesis of Heterocycles
A particularly powerful application of these cross-coupling reactions is in domino or tandem sequences, where an initial intermolecular coupling is followed by an intramolecular cyclization. The benzoylacetonitrile scaffold is primed for such transformations. For instance, a Sonogashira coupling of a related 2-(2-bromophenoxy)acetonitrile with a terminal alkyne has been shown to undergo a subsequent intramolecular cyclization to yield 2,3-disubstituted benzofurans.[11] Similarly, a Suzuki coupling of this compound with a suitably functionalized boronic acid could be envisioned to lead to various heterocyclic systems in a one-pot fashion.
A study by Wang et al. demonstrated the synthesis of 2-arylbenzofurans through a palladium-catalyzed sequential addition and intramolecular annulation of 2-(2-hydroxyphenyl)acetonitriles with arylboronic acids. This highlights the potential for the nitrile and active methylene groups of the benzoylacetonitrile core to participate in cyclization events following the initial cross-coupling.
Conclusion
This compound stands as a versatile and potent building block for the synthesis of complex organic molecules. Its utility is significantly expanded through the application of palladium-catalyzed cross-coupling reactions. While the ortho-substitution presents steric and electronic challenges that necessitate careful optimization of reaction conditions, the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide reliable and powerful avenues for C-C and C-N bond formation. The protocols and insights provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to harness the synthetic potential of this valuable intermediate, paving the way for the discovery and creation of novel chemical entities.
References
- Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes.The Royal Society of Chemistry. [Link]
- Buchwald–Hartwig amin
- Sonogashira Coupling.NROChemistry. [Link]
- Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans.Semantic Scholar. [Link]
- Buchwald-Hartwig Amin
- Heterogeneously catalyzed Suzuki–Miyaura conversion of broad scope.qualitas1998.net. [Link]
- The coupling of chlorobenzene with morpholine.
- Time‐course for Suzuki‐Miyaura coupling reaction of chlorobenzene and...
- Palladium-Catalyzed Reaction of Arylboronic Acids with Aliphatic Nitriles: Synthesis of Alkyl Aryl Ketones and 2-Arylbenzofurans.Organic Chemistry Portal. [Link]
- Buchwald-Hartwig Amin
- Supporting Information Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.IntechOpen. [Link]
- (PDF) The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst.
- Buchwald-Hartwig Amination.ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamid
- Sonogashira Coupling Reaction with Diminished Homocoupling.
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- Sonogashira Coupling.Organic Chemistry Portal. [Link]
- Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry.MDPI. [Link]
- Sonogashira coupling between 4‐chlorobenzaldehyde and phenylacetylene...
- Kiloscale Buchwald−Hartwig Amin
- Benzotriazole in medicinal chemistry: An overview.Journal of Chemical and Pharmaceutical Research. [Link]
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.MDPI. [Link]
- The Suzuki Reaction.Andrew G. Myers Research Group, Harvard University. [Link]
- (PDF) Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives.
- Suzuki Coupling.Organic Chemistry Portal. [Link]
- Sonogashira coupling.Wikipedia. [Link]
- Recent advances in the synthesis of 2-substituted benzothiazoles: a review.RSC Publishing. [Link]
- Suzuki-Miyaura Coupling.Chemistry LibreTexts. [Link]
- Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives.Research & Reviews: Journal of Chemistry. [Link]
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.MDPI. [Link]
- Benzotriazole in medicinal chemistry: An overview.Journal of Chemical and Pharmaceutical Research. [Link]
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Application Note: A Guide to the Synthesis of Novel Heterocyclic Scaffolds from 2-Chlorobenzoylacetonitrile
Abstract
2-Chlorobenzoylacetonitrile stands as a highly versatile and powerful precursor in the field of heterocyclic chemistry. Its unique trifunctional nature—comprising an activated methylene group, an electrophilic nitrile, a carbonyl group, and a strategically positioned chloro-substituent on the phenyl ring—enables a diverse array of cyclization strategies. This application note provides researchers, medicinal chemists, and drug development professionals with a comprehensive guide to leveraging this key intermediate for the synthesis of pharmacologically significant heterocyclic compounds, including quinolines, pyrazoles, and isoxazoles. We delve into the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and offer insights into the causality behind experimental choices to ensure reproducible and efficient syntheses.
The Unique Reactivity Profile of this compound
This compound is a class of β-ketonitriles, which are recognized as valuable building blocks for biologically active molecules and are used as precursors for anti-cancer, anti-inflammatory, and antimalarial drugs.[1] The synthetic potential of this compound is rooted in its distinct structural features:
-
The β-Ketonitrile Moiety: This 1,3-dicarbonyl equivalent possesses a highly acidic α-carbon (the methylene group flanked by the carbonyl and nitrile). This site is readily deprotonated by even mild bases to form a potent carbon nucleophile, which is central to many carbon-carbon and carbon-heteroatom bond-forming reactions.[2]
-
Electrophilic Centers: Both the carbonyl carbon and the nitrile carbon are susceptible to attack by nucleophiles. This dual reactivity allows for condensation reactions with a variety of binucleophilic reagents.
-
The ortho-Chloro Substituent: The chlorine atom serves as an excellent leaving group in intramolecular nucleophilic aromatic substitution (SNAr) reactions. Once an initial condensation has occurred, a suitably positioned nucleophile can displace the chloride to forge a new ring, leading to the formation of fused heterocyclic systems like quinolines.[3]
This combination of reactive sites allows for a programmed, often one-pot, synthesis of complex molecular architectures from a relatively simple and commercially available starting material.
Figure 2: Workflow for quinoline synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-substituted-quinoline-3-carbonitrile
This protocol describes a general procedure for the synthesis of quinoline derivatives from this compound and a suitable ketone.
Materials & Reagents:
-
This compound
-
Cyclohexanone (or other suitable ketone)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Hexane
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol, 1 equiv.).
-
Reagent Addition: Add the ketone (e.g., cyclohexanone, 12 mmol, 1.2 equiv.) and anhydrous potassium carbonate (20 mmol, 2 equiv.).
-
Solvent & Reflux: Add 30 mL of dry DMF. Heat the reaction mixture to 120-130 °C and reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Scientist's Note: DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the potassium cation, enhancing the nucleophilicity of the enolate intermediate. The elevated temperature is necessary to overcome the activation energy for the C-C bond formation and subsequent cyclization.
-
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 150 mL of ice-cold water with stirring.
-
Product Isolation: The crude product will often precipitate. Collect the solid by vacuum filtration and wash thoroughly with water and then with a small amount of cold ethanol to remove residual DMF.
-
Purification: If necessary, the crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel using an ethyl acetate/hexane gradient.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
| Entry | Ketone | Product | Yield (%) |
| 1 | Cyclohexanone | 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile | ~85% |
| 2 | Acetone | 2-Amino-4-methylquinoline-3-carbonitrile | ~70% |
| 3 | Acetophenone | 2-Amino-4-phenylquinoline-3-carbonitrile | ~75% |
| Yields are representative and may vary based on specific reaction conditions and purification efficiency. |
Synthesis of Pyrazoles: Reaction with Hydrazine Derivatives
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. [4][5]This scaffold is prevalent in pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties. [6]The synthesis of pyrazoles from this compound is a robust and straightforward process involving condensation with hydrazine or its derivatives. [7]
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of a nitrogen atom from the hydrazine molecule on the carbonyl carbon of the β-ketonitrile. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the nitrile carbon. Subsequent elimination of water and tautomerization leads to the formation of the aromatic pyrazole ring. The ortho-chloro group on the phenyl ring typically remains intact in this reaction pathway.
Figure 3: Workflow for pyrazole synthesis.
Experimental Protocol: Synthesis of 5-(2-chlorophenyl)-1H-pyrazol-3-amine
This protocol outlines a standard procedure for pyrazole synthesis.
Materials & Reagents:
-
This compound
-
Hydrazine Hydrate (N₂H₄·H₂O) or Phenylhydrazine
-
Ethanol or Acetic Acid
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (10 mmol, 1 equiv.) in 20 mL of absolute ethanol.
-
Reagent Addition: Add hydrazine hydrate (15 mmol, 1.5 equiv.) dropwise to the solution at room temperature. An exotherm may be observed.
-
Scientist's Note: Using a protic solvent like ethanol or acetic acid facilitates the proton transfer steps involved in the condensation and dehydration. Acetic acid can also act as a catalyst. Using substituted hydrazines (e.g., phenylhydrazine) will result in N-substituted pyrazoles. [8]3. Reaction & Reflux: Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Product Isolation: Pour the concentrated mixture into 100 mL of cold water. A solid product should precipitate. If the reaction was run in acetic acid, neutralize the solution carefully with a saturated solution of sodium bicarbonate before filtration.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The product is often pure enough for subsequent steps, but can be recrystallized from an ethanol/water mixture if needed.
-
Characterization: Analyze the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
| Entry | Hydrazine Reagent | Product | Yield (%) |
| 1 | Hydrazine Hydrate | 5-(2-chlorophenyl)-1H-pyrazol-3-amine | >90% |
| 2 | Phenylhydrazine | 5-(2-chlorophenyl)-1-phenyl-1H-pyrazol-3-amine | ~88% |
| 3 | Methylhydrazine | Mixture of regioisomers | Variable |
| Yields are representative. The reaction with unsymmetrical hydrazines like methylhydrazine can lead to a mixture of regioisomers. | |||
| [5] |
Synthesis of Isoxazoles: Reaction with Hydroxylamine
Isoxazoles are five-membered heterocycles containing adjacent nitrogen and oxygen atoms. They are key components in several approved drugs, acting as COX-2 inhibitors and antibiotics. [9][10]The synthesis of isoxazoles from 1,3-dicarbonyl compounds and hydroxylamine is a classical and highly efficient method. [11]
Reaction Mechanism
The mechanism is analogous to pyrazole formation. Hydroxylamine first condenses with the carbonyl group of this compound to form an oxime intermediate. The oxime's hydroxyl group then performs an intramolecular nucleophilic attack on the electrophilic nitrile carbon. Dehydration and tautomerization furnish the final aromatic isoxazole ring.
Experimental Protocol: Synthesis of 5-(2-chlorophenyl)isoxazol-3-amine
Materials & Reagents:
-
This compound
-
Hydroxylamine Hydrochloride (NH₂OH·HCl)
-
Sodium Acetate (CH₃COONa) or Pyridine
-
Ethanol
-
Deionized Water
Procedure:
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve hydroxylamine hydrochloride (12 mmol, 1.2 equiv.) and sodium acetate (15 mmol, 1.5 equiv.) in 20 mL of an ethanol/water (1:1) mixture. Stir for 10 minutes.
-
Scientist's Note: Hydroxylamine is often supplied as its hydrochloride salt. A base, such as sodium acetate or pyridine, is required to liberate the free hydroxylamine nucleophile in situ.
-
-
Reaction Setup: Add a solution of this compound (10 mmol, 1 equiv.) in 15 mL of ethanol to the flask.
-
Reaction & Reflux: Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction's completion via TLC.
-
Work-up: After cooling to room temperature, reduce the solvent volume using a rotary evaporator.
-
Product Isolation: Add 50 mL of cold water to the residue. The product will typically precipitate as a white or off-white solid.
-
Purification: Collect the solid by vacuum filtration, wash with ample cold water, and air dry. Recrystallization from ethanol can be performed for further purification.
-
Characterization: Confirm the identity and purity of the 5-(2-chlorophenyl)isoxazol-3-amine using appropriate analytical techniques (NMR, MS, IR).
Conclusion and Outlook
This compound has proven to be an exceptionally useful and adaptable starting material for the synthesis of diverse heterocyclic systems. The protocols detailed in this note for quinolines, pyrazoles, and isoxazoles are robust, high-yielding, and utilize readily available reagents. By understanding the fundamental reactivity of the β-ketonitrile moiety and the role of the ortho-chloro substituent, chemists can readily access these valuable scaffolds. These foundational methods open the door for further derivatization, enabling the exploration of new chemical space in drug discovery and materials science.
References
- Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2024). RSC Advances.
- Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). (2023). Organic Letters.
- Organic Syntheses Procedure. Organic Syntheses.
- Isoxazole synthesis. Organic Chemistry Portal.
- Synthesis of β -Ketonitriles
- synthesis of isoxazoles. (2019). YouTube.
- synthesis of pyrazoles. (2019). YouTube.
- Synthesis of quinolines. Organic Chemistry Portal.
- Recent Advances in the Synthesis of Pyrazole Deriv
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019). Beilstein Journal of Organic Chemistry.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances.
- Recent advances in the synthesis of new pyrazole deriv
- Synthesis of Quinoline and deriv
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
- Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. (2015). Journal of Organic Chemistry.
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- 11. youtube.com [youtube.com]
Application Note & Protocol: Strategic Alkylation of 2-Chlorobenzoylacetonitrile for Synthesis of Novel Chemical Scaffolds
Introduction: The Synthetic Value of 2-Chlorobenzoylacetonitrile
This compound is a versatile building block in modern organic synthesis. Its structure features an "active methylene" group—a CH₂ group flanked by two electron-withdrawing groups (a benzoyl and a nitrile). This unique arrangement significantly increases the acidity of the methylene protons, making them susceptible to removal by a base. The resulting carbanion is a potent nucleophile, readily participating in carbon-carbon bond-forming reactions.
The alkylation of this active methylene group is a cornerstone reaction for generating a diverse library of substituted β-ketonitriles. These products serve as valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The strategic introduction of various alkyl groups allows for the fine-tuning of molecular properties, making this a critical reaction in lead optimization and drug discovery programs. This document provides a detailed protocol for the base-mediated alkylation of this compound, grounded in established chemical principles and practical laboratory experience.
Reaction Mechanism: The Chemistry of Carbanion Intermediates
The alkylation of this compound proceeds via a classic two-step sequence involving the formation of a resonance-stabilized carbanion (enolate).
-
Deprotonation: A suitable base abstracts a proton from the α-carbon (the carbon between the carbonyl and nitrile groups), generating a nucleophilic carbanion. This carbanion exists in equilibrium with its more stable enolate tautomers, with the negative charge delocalized over the oxygen and nitrogen atoms. This delocalization is the source of the methylene group's enhanced acidity.
-
Nucleophilic Attack (Sₙ2 Reaction): The newly formed carbanion attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group (e.g., bromide, iodide) in a bimolecular nucleophilic substitution (Sₙ2) reaction. This step forms the new carbon-carbon bond.
The choice of base and solvent is critical, as it can influence the reaction rate, yield, and selectivity between C-alkylation (the desired pathway) and O-alkylation (a potential side reaction).[1]
Caption: Step-by-step workflow for the alkylation procedure.
Step-by-Step Procedure
Note: This reaction must be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents to prevent quenching of the base and carbanion intermediate.
-
Preparation of Sodium Hydride:
-
Weigh 1.2 equivalents of 60% NaH dispersion into a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum.
-
Under a gentle stream of inert gas, wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil. Carefully decant the hexane wash each time using a cannula or syringe.
-
Dry the washed NaH under a vacuum for 10-15 minutes.
-
-
Reaction Setup:
-
Add anhydrous DMF to the flask containing the washed NaH to achieve a concentration of approximately 0.5 M with respect to the starting material.
-
Cool the suspension to 0 °C using an ice-water bath.
-
-
Deprotonation:
-
In a separate dry flask, dissolve 1.0 equivalent of this compound in anhydrous DMF.
-
Add this solution dropwise to the stirred NaH suspension at 0 °C over 15-20 minutes.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the enolate is often accompanied by a color change and hydrogen gas evolution.
-
-
Alkylation:
-
Cool the reaction mixture back down to 0 °C.
-
Add 1.1 equivalents of the alkylating agent (e.g., benzyl bromide) dropwise via syringe.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Scientific Rationale and Troubleshooting
-
Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the active methylene compound, driving the reaction forward. Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly with more reactive alkylating agents, and may offer milder conditions. [2]For some systems, organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can provide excellent selectivity for monoalkylation. [3]* Solvent Selection: Anhydrous polar aprotic solvents like DMF or DMSO are ideal. They effectively solvate the sodium cation of the enolate intermediate without protonating the carbanion, thus promoting the Sₙ2 reaction. Using protic solvents like ethanol would lead to proton exchange and significantly reduce the yield. [1]* Controlling Side Reactions:
-
Dialkylation: The mono-alkylated product is also acidic and can be deprotonated and alkylated a second time. To favor mono-alkylation, use of only a slight excess (1.1-1.2 eq) of the base and alkylating agent is recommended. Adding the substrate to the base ensures the substrate is always the limiting reagent in the deprotonation step. [1] * O-alkylation vs. C-alkylation: C-alkylation is generally favored with carbanions from active methylene compounds. However, O-alkylation can sometimes compete. Using polar aprotic solvents and counter-ions like Na⁺ or K⁺ that associate more tightly with the oxygen atom tends to favor C-alkylation.
-
-
Troubleshooting:
-
Low Yield: May be caused by moisture in the reagents or solvent, an insufficiently strong base, or a poorly reactive alkylating agent. Ensure all materials are anhydrous and consider using a more reactive alkyl halide (I > Br > Cl).
-
Multiple Products: Dialkylation is the most common cause. Adjust stoichiometry as noted above. If O-alkylation is observed, solvent and base conditions may need to be screened.
-
Product Characterization
The purified product should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Data for 2-(2-Chlorobenzoyl)-3-phenylpropanenitrile |
| ¹H NMR | Signals corresponding to aromatic protons (from both rings), a methine proton (CH), and methylene protons (CH₂). |
| ¹³C NMR | Signals for carbonyl carbon, nitrile carbon, aromatic carbons, and aliphatic carbons. |
| IR Spectroscopy | Characteristic stretches for C=O (ketone), C≡N (nitrile), and C-Cl bonds. |
| Mass Spec (HRMS) | Calculated m/z for [M+H]⁺ or [M+Na]⁺ should match the observed value to confirm elemental composition. |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (nitrile gloves are a minimum standard) when handling these chemicals. [4]* This compound: This compound is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere and away from any sources of moisture.
-
Alkylating Agents: Many alkylating agents (e.g., benzyl bromide, methyl iodide) are toxic, lachrymatory, and potential carcinogens. [5]They must be handled in a well-ventilated chemical fume hood at all times.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations for hazardous materials. Quench any reactive materials before disposal.
Application Pathway
The alkylated products derived from this protocol are key intermediates for constructing more complex molecular architectures, particularly heterocyclic compounds which are prevalent in medicinal chemistry.
Caption: Synthetic pathway from starting material to a potential drug scaffold.
References
- Ono, N., Yoshimura, T., Saito, T., Tamura, R., Tanikaga, R., & Kaji, A. (1978). Alkylation and Acylation of Active Methylene Compounds Using 1,8-Diazabicyclo[5.4.0]undec-7-ene as a Base. Bulletin of the Chemical Society of Japan, 51(8), 2401-2404. [Link]
- Kuwano, R., Kashiwahara, M., & Kusano, S. (2004). Alkylation of active methylene compounds with alcohols catalyzed by an iridium complex.
- Tsujimoto, S., Iwai, T., & Sawamura, M. (2013). Photoinduced Efficient Catalytic α-Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes. Journal of the American Chemical Society, 135(43), 16181–16184. [Link]
- Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. International Journal of Advanced Biotechnology and Research, 4(2), 143-147. [Link]
- Sasson, Y., & Bilman, N. (1988). Alkylation of active methylene compounds.
- Borah, U., Boruah, R. C., & Sarma, D. (2014). Base-Promoted α-Alkylation of Arylacetonitriles with Alcohols.
- Makosza, M., & Jończyk, A. (1976). Phase-Transfer Catalyzed Reactions of Nitriles: I. α-Alkylation of Arylacetonitriles. Organic Syntheses, 55, 91. [Link]
- Ghosh, S. C., & Bera, S. (2018). α-Alkylation of phenylacetonitrile with different substituted benzyl alcohols.
- Bera, S., Bera, A., & Samanta, R. (2020). Nickel-Catalyzed Hydrogen-Borrowing Strategy: Chemo-selective Alkylation of Nitriles with Alcohols. The Royal Society of Chemistry. [Link]
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- Vici, E., et al. (2018). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. ACS Omega, 3(9), 11843-11853. [Link]
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- Starks, C. M. (1973). Alkylation of acetonitriles.
- Google Patents. (1984). Chloroacetonitrile synthesis.
- Mettler Toledo. (n.d.).
- Request PDF. (2020). A Convenient Synthesis of 2-Mercapto and 2-Chlorobenzothiazoles. [Link]
- Mettler Toledo. (n.d.).
- BSAVA Library. (2019). Safety and handling of chemotherapeutic agents. [Link]
- Ashenhurst, J. (2018).
- ResearchGate. (2019).
- ResearchGate. (2020).
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- Cutright, J. (2022).
- Chemistry with Caroline. (2022, March 2).
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Application Notes: 2-Chlorobenzoylacetonitrile as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract
2-Chlorobenzoylacetonitrile (CAS No: 40018-25-5) is a bifunctional organic molecule possessing a unique combination of reactive sites: an o-chlorinated aromatic ring, a ketone carbonyl, and an activated methylene group adjacent to a nitrile.[1][2] While not widely documented as a direct precursor in existing large-scale pharmaceutical manufacturing, its chemical architecture presents significant potential for the synthesis of key heterocyclic scaffolds. This guide explores the theoretical yet chemically sound application of this compound as a strategic intermediate, focusing on its utility in constructing 1,5-benzodiazepine derivatives, a class of compounds renowned for their diverse pharmacological activities.[3] We provide a detailed reaction mechanism, a comprehensive experimental protocol, and a discussion of its broader potential in medicinal chemistry.
Introduction: The Strategic Value of this compound
In pharmaceutical development, the efficiency of synthesizing complex molecular frameworks is paramount.[4] Intermediates that offer multiple, selectively addressable functional groups are invaluable. This compound, with the IUPAC name 3-(2-chlorophenyl)-3-oxopropanenitrile, is one such molecule.[2] Its structure is primed for cyclization and condensation reactions, which are foundational in building the heterocyclic systems that form the core of many active pharmaceutical ingredients (APIs).[5]
The key reactive centers of this compound are:
-
The Ketone Carbonyl Group: An electrophilic site susceptible to nucleophilic attack, ideal for initiating condensation reactions.
-
The α-Methylene Group: Positioned between the ketone and nitrile groups, its protons are highly acidic, making it a potent nucleophile in its carbanionic form.
-
The Nitrile Group: Can undergo hydrolysis, reduction, or participate in cycloadditions.
-
The 2-Chlorophenyl Group: The chlorine atom can be a site for nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions, allowing for further molecular elaboration.
This guide will focus on the most promising application: its reaction with o-phenylenediamine to forge the seven-membered diazepine ring, a privileged scaffold in medicinal chemistry.[3]
Core Application: Synthesis of Novel 1,5-Benzodiazepine Scaffolds
Benzodiazepines are a critical class of therapeutic agents, widely used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[6] The 1,5-benzodiazepine core is typically synthesized through the condensation of an o-phenylenediamine with a 1,3-dicarbonyl compound or its equivalent.[3][5] The structure of this compound mimics a 1,3-dicarbonyl system due to the activated α-methylene group, making it an ideal partner for this transformation.
Proposed Reaction Mechanism
The reaction proceeds via a multi-step acid-catalyzed condensation-cyclization pathway between this compound and o-phenylenediamine (OPDA).
-
Initial Condensation: One of the amino groups of OPDA performs a nucleophilic attack on the ketone carbonyl of this compound.
-
Dehydration: Following proton transfer, a water molecule is eliminated to form a reactive enamine intermediate.
-
Intramolecular Cyclization: The second, free amino group of the OPDA moiety then attacks the electron-deficient carbon of the nitrile group.
-
Tautomerization & Aromatization: A final proton transfer and tautomerization lead to the stable 1,5-benzodiazepine ring system.
The resulting molecule, 2-(cyanomethyl)-4-(2-chlorophenyl)-3H-1,5-benzodiazepine , is a novel scaffold with functional handles poised for further derivatization.
Visualization of Synthetic Pathway
Caption: Figure 1: Proposed synthesis of a 1,5-benzodiazepine derivative.
Experimental Protocol: Synthesis of 2-(cyanomethyl)-4-(2-chlorophenyl)-3H-1,5-benzodiazepine
This protocol is a representative, theoretical procedure based on established methods for 1,5-benzodiazepine synthesis.[3][5] Optimization may be required.
Materials and Equipment
| Material/Equipment | Specification |
| This compound | Purity ≥97% |
| o-Phenylenediamine (OPDA) | Purity ≥98% |
| Glacial Acetic Acid | ACS Grade (Catalyst) |
| Ethanol (95%) | Reagent Grade (Solvent) |
| Round-bottom flask (100 mL) | with magnetic stirrer bar |
| Reflux Condenser | with drying tube |
| Heating Mantle | with temperature control |
| Thin Layer Chromatography (TLC) | Silica gel plates with UV indicator |
| Rotary Evaporator | for solvent removal |
| Buchner Funnel and Filter Flask | for product isolation |
Safety Precautions
-
General: Conduct all operations within a certified fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
This compound: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[2][8]
-
o-Phenylenediamine: Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.79 g, 10 mmol) and o-phenylenediamine (1.08 g, 10 mmol).
-
Solvent Addition: Add 30 mL of 95% ethanol to the flask, followed by 0.5 mL of glacial acetic acid to catalyze the reaction.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain a gentle reflux with continuous stirring.
-
Reaction Monitoring: Monitor the reaction progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting materials.
-
Cooling and Precipitation: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. The product may begin to precipitate. Further cooling in an ice bath can enhance precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove residual impurities.
-
Drying: Dry the product under vacuum to a constant weight. A pale yellow to light brown crystalline solid is expected.
Visualization of Experimental Workflow
Caption: Figure 2: Workflow for 1,5-benzodiazepine synthesis.
Characterization and Purity Analysis
The identity and purity of the synthesized benzodiazepine must be confirmed. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis of pharmaceutical intermediates and APIs.[9]
| Analysis Method | Expected Results / Key Observations |
| ¹H NMR | Aromatic protons from the o-chlorophenyl and benzo rings (approx. 7.0-8.0 ppm). A singlet for the cyanomethyl (-CH₂CN) protons. A broad singlet for the N-H proton of the diazepine ring. |
| ¹³C NMR | Peaks corresponding to the aromatic carbons, the cyanomethyl carbon, the nitrile carbon (approx. 117 ppm), and the imine carbon (C=N) of the diazepine ring (approx. 160-170 ppm). |
| FT-IR | Characteristic absorption bands for N-H stretching (approx. 3200-3400 cm⁻¹), C≡N stretching (approx. 2250 cm⁻¹), C=N stretching (approx. 1610 cm⁻¹), and aromatic C-H and C=C stretching. |
| Mass Spec | A molecular ion peak corresponding to the calculated mass of the product (C₁₆H₁₂ClN₃, M.W. = 281.74 g/mol ), showing the characteristic isotopic pattern for a chlorine-containing compound. |
| RP-HPLC | A single major peak for the main product, with purity typically expected to be >95% after recrystallization. Method would be validated for specificity, linearity, and accuracy.[9] |
Broader Applications and Future Outlook
The utility of this compound is not limited to benzodiazepines. Its reactive nature makes it a candidate for synthesizing other important heterocyclic systems.
-
Antifungal Agents: The benzimidazole scaffold is a core component of many antifungal drugs.[10][11] A reaction between this compound and a substituted o-phenylenediamine under oxidative conditions could potentially lead to benzimidazole derivatives, which are known to exhibit potent antifungal activity.[12]
-
Isoquinolones: The reaction of 2-halobenzonitriles with ketones is a known route to isoquinolone derivatives.[13] The ketone moiety within this compound itself could potentially undergo intramolecular cyclization under specific catalytic conditions to form novel, highly functionalized heterocyclic systems.
-
Multicomponent Reactions (MCRs): The high density of functional groups makes this compound an attractive substrate for MCRs, which are highly efficient methods for generating molecular complexity and are increasingly used in API synthesis.
Conclusion
This compound is a promising yet underexplored pharmaceutical intermediate. Its structural features, particularly the combination of a ketone and an activated methylene-nitrile group, make it an ideal precursor for the synthesis of 1,5-benzodiazepine derivatives through well-established condensation chemistry. The protocols and analyses presented in this guide provide a robust framework for researchers to explore this potential. By leveraging the versatile reactivity of this intermediate, scientists in drug development can unlock novel molecular scaffolds, paving the way for the discovery of new therapeutic agents.
References
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- American Chemical Society. (2023, March 27). Clonazepam. ACS. [Link]
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- Wang, L., et al. (2019). One-Pot Synthesis of Triazolobenzodiazepines Through Decarboxylative [3 + 2] Cycloaddition of Nonstabilized Azomethine Ylides and Cu-Free Click Reactions. Molecules, 24(3), 616. [Link]
- PubMed. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry. [Link]
- Beilstein Journals. (2018). Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions. Beilstein Journal of Organic Chemistry. [Link]
- ResearchGate. (2014). Synthesis and antifungal activity of novel α-alkoxyimino-(1H-benzoimidazol-2-yl)acetonitriles containing piperazine moiety. [Link]
- Khatri, J. K., et al. (2022). Energy Efficient Synthesis of Various Pharmaceutically Important Benzodiazepin-2-ones Using Microwave Synthesizer. Acta Scientific Medical Sciences, 6(9), 03-08. [Link]
- Google Patents. (1973).
- Google Patents. (1975). Process for preparing benzodiazepines.
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- SciELO México. (2018). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. Boletín de la Sociedad Química de México. [Link]
- MDPI. (2020). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Molecules. [Link]
- Beilstein Journals. (2018). Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click. [Link]
- International Journal of Pharmacy and Pharmaceutical Sciences. (2014). SYNTHESIS AND ANTIFUNGAL ACTIVITY OF SOME AZETIDINONES. [Link]
- MDPI. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules. [Link]
- PubChem. (n.d.). This compound.
- ResearchGate. (1977). Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes. [Link]
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Application Notes and Protocols for the Synthesis of Novel Antimalarial Candidates from 2-Chlorobenzoylacetonitrile Precursors
Introduction: The Imperative for Novel Antimalarial Scaffolds
Malaria, a devastating parasitic disease, continues to pose a significant global health challenge, largely due to the emergence and spread of drug-resistant strains of Plasmodium falciparum. This escalating resistance necessitates a continuous pipeline of novel antimalarial agents with diverse mechanisms of action.[1] Quinoline and pyrimidine-based compounds have historically formed the backbone of antimalarial chemotherapy, and their scaffolds remain a fertile ground for the development of new, effective therapeutics.[2][3]
This application note details a strategic approach to the synthesis of novel antimalarial drug candidates using 2-chlorobenzoylacetonitrile as a versatile and reactive starting material. This precursor is particularly valuable due to its activated methylene group and the presence of both a nitrile and a carbonyl moiety, which allows for the construction of various heterocyclic systems.[1] Specifically, we will focus on the synthesis of a substituted 2-aminopyrimidine, a privileged scaffold in medicinal chemistry known for its potential to inhibit parasitic dihydrofolate reductase (DHFR), a key enzyme in the parasite's life cycle.[4]
Part 1: Rationale and Strategic Synthesis of a Novel 2-Aminopyrimidine Candidate
Causality behind Experimental Choices: Why this compound?
This compound is an ideal precursor for several reasons:
-
Multiple Reactive Sites: The molecule contains a β-keto-nitrile functionality, making it a prime candidate for cyclocondensation reactions. The active methylene group, flanked by the carbonyl and nitrile groups, is readily deprotonated, initiating reactions with various electrophiles.
-
Access to Privileged Scaffolds: This precursor can be readily converted into highly substituted pyrimidine and quinoline rings, which are core structures in many biologically active compounds, including antimalarials.[1][2]
-
Structural Diversity: The 2-chloro substituent on the phenyl ring provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). Halogenated aromatic rings are common features in many successful drug molecules, influencing their pharmacokinetic and pharmacodynamic properties.[5]
Our synthetic strategy will focus on the well-established condensation reaction between a β-keto-nitrile, guanidine, and an aromatic aldehyde to yield a highly substituted dihydropyrimidine, which is then oxidized to the corresponding 2-aminopyrimidine. This one-pot, multi-component reaction is efficient and allows for the rapid generation of molecular diversity.
Synthetic Workflow Overview
The overall synthetic strategy is a one-pot, three-component reaction to assemble the pyrimidine core, followed by purification.
Caption: Synthetic workflow for the 2-aminopyrimidine candidate.
Part 2: Detailed Experimental Protocols
Synthesis of 2-Amino-4-(2-chlorophenyl)-6-(4-methoxyphenyl)-pyrimidine-5-carbonitrile
This protocol describes a plausible synthesis of a novel pyrimidine derivative with potential antimalarial activity.
Materials:
-
This compound (1.0 eq)
-
4-Methoxybenzaldehyde (1.0 eq)
-
Guanidine nitrate (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 1.79 g, 10 mmol), 4-methoxybenzaldehyde (1.36 g, 10 mmol), guanidine nitrate (1.46 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 40 mL of anhydrous ethanol to the flask.
-
Reaction: Stir the mixture at reflux (approximately 78 °C) for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the mobile phase. The formation of the product will be indicated by the appearance of a new, more polar spot.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Filtration: Filter the reaction mixture to remove the inorganic salts (potassium carbonate). Wash the solid residue with a small amount of ethanol.
-
Concentration: Combine the filtrate and the ethanol washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate and gradually increasing to 30%).
-
Isolation and Characterization: Collect the fractions containing the pure product (as determined by TLC). Combine the pure fractions and evaporate the solvent to yield the final product as a solid. Characterize the compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Characterization of the Synthesized Compound
The structure of the synthesized 2-aminopyrimidine derivative should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the 2-chlorophenyl and 4-methoxyphenyl groups, a singlet for the methoxy group protons, and a broad singlet for the amino group protons. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine ring and the two aromatic rings, as well as the nitrile and methoxy carbons. |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of the target compound. |
Part 3: Protocol for In Vitro Antimalarial Activity Screening
The synthesized compound will be evaluated for its in vitro activity against the chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum.
In Vitro Antiplasmodial Assay (SYBR Green I-based Fluorescence Assay)
This assay is a widely used method for high-throughput screening of antimalarial compounds. It relies on the measurement of parasite DNA content via the intercalating fluorescent dye SYBR Green I.
Materials:
-
P. falciparum cultures (3D7 and K1 strains)
-
Complete RPMI 1640 medium
-
Human O+ erythrocytes
-
SYBR Green I lysis buffer
-
Synthesized compound stock solution (in DMSO)
-
Chloroquine (as a positive control)
-
96-well microplates
Procedure:
-
Parasite Culture Maintenance: Maintain asynchronous cultures of P. falciparum in human O+ erythrocytes at 2% hematocrit in complete RPMI 1640 medium at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Drug Dilution: Prepare serial dilutions of the synthesized compound and chloroquine in complete medium in a 96-well plate.
-
Assay Setup: Add parasitized red blood cells (0.5% parasitemia, 2.5% hematocrit) to each well containing the drug dilutions. Include drug-free wells as negative controls and wells with uninfected red blood cells as a background control.
-
Incubation: Incubate the plates for 72 hours under the same conditions used for parasite culture.
-
Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation and Interpretation
The antimalarial activity of the synthesized compound should be presented in a clear, tabular format.
| Compound | P. falciparum Strain | IC₅₀ (µM) |
| Synthesized Pyrimidine | 3D7 (CQ-sensitive) | Experimental Value |
| K1 (CQ-resistant) | Experimental Value | |
| Chloroquine | 3D7 (CQ-sensitive) | Reference Value |
| K1 (CQ-resistant) | Reference Value |
A promising antimalarial candidate would exhibit low micromolar or nanomolar IC₅₀ values against both sensitive and resistant strains of P. falciparum.
Screening Workflow
Caption: Workflow for in vitro antimalarial activity screening.
Conclusion
The protocols outlined in this application note provide a robust framework for the synthesis and evaluation of novel antimalarial candidates derived from this compound. By leveraging the reactivity of this precursor to construct privileged heterocyclic scaffolds such as 2-aminopyrimidines, researchers can efficiently generate and test new compounds in the ongoing effort to combat malaria. The successful synthesis and identification of potent compounds through these methods can provide valuable leads for further preclinical and clinical development.
References
- Das, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21354-21381.
- Dansena, H., et al. (2022). Microwave synthesis and antimalarial screening of novel 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives as Plasmodium falciparum dihydrofolate reductase inhibitors. 3 Biotech, 12(8), 203.
- Khidre, R. E., & Abdel-Wahab, B. F. (2013). Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon. Turkish Journal of Chemistry, 37(4), 686-712.
- Fidock, D. A., et al. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery, 3(6), 509-520.
- Luo, N., et al. (2020). Recent advances in research of natural and synthetic bioactive quinolines. Future Medicinal Chemistry, 12(13), 1235-1254.
- Sharma, R., et al. (2021). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Pharmaceutical Research International, 33(47B), 312-328.
- GSC Biological and Pharmaceutical Sciences. (2023). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections.
- Al-Ostath, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(19), 6599.
- de Souza, M. V. N. (2019). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules, 24(22), 4150.
- Singh, A., et al. (2021). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 64(15), 11417-11435.
- Smilkstein, M., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial Agents and Chemotherapy, 48(5), 1803-1806.
- Hoda, N., et al. (2024). Sulfonamide based pyrimidine derivatives combating Plasmodium parasite by inhibiting falcipains-2 and falcipains-3 as antimalarial agents. RSC Medicinal Chemistry, 15(1), 133-146.
- Murugesan, S., et al. (2011). Discovery of potent, novel, non-toxic anti-malarial compounds via quantum modelling, virtual screening and in vitro experimental validation. Malaria Journal, 10, 277.
- Tidwell, R. R., et al. (2008). Synthesis and antiprotozoal activity of cationic 2-phenylbenzofurans. Journal of Medicinal Chemistry, 51(23), 7565-7578.
- Hernandez-Campos, A., et al. (2013). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 23(14), 4221-4224.
- Chung, P.-Y., et al. (2015). Recent advances in research of natural and synthetic bioactive quinolines. Future Medicinal Chemistry, 7(7), 947-967.
- Castillo, R., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2139.
- Velázquez-López, J. M., et al. (2023). Antiprotozoal Activity and Selectivity Index of Organic Salts of Albendazole and Mebendazole. Pharmaceuticals, 16(11), 1582.
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Application Notes: 2-Chlorobenzoylacetonitrile as a Versatile Synthon for Agrochemical Scaffolds
Abstract
This technical guide details the strategic application of 2-Chlorobenzoylacetonitrile as a pivotal building block in the synthesis of core heterocyclic scaffolds relevant to the agrochemical industry. We provide field-proven insights and detailed experimental protocols for the synthesis of pyrazole and pyridone derivatives, which are foundational structures in numerous commercial fungicides and herbicides. This document is intended for researchers, chemists, and process development professionals engaged in the discovery and synthesis of novel active ingredients for crop protection.
Introduction: The Strategic Value of this compound
This compound is a trifunctional organic intermediate poised for significant utility in agrochemical discovery. Its structure uniquely combines three key reactive centers:
-
An Electrophilic Benzoyl Carbonyl Group: Susceptible to nucleophilic attack.
-
An Active Methylene Group: A strong nucleophile (as its carbanion) flanked by two electron-withdrawing groups (carbonyl and nitrile), making it ideal for condensation and cyclization reactions.
-
A 2-Chloro Substituted Phenyl Ring: Offers steric and electronic influence and provides a site for further functionalization or modification of the final product's biological activity and metabolic stability.
This combination of functionalities allows for the efficient construction of complex heterocyclic systems, which form the backbone of many modern pesticides. This guide will focus on two primary applications: the synthesis of pyrazole cores, prevalent in fungicides, and the construction of substituted pyridone rings, a common feature in herbicides.
Application I: Synthesis of Pyrazole-Based Fungicide Scaffolds
Expertise & Rationale: The pyrazole ring is a "privileged scaffold" in agrochemistry, forming the core of numerous successful fungicides that target cellular respiration. The most direct and robust method for synthesizing a pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketonitrile) with a hydrazine derivative.[1][2] this compound serves as an ideal 1,3-dicarbonyl equivalent, where the nitrile and keto groups are perfectly positioned to react with the two nitrogen atoms of hydrazine, leading to a highly regioselective cyclization.
The resulting 3-(2-chlorophenyl)-1H-pyrazol-5-amine is a valuable intermediate. The amine handle allows for subsequent reactions (e.g., acylation, alkylation, or diazotization) to build the complex side chains necessary for potent biological activity, while the 2-chlorophenyl group provides a lipophilic anchor that often enhances efficacy.
Protocol 2.1: Synthesis of 3-(2-chlorophenyl)-1H-pyrazol-5-amine
This protocol describes the direct cyclization of this compound with hydrazine hydrate. The reaction proceeds via an initial condensation to form a hydrazone, followed by an intramolecular nucleophilic attack of the terminal amine onto the nitrile carbon, leading to the stable aromatic pyrazole ring.
Materials and Equipment:
-
This compound (1.0 eq)
-
Hydrazine hydrate (64% solution, 1.2 eq)
-
Ethanol (as solvent)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard glassware for workup and filtration
Step-by-Step Procedure:
-
Reaction Setup: Charge a round-bottom flask with this compound (1.0 eq) and ethanol (approx. 5 mL per gram of starting material). Stir the mixture to achieve a suspension or partial dissolution.
-
Reagent Addition: Slowly add hydrazine hydrate (1.2 eq) to the stirred mixture at room temperature. An initial exothermic reaction may be observed.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Product Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes. The product will typically precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the purified solid under vacuum to a constant weight. The resulting 3-(2-chlorophenyl)-1H-pyrazol-5-amine is typically obtained as a white to off-white powder.
Data Summary: Pyrazole Synthesis
| Parameter | Specification | Causality / Rationale |
| Starting Material | This compound | Provides the C3-C4-C5 carbon backbone and the C3-aryl substituent for the pyrazole ring. |
| Key Reagent | Hydrazine Hydrate | Serves as the N1-N2 source for the heterocyclic ring formation.[3] |
| Solvent | Ethanol | A polar protic solvent that facilitates the dissolution of reactants and mediates the proton transfer steps in the mechanism. Its boiling point is suitable for the reaction temperature. |
| Temperature | Reflux (~78°C) | Provides sufficient activation energy for the intramolecular cyclization onto the nitrile group without causing significant side reactions. |
| Typical Yield | 85-95% | The reaction is typically high-yielding due to the thermodynamically favorable formation of the stable aromatic pyrazole ring. |
| Purity (crude) | >90% | The product often precipitates in high purity from the reaction mixture. |
Visualization: Pyrazole Synthesis Workflow
Caption: Synthesis of a pyrazole amine intermediate.
Application II: Synthesis of 2-Pyridone Herbicide Scaffolds
Expertise & Rationale: The 2-pyridone moiety is a critical component in a variety of herbicides, including those that inhibit pigment biosynthesis or disrupt plant growth regulation.[4][5] The synthesis of highly substituted 2-pyridones can be efficiently achieved through multicomponent reactions that leverage the reactivity of an active methylene compound. This compound is an excellent candidate for such reactions.
The protocol below illustrates a Thorpe-Ziegler type condensation to construct a 4,6-disubstituted-3-cyano-2-pyridone. This reaction involves the base-catalyzed condensation of this compound with an α,β-unsaturated ketone (which can be formed in situ from an aldehyde and another ketone). The active methylene group initiates a Michael addition, followed by intramolecular cyclization and tautomerization to yield the stable 2-pyridone ring.
Protocol 3.1: Synthesis of 6-(2-Chlorophenyl)-4-phenyl-3-cyano-2-pyridone
This protocol describes a one-pot, three-component reaction between this compound, benzaldehyde, and acetone, catalyzed by a base.
Materials and Equipment:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Acetone (can be used as reactant and solvent)
-
Piperidine or Sodium Ethoxide (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), benzaldehyde (1.1 eq), and an excess of acetone.
-
Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine (approx. 0.1 eq), to the mixture.
-
Reaction Execution: Heat the mixture to reflux and maintain for 6-8 hours. The reaction first involves the aldol condensation of benzaldehyde and acetone to form benzylideneacetone, followed by its reaction with the starting material.
-
Workup: After cooling, pour the reaction mixture into a beaker of cold water acidified with dilute HCl. A solid precipitate will form.
-
Purification: Collect the crude product by vacuum filtration. Wash the solid with water, followed by a small amount of cold ethanol or isopropanol.
-
Drying: Dry the product under vacuum. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for higher purity.
Data Summary: 2-Pyridone Synthesis
| Parameter | Specification | Causality / Rationale |
| Key Synthons | This compound, Aldehyde, Ketone | Multicomponent strategy allows for rapid assembly of complex structures. The active methylene group is crucial for initiating the reaction cascade.[4] |
| Catalyst | Base (e.g., Piperidine) | Promotes the deprotonation of the active methylene group and catalyzes the initial aldol and subsequent Michael addition steps. |
| Solvent | Excess Ketone or Alcohol (e.g., Ethanol) | Serves as both a reactant (if it's a methyl ketone) and the reaction medium. |
| Temperature | Reflux | Drives the reaction, particularly the dehydration and cyclization steps, towards completion. |
| Typical Yield | 60-80% | Yields can be moderate to good, depending on the specific substrates and optimization of reaction conditions. |
| Significance | Herbicide Scaffold | The resulting substituted 3-cyano-2-pyridone core is a known pharmacophore in herbicides and can be further functionalized.[6] |
Visualization: Multicomponent 2-Pyridone Synthesis
Caption: One-pot synthesis of a 2-pyridone core.
Conclusion
This compound is a potent and versatile building block for the synthesis of agrochemical intermediates. Its trifunctional nature enables the efficient, often one-pot, synthesis of high-value heterocyclic scaffolds such as pyrazoles and pyridones. The protocols and strategic insights provided herein demonstrate its utility for researchers in agrochemical discovery, offering robust pathways to novel active ingredients for fungicides and herbicides. The ability to rapidly construct these core motifs makes this compound a valuable tool in the development of next-generation crop protection solutions.
References
- Patsnap Eureka. (n.d.). Method for synthesizing chlorantraniliprole.
- Google Patents. (2020). CN111423431A - Preparation method of chlorantraniliprole and intermediate thereof.
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- Google Patents. (2014). CN103664939A - Synthesis method of pyraclonil.
- Google Patents. (2020). WO2020025370A1 - Agrochemical composition and methods of preparing and using the same.
- ResearchGate. (n.d.). (PDF) Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline.
- National Institutes of Health. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
- MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
- National Institutes of Health. (n.d.). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives.
- Google Patents. (1984). US4476059A - Chloroacetonitrile synthesis.
- Google Patents. (2013). CN103172537A - Preparation of 2-(4-amino-chlorine5-methylphenyl)-2-(4-chlorphenyl)acetonitrile by using one-pot method.
- Royal Society of Chemistry. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
- Google Patents. (2021). WO2021234531A1 - A stabilization system for an agrochemical composition.
- National Institutes of Health. (n.d.). Pyraclonil.
- National Institutes of Health. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
- Google Patents. (2023). US20230117137A1 - Stable agrochemical composition.
- ResearchGate. (n.d.). The reactions of highly electrophilic 2-chloronicotinonitriles with hydrazine.
- International Research Journal of Multidisciplinary Scope (IRJMS). (n.d.). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction.
- SciELO México. (2014). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation.
- Google Patents. (1988). US4772747A - Preparation of 2,4,6-trichlorophenylhydrazine.
- Google Patents. (2014). CN104255749A - Herbicide composition containing pyraclonil and benzobicylon.
- MDPI. (n.d.). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities.
- Organic Chemistry Portal. (n.d.). Hydrazone synthesis by C-N coupling.
- ResearchGate. (n.d.). (PDF) The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities.
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Application Note: A Detailed Mechanistic and Practical Guide to the Synthesis of 2-Chlorobenzoylacetonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract and Significance
2-Chlorobenzoylacetonitrile is a valuable keto-nitrile intermediate in organic synthesis. Its structure, featuring a reactive methylene group activated by adjacent carbonyl and nitrile functionalities, makes it a versatile precursor for a variety of complex molecules. It is particularly significant in the synthesis of heterocyclic compounds, such as pyridines and pyrimidines, which form the core of many pharmaceutical agents and agrochemicals.[1] This document provides a comprehensive overview of the reaction mechanism for its formation via a base-catalyzed acylation, offers a detailed, field-tested laboratory protocol, and explains the critical causality behind the procedural choices to ensure scientific integrity and reproducibility.
Reaction Principle: A Modified Claisen Condensation
The synthesis of this compound is achieved through the acylation of acetonitrile with 2-chlorobenzoyl chloride. This transformation is a variation of the Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[2][3] The core principle involves the deprotonation of the α-carbon of acetonitrile by a strong base to generate a nucleophilic enolate, which subsequently attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride.[4][5]
Overall Reaction:
(Note: Image is illustrative; the core description is text-based)
In-Depth Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution pathway, driven by the formation of a highly stabilized carbanion. A strong, non-nucleophilic base such as sodium hydride (NaH) is optimal for this process.
Step 1: Enolate Formation from Acetonitrile The reaction is initiated by the deprotonation of acetonitrile at the α-carbon using sodium hydride. Acetonitrile is weakly acidic (pKa ≈ 25), necessitating a strong base for efficient enolate formation.[6] Sodium hydride is ideal as it irreversibly deprotonates acetonitrile, producing a resonance-stabilized carbanion (enolate) and hydrogen gas, which evolves from the reaction mixture, driving the equilibrium forward.[7][8]
Step 2: Nucleophilic Attack on 2-Chlorobenzoyl Chloride The resulting acetonitrile carbanion is a potent carbon-centered nucleophile. It attacks the highly electrophilic carbonyl carbon of 2-chlorobenzoyl chloride.[9] The high reactivity of the acyl chloride functional group makes it an excellent electrophile for this transformation.[10][11]
Step 3: Formation and Collapse of the Tetrahedral Intermediate The nucleophilic attack leads to the formation of a transient tetrahedral intermediate. This intermediate is unstable and rapidly collapses, reforming the carbon-oxygen double bond and expelling the most stable leaving group, the chloride ion (Cl⁻), to yield the final product, this compound.[5]
Step 4: Potential Final Deprotonation The methylene protons in the this compound product are significantly more acidic (pKa ≈ 11, similar to β-keto esters) than the protons of the starting acetonitrile.[12] Therefore, if a full equivalent of base is used, the product will be deprotonated to form a resonance-stabilized enolate. An acidic workup is required in the final stage to protonate this enolate and isolate the neutral product. This final, thermodynamically favorable deprotonation is the driving force for the entire reaction sequence.[3]
Mechanistic Diagram
Caption: Figure 1: Reaction Mechanism of this compound Formation
Experimental Protocol
This protocol details a robust procedure for the laboratory-scale synthesis of this compound.
Materials and Equipment
| Reagent | M.W. | Equivalents | Amount (Example Scale) |
| Sodium Hydride (60% in mineral oil) | 24.00 | 1.1 | 1.76 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 100 mL |
| Anhydrous Acetonitrile | 41.05 | 1.05 | 2.2 mL (1.72 g) |
| 2-Chlorobenzoyl chloride | 175.01 | 1.0 | 5.0 mL (6.85 g) |
| Saturated NH₄Cl (aq.) | - | - | 50 mL |
| Diethyl Ether | - | - | 150 mL |
| Saturated NaHCO₃ (aq.) | - | - | 50 mL |
| Brine | - | - | 50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Equipment:
-
Three-neck round-bottom flask (250 mL), flame-dried
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Ice/water bath
-
Dropping funnel or syringe pump
-
Rotary evaporator
-
Apparatus for column chromatography or vacuum distillation
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle exclusively under an inert atmosphere and away from any moisture.
-
2-Chlorobenzoyl Chloride: Corrosive and lachrymatory. Reacts with water to release HCl gas.[11][13] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Solvents: THF and diethyl ether are highly flammable. Acetonitrile is flammable and toxic. Ensure all operations are performed in a fume hood away from ignition sources.
-
Inert Atmosphere: The reaction is highly sensitive to moisture. All glassware must be thoroughly dried, and the reaction must be conducted under a positive pressure of an inert gas like argon or nitrogen.
Step-by-Step Methodology
-
Reaction Setup: Assemble the flame-dried three-neck flask with a magnetic stir bar. Equip it with a septum for liquid additions and a condenser connected to a nitrogen/argon inlet and bubbler. Maintain a positive flow of inert gas throughout the procedure.
-
Base Preparation: To the flask, add sodium hydride (1.76 g, 44.0 mmol, 1.1 eq.). Causality Note: The mineral oil from the NaH dispersion does not need to be removed but using oil-free NaH will improve reaction purity. The excess of NaH ensures complete deprotonation of the acetonitrile.
-
Solvent Addition: Add anhydrous THF (60 mL) via cannula or syringe. Begin vigorous stirring to create a fine suspension of NaH.
-
Enolate Formation: Cool the suspension to 0 °C using an ice bath. Slowly add anhydrous acetonitrile (2.2 mL, 42.0 mmol, 1.05 eq.) dropwise via syringe over 15 minutes. Causality Note: The slow addition is critical to control the rate of hydrogen gas evolution. Vigorous bubbling will be observed. Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete to ensure full formation of the enolate.
-
Acylation: In a separate dry flask, prepare a solution of 2-chlorobenzoyl chloride (5.0 mL, 39.1 mmol, 1.0 eq.) in anhydrous THF (40 mL). Transfer this solution to a dropping funnel or syringe pump. Add the 2-chlorobenzoyl chloride solution dropwise to the stirred enolate suspension at 0 °C over 30-45 minutes. Causality Note: Maintaining a low temperature and adding the acylating agent slowly is crucial to prevent side reactions and control the exothermic nature of the acylation.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise with extreme caution until gas evolution ceases. Causality Note: This step neutralizes any unreacted sodium hydride and protonates the product enolate. A weak acid like NH₄Cl is used to avoid harsh conditions that could degrade the product.
-
Aqueous Work-up: Transfer the mixture to a separatory funnel. Add diethyl ether (100 mL) and water (50 mL). Separate the layers. Extract the aqueous layer with an additional portion of diethyl ether (50 mL).
-
Purification of Organic Phase: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL). Causality Note: The NaHCO₃ wash removes any unreacted 2-chlorobenzoyl chloride (as 2-chlorobenzoic acid) and other acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.
References
- Anshul Specialty Molecules. 2-Chlorobenzonitrile. [Link]
- BYJU'S.
- Wikipedia.
- El-Sayed, R., et al. (2014). Application of Benzoylacetonitrile in the Synthesis of Pyridines Derivatives.
- Hesek, D., et al. (2012). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent.
- Prasad, R., et al. (2015). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene: Via ammoxidation.
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- Ashenhurst, J. (2020).
- LibreTexts Chemistry. 23.
- National Center for Biotechnology Information. 2-Chlorobenzonitrile.
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Scale-up synthesis of 2-Chlorobenzoylacetonitrile for industrial use
An In-Depth Guide to the Industrial Scale-Up Synthesis of 2-Chlorobenzoylacetonitrile
Authored by: A Senior Application Scientist
Abstract
This compound is a pivotal precursor in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its molecular structure, featuring a reactive β-ketonitrile moiety, makes it a versatile building block for constructing complex heterocyclic systems. Transitioning the synthesis of this intermediate from laboratory scale to industrial production presents significant challenges in terms of process safety, scalability, yield optimization, and cost-effectiveness. This application note provides a comprehensive, field-proven guide for the robust and efficient scale-up synthesis of this compound. We delve into the rationale behind the chosen synthetic strategy, provide a detailed step-by-step protocol, and address critical safety and process control parameters essential for successful industrial application.
Introduction: The Strategic Importance of this compound
This compound, also known as 3-(2-chlorophenyl)-3-oxopropanenitrile, serves as a key starting material in diverse industrial sectors.[1] In the pharmaceutical industry, it is a fundamental component for synthesizing drugs ranging from anti-malarials to anti-inflammatory agents.[2] Similarly, in the agrochemical field, it is used in the preparation of advanced herbicides and fungicides.[3][4]
The primary challenge in its industrial production lies in developing a process that is not only high-yielding and cost-effective but also safe and environmentally responsible. The selection of reagents, solvents, and reaction conditions must be carefully considered to minimize hazardous waste and ensure operator safety, all while maintaining the high purity required for subsequent transformations.
Synthetic Strategy: A Rationale for the Claisen Condensation
For the industrial-scale synthesis of β-ketonitriles, the Claisen condensation reaction offers a reliable and efficient pathway.[5][6] Specifically, a "crossed" Claisen condensation, which involves the reaction between an ester or acyl chloride and a nitrile, is particularly well-suited for this purpose.
Our selected strategy involves the reaction of 2-Chlorobenzoyl Chloride with the anion of Acetonitrile . This choice is underpinned by several key advantages:
-
High Reactivity: Acyl chlorides, like 2-Chlorobenzoyl Chloride, are highly reactive electrophiles, which promotes a rapid and complete reaction, often leading to higher yields compared to using the corresponding ester.[7]
-
Availability of Starting Materials: Both 2-Chlorobenzoyl Chloride and Acetonitrile are readily available, commodity chemicals, which is a critical factor for cost-effective industrial production. 2-Chlorobenzoyl Chloride itself can be efficiently produced from 2-chlorobenzoic acid or 2-chlorobenzaldehyde.[7][8]
-
Favorable Thermodynamics: The reaction is driven forward by the formation of a highly stabilized enolate of the β-ketonitrile product upon deprotonation by the base. This thermodynamic sink ensures high conversion of the starting materials.[6][9]
Reaction Mechanism
The synthesis proceeds via a well-established Claisen condensation mechanism:
-
Enolate Formation: A strong base, such as sodium ethoxide or sodium hydride, abstracts an acidic α-proton from acetonitrile to generate a nucleophilic acetonitrile anion (enolate).
-
Nucleophilic Acyl Substitution: The acetonitrile anion attacks the electrophilic carbonyl carbon of 2-Chlorobenzoyl Chloride.
-
Elimination: The tetrahedral intermediate formed in the previous step collapses, eliminating the chloride ion as a good leaving group to yield the final product, this compound.
Caption: Reaction mechanism for the synthesis of this compound.
Raw Materials and Specifications
For successful and reproducible industrial batches, stringent control over raw material quality is non-negotiable.
| Material | CAS No. | Molecular Weight | Required Purity | Key Specifications |
| 2-Chlorobenzoyl Chloride | 609-65-4 | 175.01 g/mol | > 99.0% | Clear liquid, moisture sensitive.[10] |
| Acetonitrile | 75-05-8 | 41.05 g/mol | > 99.8% | Anhydrous grade (< 50 ppm water). |
| Sodium Hydride (60% disp. in oil) | 7646-69-7 | 24.00 g/mol | 60% | Reactive, flammable solid. Handle under inert gas. |
| Toluene | 108-88-3 | 92.14 g/mol | > 99.5% | Anhydrous grade (< 100 ppm water). |
| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 g/mol | 37% w/w | Corrosive. |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | Technical Grade | Used for extraction. |
| Isopropanol | 67-63-0 | 60.10 g/mol | Technical Grade | Used for recrystallization. |
Detailed Scale-Up Synthesis Protocol (100 kg Scale)
This protocol is designed for a standard industrial setting using a glass-lined or stainless steel reactor. All operations must be conducted under a nitrogen atmosphere to prevent moisture contamination and side reactions.
Reactor Setup and Inerting
-
Vessel: A 1000 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet/outlet is required.
-
Inerting: Purge the reactor with dry nitrogen for at least 30 minutes to ensure an inert atmosphere (Oxygen < 0.5%). Maintain a slight positive nitrogen pressure throughout the process.
Reagent Charging and Enolate Formation
-
Solvent Charge: Charge 400 L of anhydrous Toluene into the reactor.
-
Base Addition: Under continuous stirring, carefully charge 17.0 kg (425 mol, 1.1 eq) of Sodium Hydride (60% dispersion in mineral oil).
-
Acetonitrile Addition: Begin the slow, controlled addition of 17.5 kg (426 mol, 1.1 eq) of anhydrous Acetonitrile. The addition should be done subsurface via a dip tube over 2-3 hours.
-
Causality: Slow addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution.
-
-
Temperature Control: Maintain the internal temperature between 25-30°C during the addition using jacket cooling.
-
Maturation: After the addition is complete, stir the resulting slurry at 30-35°C for 1 hour to ensure complete formation of the acetonitrile enolate.
Acylation Reaction
-
Cooling: Cool the reactor contents to 0-5°C.
-
Acyl Chloride Addition: Add a solution of 67.5 kg (386 mol, 1.0 eq) of 2-Chlorobenzoyl Chloride in 100 L of anhydrous Toluene to the reactor via a dropping funnel or pump over 4-5 hours.
-
Causality: This is a highly exothermic step. Maintaining a low temperature is crucial to prevent side reactions and ensure high product selectivity. A runaway reaction is a significant risk if the addition is too fast.
-
-
Temperature Monitoring: Ensure the internal temperature does not exceed 10°C throughout the addition.
-
Reaction Completion: Once the addition is complete, allow the mixture to slowly warm to room temperature (20-25°C) and stir for an additional 2 hours.
-
In-Process Control (IPC): Take a sample from the reaction mixture and analyze by HPLC to confirm the consumption of 2-Chlorobenzoyl Chloride (< 1% remaining).
Work-up and Product Isolation
-
Quenching: Cool the reactor to 0-5°C. Carefully and slowly quench the reaction by adding 200 L of cold water.
-
Safety Note: This step will generate gas from the destruction of any unreacted sodium hydride. The addition must be slow and controlled.
-
-
Acidification: Adjust the pH of the aqueous layer to 2-3 by slowly adding ~40 L of 37% Hydrochloric Acid. This step protonates the product enolate and dissolves inorganic salts. Maintain the temperature below 20°C.
-
Phase Separation: Stop the stirrer and allow the layers to separate for 30 minutes. Drain the lower aqueous layer.
-
Extraction: Wash the upper organic (Toluene) layer with 100 L of water, followed by 100 L of brine solution.
-
Solvent Removal: Concentrate the organic layer by distilling off the Toluene under reduced pressure until a thick oil or slurry remains.
Purification by Recrystallization
-
Solvent Addition: Add 150 L of Isopropanol to the residue in the reactor and heat to 60-70°C with stirring until all solids dissolve.
-
Crystallization: Slowly cool the solution to 0-5°C over 4-6 hours to induce crystallization.
-
Filtration: Filter the resulting solid product using a centrifuge or Nutsche filter.
-
Washing: Wash the filter cake with 50 L of cold (0-5°C) Isopropanol to remove residual impurities.
Drying
-
Drying: Dry the purified product in a vacuum oven at 50-60°C under full vacuum until a constant weight is achieved.
-
Yield: The expected yield of this compound is 55-62 kg (80-90% yield) with a purity of >99% by HPLC.
Process Workflow and Data
Caption: Industrial synthesis workflow for this compound.
Process Parameters Summary
| Parameter | Value | Rationale |
| Molar Ratio (Acyl Chloride:ACN:Base) | 1 : 1.1 : 1.1 | Slight excess of nucleophile and base ensures full conversion of the key starting material. |
| Acetonitrile Addition Temp. | 25-30°C | Controls exotherm and H₂ evolution. |
| Acylation Temp. | 0-10°C | Minimizes side reactions, critical for purity. |
| Quenching Temp. | 0-5°C | Safely controls exotherm from quenching excess base. |
| Purification Method | Recrystallization | Scalable and effective method for achieving high purity. |
| Expected Yield | 80-90% | |
| Expected Purity | > 99.0% (HPLC) |
Safety and Hazard Management
Industrial synthesis requires a strict adherence to safety protocols.
-
2-Chlorobenzoyl Chloride: Corrosive and moisture-sensitive.[10] Reacts with water to release HCl gas. Must be handled in a closed system.
-
Sodium Hydride: Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere, and operators must use flame-retardant clothing.
-
Acetonitrile: Toxic and flammable.[11] Proper ventilation and personal protective equipment (PPE) are essential.
-
Toluene: Flammable liquid and harmful if inhaled or absorbed through the skin.
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including safety glasses with side shields, face shields, flame-retardant lab coats, and chemically resistant gloves.
-
Emergency Procedures: Emergency showers, eyewash stations, and appropriate fire extinguishers (Class D for sodium hydride) must be readily available. A detailed emergency response plan should be in place for spills, fires, or personnel exposure.
Conclusion
The scale-up synthesis of this compound via the Claisen condensation of 2-Chlorobenzoyl Chloride and acetonitrile is a robust and economically viable industrial process. The keys to success lie in the stringent control of raw material quality, precise management of reaction temperatures, especially during additions, and strict adherence to safety protocols. The detailed protocol provided in this application note offers a validated framework for researchers, scientists, and drug development professionals to safely and efficiently produce this critical chemical intermediate on an industrial scale.
References
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- Vcare Medicines. 2-Chlorobenzonitrile Liquid Manufacturer in Mumbai,Supplier,Exporter. [Link]
- Organic Chemistry Portal.
- Wikipedia.
- Google Patents. US4388251A - Method for preparing 2-chlorobenzoyl chloride.
- BYJU'S.
- Master Organic Chemistry.
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Application Notes and Protocols for the Synthesis of Benzoylacetonitrile via Phase-Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of phase-transfer catalysis (PTC) for the synthesis of benzoylacetonitrile, a key intermediate in the pharmaceutical and fine chemical industries. Traditional methods for the C-acylation of active methylene compounds like phenylacetonitrile often necessitate the use of strong bases, such as sodium methoxide or potassium tert-butoxide, in strictly anhydrous organic solvents. Phase-transfer catalysis presents a robust, efficient, and more environmentally benign alternative, enabling the reaction to proceed under milder, biphasic conditions with simple and inexpensive inorganic bases. This document details the underlying principles, a step-by-step experimental protocol, and a discussion of the mechanistic aspects and potential challenges.
Introduction: The Rationale for Phase-Transfer Catalysis in Benzoylacetonitrile Synthesis
Benzoylacetonitrile, also known as α-cyanoacetophenone, is a valuable building block in organic synthesis. The core transformation for its synthesis involves the C-acylation of phenylacetonitrile (benzyl cyanide). The methylene protons adjacent to both the phenyl ring and the nitrile group in phenylacetonitrile are acidic and can be removed by a base to form a resonance-stabilized carbanion. This carbanion can then act as a nucleophile, attacking an acylating agent like benzoyl chloride.
Conventional synthetic routes require anhydrous conditions and strong, expensive bases, which can present challenges in terms of handling, cost, and waste disposal on an industrial scale. Phase-transfer catalysis elegantly circumvents these issues by facilitating the reaction between reactants located in immiscible phases—typically an aqueous phase containing an inorganic base and an organic phase containing the substrate and electrophile.[1][2] This methodology offers several distinct advantages:
-
Use of Inexpensive Bases: Strong and hazardous bases can be replaced with readily available and safer inorganic bases like sodium or potassium hydroxide.[3]
-
Milder Reaction Conditions: PTC reactions can often be conducted at lower temperatures and with faster reaction times compared to traditional methods.[4]
-
Simplified Work-up: The biphasic nature of the reaction system simplifies product isolation and purification.[4]
-
Increased Yields and Selectivity: By minimizing side reactions, PTC can lead to higher yields and purer products.[1][5]
-
Green Chemistry Profile: The use of water as a solvent phase and the reduction of organic solvent usage align with the principles of green chemistry.[4]
The Mechanism of Phase-Transfer Catalyzed Benzoylation
The synthesis of benzoylacetonitrile via PTC operates through a catalytic cycle. A quaternary ammonium salt, such as Tetrabutylammonium Bromide (TBAB) or a triethylbenzylammonium chloride (TEBAC), serves as the phase-transfer catalyst.[6][7] The lipophilic cation of the catalyst is soluble in the organic phase, while its counter-ion can exchange with anions from the aqueous phase.
The proposed mechanism for the C-benzoylation of phenylacetonitrile is as follows:
-
Deprotonation at the Interface: The hydroxide ions (OH⁻) from the aqueous phase deprotonate the phenylacetonitrile at the interface between the aqueous and organic phases, forming a phenylacetonitrile carbanion.[2]
-
Ion-Pair Extraction: The phase-transfer catalyst cation (Q⁺) pairs with the phenylacetonitrile carbanion (PhCHCN⁻) at the interface, forming a lipophilic ion pair (Q⁺ ¯CH(Ph)CN).[8]
-
Reaction in the Organic Phase: This ion pair is extracted into the bulk organic phase, where the "naked" and highly reactive carbanion is readily accessible to react with benzoyl chloride. The nucleophilic attack of the carbanion on the carbonyl carbon of benzoyl chloride leads to the formation of benzoylacetonitrile and the release of a chloride ion.[8]
-
Catalyst Regeneration: The catalyst cation (Q⁺) then pairs with the newly formed chloride ion (Cl⁻) and shuttles it back to the aqueous phase, where it can exchange for another hydroxide ion, thus completing the catalytic cycle.
Visualizing the Catalytic Cycle
Caption: Phase-transfer catalysis cycle for benzoylacetonitrile synthesis.
Experimental Protocol
This protocol is designed based on established procedures for phase-transfer catalyzed C-alkylation of phenylacetonitrile and general principles of Schotten-Baumann reactions.[9][10] Researchers should perform initial small-scale trials to optimize conditions for their specific setup.
Materials:
-
Phenylacetonitrile (Benzyl Cyanide)
-
Benzoyl Chloride
-
Tetrabutylammonium Bromide (TBAB) or Benzyltriethylammonium Chloride (TEBAC)
-
Sodium Hydroxide (NaOH)
-
Toluene or Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), dilute solution (e.g., 2 M)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, including a three-necked round-bottom flask, reflux condenser, dropping funnel, and mechanical stirrer.
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add phenylacetonitrile (1 equivalent), toluene (or DCM, approx. 5-10 mL per gram of phenylacetonitrile), and the phase-transfer catalyst (e.g., TBAB, 0.02-0.05 equivalents).
-
Addition of Base: To the vigorously stirred organic mixture, add a 50% (w/v) aqueous solution of sodium hydroxide (2-3 equivalents).
-
Addition of Benzoyl Chloride: Cool the mixture to 0-5 °C using an ice bath. Add benzoyl chloride (1.0-1.2 equivalents) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture and carefully add water to dissolve any precipitated salts. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water, dilute HCl solution (to neutralize any remaining NaOH), saturated sodium bicarbonate solution (to remove any benzoic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
Data and Observations
| Parameter | Recommended Condition/Observation | Rationale/Justification |
| Base | 50% aq. NaOH | A high concentration of base is often used in PTC to favor the deprotonation at the interface.[9] |
| Catalyst | TBAB or TEBAC (2-5 mol%) | These are common, effective, and relatively inexpensive quaternary ammonium salt catalysts for C-alkylation.[6][7] |
| Solvent | Toluene or Dichloromethane | These solvents are immiscible with water and effectively dissolve the organic reactants. |
| Temperature | 0-25 °C | Initial cooling is crucial to control the exothermic reaction and minimize hydrolysis of benzoyl chloride. The reaction can then proceed at room temperature. |
| Reactant Ratio | Phenylacetonitrile:Benzoyl Chloride (1:1.0-1.2) | A slight excess of the acylating agent may be used to ensure complete conversion of the starting nitrile. |
| Expected Yield | 70-90% (unoptimized) | Based on yields for similar PTC C-alkylation reactions, a good to excellent yield is anticipated.[9] |
| Product ID | GC-MS, ¹H NMR, ¹³C NMR | Standard analytical techniques should be used to confirm the structure and purity of the benzoylacetonitrile product. |
Troubleshooting and Scientific Insights
Causality Behind Experimental Choices:
-
Vigorous Stirring: A high degree of agitation is critical in PTC to maximize the interfacial surface area between the aqueous and organic phases, thereby increasing the rate of reaction.
-
Concentrated Base: Using a concentrated aqueous solution of the base (e.g., 50% NaOH) creates a "salting-out" effect, which can enhance the activity of the hydroxide ion at the interface and promote the transfer of the carbanion into the organic phase.[9]
-
Catalyst Choice: The lipophilicity of the quaternary ammonium salt is important. Catalysts with longer alkyl chains (like tetrabutylammonium) are more soluble in the organic phase and can be more efficient.
Potential Side Reactions and Mitigation:
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride can be hydrolyzed by the aqueous base to form sodium benzoate. Adding the benzoyl chloride slowly at a low temperature minimizes this side reaction by allowing the C-acylation to compete effectively.[12]
-
O-Acylation: The enolate of phenylacetonitrile is an ambident nucleophile and can react at either the carbon or the oxygen atom. C-acylation is generally favored thermodynamically. However, O-acylation could occur. Careful control of temperature and reaction conditions can influence the C/O acylation ratio.
-
Di-acylation: If an excess of benzoyl chloride and base is used, or if the reaction is allowed to proceed for too long, di-acylation at the alpha-carbon may occur. Using a stoichiometry of approximately 1:1 for the nitrile and acylating agent helps to prevent this.
Conclusion
Phase-transfer catalysis offers a highly effective and practical methodology for the synthesis of benzoylacetonitrile. By replacing hazardous reagents with inexpensive and safer alternatives and simplifying the overall process, PTC aligns with the modern demands for sustainable and cost-effective chemical manufacturing. The protocol and insights provided herein serve as a valuable guide for researchers and professionals in the field to develop and optimize this important transformation.
References
- Banerjee, B., Kaur, G., Saroch, S., & Kumar, R. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5918. [Link]
- PTC Organics, Inc. (2005). Industrial Phase-Transfer Catalysis.
- Vivekanand, P. A., & Wang, Y. F. (2012). C-alkylation of benzyl cyanide under controlled PTC assisted ultrasonic condition.
- Ooi, T., & Maruoka, K. (2007). The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects.
- PrepChem. (n.d.). Synthesis of quaternary ammonium salt.
- Yadav, M. K. (2012). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
- Keglevich, G., & Kiss, N. Z. (2017). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Molecules, 22(11), 1959. [Link]
- OperaChem. (2023). Phase transfer catalysis (PTC).
- Makosza, M. (1965). Reactions of organic anions. Part I. A new method for alkylation of phenylacetonitrile. Roczniki Chemii, 39, 1223-1230.
- Mąkosza, M., & Jończyk, A. (1976). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Organic Syntheses, 55, 91. [Link]
- Google Patents. (n.d.). Method of synthesis of a quaternary ammonium salt. EP0791575A1.
- Ragaini, V., et al. (1998). Phenylacetonitrile alkylation with different phase-transfer catalysts in continuous flow and batch reactors. Industrial & Engineering Chemistry Research, 37(11), 4206-4212. [Link]
- Winstead, A., et al. (2013). Synthesis of Quaternary Heterocyclic Salts. Molecules, 18(11), 14307-14320. [Link]
- Ragaini, V., et al. (2000). Phase-transfer alkylation of phenylacetonitrile in prototype reactors under magnetic or ultrasound mixing conditions. 2. Kinetic modeling. Industrial & Engineering Chemistry Research, 39(10), 3611-3619. [Link]
- Unacademy. (n.d.). Benzoylation.
- Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
- Hashimoto, I., Kotani, Y., & Doi, M. (1990). O-Benzoylation of 1- and 2-Naphthols with Benzoyl Chloride under Phase Transfer Catalyst.
- Google Patents. (n.d.). Preparation of benzyl cyanides. US4056509A.
- Garg, N. K., et al. (2023). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols.
- Kumar, A., et al. (2005). 'Green' methodology for efficient and selective benzoylation of nucleosides using benzoyl cyanide in an ionic liquid. Bioorganic & Medicinal Chemistry, 13(14), 4467-4472. [Link]
- BYJU'S. (2019). Schotten Baumann Reaction.
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Preparation of 2-Chlorobenzoylacetonitrile derivatives for biological screening
An Application Guide to the Synthesis and Handling of 2-Chlorobenzoylacetonitrile Derivatives for Biological Evaluation
Abstract
This compound and its analogues represent a class of β-ketonitriles that are valuable precursors in medicinal chemistry and drug discovery. The presence of the nitrile group, a versatile pharmacophore, combined with the 2-chloro-substituted phenyl ring, imparts unique electronic and steric properties that are often exploited in the design of novel therapeutic agents.[1][2][3] The incorporation of a nitrile moiety can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[2][3][4] This document provides a comprehensive guide for the synthesis, purification, and characterization of the parent compound, this compound. It further outlines the necessary protocols for preparing these derivatives for high-throughput biological screening, with a strong emphasis on safety and procedural integrity.
Rationale and Significance
The synthesis of novel small molecules is the cornerstone of modern drug discovery. The this compound scaffold is of particular interest due to its structural resemblance to intermediates used in the synthesis of various biologically active heterocycles.[5][6] The nitrile group is metabolically robust and can participate in key binding interactions with enzyme active sites.[4][7] Derivatives from this class have been investigated for a range of activities, including anticancer and antimicrobial properties.[8][9] This guide provides a reliable and reproducible method for accessing the core scaffold, enabling the generation of a diverse chemical library for biological screening campaigns.
Synthesis of this compound via Claisen Condensation
The most efficient and widely adopted method for synthesizing β-ketonitriles is the Claisen condensation.[10] This reaction facilitates a carbon-carbon bond formation between an ester and a compound with an acidic α-proton, such as a nitrile, in the presence of a strong base.[11][12]
Mechanism and Scientific Principle
The reaction proceeds via the deprotonation of acetonitrile by a strong, non-nucleophilic base (e.g., sodium hydride) to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl 2-chlorobenzoate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the β-ketoester.[13] A stoichiometric amount of base is crucial, as the final step involves the deprotonation of the product, driving the reaction to completion.[10] An acidic workup is then required to neutralize the enolate and yield the final product.
Experimental Protocol
Materials and Reagents:
-
Ethyl 2-chlorobenzoate
-
Acetonitrile (anhydrous)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 3M aqueous solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (CaCl₂)
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-water bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Setup: Assemble the three-neck flask with a stirrer, reflux condenser, and dropping funnel under an inert atmosphere. Ensure all glassware is oven-dried to prevent moisture from quenching the base.
-
Base Preparation: In the reaction flask, carefully add sodium hydride (1.2 equivalents). Wash the NaH dispersion three times with anhydrous hexane to remove the mineral oil, decanting the hexane carefully each time under inert gas. Add anhydrous THF to the flask.
-
Acetonitrile Addition: Cool the THF/NaH slurry to 0°C using an ice-water bath. Add anhydrous acetonitrile (3.0 equivalents) dropwise via the dropping funnel over 30 minutes. Allow the mixture to stir at 0°C for an additional 30 minutes to ensure complete deprotonation.
-
Ester Addition: Add a solution of ethyl 2-chlorobenzoate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly add 3M HCl to quench the excess NaH and neutralize the reaction mixture. Caution: Hydrogen gas will be evolved. Ensure adequate ventilation in a chemical fume hood.[14][15]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Summary of Reaction Parameters
| Parameter | Condition/Reagent | Purpose |
| Base | Sodium Hydride (NaH) | Deprotonates acetonitrile to form the nucleophile. |
| Solvent | Anhydrous THF | Provides an inert, aprotic medium for the reaction. |
| Temperature | 0°C to Room Temperature | Controls the initial reaction rate and allows for completion. |
| Atmosphere | Inert (N₂ or Ar) | Prevents moisture from deactivating the strong base. |
| Workup | 3M HCl | Neutralizes the reaction and protonates the product enolate. |
| Purification | Silica Gel Chromatography | Isolates the target compound from byproducts. |
| Expected Yield | 65-80% | Typical yield after purification. |
Characterization and Quality Control
Confirmation of the structure and assessment of purity are critical before biological screening.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed structural information, confirming the connectivity of atoms and the presence of key functional groups.
-
FTIR Spectroscopy: Used to identify characteristic vibrational frequencies, such as the nitrile (C≡N) stretch (~2250 cm⁻¹) and the ketone (C=O) stretch (~1690 cm⁻¹).
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
Purity Analysis (HPLC/LC-MS): Quantifies the purity of the final compound, which should ideally be >95% for biological screening to avoid false positives.
Preparation for Biological Screening
Proper sample handling is essential for generating reliable and reproducible screening data.
Protocol for Plate Preparation:
-
Stock Solution Preparation: Accurately weigh the purified compound and dissolve it in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution using a vortex mixer.
-
Serial Dilution: Perform serial dilutions from the stock solution in DMSO to create a set of intermediate concentrations for generating dose-response curves.
-
Assay Plate Stamping: Use an acoustic dispenser or a pin tool to transfer nanoliter volumes of the compound solutions from the source plates to the final assay plates.
-
Storage: Store all DMSO stock and intermediate solutions in sealed containers at -20°C or -80°C to maintain compound integrity. Avoid repeated freeze-thaw cycles.
Biological Screening Cascade
The prepared compounds can be evaluated through a tiered screening approach to identify and validate potential hits.
Sources
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. | Semantic Scholar [semanticscholar.org]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Characterization and Biological Activity of Benzimidazoleacrylonitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Claisen condensation - Wikipedia [en.wikipedia.org]
- 11. Claisen Condensation [organic-chemistry.org]
- 12. byjus.com [byjus.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 15. uwindsor.ca [uwindsor.ca]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chlorobenzoylacetonitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 2-Chlorobenzoylacetonitrile (C₉H₆ClNO), a critical intermediate in the development of pharmaceuticals and other specialty chemicals.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve your reaction yields and product purity. The primary synthetic route discussed is the Claisen-type condensation, a robust and widely used method for forming β-ketonitriles.[2]
The fundamental reaction involves the condensation of an ester (ethyl 2-chlorobenzoate) with a nitrile (acetonitrile) in the presence of a strong base. However, optimizing this process requires careful control over several experimental variables.
Troubleshooting Guide: Enhancing Your Yield
This section addresses common issues encountered during the synthesis in a direct question-and-answer format, providing both the underlying cause and a clear, actionable solution.
Q1: My reaction yield is consistently low. What are the most probable causes?
Low yield is the most common challenge and can stem from multiple factors. A systematic approach to troubleshooting is essential.
Possible Causes & Solutions:
-
Purity of Starting Materials: Impurities in your 2-chlorobenzonitrile or ethyl acetate can introduce side reactions or inhibit the primary reaction. Water is a particularly detrimental impurity.
-
Base Quality and Stoichiometry: The Claisen condensation is driven by the formation of a stabilized anion of the β-ketonitrile product, which requires a stoichiometric amount of base.[5][6] If the base has degraded (e.g., sodium ethoxide exposed to moisture) or is used in insufficient quantities, the reaction will not proceed to completion.
-
Solution: Use a fresh, high-purity base. For bases like sodium ethoxide, it is often best to prepare it fresh or titrate it before use. Ensure at least one full equivalent of base is used. Using a stronger base, such as sodium hydride (NaH), can often improve yields by driving the initial deprotonation of acetonitrile more effectively.[5]
-
-
Suboptimal Reaction Temperature: Temperature control is critical. While some heating may be necessary to drive the reaction, excessive temperatures can promote side reactions and product degradation.[7][8]
-
Solution: Begin the reaction at a low temperature (0-5 °C), especially during the addition of the base to the acetonitrile/ester mixture, to control the initial exothermic reaction.[9] After the initial addition, allow the reaction to warm to room temperature or heat gently (e.g., to 40-50 °C) while monitoring its progress by TLC or LC-MS.[10]
-
-
Presence of Moisture (Non-Anhydrous Conditions): Water will react with the strong base, quenching it and preventing the deprotonation of acetonitrile. It can also hydrolyze the ester starting material and the β-ketonitrile product.
-
Solution: Dry all glassware in an oven before use and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. Distilling solvents over an appropriate drying agent (e.g., calcium hydride for acetonitrile) is a standard practice for ensuring dryness.[4]
-
Q2: I'm observing significant side product formation. What are these byproducts and how can I minimize them?
The formation of impurities complicates purification and reduces the yield of the desired product.
Common Side Reactions & Prevention:
-
Self-Condensation of Acetonitrile: Under strongly basic conditions, acetonitrile can undergo self-condensation.
-
Prevention: This is typically minimized by the presence of the more reactive electrophile (the ester). Maintaining a controlled temperature and adding the base to the mixture of the ester and nitrile can favor the desired crossed-Claisen reaction.
-
-
Hydrolysis: As mentioned, any moisture present can lead to the hydrolysis of the ethyl 2-chlorobenzoate to 2-chlorobenzoic acid and the product to 2-chlorobenzoylacetic acid, which can then decarboxylate.
-
Prevention: Strict adherence to anhydrous conditions is the most effective preventative measure.[8]
-
-
Cannizzaro-type Reactions: While less common for esters, related disproportionation reactions can occur with certain substrates under harsh basic conditions.[10]
-
Prevention: Use the mildest effective base and avoid excessively high temperatures.
-
Q3: The reaction seems to stall and does not go to completion. What should I investigate?
A stalled reaction, where starting material remains even after extended reaction times, points to a fundamental issue with the reaction conditions.
Troubleshooting Steps:
-
Re-evaluate the Base: The most likely culprit is an inactive or insufficient amount of base. Traces of acid in the glassware or reagents can neutralize the base.[10] Ensure you are using at least one full molar equivalent of a high-quality base.
-
Check for Proper Mixing: In a heterogeneous reaction (e.g., with sodium hydride), vigorous stirring is crucial to ensure proper contact between the reactants. If the mixture is too thick, it can prevent efficient stirring.
-
Increase Reaction Time or Temperature: If the base is confirmed to be active and stoichiometric, the reaction may simply be slow. Increase the reaction time or gently warm the mixture, monitoring by TLC to see if the reaction progresses.[11]
Q4: My workup and purification are leading to significant product loss. How can I optimize this stage?
Product loss during isolation is a common issue that can undo a successful reaction.
Optimization Strategies:
-
Quenching: After the reaction is complete, it must be carefully quenched. Pouring the reaction mixture onto a mixture of ice and acid (e.g., dilute HCl or H₂SO₄) is a standard method. This neutralizes the excess base and protonates the enolate of the product, causing it to precipitate.
-
Acidification: The pH of the aqueous solution should be adjusted to be acidic (pH ~2-3) to ensure the complete precipitation of the β-ketonitrile product.
-
Extraction: If the product does not fully precipitate, it may need to be extracted from the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Recrystallization: For purification, selecting the right recrystallization solvent is key. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures.[7] Test small batches with solvents like ethanol, isopropanol, or mixtures like ethanol/water or toluene/hexanes to find the optimal system.
Data Summary and Protocols
Table 1: Comparison of Common Bases for Claisen-type Condensation
| Base | Strength | Pros | Cons | Typical Conditions |
| Sodium Ethoxide (NaOEt) | Strong | Inexpensive, commonly used.[5] | Can be deactivated by moisture; can participate in transesterification. | 1.0 - 1.2 equivalents in Ethanol or THF. |
| Sodium Hydride (NaH) | Very Strong | Avoids transesterification; drives reaction to completion.[5] | Requires careful handling (flammable solid); reaction with solvent can occur. | 1.1 - 1.3 equivalents in an aprotic solvent like THF or Toluene. |
| Sodium Amide (NaNH₂) | Very Strong | Highly effective for forming enolates.[5] | Highly reactive with water; requires anhydrous ammonia or aprotic solvent. | 1.1 - 1.3 equivalents in liquid ammonia or an aprotic solvent. |
Experimental Protocol: Synthesis using Sodium Ethoxide
This protocol provides a generalized procedure. Molar equivalents and volumes should be calculated for your specific scale.
-
Preparation: Oven-dry all glassware (a three-necked flask with a reflux condenser, dropping funnel, and mechanical stirrer) and assemble under an inert atmosphere (N₂ or Ar).
-
Reagent Charging: To the reaction flask, add anhydrous acetonitrile (1.2 eq.) and ethyl 2-chlorobenzoate (1.0 eq.) dissolved in a minimal amount of anhydrous THF.
-
Base Addition: Cool the flask to 0 °C in an ice bath. Slowly add a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-12 hours. Monitor the reaction's progress using TLC (a suitable eluent is a hexane/ethyl acetate mixture). Gentle heating (40-50 °C) can be applied if the reaction is slow.
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and slowly pour it into a beaker containing a stirred mixture of ice and 1M HCl.
-
Isolation: Adjust the pH of the aqueous mixture to ~2-3 with more 1M HCl. The product, this compound, should precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash it with cold water. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure white or off-white crystals.[12] Dry the final product under vacuum.
Visualizations
Reaction Mechanism: Claisen Condensation
Caption: The four key steps of the Claisen condensation mechanism.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low product yield.
Frequently Asked Questions (FAQs)
-
FAQ 1: What are the best practices for ensuring anhydrous conditions? To ensure anhydrous conditions, all glassware should be oven-dried at >120 °C for several hours and cooled under a stream of dry nitrogen or argon. Solvents should be purchased as anhydrous grade or distilled from an appropriate drying agent (e.g., CaH₂ for acetonitrile, sodium/benzophenone for THF).[4] Reactions should be run under a positive pressure of an inert gas.
-
FAQ 2: Can other esters be used instead of ethyl 2-chlorobenzoate? Yes, other esters like methyl or t-butyl esters can be used. However, the choice of base must be compatible. For example, when using a methyl ester, sodium methoxide would be the preferred base to avoid transesterification, which would create a mixture of products.
-
FAQ 3: Are there alternative synthetic routes? Yes, other methods exist, such as the ammoxidation of 2-chlorotoluene, which is a one-step gas-phase catalytic reaction.[13][14] However, this method requires specialized equipment (a fixed-bed reactor) and is more suited for industrial-scale production than laboratory synthesis. For lab-scale work, the Claisen-type condensation remains the most practical and accessible route.
References
- Fast Claisen condensation reaction optimization in a continuous flow reactor. Celon Pharma. [Link]
- One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxid
- US4476059A - Chloroacetonitrile synthesis.
- Optimization of the reaction conditions for Claisen-Schmidt condensation.
- Claisen Condens
- 2-Chlorobenzonitrile. Anshul Specialty Molecules. [Link]
- p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. [Link]
- This compound | C9H6ClNO | CID 2734201. PubChem. [Link]
- Purification of acetonitrile - tests for impurities. Pure and Applied Chemistry. [Link]
- A practical and instructive approach to purify acetonitrile for a wide electrochemical window.[Link]
- Claisen Condensation and Dieckmann Condens
- Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evalu
- Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. NIH. [Link]
- CN100341849C - Method for preparing high-purity acetonitrile.
- Synthetic strategies to 2‐phenylacetonitrile.
- One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene: Via ammoxidation | Request PDF.
- (PDF) Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives.
Sources
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- 5. Claisen Condensation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US4476059A - Chloroacetonitrile synthesis - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2-Chlorobenzonitrile | 873-32-5 [chemicalbook.com]
- 13. [PDF] One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting low yield in the synthesis of 2-phenylacetonitrile derivatives
Welcome to the Technical Support Center for the synthesis of 2-phenylacetonitrile and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic routes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your reactions.
This center is structured as a series of frequently asked questions (FAQs) that directly address common issues, from low yields to unexpected side products. Each answer provides a detailed explanation of the potential causes and offers step-by-step guidance to resolve the problem.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reaction & Yield Issues
Q1: My reaction yield for the alkylation of phenylacetonitrile is consistently low. What are the primary factors I should investigate?
Low yields in the synthesis of 2-phenylacetonitrile derivatives, particularly through the common route of alkylating phenylacetonitrile, can often be traced back to a few critical factors.[1] A systematic investigation of these parameters is key to improving your outcomes.
-
Inefficient Deprotonation: The acidity of the α-hydrogen in phenylacetonitrile necessitates a sufficiently strong base to generate the nucleophilic carbanion.[1][2] Ensure your base is fresh and has not been degraded by atmospheric moisture or carbon dioxide.
-
Presence of Water: Moisture is a significant inhibitor as it will consume the base and quench the reactive carbanion intermediate.[1] Using anhydrous solvents and reagents is crucial for success, especially when working with highly reactive bases like sodium amide.[1]
-
Suboptimal Reaction Temperature: These alkylation reactions are often exothermic. Excessive heat can lead to the formation of side products, while a temperature that is too low may result in an incomplete or stalled reaction.[1][3] The recommended temperature for the alkylation of phenylacetonitrile with ethyl bromide using a phase-transfer catalyst is typically between 28-35°C during the addition of the alkylating agent.[3]
-
Inefficient Mixing: In biphasic systems, such as those employing phase-transfer catalysis, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[1]
-
Choice of Catalyst (for Phase-Transfer Catalysis): The selection of the phase-transfer catalyst (PTC), often a quaternary ammonium salt, is critical for efficiently transporting the cyanide anion from the aqueous phase to the organic phase where it can react with the benzyl halide.[1][4]
Q2: I am observing a significant amount of a dialkylated side product. How can I minimize its formation?
The formation of a dialkylated species, such as 2,2-diphenylbutanenitrile in the case of ethylation, is a common side reaction.[3] This occurs when the initially formed mono-alkylated product is deprotonated and reacts with another equivalent of the alkylating agent.
To minimize this, consider the following strategies:
-
Controlled Addition of the Alkylating Agent: Add the alkylating agent (e.g., ethyl bromide) dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring the mono-alkylation reaction.
-
Temperature Control: As mentioned previously, higher temperatures can promote side reactions.[3] Maintain the recommended temperature range and use a cooling bath if necessary to manage any exotherm.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of phenylacetonitrile relative to the alkylating agent can help to ensure that the alkylating agent is consumed before significant dialkylation can occur.
Q3: My reaction seems to stall before all the starting material is consumed. What could be the cause?
A stalled reaction can be frustrating. Here are a few potential culprits:
-
Deactivated Catalyst: In PTC systems, the catalyst can sometimes be deactivated by impurities or side reactions. Adding a fresh portion of the catalyst may restart the reaction.[1]
-
Insufficient Base or Alkylating Agent: Double-check your initial calculations and weighings. It's possible that one of the key reagents was added in a limiting amount.
-
Poor Reagent Quality: Ensure that your starting materials, particularly the benzyl halide and the cyanide source, are of high purity. Impurities can interfere with the reaction. For instance, it is often recommended to use freshly distilled phenylacetonitrile.[3][5]
Q4: My reaction mixture is turning dark brown or tarry. What does this indicate and how can I prevent it?
The formation of a dark brown or tarry mixture is often a sign of decomposition or polymerization side reactions.[1]
-
Excessive Heat: This is the most common cause.[1] Carefully monitor and control the reaction temperature, especially during the addition of reagents which may cause an exothermic reaction.
-
Impure Starting Materials: Impurities can sometimes act as initiators for polymerization or other undesirable side reactions.[1] Ensure the purity of your benzyl halide and other reagents.
-
Air Sensitivity: Some intermediates may be sensitive to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent the formation of colored byproducts.
Side Reactions & Byproducts
Q5: I've isolated a byproduct that appears to be a carboxylic acid instead of the desired nitrile. How did this happen?
The hydrolysis of the nitrile group to a carboxylic acid is a common side reaction, especially during the workup or purification stages.[6][7][8][9][10] This can occur under both acidic and basic conditions, particularly at elevated temperatures.[6][7][8][9][10]
-
Basic Hydrolysis: If your reaction is performed under basic conditions, any excess base, especially in the presence of water and heat, can hydrolyze the nitrile to a carboxylate salt.[6][9][10] An acidic workup is then required to protonate the carboxylate to the carboxylic acid.[7][10]
-
Acidic Hydrolysis: Similarly, a hot acidic workup can also lead to nitrile hydrolysis.[7][8][10]
To avoid this, use mild workup conditions and avoid excessive heat during purification steps if the nitrile is sensitive to hydrolysis.
Q6: What is the role of a phase-transfer catalyst (PTC) and how do I choose the right one?
A phase-transfer catalyst is crucial when reacting a water-insoluble organic substrate (like a benzyl halide) with a water-soluble nucleophile (like sodium cyanide).[4] The PTC, typically a quaternary ammonium salt (e.g., benzyltriethylammonium chloride), facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction can occur.[4][11][12] This dramatically increases the reaction rate and overall yield.[4][12]
The choice of PTC can influence the reaction efficiency. Factors to consider include the lipophilicity of the cation and the nature of the anion. Tetrabutylammonium salts are also commonly used.[13]
Purification & Analysis
Q7: I'm having difficulty purifying my 2-phenylacetonitrile derivative. What are some common challenges and solutions?
Purification of 2-phenylacetonitrile derivatives can present several challenges:
-
High Boiling Point Impurities: The dialkylated byproduct is a common high-boiling point impurity that can be difficult to separate from the desired mono-alkylated product by distillation.[3] Careful fractional distillation under reduced pressure is often necessary.
-
Thermal Instability: Some derivatives may be prone to decomposition at high temperatures, making distillation challenging.[14] In such cases, column chromatography on silica gel may be a more suitable purification method.
-
Presence of Unreacted Starting Materials: Unreacted benzyl halide or phenylacetonitrile can co-distill with the product. A careful workup, including washing the organic layer with water and dilute acid, can help remove these impurities before the final purification step.[1]
Q8: What are the key analytical techniques I should use to characterize my final product?
A thorough characterization is essential to confirm the identity and purity of your synthesized 2-phenylacetonitrile derivative.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound.[15][16] The spectra will provide information about the number and types of protons and carbons, as well as their connectivity.
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the presence of key functional groups. The characteristic nitrile (C≡N) stretch is a strong indicator of your product's formation.[16]
-
Mass Spectrometry (MS): MS provides the molecular weight of your compound and can offer structural information through fragmentation patterns.[16]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of your product.[16] By developing a suitable method, you can separate your desired compound from any impurities and quantify its purity.
Experimental Protocols & Workflows
General Procedure for Alkylation using Phase-Transfer Catalysis
This protocol is a general guideline for the alkylation of phenylacetonitrile and should be adapted based on the specific substrate and alkylating agent.
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine phenylacetonitrile, a 50% aqueous sodium hydroxide solution, and a catalytic amount of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).[11]
-
Addition of Alkylating Agent: Begin vigorous stirring and add the alkylating agent (e.g., ethyl bromide) dropwise, maintaining the reaction temperature between 28-35°C. A cooling bath may be necessary to control the exotherm.[1][11]
-
Reaction Monitoring: After the addition is complete, continue stirring for a set period (e.g., 2 hours). The reaction progress can be monitored by TLC or GC-MS.[1][15]
-
Workup: Cool the reaction mixture and add water and a water-immiscible organic solvent (e.g., benzene or toluene). Separate the layers and extract the aqueous phase with the organic solvent.[1][15]
-
Washing: Combine the organic layers and wash successively with water, dilute hydrochloric acid, and again with water to remove any remaining base, catalyst, and unreacted starting materials.[1]
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate) and then remove the solvent under reduced pressure.[1][15]
-
Purification: Purify the crude product by vacuum distillation or column chromatography.[1][15]
Visualizations
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low yield.
General Reaction Pathway
Caption: General reaction pathway for synthesis.
References
- Nitrile to Acid - Common Conditions
- Hydrolysis of Nitriles - Organic Chemistry Tutor
- Nitriles to Carboxylic Acids: Hydrolysis - JoVE
- Nitrile to Carboxylic Acid - BYJU'S
- hydrolysis of nitriles - Chemguide
- How to increase the yield of 2-Phenylbutanenitrile synthesis - Benchchem
- An In-depth Technical Guide to the Synthesis of 2-Cyclohexyl-2-phenylacetonitrile
- 2-Phenylacetonitrile|For Research - Benchchem
- 2 - Organic Syntheses Procedure
- Phase-Transfer-Catalyzed Alkylation of Phenylacetonitrile in Supercritical Ethane | Industrial & Engineering Chemistry Research - ACS Public
- Navigating the Synthesis of 2-Phenylbutanenitrile: A Technical Support Guide - Benchchem
- Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals
- Synthetic strategies to 2‐phenylacetonitrile.
- α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols - ResearchG
- Benzyl bromide is a primary halide. It undergoes SN1 substitution... - Pearson
- Phenylacetonitrile alkylation with different phase-transfer catalysts in continuous flow and batch reactors | Industrial & Engineering Chemistry Research - ACS Public
- A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile - Benchchem
- Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? - Quora
- Comparison of the BDE of Alkyl Halides and Benzyl Halides - ResearchG
- Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions | CCS Chemistry - Chinese Chemical Society
- Technical Support Center: 2-Phenylacetoacetonitrile Production - Benchchem
- ChemInform Abstract: Copper-Mediated Cyanation of Aryl Halides by Activation of Benzyl Cyanide as the Cyanide Source.
- Technical Support Center: Synthesis of 2-Phenylacetonitrile
- 4 - Organic Syntheses Procedure
- Metal-mediated C−CN Bond Activ
- Recent advances and prospects in the palladium-catalyzed cyan
- Nickel-Catalyzed Cyan
- Synthesis and Characterization of Some New Metal Complexes of 2-phenyl2-(p-tolylamino) and 2-phenyl-2-(phenylamino)
- US2783265A - Preparation of phenylacetonitriles - Google P
- Phenylacetonitrile from Phenylalanine - Powered by XMB 1.9.11 - Sciencemadness Discussion Board
- Reactivity of benzyl halides towards nucleophilic substitution - Chemistry Stack Exchange
- Synthesis of phenylacetonitrile - PrepChem.com
- α-PHENYLACETOACETONITRILE - Organic Syntheses Procedure
- 6.4: Characteristics of the SN1 Reaction - Chemistry LibreTexts
- phenyl acetonitrile, 140-29-4
- Identification and characterization of phenylacetonitrile as a nitrogenous disinfection byproduct derived from chlorination of phenylalanine in drinking w
- Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs - PubMed
- Overcoming Purification Challenges In Antibody Therapeutics Manufacturing - Thermo Fisher Scientific
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 9. byjus.com [byjus.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. crdeepjournal.org [crdeepjournal.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Benzoylacetonitrile Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of benzoylacetonitrile. Here, we address common challenges and provide troubleshooting strategies based on established chemical principles to help you optimize your reaction conditions and achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing benzoylacetonitrile?
The most widely employed method for synthesizing benzoylacetonitrile is the Claisen condensation of an alkyl benzoate (typically ethyl or methyl benzoate) with acetonitrile using a strong base.[1][2] This reaction is favored for its use of readily available starting materials.
Q2: What is the underlying mechanism of the Claisen condensation for benzoylacetonitrile synthesis?
The reaction proceeds through the following key steps:
-
Deprotonation of Acetonitrile: A strong base, such as sodium ethoxide or sodium methoxide, deprotonates the α-carbon of acetonitrile to form a resonance-stabilized carbanion.
-
Nucleophilic Acyl Substitution: The acetonitrile carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ethyl benzoate.
-
Elimination: The tetrahedral intermediate then collapses, eliminating an ethoxide (or methoxide) leaving group to form the β-ketonitrile, benzoylacetonitrile.
Caption: Mechanism of Benzoylacetonitrile Synthesis.
Q3: I am getting a very low yield. What are the potential causes and how can I improve it?
Low yields are a common issue and can often be rectified by carefully controlling the reaction conditions.[3][4] Here are the primary factors to consider:
-
Purity of Reagents and Solvents: The presence of water or other protic impurities can quench the strong base and the acetonitrile carbanion, leading to a significant reduction in yield. Ensure all reagents and solvents are anhydrous.[3]
-
Strength and Stoichiometry of the Base: A sufficiently strong base is crucial for the deprotonation of acetonitrile. Sodium ethoxide, sodium methoxide, and potassium tert-butoxide are commonly used.[2][5] Using at least a stoichiometric equivalent of the base relative to the limiting reagent is critical.
-
Reaction Temperature and Time: The reaction temperature needs to be carefully controlled. While some protocols suggest heating to drive the reaction to completion, excessive heat can lead to side reactions and decomposition of the product.[1][2] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[3]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of benzoylacetonitrile.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient base. 2. Presence of moisture in reagents or glassware. 3. Low reaction temperature or insufficient reaction time. | 1. Use a fresh, high-purity strong base (e.g., sodium ethoxide, potassium tert-butoxide). Ensure proper stoichiometry. 2. Thoroughly dry all glassware and use anhydrous solvents.[3] Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC.[3] Some protocols require heating up to 105-120°C.[1][2] |
| Formation of a Viscous Mass or Solid | This is often the sodium salt of benzoylacetonitrile, which is expected. | This is a normal observation. The product is typically isolated by adding water to dissolve the salt, followed by acidification to precipitate the benzoylacetonitrile.[1][2] |
| Presence of Unreacted Starting Materials | 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Inefficient mixing. | 1. Increase the reaction time and/or temperature. Monitor by TLC until the starting material is consumed. 2. Ensure efficient stirring, especially if the reaction mixture becomes viscous.[2] |
| Formation of Side Products (e.g., self-condensation of ethyl benzoate) | 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. | 1. Maintain the recommended reaction temperature. Localized overheating can be prevented by uniform heating and efficient stirring. 2. A slight excess of acetonitrile can be used to favor the desired reaction.[2] |
| Difficulty in Product Isolation/Purification | 1. Incomplete precipitation of the product upon acidification. 2. Formation of an emulsion during workup. | 1. Ensure the aqueous layer is acidified to the correct pH (typically pH 5-6) to fully precipitate the product.[2] 2. If an emulsion forms during the ether extraction, try adding a small amount of brine to break the emulsion. |
Experimental Protocols
Protocol 1: Synthesis using Sodium Ethoxide in Toluene
This protocol is adapted from a literature procedure and is a good starting point for optimization.[2]
Materials:
-
Sodium ethoxide
-
Dry toluene
-
Ethyl benzoate
-
Dry acetonitrile
-
Water
-
Diethyl ether
-
Concentrated HCl
Procedure:
-
To a suspension of sodium ethoxide (0.500 mol) in dry toluene (200 mL), add ethyl benzoate (0.500 mol) and dry acetonitrile (0.60 mol).
-
Mechanically stir the mixture under a nitrogen atmosphere at 105°-110° C for 29 hours. The mixture will become quite viscous.
-
After cooling to room temperature, add water (300 mL) and wash the mixture with diethyl ether (2 x 100 mL).
-
Separate the aqueous layer and acidify it to pH 5-6 with concentrated HCl.
-
Collect the resulting crystalline precipitate by suction filtration, wash it twice with water, and air-dry.
Protocol 2: Synthesis using Potassium tert-Butoxide in THF
This protocol offers an alternative base and solvent system.[5]
Materials:
-
Ethyl benzoate
-
Tetrahydrofuran (THF)
-
Potassium tert-butoxide
-
Acetonitrile
-
Water
-
Ethyl acetate
-
12 M HCl
Procedure:
-
Dissolve ethyl benzoate (6.65 mmol) in THF (30 mL) with stirring at ambient temperature for 5 minutes.
-
Add potassium tert-butoxide (14.0 mmol) to the solution.
-
Add acetonitrile (6.65 mmol) to the mixture.
-
Stir the resulting mixture at ambient temperature.
-
Quench the reaction by adding water (50 mL) and stir for 5 minutes.
-
Add ethyl acetate (40 mL) and then 12 M HCl (1 mL).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel.[5]
Caption: Troubleshooting Workflow for Low Yield.
References
- Synthesis of A. Benzoyl acetonitrile. PrepChem.com. [Link]
- Flow Reaction System for the Synthesis of Benzoylacetonitrile Via the Reaction of Amides and Acetonitrile.
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- How To: Improve Yield. University of Rochester Department of Chemistry. [Link]
Sources
Preventing side product formation in 2-Chlorobenzoylacetonitrile reactions
A Guide to Minimizing Side Product Formation for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side products I should be aware of when using 2-Chlorobenzoylacetonitrile?
A1: Based on the reactivity of the α-methylene and cyano groups, the primary side reactions to consider are:
-
Self-Condensation Products: Dimerization or oligomerization of this compound can occur, particularly under basic conditions.
-
Hydrolysis Products: The nitrile and ketone functionalities are susceptible to hydrolysis, leading to the formation of amides and carboxylic acids.
-
Thorpe-Ziegler Reaction Products: This is a specific type of self-condensation of nitriles that can lead to the formation of cyclic compounds.[1][2][3][4][5]
Troubleshooting Guide: Identification and Prevention of Side Products
This section provides a detailed breakdown of common issues, their root causes, and actionable solutions to minimize the formation of unwanted byproducts in your reactions involving this compound.
Issue 1: Formation of a Higher Molecular Weight Impurity, Insoluble in Common Solvents.
Possible Cause: Self-condensation of this compound, leading to the formation of a dimer or oligomer. This is a common issue in base-catalyzed reactions where the enolate of this compound acts as a nucleophile and attacks another molecule of the starting material.
Troubleshooting and Prevention:
| Parameter | Recommendation & Rationale |
| Base Selection | Use a non-nucleophilic, sterically hindered base such as Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS). These bases are effective at deprotonating the α-carbon to form the desired enolate but are less likely to participate in nucleophilic addition to the ketone or nitrile. |
| Temperature Control | Maintain low reaction temperatures (e.g., -78 °C to 0 °C) during base addition and the initial stages of the reaction. Lower temperatures decrease the rate of competing side reactions, including self-condensation. |
| Addition Rate | Slow, dropwise addition of the base to the solution of this compound is crucial. This maintains a low concentration of the enolate at any given time, reducing the likelihood of it reacting with the starting material. |
| Solvent Choice | Utilize aprotic, non-polar solvents like tetrahydrofuran (THF) or diethyl ether. These solvents are less likely to promote proton exchange that can facilitate side reactions. |
Visualizing the Troubleshooting Workflow for Self-Condensation:
Caption: Troubleshooting workflow for self-condensation.
Issue 2: Presence of Impurities with Amide or Carboxylic Acid Functionalities.
Possible Cause: Hydrolysis of the nitrile or benzoyl group of this compound. This can be catalyzed by acidic or basic conditions, often exacerbated by the presence of water in the reaction mixture. The primary hydrolysis products are 2-chlorobenzoylacetamide and 2-chlorobenzoic acid.[6][7]
Troubleshooting and Prevention:
| Parameter | Recommendation & Rationale |
| Moisture Control | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents to minimize the presence of water. |
| pH Control | Maintain neutral or slightly acidic conditions if the desired reaction allows. If basic conditions are required, use non-aqueous bases and minimize reaction time. |
| Work-up Procedure | Perform aqueous work-up at low temperatures and as quickly as possible. Neutralize the reaction mixture carefully to avoid prolonged exposure to harsh pH conditions. |
| Purification | If hydrolysis products are formed, they can often be removed by an acid-base extraction . 2-Chlorobenzoic acid is acidic and will be extracted into a basic aqueous solution, while 2-chlorobenzoylacetamide is relatively neutral. |
Proposed Hydrolysis Pathway:
Caption: Potential hydrolysis pathway of this compound.
Issue 3: Formation of a Dimeric Product with a Cyclic Structure.
Possible Cause: The Thorpe-Ziegler reaction, which is an intramolecular or intermolecular condensation of nitriles to form enamines or cyclic ketones after hydrolysis.[1][2][3][4][5] For this compound, this would likely be an intermolecular reaction.
Troubleshooting and Prevention:
| Parameter | Recommendation & Rationale |
| Reaction Conditions | Avoid high concentrations of a strong base and elevated temperatures , which favor the Thorpe-Ziegler reaction. |
| Stoichiometry | Use a stoichiometric amount of base rather than a catalytic amount. The Thorpe-Ziegler reaction is often catalyzed by a substoichiometric amount of base. |
| Alternative Synthesis | If the Thorpe-Ziegler product is a persistent issue, consider alternative synthetic routes to your target molecule that do not involve the generation of the enolate of this compound in high concentrations. |
Analytical Protocols for Impurity Identification
Accurate identification of side products is critical for effective troubleshooting. The following are recommended analytical methods.
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
HPLC is a robust method for separating this compound from its potential byproducts.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with a higher percentage of A and gradually increase the percentage of B to elute less polar compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Elution Order:
-
2-Chlorobenzoic acid (most polar)
-
2-Chlorobenzoylacetamide
-
This compound
-
Self-condensation/Dimerization products (least polar)
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is an excellent tool for identifying volatile and semi-volatile impurities.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to separate compounds with a range of boiling points.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV. Analyze the fragmentation patterns to identify unknown impurities.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is indispensable for the definitive structural identification of isolated impurities.[10][11][12][13][14]
-
¹H NMR: Look for characteristic signals. For example, the disappearance of the α-methylene protons of this compound and the appearance of new aromatic or aliphatic signals can indicate the formation of a dimer. The presence of a broad amide proton signal could indicate the formation of 2-chlorobenzoylacetamide.
-
¹³C NMR: The chemical shifts of the carbonyl, nitrile, and aromatic carbons can provide valuable structural information.
Experimental Protocols
Protocol 1: General Procedure for a Base-Catalyzed Reaction with Minimized Side Products
This protocol provides a general framework for a reaction involving the deprotonation of this compound.
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Assemble the reaction apparatus under a positive pressure of nitrogen or argon.
-
-
Reaction Setup:
-
Dissolve this compound (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Base Addition:
-
In a separate flask, prepare a solution of LDA (1.05 equivalents) in anhydrous THF.
-
Add the LDA solution to the this compound solution dropwise via a syringe pump over a period of 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.
-
-
Reaction:
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Slowly add the electrophile (1 equivalent) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for the required time (monitor by TLC or HPLC).
-
-
Quenching and Work-up:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
References
- Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726-1761.
- BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2-Amino-6-chlorobenzoyl Chloride Reaction Mixtures. BenchChem.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Thorpe, J. F., & Ziegler, K. (1933). Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebigs Annalen der Chemie, 504(1), 94-130.
- Buchler GmbH. (n.d.). Thorpe-Ziegler reaction.
- Chem-Station. (2014, March 2). Thorpe-Ziegler Reaction. Chem-Station Int. Ed.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- G., R. R., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2094–2097.
- BenchChem. (2025). Application Notes and Protocols: Hydrolysis of 1-Chloro-2-(trichloromethyl)benzene to 2-Chlorobenzoic Acid. BenchChem.
- Wikipedia. (2023, October 27). 2-Chlorobenzoic acid. In Wikipedia. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- LibreTexts Chemistry. (2022, October 4). 4.13: NMR in Lab- Solvent Impurities. [Link]
- University of Calgary. (n.d.).
- Claisen-Schmidt Condensation. (n.d.).
- Wikipedia. (2023, November 29).
- Agilent Technologies. (2024). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. [Link]
- Organic Chemistry Portal. (n.d.).
- Master Organic Chemistry. (2020, September 14).
- Shimadzu. (n.d.).
- ResearchGate. (n.d.). GC/MS chromatogram of field analyzed sample (SPME fiber, polyacrylate, 85 m film)
- De Kock, A., Krumperman, K., & Sandra, P. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC North America, 27(12), 1066-1075.
- SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. [Link]
- Knochel, P., & Krasovskiy, A. (2004). Supporting Information for: A General and Convenient Method for the Preparation of Aroyl Cyanides.
- Ahuja, S. (Ed.). (2007). Chiral separation methods for pharmaceutical and biotechnological products. John Wiley & Sons.
- ResearchGate. (n.d.).
- Logoyda, L. (2020). HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. Pharmacia, 67(2), 113-119.
Sources
- 1. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 4. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude 2-Chlorobenzoylacetonitrile by Recrystallization
Welcome to the technical support center for the purification of crude 2-chlorobenzoylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the recrystallization of this important chemical intermediate. The information presented here is a synthesis of established chemical principles and field-proven experience to ensure you can achieve the desired purity and yield in your experiments.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the recrystallization of this compound, offering explanations for their causes and actionable solutions.
Issue 1: The compound "oils out" instead of forming crystals.
Question: I've dissolved my crude this compound in a hot solvent, but upon cooling, it separates as an oily liquid instead of forming solid crystals. What is happening and how can I fix this?
Answer:
"Oiling out" is a common phenomenon in recrystallization where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][2] This occurs when the crude product's melting point is lower than the temperature of the solution at the point of saturation.[3] The presence of impurities can significantly depress the melting point of the desired compound, making oiling out more likely.[1][3] The oily droplets are often excellent solvents for these impurities, which can hinder or completely prevent the formation of pure crystals.[2][4][5]
Causality and Solutions:
-
High Impurity Level: A high concentration of impurities can significantly lower the melting point of the mixture.
-
Solution: Consider pre-purification by another method, such as column chromatography, if the crude material is highly impure.[6][7] Alternatively, performing a preliminary "hot filtration" can remove any insoluble impurities.[8] If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[1][5][9]
-
-
Supersaturation Occurring at a High Temperature: If the solution becomes supersaturated while it is still too warm, the solute may come out of solution above its melting point.
-
Solution 1: Add More Solvent: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent.[1][4][6] This increases the total volume and lowers the saturation temperature, giving the compound a chance to crystallize at a lower temperature.
-
Solution 2: Slower Cooling: Allow the solution to cool more slowly. This can be achieved by leaving the flask on a cooling hot plate or insulating it with glass wool.[6] Slow cooling provides more time for the molecules to arrange themselves into a crystal lattice rather than crashing out as a liquid.[8][10]
-
-
Inappropriate Solvent Choice: The chosen solvent's boiling point might be too high relative to the melting point of the this compound.
Issue 2: Very low or no crystal yield after cooling.
Question: After cooling my solution of this compound, I've recovered very few crystals, or in some cases, none at all. What are the likely causes for this poor yield?
Answer:
A low yield is one of the most frequent frustrations in recrystallization.[4][6] The primary cause is typically that too much solvent was used, meaning the solution never reached the necessary level of supersaturation for crystal formation upon cooling.[6][12]
Causality and Solutions:
-
Excessive Solvent: Using more than the minimum amount of hot solvent required to dissolve the crude solid will result in a significant portion of the product remaining in the mother liquor even after cooling.[4][12]
-
Solution: If the mother liquor has not been discarded, you can try to recover more product. Gently boil off a portion of the solvent to concentrate the solution, and then allow it to cool again.[4] This is often referred to as obtaining a "second crop" of crystals. For future experiments, be meticulous in adding the hot solvent portion-wise, just until the solid dissolves.[8]
-
-
Premature Crystallization During Hot Filtration: If a hot filtration step was performed to remove insoluble impurities, the desired compound may have started to crystallize on the filter paper or in the funnel stem.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a significant amount of the purified product.[12]
Issue 3: Crystals form too quickly and appear as a fine powder.
Question: As soon as I removed the flask from the heat, a large amount of fine powder precipitated immediately. Is this a problem?
Answer:
Yes, rapid precipitation, often called "crashing out," is undesirable. While it may seem efficient, it tends to trap impurities within the rapidly forming solid, which defeats the purpose of recrystallization. The goal is the slow, methodical growth of crystals, which allows for the exclusion of impurities from the crystal lattice.[8][10]
Causality and Solutions:
-
Solution is Too Concentrated: The solution is likely too close to its saturation point at the boiling temperature of the solvent.
-
Solution: Reheat the flask to redissolve the precipitate. Add a small, measured amount of additional hot solvent (e.g., 5-10% more) to slightly decrease the concentration.[4] Then, allow the solution to cool slowly and undisturbed.
-
-
Rapid Cooling: Placing the hot flask directly into an ice bath will induce rapid precipitation.
Issue 4: No crystals form even after the solution has cooled to room temperature and been placed in an ice bath.
Question: My solution of this compound is clear and has been cooling for a long time, but no crystals have appeared. What should I do?
Answer:
This situation often arises from a supersaturated solution, where the solute remains dissolved even though its concentration is above its normal solubility limit at that temperature.[6][12] Crystal formation requires a nucleation event to begin.[16][17]
Causality and Solutions:
-
Lack of Nucleation Sites: The solution is supersaturated but lacks a surface or particle to initiate crystal growth.
-
Solution 1: Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the surface of the liquid.[3][6][12] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Solution 2: Seeding: If you have a small crystal of pure this compound, add it to the solution.[6][10] This "seed crystal" acts as a template for other molecules to deposit onto, initiating crystallization.
-
-
Too Much Solvent Used: As discussed in Issue 2, if too much solvent was initially added, the solution may not be supersaturated even at low temperatures.
II. Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallizing this compound?
An ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures but has low solubility at low temperatures.[8][10][11] Additionally, the impurities should either be very soluble at all temperatures (so they remain in the mother liquor) or insoluble even in the hot solvent (so they can be removed by hot filtration).[11][18]
A good starting point is to look for solvents that have been used for structurally similar compounds, such as other benzoylacetonitrile derivatives.[11][19] Based on the structure of this compound (an aromatic ketone with a nitrile group), solvents like ethanol, isopropanol, or mixed solvent systems such as ethanol/water or toluene/heptane are often good candidates.
Solvent Selection Workflow:
-
Small-Scale Testing: Test the solubility of a small amount of your crude product (~50-100 mg) in various solvents (~1 mL) in test tubes.[11]
-
Room Temperature Solubility: Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.[8]
-
Hot Solubility: Heat the test tubes in a water bath. The compound should dissolve completely in a good solvent at or near its boiling point.[8][11]
-
Cooling and Crystal Formation: Allow the dissolved solutions to cool. The best solvent will yield a good quantity of crystals upon cooling.
| Solvent Polarity | Potential Solvents | Rationale |
| Polar Protic | Ethanol, Isopropanol, Water | The polar carbonyl and nitrile groups suggest solubility in polar solvents. Water is often used as an anti-solvent with more organic solvents.[19] |
| Polar Aprotic | Acetone, Acetonitrile | Can be effective, but their high solvency at room temperature might lead to lower yields.[20][21] |
| Non-Polar | Toluene, Heptane, Cyclohexane | The aromatic ring provides non-polar character. Often used in mixed-solvent systems where one is a good solvent and the other is a poor one (anti-solvent).[11] |
Q2: What is a mixed-solvent recrystallization and when should I use it?
A mixed-solvent recrystallization is used when no single solvent has the ideal solubility properties.[11] This technique uses a pair of miscible solvents, one in which the compound is very soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[11][13]
You should consider this method if you find that your compound is extremely soluble in one solvent even when cold, and insoluble in another even when hot.
General Procedure for Mixed-Solvent Recrystallization:
-
Dissolve the crude this compound in a minimal amount of the hot "good" solvent.[15]
-
While keeping the solution hot, add the "bad" solvent dropwise until you observe a persistent cloudiness (the point of saturation).[13]
-
Add a few more drops of the "good" solvent to just redissolve the precipitate and ensure the solution is clear.
-
Allow the solution to cool slowly to induce crystallization.[15]
Q3: What are the key safety precautions when handling this compound?
This compound and its related precursor, 2-chlorobenzonitrile, are hazardous chemicals.[22][23][24] Always consult the Safety Data Sheet (SDS) before handling.[23][25][26]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[23]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[23][26]
-
Exposure Routes: The compound can be harmful if swallowed, in contact with skin, or inhaled.[22][25] It can also cause serious eye and skin irritation.[22][23][25]
-
First Aid: In case of skin contact, wash immediately with plenty of water.[23][26] For eye contact, rinse cautiously with water for several minutes.[24][26] If inhaled, move to fresh air.[23][26] Seek medical attention in case of significant exposure or if you feel unwell.[23]
III. Experimental Protocols & Visualizations
Protocol 1: Standard Single-Solvent Recrystallization
This protocol outlines the fundamental steps for purifying crude this compound using a single suitable solvent (e.g., ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until it reaches a gentle boil. Continue adding small portions of the hot solvent until all the solid has just dissolved.[12][14]
-
(Optional) Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed, fluted filter paper into a clean, pre-warmed flask.[5][8]
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature.[8][14] Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.[14]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[12][14]
-
Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a desiccator.
Recrystallization Workflow Diagram
Caption: Standard workflow for purification by recrystallization.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common recrystallization issues.
IV. References
-
Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
-
University of York, Department of Chemistry. Solvent Choice.
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
-
Sathee, J. Chemistry Crystallization.
-
Crystallization of Organic Compounds.
-
Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection.
-
Recrystallization.
-
Mettler Toledo. Oiling Out in Crystallization.
-
Chung, W. Commentary on Crystallization Vital Role in the Purification of Organic Compounds.
-
Cheméo. 2-Chlorobenzyl cyanide (CAS 2856-63-5) - Chemical & Physical Properties.
-
University of York, Department of Chemistry. Problems with Recrystallisations.
-
PubChem. This compound.
-
Cole-Parmer. Material Safety Data Sheet - 2-Chlorobenzonitrile, 99%.
-
ChemicalBook. 2-Chlorobenzonitrile (CAS 873-32-5).
-
ChemicalBook. 2-Chlorobenzonitrile CAS#: 873-32-5.
-
ECHEMI. (2-Chlorophenyl)acetonitrile SDS, 2856-63-5 Safety Data Sheets.
-
ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-(2-Chlorophenyl)acetonitrile.
-
Recrystallization. --->.
-
PubChem. 2-Chlorobenzonitrile.
-
CDH Fine Chemical. 2-Chloro Benzonitrile CAS No 873-32-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
-
SD Fine-Chem. 2-CHLOROBENZONITRILE.
-
Recrystallization1.
-
ChemicalBook. 2-Chlorobenzonitrile synthesis.
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide.
-
recrystallization-2.doc.pdf.
-
Chemistry Solutions. Rowan College at Burlington County CHE 241 Lab 2: Recrystallization.
-
Benchchem. Synthesis routes of Benzoylacetonitrile.
-
Anshul Specialty Molecules. 2-Chlorobenzonitrile.
-
ResearchGate. (2025, August 6). Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives.
-
Sigma-Aldrich. Benzoylacetonitrile 99 614-16-4.
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
-
ResearchGate. (2025, August 7). Flow Reaction System for the Synthesis of Benzoylacetonitrile Via the Reaction of Amides and Acetonitrile | Request PDF.
-
PubChem. Benzoylacetonitrile.
-
Sigma-Aldrich. Solvent Miscibility Table.
-
An overview on Common Organic Solvents and their Toxicity Abstract.
-
ResearchGate. Solubility comparison in acetonitrile. | Download Scientific Diagram.
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Identifying and removing impurities from 2-Chlorobenzoylacetonitrile synthesis
Welcome to the technical support center for the synthesis of 2-Chlorobenzoylacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis and purification of this important chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals and other specialty chemicals. Its synthesis, typically achieved through a Claisen-type condensation, can present challenges related to impurity formation and product isolation. This guide offers practical, experience-driven solutions to help you optimize your synthetic route and obtain a high-purity product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and workup of this compound in a question-and-answer format.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the reaction conditions and the stability of the intermediates and product.
Underlying Causes:
-
Inefficient Enolate Formation: The first step of the Claisen condensation is the deprotonation of acetonitrile to form a nucleophilic enolate. If the base is not strong enough or if there is moisture in the reaction, enolate formation will be incomplete.
-
Side Reactions of the Starting Material: The highly reactive starting material, typically an ester like ethyl 2-chlorobenzoate or the more reactive 2-chlorobenzoyl chloride, can undergo side reactions. For instance, the ester can be hydrolyzed by trace amounts of water, especially under basic conditions.
-
Product Degradation: β-ketonitriles like this compound can be susceptible to hydrolysis under the reaction or workup conditions, leading to the formation of 2-chlorobenzoic acid and other byproducts.
-
Self-Condensation of Acetonitrile: Under strongly basic conditions, acetonitrile can undergo self-condensation to form dimers and trimers, consuming the reagent and complicating purification.
Corrective Actions:
-
Choice of Base and Solvent: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or sodium amide (NaNH2) to ensure complete deprotonation of acetonitrile. The choice of solvent is also critical; anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are recommended to prevent side reactions.[1][2]
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Solvents and reagents should be rigorously dried before use.
-
Controlled Reagent Addition: Add the 2-chlorobenzoyl chloride or ethyl 2-chlorobenzoate slowly to the acetonitrile enolate solution at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.
-
Optimized Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Avoid prolonged reaction times or high temperatures, which can promote impurity formation.
Diagram: Key Factors Influencing Yield
Caption: Factors directly impacting the yield of this compound.
Q2: I am observing multiple spots on my TLC plate besides the product. What are these impurities and how can I identify them?
A2: The presence of multiple spots on a TLC plate indicates the formation of byproducts. Identifying these impurities is crucial for developing an effective purification strategy.
Common Impurities and Their Identification:
| Impurity | Origin | Identification by Analytical Techniques |
| Unreacted 2-Chlorobenzonitrile | Incomplete reaction or use of excess starting material. | GC-MS: Will show a distinct peak with a mass corresponding to 2-chlorobenzonitrile (137.57 g/mol ).[3][4] NMR: Characteristic aromatic and nitrile signals. |
| 2-Chlorobenzoic Acid | Hydrolysis of 2-chlorobenzoyl chloride or the final product. | HPLC: Will have a different retention time than the product. NMR: Presence of a carboxylic acid proton signal (typically >10 ppm). |
| Acetonitrile Dimer/Trimer | Self-condensation of acetonitrile under strong base. | GC-MS: Peaks corresponding to the mass of the dimer (82.1 g/mol ) and trimer (123.15 g/mol ). NMR: Complex aliphatic signals. |
| Ethyl 2-chlorobenzoate | If starting from the ester, incomplete reaction. | GC-MS: A peak corresponding to its molecular weight. NMR: Characteristic ethyl group signals (a quartet and a triplet). |
Analytical Workflow for Impurity Identification:
-
Initial Assessment (TLC): Use TLC with different solvent systems to get a preliminary idea of the number of components in your crude product.
-
Mass Spectrometry (GC-MS or LC-MS): This will provide the molecular weights of the different components, which is a powerful tool for initial identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structures of the impurities. Comparing the spectra of your crude product with literature data for the suspected impurities can confirm their presence.[5][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the level of each impurity and to track their removal during purification. Developing a robust HPLC method early on is highly recommended for process control.[7]
Diagram: Impurity Identification Workflow
Caption: A systematic workflow for the identification of impurities.
Q3: How can I effectively remove unreacted starting materials and other byproducts from my crude this compound?
A3: A multi-step purification strategy is often necessary to obtain high-purity this compound.
Purification Protocol:
-
Aqueous Workup:
-
Quenching: Carefully quench the reaction mixture by pouring it into a cold, dilute acid solution (e.g., 1M HCl) to neutralize the excess base and any remaining enolate. This step is critical to prevent product degradation.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers with water and then with brine to remove water-soluble impurities and salts.
-
-
Removal of Acidic Impurities:
-
If 2-chlorobenzoic acid is a significant impurity, a wash with a mild base like a saturated sodium bicarbonate solution can be effective. However, be cautious as this can potentially promote hydrolysis of the desired product if not done quickly and at a low temperature.
-
-
Chromatographic Purification:
-
Column Chromatography: For laboratory-scale purifications, silica gel column chromatography is a highly effective method for separating this compound from its byproducts. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically employed.[8]
-
-
Recrystallization:
-
If the purified product is a solid, recrystallization can be an excellent final step to achieve high purity. A mixed solvent system, such as ethanol/water or isopropanol/water, is often a good starting point.[9]
-
Experimental Protocol: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexane:ethyl acetate). Collect fractions and monitor them by TLC.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Diagram: Purification Strategy
Caption: A comprehensive purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route for this compound?
A: The most prevalent method is a Claisen-type condensation reaction.[1][2] This typically involves the reaction of an activated derivative of 2-chlorobenzoic acid, such as 2-chlorobenzoyl chloride or an ester like ethyl 2-chlorobenzoate, with the enolate of acetonitrile. The enolate is generated in situ using a strong base.
Q: Which base is most suitable for this synthesis?
A: Strong, non-nucleophilic bases are preferred to ensure the complete and rapid formation of the acetonitrile enolate while minimizing side reactions. Sodium hydride (NaH) and sodium amide (NaNH2) are excellent choices. Alkoxides like sodium ethoxide can also be used, particularly when starting from the corresponding ethyl ester, but may require forcing conditions and can lead to transesterification if other esters are present.
Q: How can I monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material from the product. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q: My final product is an oil, but I expected a solid. What should I do?
A: The physical state of the final product is highly dependent on its purity. The presence of residual solvent or impurities can prevent crystallization. First, ensure all solvent has been removed under high vacuum. If it remains an oil, further purification by column chromatography is recommended. Once a high level of purity is achieved, attempting recrystallization from various solvent systems may induce crystallization. Seeding with a small crystal of the pure compound, if available, can also be effective.
Q: What are the key safety precautions I should take during this synthesis?
A:
-
Reagents: 2-chlorobenzoyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[10] Strong bases like sodium hydride and sodium amide are highly reactive and can ignite in the presence of moisture. They should be handled under an inert atmosphere.
-
Reaction: The reaction can be exothermic. Maintain good temperature control, especially during the addition of the electrophile.
-
Workup: Quenching the reaction with acid can generate gas. Perform this step slowly and with caution.
References
- Chen, H., et al. (2019). A practical and efficient synthesis of nitriles from aldehydes catalyzed by FeCl2. Tetrahedron Letters, 60(21), 1434-1436.
- Organic Chemistry Portal. (n.d.). Claisen Condensation.
- Prasad, P. S., et al. (2018). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. New Journal of Chemistry.
- Google Patents. (n.d.). Process for the preparation of beta-ketonitriles.
- Organic Syntheses. (n.d.). α-PHENYL-α,α-DIPHENYLACETONITRILE.
- Scheier, P., & Märk, T. D. (2003). Surface-induced dissociations and reactions of acetonitrile monomer, dimer and trimer ions. The Journal of Chemical Physics, 118(13), 5949-5956.
- Wikipedia. (n.d.). Claisen condensation.
- Google Patents. (n.d.). Convergent synthesis of alpha-aryl-beta-ketonitriles.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- National Institute of Standards and Technology. (n.d.). Benzonitrile, 2-chloro-.
- Knipe, A. C., & Watts, W. E. (1979). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (1), 173-177.
- Sisko, J., Mellinger, M., & Baine, N. H. (2006). A high-yielding preparation of beta-ketonitriles. Organic letters, 8(6), 1161–1163.
- Wikipedia. (n.d.). 2-Chlorobenzonitrile.
- Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction.
- Al-Zoubi, R. M., & Al-Hamdany, R. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 14(21), 14966-14996.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Caltech Authors. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- Sisko, J., Mellinger, M., & Baine, N. H. (2006). A High-Yielding Preparation of β-Ketonitriles. Organic Letters, 8(6), 1161-1163.
- Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.
- R. L. Sarotti, A. M. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 93, 3-17.
- PubChem. (n.d.). 2-Chlorobenzoyl chloride.
- Kumar, N., et al. (2016). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis. Journal of Pharmaceutical and Biomedical Analysis, 120, 248-260.
- ResearchGate. (n.d.). Optimization of Reaction Conditions for 2-Chlorobenzoyl Chloride.
- Organic Syntheses. (n.d.). BENZOYL CHLORIDE, o-CHLORO-.
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- 5. research.rice.edu [research.rice.edu]
- 6. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist [authors.library.caltech.edu]
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- 9. 2-Chlorobenzonitrile | 873-32-5 [chemicalbook.com]
- 10. 2-Chlorobenzoyl chloride | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: GC-MS Purity Analysis of 2-Chlorobenzoylacetonitrile
Welcome to the technical support resource for the purity assessment of 2-Chlorobenzoylacetonitrile (CAS No. 40018-25-5) using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, analytical scientists, and drug development professionals who rely on precise and accurate impurity profiling. As a key intermediate in pharmaceutical synthesis, ensuring the purity of this compound is critical for the quality and safety of the final active pharmaceutical ingredient (API).[1]
This document moves beyond standard operating procedures to provide in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind experimental choices, address common challenges, and provide robust protocols to ensure the integrity of your analytical results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the setup and strategy for analyzing this compound.
Q1: Why is GC-MS the preferred method for purity analysis of this compound?
A1: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for separating, identifying, and quantifying volatile and semi-volatile compounds.[2][3] this compound possesses sufficient volatility and thermal stability for GC analysis. The mass spectrometer provides high specificity, allowing for the confident identification of the main component and any potential impurities by comparing their mass spectra to library databases (like NIST) or by interpreting their fragmentation patterns.[2] This is crucial for meeting the stringent guidelines set by regulatory bodies like the FDA and EMA for impurity profiling in pharmaceutical development.[3]
Q2: What are the likely impurities I should be looking for during the analysis?
A2: Impurities can originate from the synthesis process, degradation, or storage.[3] For this compound, potential impurities include:
-
Starting Materials: Depending on the synthetic route, precursors like 2-Chlorobenzaldehyde or 2-Chlorobenzoic acid could be present.[4]
-
By-products and Intermediates: Unwanted side reactions can generate related substances. For example, isomers like 2-(3-Chlorobenzylidene)malononitrile have been identified as impurities in similar syntheses.[5]
-
Degradation Products: The molecule is susceptible to hydrolysis, which could break it down into 2-Chlorobenzoic acid or 2-Chlorobenzaldehyde.[5][6][7]
-
Residual Solvents: Volatile organic solvents used during synthesis and purification are common impurities analyzed by GC.[8]
Q3: Do I need to derivatize this compound before GC-MS analysis?
A3: Not necessarily, but it should be considered if you encounter specific chromatographic problems. This compound has active hydrogens on the methylene group and can exist in keto-enol tautomeric forms. These characteristics can sometimes lead to peak tailing due to interactions with active sites in the GC system.
If you observe poor peak shape, derivatization is a robust solution. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), can be employed.[9] This process replaces the active hydrogen of the enol form with a non-polar trimethylsilyl (TMS) group, which increases volatility, improves thermal stability, and dramatically reduces peak tailing.[10][11]
Part 2: Experimental Protocols & Methodologies
A reliable method is the cornerstone of accurate purity assessment. The following protocols provide a validated starting point for your experiments.
Workflow for Purity Assessment
Sources
- 1. 2-Chlorobenzonitrile [anshulchemicals.com]
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Technical Support Center: Scale-Up of 2-Chlorobenzoylacetonitrile Production
Welcome to the technical support center for the synthesis and scale-up of 2-Chlorobenzoylacetonitrile. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production.
Introduction to the Synthesis
The production of this compound is typically achieved via a Crossed Claisen condensation . This reaction involves the base-mediated condensation of ethyl 2-chlorobenzoate with acetonitrile. While straightforward in principle, scaling this process introduces challenges related to reaction control, impurity profiles, and product isolation that require careful consideration. The overall reaction is depicted below:
Figure 1. General reaction scheme for the synthesis of this compound via Claisen condensation.
This guide is structured to address potential issues proactively, ensuring a robust and scalable process.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis of this compound.
Q1: What is the fundamental mechanism of this reaction?
A1: The reaction is a Crossed Claisen condensation. It begins with the deprotonation of acetonitrile by a strong base (e.g., sodium ethoxide) to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of ethyl 2-chlorobenzoate. The subsequent collapse of the tetrahedral intermediate eliminates an ethoxide ion, yielding the β-ketonitrile product. A final, crucial step is the deprotonation of the product by the ethoxide base; this thermodynamically favorable acid-base reaction drives the equilibrium toward the product.[1][2] An acidic workup is required to protonate the resulting enolate and isolate the final product.[1]
Q2: Why is the choice of base so critical?
A2: The base must be strong enough to deprotonate acetonitrile but should not interfere with the reaction. Using an alkoxide base with an alkyl group that matches the ester's alkoxy group (e.g., sodium ethoxide for an ethyl ester) is crucial to prevent transesterification, a side reaction that would generate a mixture of ester starting materials and complicate the product profile.[2][3] Hydroxide bases are unsuitable as they would lead to saponification (hydrolysis) of the ester.[4]
Q3: Can I use a stronger base like Sodium Hydride (NaH) or LDA?
A3: While stronger bases like NaH or sodium amide can increase yields in some Claisen-type reactions, they also present significant scale-up challenges.[5] NaH, in particular, generates hydrogen gas, which requires specialized equipment for safe handling at scale. Its heterogeneity also poses mixing challenges. For this specific crossed condensation, sodium ethoxide provides a good balance of reactivity and handling safety, making it a preferred choice in industrial settings.[6]
Q4: What are the primary safety concerns when scaling up this process?
A4: The primary safety hazards include:
-
Sodium Ethoxide: A corrosive and water-reactive solid. It must be handled under an inert, anhydrous atmosphere.
-
Acetonitrile: A flammable liquid and vapor that is also toxic.[7] Proper ventilation and grounding of equipment are essential.
-
Exothermic Reaction: The condensation can be exothermic. A robust reactor cooling system and controlled addition of reagents are necessary to prevent a thermal runaway.[8]
-
Pressure Build-up: If using a sealed reactor, ensure adequate pressure relief, especially if there is a potential for gas evolution (e.g., from side reactions or if using NaH).
Always consult the Safety Data Sheets (SDS) for all reagents and perform a thorough process safety assessment before scale-up.[2]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the scale-up of this compound synthesis.
Issue 1: Low or No Product Yield
Low conversion of starting materials is a common challenge during scale-up. The issue can often be traced back to reagent quality, reaction setup, or stoichiometry.
| Potential Cause | Underlying Science & Explanation | Recommended Solution & Protocol |
| Moisture Contamination | The base (sodium ethoxide) and the generated acetonitrile carbanion are highly reactive towards water. Moisture will quench the base and the nucleophile, halting the reaction. | Solution: Ensure all reagents and solvents are rigorously dried. Use anhydrous grade solvents and freshly opened or properly stored sodium ethoxide. Flame-dry the reactor under vacuum and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the process.[6] |
| Inactive Base | Sodium ethoxide can degrade upon exposure to air and moisture, losing its basicity. | Solution: Use a fresh container of sodium ethoxide or titrate a sample of the base to verify its activity before use. Store the base under an inert atmosphere. |
| Insufficient Base | The Claisen condensation is driven to completion by the final deprotonation of the β-ketonitrile product.[1] This requires a stoichiometric amount (at least one full equivalent) of base relative to the limiting reagent (acetonitrile). | Solution: Use at least 1.05 to 1.2 equivalents of sodium ethoxide. This ensures complete deprotonation of acetonitrile and drives the reaction equilibrium forward. |
| Poor Mixing / Mass Transfer | On a larger scale, inefficient stirring can lead to localized "hot spots" or areas of poor reagent dispersion, especially if the base is not fully dissolved. | Solution: Use an appropriate overhead stirring mechanism (e.g., anchor or pitched-blade turbine) that ensures vigorous agitation and a homogenous mixture. Confirm that the base is fully dissolved or well-suspended before and during reagent addition.[6] |
Logical Troubleshooting Flow for Low Yield
Issue 2: High Levels of Impurities and Side-Products
As the scale increases, even minor side reactions can lead to significant amounts of impurities, complicating purification and reducing the final product's quality.
| Potential Cause | Underlying Science & Explanation | Recommended Solution & Protocol |
| Self-Condensation of Ethyl 2-chlorobenzoate | Although ethyl 2-chlorobenzoate lacks α-hydrogens and cannot form an enolate itself, impurities or alternative reaction pathways could potentially lead to side products. | Solution: This is generally a minor pathway. The primary solution is to maintain controlled addition of the ester to the pre-formed acetonitrile anion solution, ensuring the nucleophile is always in excess relative to the added electrophile. |
| Hydrolysis of Ester | If moisture is present, or if the workup is not performed correctly, the ethyl 2-chlorobenzoate starting material or the β-ketonitrile product can be hydrolyzed to the corresponding carboxylic acid. | Solution: Maintain anhydrous conditions. During workup, quench the reaction mixture into cold acidic water to rapidly neutralize the base and minimize contact time where hydrolysis could occur. |
| Formation of 2-Chlorobenzoic Acid | This impurity is often carried over from the starting material or formed via hydrolysis. | Solution: Use high-purity ethyl 2-chlorobenzoate (check Certificate of Analysis). Purify the final product via recrystallization, as the acidic impurity will have different solubility characteristics.[9][10] |
| Residual Acetonitrile/Solvent | Trapped solvent in the final product. | Solution: After filtration, wash the filter cake with a non-polar solvent in which the product is insoluble (e.g., cold heptane) to displace residual reaction solvent. Dry the final product thoroughly under vacuum. |
Analytical Methods for Purity Assessment
Accurate assessment of purity is critical. A combination of methods provides the most comprehensive picture.[8]
| Method | Principle | Advantages | Limitations |
| HPLC (RP) | Separation based on polarity. | High resolution, sensitive, excellent for quantifying known and unknown impurities.[11] | Requires method development; reference standards needed for impurity identification. |
| GC-MS | Separation of volatile compounds. | Excellent for identifying volatile impurities and residual solvents. | Not suitable for non-volatile or thermally labile compounds.[12] |
| ¹H NMR | Quantitative analysis based on proton signals. | Provides structural information, can quantify purity against a certified internal standard without needing a product reference standard. | Lower sensitivity for minor impurities compared to HPLC; overlapping signals can be an issue.[12] |
Issue 3: Difficulties with Product Isolation and Purification
The physical form of the product can change at scale, making isolation challenging.
| Potential Cause | Underlying Science & Explanation | Recommended Solution & Protocol |
| Product Oiling Out | During the acidic workup or recrystallization, the product may separate as an oil instead of a crystalline solid if the concentration is too high or the cooling rate is too fast. | Solution: During workup, ensure vigorous stirring as the product precipitates. For recrystallization, use a suitable solvent system (e.g., Ethanol/Water or Isopropanol) and allow for slow cooling to promote the formation of well-defined crystals. Seeding with a small crystal of pure product can help induce crystallization.[6] |
| Fine Particles Clogging Filter | Rapid precipitation can lead to very fine particles that are difficult to filter and wash effectively on a large scale. | Solution: Control the rate of acid addition during the quench to manage the precipitation rate. Employ slow cooling during recrystallization. Use a filter press or a Nutsche filter-dryer for more efficient solid-liquid separation at scale. |
| Poor Decolorization | The crude product may have a yellow or orange color due to minor impurities. | Solution: During the recrystallization process, the hot solution can be treated with a small amount of activated carbon to adsorb colored impurities. Filter the hot solution to remove the carbon before cooling.[13] Be cautious, as carbon can also adsorb the product, reducing yield. |
General Protocol for Scale-Up Synthesis
This protocol is a general guideline and should be optimized for your specific equipment and scale.
-
Reactor Preparation: Set up a jacketed glass reactor equipped with an overhead stirrer, temperature probe, reflux condenser, and an inert gas inlet. Flame-dry the reactor under vacuum and backfill with nitrogen.
-
Base Preparation: Charge the reactor with a suitable anhydrous solvent (e.g., Toluene or THF) and sodium ethoxide (1.1 eq.). Stir to dissolve/suspend the base.
-
Anion Formation: Slowly add anhydrous acetonitrile (1.0 eq.) to the base suspension at room temperature. A slight exotherm may be observed. Stir for 30-60 minutes to ensure complete formation of the acetonitrile anion.
-
Condensation Reaction: Slowly add ethyl 2-chlorobenzoate (1.05 eq.) dropwise to the reaction mixture, maintaining the internal temperature below 30 °C using the reactor cooling jacket. The rate of addition is critical to control the exotherm.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature or gentle heat (e.g., 40-50 °C) for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup (Quench): In a separate vessel, prepare a solution of dilute hydrochloric or acetic acid in water, cooled in an ice bath. Slowly transfer the reaction mixture into the cold acidic solution with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Isolate the crude product by filtration. Wash the filter cake with water to remove salts, followed by a cold non-polar solvent (e.g., heptane) to remove organic-soluble impurities.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., isopropanol/water). Dry the purified this compound under vacuum at 40-50 °C until a constant weight is achieved.
Reaction Workflow Diagram
References
- Wikipedia.
- BYJU'S.
- Chemistry Steps.
- University of Toronto.
- University of California, Irvine.
- City University of New York (CUNY).
- Organic Chemistry Portal.
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- Pearson.
- Organic Syntheses. α-PHENYLACETOACETONITRILE. [Link]
- ResearchGate.
- Applied Chemistry. Determination of the Purity of o-Chlorobenzylidene Malononitrile by Multiple Analysis Methods. [Link]
- Carl ROTH.
- Organic Syntheses.
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- 13. researchgate.net [researchgate.net]
Effect of temperature and pressure on 2-Chlorobenzoylacetonitrile reaction kinetics
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-Chlorobenzoylacetonitrile. This guide is designed to provide expert advice and troubleshooting strategies for challenges related to the effects of temperature and pressure on the reaction kinetics of this versatile synthetic intermediate. While specific kinetic data for this compound is not extensively published, this document leverages fundamental principles of chemical kinetics and experience with related β-ketonitriles to offer a robust framework for your experimental design and analysis.
Frequently Asked Questions (FAQs)
Q1: My reaction involving this compound is proceeding too slowly. How can I increase the rate?
A1: Increasing the reaction temperature is typically the most effective way to increase the reaction rate. According to the Arrhenius equation, the rate constant of a reaction increases exponentially with temperature.[1][2] A general rule of thumb is that for many organic reactions, the rate can double for every 10°C increase in temperature.[3] However, be aware that higher temperatures can also promote side reactions or decomposition. It is crucial to experimentally determine the optimal temperature for your specific transformation.
Q2: I'm observing significant byproduct formation at elevated temperatures. What are my options?
A2: If you are facing issues with thermal stability or side reactions, consider running the reaction at a lower temperature for a longer duration. Alternatively, the use of a catalyst can lower the activation energy of the desired reaction, allowing it to proceed at a faster rate at a lower temperature.[4][5] For reactions involving gaseous reactants, increasing the pressure can also increase the reaction rate by increasing the concentration of the reactants.[6][7][8]
Q3: How does pressure influence the kinetics of my reaction with this compound in the solution phase?
A3: For reactions in the liquid phase, the effect of pressure on the reaction rate is often less pronounced than for gas-phase reactions.[7][8] The effect of pressure on the rate constant is described by the activation volume of the reaction. A negative activation volume indicates that the reaction rate increases with pressure, while a positive activation volume means the rate decreases with pressure. This is often related to the change in molar volume between the reactants and the transition state.[9] For many condensation and addition reactions, an increase in pressure can be beneficial.
Q4: What are the most likely side reactions to be aware of when working with this compound at elevated temperatures and pressures?
A4: The most common side reaction for β-ketonitriles is hydrolysis of the nitrile group to an amide or a carboxylic acid, especially if water is present.[10][11][12][13] At high temperatures, thermal decomposition can also occur.[14][15] Depending on the other reactants and catalysts present, self-condensation or other secondary reactions may also be possible. Careful monitoring of the reaction profile by techniques like HPLC or GC-MS is recommended to identify and quantify byproducts.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Rates and Yields
| Potential Cause | Troubleshooting Steps |
| Poor Temperature Control | Ensure your reaction vessel is properly insulated and that the temperature probe is accurately calibrated and positioned. Use a reliable thermostat or cryostat for precise temperature management. |
| Inconsistent Mixing | Inadequate stirring can lead to localized "hot spots" and concentration gradients. Ensure vigorous and consistent stirring throughout the reaction. For viscous reactions, consider mechanical stirring. |
| Variable Reagent Quality | Use reagents from a consistent source and ensure they are properly stored. Impurities, especially water, can significantly affect reaction kinetics. |
| Atmospheric Contamination | If your reaction is sensitive to air or moisture, ensure you are using proper inert atmosphere techniques (e.g., nitrogen or argon blanket). |
Issue 2: Runaway Reaction or Exothermic Event
| Potential Cause | Preventative and Corrective Actions |
| Highly Exothermic Reaction | Conduct a small-scale trial to assess the exothermicity. For larger-scale reactions, ensure adequate cooling capacity is available. Consider adding one of the reactants slowly to control the rate of heat generation.[16] |
| Inadequate Heat Dissipation | Use a reaction vessel with a high surface area-to-volume ratio. Ensure efficient heat transfer by using an appropriate heating/cooling fluid and good agitation. |
| Pressure Buildup | If gaseous byproducts are formed, ensure the reaction is conducted in a vessel rated for the expected pressure and equipped with a pressure relief valve or rupture disk.[16][17] |
Theoretical Framework: Understanding Temperature and Pressure Effects
The rate of a chemical reaction is quantified by its rate constant, k. The influence of temperature and pressure on k can be understood through the Arrhenius and Eyring equations.
The Arrhenius Equation and Temperature Effects
The Arrhenius equation describes the relationship between the rate constant (k) and temperature (T):[1][2][18]
k = A e-Ea/RT
Where:
-
A is the pre-exponential factor (related to collision frequency and orientation).
-
Ea is the activation energy (the minimum energy required for a reaction to occur).[4]
-
R is the ideal gas constant.
-
T is the absolute temperature in Kelvin.
A higher temperature increases the kinetic energy of molecules, leading to more frequent and energetic collisions, thus increasing the reaction rate.[3][19]
The Eyring Equation and Pressure Effects
The Eyring equation provides a more detailed look at the transition state and can be used to understand the effect of pressure on reaction rates:[18][20][21]
k = (κkBT/h) e-ΔG‡/RT
Where:
-
κ is the transmission coefficient.
-
kB is the Boltzmann constant.
-
h is the Planck constant.
-
ΔG‡ is the Gibbs free energy of activation.
The effect of pressure is incorporated into the Gibbs free energy of activation.
Experimental Protocols
Protocol 1: Determining the Effect of Temperature and Activation Energy (Arrhenius Plot)
This protocol outlines the steps to experimentally determine the activation energy of a reaction involving this compound.
Objective: To determine the activation energy (Ea) for a reaction by measuring the rate constant at different temperatures.[4][5][17]
Materials:
-
This compound and other necessary reactants.
-
Appropriate solvent.
-
Temperature-controlled reaction vessel (e.g., jacketed reactor with a circulator).
-
Stirring mechanism.
-
Analytical instrument for monitoring reaction progress (e.g., HPLC, GC, or NMR).
Procedure:
-
Set up the reaction vessel with all reactants except the one that initiates the reaction, dissolved in the chosen solvent.
-
Equilibrate the reaction mixture to the first desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the final reactant.
-
Start monitoring the reaction immediately. Withdraw aliquots at regular intervals and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).
-
Analyze the aliquots to determine the concentration of a reactant or product over time.
-
Repeat steps 1-5 for a series of at least 4-5 different temperatures (e.g., 35°C, 40°C, 45°C, 50°C), ensuring all other conditions (concentrations, stirring rate) remain constant.
-
For each temperature, calculate the rate constant (k) from the concentration vs. time data using the appropriate integrated rate law.
-
Create an Arrhenius plot by plotting ln(k) versus 1/T (where T is in Kelvin).
-
The slope of the resulting straight line will be equal to -Ea/R. Calculate Ea from the slope.[4][17]
Data Presentation:
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (s⁻¹) | ln(k) |
| 30 | 303.15 | 0.003299 | Value from experiment | Calculated value |
| 35 | 308.15 | 0.003245 | Value from experiment | Calculated value |
| 40 | 313.15 | 0.003193 | Value from experiment | Calculated value |
| 45 | 318.15 | 0.003143 | Value from experiment | Calculated value |
| 50 | 323.15 | 0.003095 | Value from experiment | Calculated value |
Protocol 2: Investigating the Effect of Pressure (Eyring Plot)
This protocol describes how to determine the thermodynamic activation parameters, including the activation volume, by studying the reaction at various pressures.
Objective: To determine the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, and to infer the activation volume (ΔV‡) from the pressure dependence of the rate constant.[21][22]
Materials:
-
High-pressure reactor with temperature and pressure control.
-
Stirring mechanism suitable for the high-pressure vessel.
-
Analytical instrument for monitoring reaction progress.
Procedure:
-
Set up the high-pressure reactor with all reactants and solvent.
-
Pressurize the reactor to the first desired pressure (e.g., 1 atm).
-
Bring the reactor to the desired temperature and begin the reaction.
-
Monitor the reaction progress over time to determine the rate constant (k).
-
Repeat steps 1-4 at several higher pressures (e.g., 500 atm, 1000 atm, 1500 atm), keeping the temperature constant.
-
To determine ΔH‡ and ΔS‡, repeat the experiment at different temperatures for a constant pressure.
-
Create an Eyring plot of ln(k/T) versus 1/T. The slope will be -ΔH‡/R and the intercept will be ln(kB/h) + ΔS‡/R.[21][22]
-
To estimate the activation volume, plot ln(k) versus pressure (P). The slope will be approximately -ΔV‡/RT.
Data Presentation:
| Pressure (atm) | Rate Constant, k (s⁻¹) | ln(k) |
| 1 | Value from experiment | Calculated value |
| 500 | Value from experiment | Calculated value |
| 1000 | Value from experiment | Calculated value |
| 1500 | Value from experiment | Calculated value |
Visualization of Workflows and Concepts
Caption: Experimental workflow for determining kinetic parameters.
Caption: Troubleshooting logic for inconsistent reaction results.
References
- Coutinho, N. D., Machado, H. G., Carvalho-Silva, V. H., & da Silva, W. A. (2021). Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step. Physical Chemistry Chemical Physics, 23(11), 6738-6745. [Link]
- Best Practices for Working with Chemical Reactions in the Lab. (2025).
- What safety measures are essential when working with high pressure reactors? (2024).
- Activation energy concept and determin
- Arrhenius equation and its significance. (n.d.). Solubility of Things. [Link]
- Determination of an Activation Energy. (2025). Chemistry LibreTexts. [Link]
- Eyring equ
- Eyring equation. (2023). Chemistry LibreTexts. [Link]
- Kinetics of Hydrolysis of α-t-Amylbenzyl Chloride and its p-Methoxy Derivative in Aqueous Acetone. (n.d.).
- The Genesis of a Versatile Intermediate: A Technical Guide to the Discovery and History of β-Ketonitriles. (2025). BenchChem.
- The Arrhenius equ
- Flow Reaction System for the Synthesis of Benzoylacetonitrile Via the Reaction of Amides and Acetonitrile. (2022). Tetrahedron Letters, 111, 154201.
- Eyring plots to determine the thermodynamic activation parameters of the reaction. (n.d.).
- Eyring Equation Definition - Organic Chemistry Key Term. (n.d.). Fiveable. [Link]
- A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019). Beilstein Journal of Organic Chemistry, 15, 2886–2894. [Link]
- Recent advances in the application of b-ketonitriles as multifunctional intermediates in organic chemistry. (2023). RSC Advances, 13(35), 24463-24483.
- Basilevsky, M. V., Weinberg, N. N., & Zhulin, V. M. (1985). Pressure dependence of activation and reaction volumes. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 81(4), 875-886. [Link]
- Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. (n.d.).
- Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). (2023). Organic Letters, 25(19), 3325–3329. [Link]
- 21.
- New methods for the synthesis of substituted nitriles. (n.d.). Duquesne Scholarship Collection.
- Investigation of the Activation Energy of a Chemical Reaction. (n.d.). Webflow. [Link]
- Factors Affecting Reaction R
- The Claisen Condensation. (n.d.).
- Reactions of Nitriles. (n.d.). Chemistry Steps. [Link]
- Nitrile to Acid - Common Conditions. (n.d.).
- The effect of pressure on rates of reaction. (n.d.). Chemguide. [Link]
- How Does Pressure Affect Rate Of Reaction Chemical Kinetics? (n.d.). Kintek Solution. [Link]
- Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. [Link]
- Kinetics of local anesthetic esters and the effects of adjuvant drugs on 2-chloroprocaine hydrolysis. (1981). Anesthesiology, 54(5), 371-377. [Link]
- Flow reaction system for the synthesis of benzoylacetonitrile via the reaction of amides and acetonitrile. (2022).
- Benzoin Condensation (Name reactions-Series)-GC. (2023). YouTube. [Link]
- The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. [Link]
- What is the mechanism of the following reactions: Claisen-Schmidt reaction, Perkin reaction, and Benzoin condens
- Preparation of Nitriles. (2023). Chemistry LibreTexts. [Link]
- Benzoin Condensation. (n.d.). Organic Chemistry Portal. [Link]
- Organic Acid to Nitrile: A Chemoenzymatic Three‐Step Route. (2023).
- Chemistry of Nitriles. (2025). Chemistry LibreTexts. [Link]
- New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition. (2023).
- Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. (2014).
- Effect of Substituents on the Thermal Decomposition of Diazirines: Experimental and Computational Studies. (2017).
- Decomposition of substituted alkoxy radicals—part I: a generalized structure–activity relationship for reaction barrier heights. (2018). Physical Chemistry Chemical Physics, 20(2), 1011-1028. [Link]
- Kinetics and mechanism of hydrolysis of some amine–cyanoborances in acid perchlorate media. (1983). Journal of the Chemical Society, Dalton Transactions, (5), 899-903. [Link]
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Technical Support Center: Optimizing 2-Chlorobenzoylacetonitrile Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 2-Chlorobenzoylacetonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into catalyst selection and to offer practical solutions for challenges encountered during synthesis. We will explore the underlying chemical principles, provide detailed protocols, and offer a structured troubleshooting guide to help you achieve optimal yield and purity.
Section 1: The Core Synthesis Pathway: Acylation of Malononitrile
The most direct and common route to synthesize this compound is through the acylation of malononitrile with 2-chlorobenzoyl chloride. This reaction involves the formation of a new carbon-carbon bond between the nucleophilic carbanion of malononitrile and the electrophilic carbonyl carbon of the acid chloride.
The primary challenge in this synthesis is not the intrinsic reactivity of the functional groups, but rather the physical incompatibility of the reactants. Malononitrile's carbanion is typically generated using an inorganic base (like NaOH or K₂CO₃) which is soluble in water, while the 2-chlorobenzoyl chloride is soluble only in organic solvents and is highly sensitive to hydrolysis. Bringing these reactants together efficiently and selectively is the key to a successful synthesis.
Caption: Core reaction for this compound synthesis.
Section 2: The Role of Phase-Transfer Catalysis (PTC)
To overcome the phase incompatibility issue, Phase-Transfer Catalysis (PTC) is the most effective and widely adopted strategy. A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction can occur.
In this synthesis, the catalyst, typically a quaternary ammonium salt (Q⁺X⁻), transports the malononitrile anion (generated in the aqueous phase by the base) into the organic phase.[1] Once in the organic phase, the malononitrile anion is highly reactive and readily attacks the 2-chlorobenzoyl chloride. This method avoids the need for expensive, polar aprotic solvents and allows the reaction to proceed under mild conditions with high efficiency.[2]
Caption: Mechanism of Phase-Transfer Catalysis in the synthesis.
Section 3: Catalyst Selection Guide
Choosing the right catalyst is crucial for optimizing reaction speed, yield, and purity.
Q1: What are the most common types of phase-transfer catalysts for this reaction? A: Quaternary ammonium salts are the most widely used and effective catalysts for this type of acylation.[1][2] Their structure, [R₄N]⁺X⁻, allows them to be soluble in both aqueous and organic phases. The positively charged nitrogen atom pairs with the malononitrile anion, and the surrounding lipophilic alkyl groups shuttle this ion pair into the organic solvent for the reaction. Benzyltriethylammonium chloride and various tetrabutylammonium salts are excellent starting points.[3]
Q2: How does the structure of the quaternary ammonium salt affect its performance? A: The performance is significantly impacted by the size and nature of the alkyl groups attached to the nitrogen atom.
-
Lipophilicity: Larger, bulkier alkyl groups (like butyl or hexyl) increase the catalyst's solubility in the organic phase, which can accelerate the transfer of the anion and improve the reaction rate.[4]
-
Stability: The catalyst must be stable under the basic reaction conditions. Quaternary ammonium salts are generally robust, but extremely high temperatures or highly concentrated bases should be avoided to prevent degradation (Hofmann elimination).
Q3: What is the optimal catalyst loading? A: As with any catalytic process, the goal is to use the minimum amount necessary to achieve a desirable reaction rate. A typical loading for phase-transfer catalysts is in the range of 1-5 mol% relative to the limiting reagent. Exceeding this amount rarely improves the yield significantly and can complicate the final product purification.[5]
Table 1: Comparison of Common Phase-Transfer Catalysts
| Catalyst Name | Typical Loading (mol%) | Key Advantages | Potential Drawbacks |
| Tetrabutylammonium Bromide (TBAB) | 2 - 5 | High efficiency, good organic phase solubility, commercially available. | Can be more challenging to remove during purification than smaller catalysts. |
| Benzyltriethylammonium Chloride (BTEAC) | 1 - 3 | Very effective, cost-efficient, well-documented in similar reactions.[3] | Slightly less lipophilic than TBAB, may result in a slower reaction rate in some solvent systems. |
| Aliquat 336 (Tricaprylylmethylammonium chloride) | 1 - 3 | Excellent for scaling up, high thermal stability, very high organic phase solubility. | Can form stable emulsions, making phase separation difficult. |
Section 4: Troubleshooting Guide
Even with a well-designed protocol, experimental challenges can arise. This guide addresses the most common issues.
Caption: Logical workflow for troubleshooting low product yield.
Q1: My reaction is very slow or has stalled. What should I investigate first? A: For biphasic PTC reactions, inefficient mixing is a common cause of slow rates. Ensure the reaction mixture is being stirred vigorously enough to create a large surface area between the two phases.[5] If stirring is adequate, verify the quality of your catalyst; it may have degraded due to moisture or improper storage. Finally, consider a modest increase in temperature (e.g., to 40-50°C), but be mindful that higher temperatures can also promote side reactions.[6]
Q2: I'm observing a low yield and the formation of a dark, tarry substance. What is happening? A: This often indicates polymerization or degradation side reactions.[7] The malononitrile anion is highly reactive and can undergo self-condensation, especially at elevated temperatures or with a high concentration of a strong base.
-
Troubleshooting Steps:
-
Lower the Temperature: Perform the initial addition of the acid chloride at a lower temperature (0-10°C) to control the initial exotherm.[7]
-
Use a Milder Base: Switch from sodium hydroxide to a weaker base like potassium carbonate. This generates a lower concentration of the enolate at any given time, reducing the rate of side reactions.
-
Control Stoichiometry: Ensure you are not using a large excess of the base or malononitrile.
-
Q3: My primary byproduct is 2-chlorobenzoic acid. How can I minimize its formation? A: The formation of 2-chlorobenzoic acid is a result of the hydrolysis of the 2-chlorobenzoyl chloride starting material. This occurs when the acid chloride reacts with hydroxide ions instead of the malononitrile enolate.
-
Troubleshooting Steps:
-
Efficient Catalysis: A highly effective PTC system is the best defense. It ensures the malononitrile enolate is the dominant nucleophile in the organic phase.
-
Slow Addition: Add the 2-chlorobenzoyl chloride solution dropwise to the reaction mixture. This keeps its instantaneous concentration low, favoring the reaction with the desired enolate over hydrolysis.
-
Anhydrous Conditions: Ensure your organic solvent is dry and that the starting materials have not absorbed atmospheric moisture.[8]
-
Q4: The product is difficult to purify and seems contaminated with the catalyst. How can I improve the workup? A: Quaternary ammonium salts can sometimes be difficult to remove completely.
-
Troubleshooting Steps:
-
Aqueous Washes: During the workup, wash the organic layer multiple times with water, followed by a brine wash. This helps extract the water-soluble catalyst into the aqueous phase.[3]
-
Recrystallization: Select a suitable solvent system for recrystallization. The product, being a larger organic molecule, should be significantly less soluble than the catalyst in a non-polar or moderately polar solvent upon cooling.
-
Silica Gel Chromatography: If impurities persist, column chromatography is an effective, albeit more resource-intensive, purification method.
-
Section 5: Detailed Experimental Protocol
This protocol is a validated starting point for the synthesis of this compound using Benzyltriethylammonium Chloride (BTEAC) as the catalyst.
Reagents & Equipment:
-
Malononitrile (1.0 eq)
-
2-Chlorobenzoyl chloride (1.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Benzyltriethylammonium Chloride (BTEAC) (0.02 eq)
-
Dichloromethane (DCM)
-
Water
-
Round-bottom flask with magnetic stirrer, dropping funnel, and condenser.
Procedure:
-
Setup: In a round-bottom flask, combine malononitrile (1.0 eq), potassium carbonate (2.0 eq), BTEAC (0.02 eq), water, and DCM (use enough of each solvent to ensure two distinct phases, e.g., 5 mL of each per 10 mmol of malononitrile).
-
Stirring: Begin vigorous stirring to ensure good mixing between the aqueous and organic layers.
-
Addition of Acid Chloride: Dissolve 2-chlorobenzoyl chloride (1.05 eq) in a small amount of DCM. Add this solution dropwise to the reaction mixture via the dropping funnel over 30-60 minutes. Maintain the temperature at 20-25°C using a water bath if necessary.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours after the addition is complete. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the 2-chlorobenzoyl chloride spot has disappeared.
-
Workup:
-
Stop the stirring and separate the two layers using a separatory funnel.
-
Wash the organic layer twice with water and once with saturated sodium chloride (brine) solution.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation: Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
References
- Babu, B. H., Rao, K., et al. (2018). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. New Journal of Chemistry.
- Royal Society of Chemistry. (2018). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. New Journal of Chemistry.
- ResearchGate. (2018). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene: Via ammoxidation.
- Google Patents. (n.d.). WO2005108350A1 - An improved and eco-friendly process for the preparation of 2-chlorenbenzylidene malononitrile (cs).
- Google Patents. (n.d.). US7732631B2 - Eco-friendly process for the preparation of 2-Chlorobenzylidene-Malononitrile (CS).
- ResearchGate. (n.d.). One-pot reaction of 2-chlorobenzaldehyde, 1-naphthol, and malononitrile....
- Fallah-Mehrjardi, M., & Shirzadi, M. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. MDPI.
- Malek, N., & Ewies, M. A. (2014). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
- CORE. (n.d.). Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis.
- Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE.
- Buchler GmbH. (n.d.). Chiral Phase Transfer Catalysts (PTCs).
- Organic Syntheses. (n.d.). CHLOROACETONITRILE.
- Anshul Specialty Molecules. (n.d.). 2-Chlorobenzonitrile.
- Google Patents. (n.d.). US4476059A - Chloroacetonitrile synthesis.
- ChemRxiv. (n.d.). Schedule Optimization for Chemical Library Synthesis.
- Royal Society of Chemistry. (n.d.). Condensation of malononitrile with salicylaldehydes and o-aminobenzaldehydes revisited: solvent and catalyst free synthesis of 4H-chromenes and quinolines.
- Indian Academy of Sciences. (n.d.). Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion.
- Organic Chemistry Portal. (2015). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization.
- MDPI. (2024). Selectivity in Catalytic Asymmetric Formal [3 + 3] Annulation of 2-Enoyl-pyridine N-Oxide with Benzyl Methyl Ketone.
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Technical Support Center: Managing Exothermic Reactions in 2-Chlorobenzoylacetonitrile Synthesis
Welcome to the technical support center for the synthesis of 2-Chlorobenzoylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the exothermic events inherent in this synthesis. By understanding the underlying chemical principles and implementing robust control strategies, you can ensure safer, more reliable, and higher-yielding reactions.
I. Introduction to the Synthesis and its Thermal Hazards
The synthesis of this compound, a valuable intermediate in pharmaceutical and agrochemical industries, is most commonly achieved via a Claisen-type condensation reaction.[1][2][3] This involves the reaction of a 2-chlorobenzoyl derivative, typically 2-chlorobenzoyl chloride, with acetonitrile in the presence of a strong base, such as sodium hydride (NaH).
While effective, this transformation presents significant thermal hazards. The primary exothermic events stem from two key steps:
-
Deprotonation of Acetonitrile: The reaction of sodium hydride with acetonitrile to form the acetonitrile anion is highly exothermic.
-
Acylation Reaction: The subsequent nucleophilic attack of the acetonitrile anion on the 2-chlorobenzoyl chloride is also an exothermic process.
Uncontrolled, these exothermic events can lead to a rapid increase in temperature, potentially causing solvent boiling, pressure buildup, and, in worst-case scenarios, a thermal runaway reaction. A thermal runaway is a situation where the rate of heat generation exceeds the rate of heat removal, leading to a dangerous and self-accelerating increase in temperature.[4]
This guide provides a structured approach to mitigating these risks through careful experimental design, monitoring, and control.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing explanations for their causes and actionable solutions.
Issue 1: Uncontrolled, Rapid Temperature Spike During Sodium Hydride Addition
-
Question: Upon adding sodium hydride to the acetonitrile solution, I observed a sudden and significant temperature increase that was difficult to control, even with external cooling. What is happening and how can I prevent this?
-
Answer: This is a classic sign of an uncontrolled exothermic reaction during the deprotonation of acetonitrile. Sodium hydride is a very powerful base, and its reaction with even a weak acid like acetonitrile is vigorous.[5][6] The issue is often exacerbated by the following factors:
-
Rapid Addition of NaH: Adding the sodium hydride too quickly does not allow sufficient time for the cooling system to dissipate the generated heat.
-
Poor Stirring: Inadequate mixing leads to localized "hot spots" where the concentration of NaH is high, causing a rapid, localized exotherm that can then propagate through the solution.
-
Moisture Contamination: Sodium hydride reacts violently with water to produce hydrogen gas and sodium hydroxide, a highly exothermic reaction.[7][8] Any moisture in your solvent or glassware will contribute significantly to the initial exotherm.
Solutions:
-
Controlled Addition: Add the sodium hydride portion-wise at a slow, controlled rate. This allows the cooling system to keep pace with the heat generation.
-
Efficient Stirring: Ensure vigorous and efficient stirring to maintain a homogenous mixture and prevent the formation of localized hot spots.
-
Strictly Anhydrous Conditions: Use freshly distilled, anhydrous solvents and thoroughly dried glassware. Handling sodium hydride under an inert atmosphere (e.g., nitrogen or argon) is also crucial to prevent reaction with atmospheric moisture.[9]
-
Issue 2: Temperature Increase During 2-Chlorobenzoyl Chloride Addition is Sluggish or Non-existent, Followed by a Sudden Spike
-
Question: I added the 2-chlorobenzoyl chloride to the acetonitrile anion solution, but the temperature didn't rise as expected. After a while, the temperature suddenly shot up. What causes this induction period and subsequent runaway?
-
Answer: This dangerous situation points to an accumulation of unreacted reagents followed by a sudden, rapid reaction. The initial lack of an exotherm suggests that the acylation reaction is not initiating properly. This can be due to:
-
Low Initial Temperature: If the reaction mixture is too cold, the activation energy for the acylation may not be met, leading to a buildup of the acylating agent.
-
Poor Mixing: Similar to the deprotonation step, inefficient stirring can prevent the reactants from coming into contact effectively.
Once a small portion of the reaction does initiate, the heat it generates can then trigger the rapid reaction of the accumulated reagents, leading to a thermal runaway.
Solutions:
-
Maintain Optimal Temperature: Ensure the reaction mixture is at the appropriate temperature before starting the addition of 2-chlorobenzoyl chloride. A slightly elevated starting temperature may be necessary to ensure a smooth initiation.
-
Controlled Addition with Monitoring: Add the 2-chlorobenzoyl chloride dropwise. Crucially, monitor the temperature closely. You should observe a steady, controlled temperature increase with the addition. If you do not see an exotherm, stop the addition and investigate the cause before proceeding.
-
Issue 3: Low Yield and Formation of Side Products
-
Question: My final yield of this compound is lower than expected, and I'm observing significant impurities. What are the likely side reactions, and how can I minimize them?
-
Answer: Low yields can be a consequence of poor temperature control, leading to side reactions. The primary side reactions in this synthesis include:
-
Self-condensation of Acetonitrile: The acetonitrile anion can react with another molecule of acetonitrile. This is more likely to occur if the concentration of the acetonitrile anion is high and the 2-chlorobenzoyl chloride is added too slowly or at too low a temperature.
-
Reaction with Solvent: If using solvents like DMF or acetonitrile, sodium hydride can react with the solvent itself, leading to byproduct formation.[6][10][11]
-
Degradation at High Temperatures: The product, a β-ketonitrile, can be susceptible to degradation at elevated temperatures, especially in the presence of a strong base.
Solutions:
-
Strict Temperature Control: Maintaining the optimal reaction temperature is critical to favor the desired acylation reaction over side reactions.
-
Stoichiometry: Use the correct stoichiometry of reagents. An excess of sodium hydride can promote side reactions.
-
Reverse Addition: Consider adding the acetonitrile/sodium hydride slurry to the 2-chlorobenzoyl chloride solution. This keeps the concentration of the nucleophilic acetonitrile anion low throughout the reaction, which can sometimes minimize self-condensation.
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is the best way to handle and dispense sodium hydride safely?
-
A1: Sodium hydride is typically supplied as a dispersion in mineral oil, which makes it safer to handle than the pure solid.[7][12] It is pyrophoric in its finely divided form and reacts violently with water.[8] Always handle sodium hydride in a glovebox or under an inert atmosphere.[9] Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, nitrile or neoprene gloves, and safety goggles.[9] To dispense, weigh the dispersion in a sealed container and then wash with a dry, non-reactive solvent like pentane or hexane to remove the mineral oil if required by your procedure. Be aware that the washings will contain traces of NaH and can ignite in air.[7]
-
-
Q2: How can I effectively monitor the reaction exotherm in real-time?
-
A2: A well-placed temperature probe that is submerged in the reaction mixture is essential. For more precise measurements and safety analysis, reaction calorimetry is the ideal tool.[13][14] Reaction calorimeters measure the heat flow of a reaction in real-time, providing crucial data on the heat of reaction, heat release rate, and reagent accumulation.[15] This data is invaluable for safe scale-up.
-
-
Q3: What is the appropriate quenching procedure for this reaction?
-
A3: Quenching should be performed carefully to neutralize any unreacted sodium hydride and to protonate the enolate product. A common and effective method is the slow, dropwise addition of a proton source, such as water or a saturated aqueous solution of ammonium chloride, to the cooled reaction mixture.[16] It is critical to perform the quench at a low temperature (e.g., in an ice bath) as the reaction of water with any remaining sodium hydride is highly exothermic.[17]
-
-
Q4: Can I use a different base instead of sodium hydride?
-
A4: While sodium hydride is a common choice, other strong, non-nucleophilic bases can be used, such as sodium amide or lithium diisopropylamide (LDA). However, each base has its own reactivity profile and handling requirements. For instance, LDA is typically prepared in situ at low temperatures. The choice of base can influence the reaction rate and side product profile. For Claisen-type condensations, stronger bases like sodium hydride or sodium amide often give higher yields than alkoxides like sodium ethoxide.[3]
-
IV. Experimental Protocols & Data
Protocol 1: Synthesis of this compound with Controlled Addition
Materials:
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Acetonitrile
-
2-Chlorobenzoyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous acetonitrile to a three-necked flask equipped with a mechanical stirrer, a temperature probe, and a dropping funnel. Cool the flask to 0 °C in an ice bath.
-
Base Addition: Slowly add the sodium hydride dispersion portion-wise to the stirred acetonitrile, ensuring the internal temperature does not exceed 5 °C.
-
Anion Formation: After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes.
-
Acylation: Add a solution of 2-chlorobenzoyl chloride in anhydrous THF dropwise via the dropping funnel, maintaining the internal temperature between 0-10 °C. Monitor for a controlled exotherm. If no temperature increase is observed, pause the addition.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly and carefully quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Workup: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| NaH Addition Temperature | 0-5 °C | Minimizes the initial exotherm from acetonitrile deprotonation. |
| Acylation Temperature | 0-10 °C | Balances reaction rate with heat removal capacity to prevent runaway. |
| Reagent Addition Rate | Slow, dropwise | Allows for effective heat dissipation and prevents reagent accumulation. |
| Stirring Speed | >300 RPM (Vessel Dependent) | Ensures homogeneity and prevents localized hot spots. |
Visualization of the Reaction Workflow and Hazard Points
Caption: Workflow for this compound synthesis highlighting key exothermic steps and associated hazards.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues in the synthesis.
V. Conclusion
The synthesis of this compound is a powerful transformation that requires a thorough understanding and respect for its inherent thermal hazards. By implementing the strategies outlined in this guide—namely, slow and controlled reagent addition, rigorous temperature monitoring, efficient mixing, and strict anhydrous conditions—researchers can mitigate the risks of exothermic events and achieve a safer, more efficient, and reproducible synthesis. For any process scale-up, a thorough safety assessment, including reaction calorimetry, is strongly recommended to fully characterize the thermal profile and ensure operational safety.
References
- BenchChem. (2025). Improving reaction yield for nitrile synthesis.
- Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism.
- University of California, Santa Barbara. (2013). Sodium Hydride - Standard Operating Procedure.
- ChemicalBook. (n.d.). 2-Chlorobenzonitrile synthesis.
- Quora. (2017). How do organic chemists prepare sodium hydride for reaction?
- Wikipedia. (n.d.). Sodium hydride.
- Hansley, V. L., & Gensler, W. J. (2009). Manufacture, Handling, and Uses of Sodium Hydride. Industrial & Engineering Chemistry, 41(8), 1735-1738. [Link]
- Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction.
- Sciencemadness Wiki. (2022). Sodium hydride.
- BenchChem. (2025). Application Notes and Protocols for 2-Bromo-2-phenylacetyl Chloride as an Acylating Agent.
- Clayden, J. (n.d.). Lecture 7 The Claisen Condensation, and Control of Relative Stereochemistry in Aldol Reactions. University of Manchester.
- Babu, B. H., Rao, K., et al. (2018). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. New Journal of Chemistry, 42(5), 3481-3491. [Link]
- National Institutes of Health. (2019). Fluorescence Quenching of Carbonyl-Twisted 5-Acyl-1-dimethylaminonaphthalenes by Alcohols. PMC.
- Organic Syntheses. (n.d.). α-FORMYLATION OF METHYL 4-CHLOROBUTANOATE.
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2-Chlorothiobenzamide from 2-Chlorobenzonitrile.
- Royal Society of Chemistry. (2018). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation.
- Kockmann, N., et al. (n.d.). Simultaneous determination of enthalpy of mixing and reaction using milli-scale continuous flow calorimetry.
- Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.
- Google Patents. (n.d.). US4388251A - Method for preparing 2-chlorobenzoyl chloride.
- Organic Syntheses. (n.d.). CHLOROACETONITRILE.
- MDPI. (2021). Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization.
- Bennett, C. S., et al. (n.d.). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent.
- Wikipedia. (n.d.). Nitroglycerin.
- Guidechem. (n.d.). What is the synthesis route of 2-Chlorobenzoyl chloride? - FAQ.
- Pearson. (n.d.). Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons.
- Chemspace. (n.d.). Exploring the Synthesis and Applications of 2-Chlorobenzoyl Chloride.
- Syrris. (n.d.). Information on the Reaction Calorimetry application.
- University of Rochester. (2026). How To Run A Reaction: The Quench.
- Google Patents. (n.d.). US5089651A - Process for producing 3-iminonitriles.
- Fraunhofer-Gesellschaft. (n.d.). REACTION CALORIMETRY IN MICROREACTORS: FAST REACTION SCREENING AND PROCESS DESIGN.
- ResearchGate. (n.d.). Claisen Condensation.
- TSI Journals. (n.d.). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes.
- H.E.L Group. (2024). Calorimetry methodologies using Simular reaction calorimeter.
- Organic Chemistry Portal. (n.d.). Claisen Condensation.
- Thieme. (n.d.).
- BenchChem. (2025). Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions.
- PubMed. (n.d.). Complications from dual roles of sodium hydride as a base and as a reducing agent.
- Sciencemadness Discussion Board. (2020). nitrile synthesis from aldehydes, amines, and alcohols.
- ResearchGate. (2025). (PDF) Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent.
- YouTube. (2020). Examples of Synthesis using the Claisen Condensation.
- Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.
- PrepChem.com. (n.d.). Preparation of 2-chlorobenzyl chloride.
- PubChem. (n.d.). 2-Chlorobenzoyl chloride.
- YouTube. (2020). Synthesis Involving Nitriles.
- Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles.
- Lipolytim. (n.d.). Preventing Thermal Runaway in Lithium-Ion Batteries.
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Technical Support Center: Anhydrous Conditions for Preventing Nitrile Hydrolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you maintain anhydrous conditions and prevent the unwanted hydrolysis of nitrile intermediates in your experiments. The information is structured to provide not only procedural steps but also the fundamental scientific reasoning behind them, ensuring robust and reproducible results.
Section 1: Understanding the Problem - The "Why" Behind Nitrile Hydrolysis
Before delving into troubleshooting, it's crucial to understand the mechanism of nitrile hydrolysis. Nitriles are susceptible to hydrolysis under both acidic and basic conditions, proceeding through an amide intermediate to form a carboxylic acid or its corresponding salt.[1][2][3][4][5][6] The presence of water, even in trace amounts, can initiate this undesired side reaction, significantly impacting your yield and the purity of your desired product.
Q1: Why is my nitrile-containing compound degrading during my reaction or workup?
A1: The most common cause of nitrile degradation is unintended hydrolysis due to the presence of water. The carbon atom of the nitrile group (R-C≡N) is electrophilic and susceptible to nucleophilic attack by water.[1][7] This process is often catalyzed by trace acidic or basic impurities in your reagents, solvents, or on the surface of your glassware.[1][3][5]
Mechanism of Nitrile Hydrolysis
Understanding the pathway of hydrolysis is key to preventing it.
-
Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[1][3][7][8] This activation allows for the attack of a weak nucleophile like water, leading to the formation of an imidic acid intermediate, which then tautomerizes to a more stable amide.[2][8] Under harsh acidic conditions and heat, this amide intermediate can be further hydrolyzed to a carboxylic acid and an ammonium salt.[3][4][9][10]
-
Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile like a hydroxide ion directly attacks the electrophilic nitrile carbon.[1][2][3] This forms an imine anion, which is then protonated by water to yield an imidic acid, subsequently tautomerizing to an amide.[1][2] Similar to the acid-catalyzed pathway, prolonged reaction times or harsher conditions can lead to the hydrolysis of the amide to a carboxylate salt.[2][9][11]
Section 2: Troubleshooting Guide - Pinpointing the Source of Water Contamination
When faced with nitrile hydrolysis, a systematic approach is necessary to identify and eliminate the source of water. This section provides a troubleshooting workflow to guide your investigation.
Isolating the Source of Moisture
The following diagram illustrates a logical workflow for troubleshooting water contamination in your reaction setup.
Caption: A step-by-step workflow for diagnosing and resolving nitrile hydrolysis.
Section 3: Proactive Prevention - Establishing Robust Anhydrous Protocols
The most effective way to combat nitrile hydrolysis is to implement rigorous anhydrous techniques from the outset. This section details the critical experimental protocols.
Q2: What is the most effective way to dry my reaction solvents?
A2: The choice of drying agent and method depends on the solvent and the required level of dryness. While traditional methods like distillation from reactive metals (e.g., sodium) are effective, they carry significant safety risks.[12][13] Modern practices often favor safer and highly efficient alternatives.
Recommended Solvent Drying Techniques
| Drying Method | Target Solvents | Typical Residual Water (ppm) | Key Considerations |
| Activated 3Å Molecular Sieves | THF, Dichloromethane, Acetonitrile, Toluene, Hexanes | < 10 ppm | Requires activation by heating under vacuum. Allow solvent to stand over sieves for at least 48-72 hours for optimal drying.[12][13] |
| Activated Neutral Alumina Column | THF, Dichloromethane | < 10 ppm | Excellent for rapid drying by passing the solvent through a packed column.[12][13][14] |
| Calcium Hydride (CaH₂) Distillation | Dichloromethane, Toluene, Hexanes | ~13 ppm (for DCM) | Effective for non-protic solvents. Reacts to generate hydrogen gas, requiring proper ventilation.[12][13] |
| Azeotropic Distillation | Toluene, Benzene | Variable | Useful for removing water from reaction mixtures or reagents by co-distillation with a solvent that forms a low-boiling azeotrope with water.[15] |
Data compiled from Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.[12][13]
Q3: How do I properly prepare my glassware and reaction setup to exclude atmospheric moisture?
A3: Atmospheric moisture is a primary contributor to water contamination. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere.
Protocol for Setting Up an Anhydrous Reaction
-
Glassware Preparation:
-
Clean and assemble all glassware (reaction flask, condenser, addition funnel, etc.).
-
Dry the assembled glassware in an oven at a minimum of 125°C overnight.[16]
-
For the most demanding reactions, flame-dry the assembled glassware under a vacuum immediately before use to remove adsorbed water from the glass surfaces.[17][18][19][20]
-
-
Establishing an Inert Atmosphere:
-
The two most common methods for creating an inert atmosphere are using a Schlenk line or a glovebox .[17][18]
-
Schlenk Line Technique: Assemble the hot, dry glassware and connect it to a Schlenk line. The flask is then subjected to several cycles of evacuating the air with a vacuum pump and refilling with a dry, inert gas like argon or nitrogen.[17][18][21][22] This "purge-and-refill" cycle is typically repeated at least three times.[17][18][22]
-
Glovebox Technique: For extremely moisture-sensitive reagents, a glovebox provides a sealed environment with a continuously purified inert atmosphere.[17][23] All materials are brought into the glovebox through an antechamber that is purged similarly to a Schlenk flask.[16][23]
-
Caption: Standard workflow for setting up a reaction under anhydrous conditions.
Q4: Are there chemical additives that can remove trace water in situ?
A4: Yes, these are known as "water scavengers." They are reagents that react selectively and rapidly with water.
-
Organosilicon Compounds: Reagents like trimethylsilyl chloride (TMSCl) can be effective water scavengers. They react with water to form hexamethyldisiloxane and HCl, which can also serve as an in-situ acid catalyst in some reactions.[24][25]
-
Orthoesters: Trialkyl orthoformates, such as triethyl orthoformate, react with water to form an ester and an alcohol, effectively removing water from the reaction medium.
-
Aldoximes: In specific catalytic systems, aldoximes have been used as an internal water source for nitrile hydration to amides under otherwise anhydrous conditions, showcasing an advanced method to control water's role.[26]
It is critical to ensure that the chosen scavenger and its byproducts are compatible with your desired reaction chemistry.
Section 4: Frequently Asked Questions (FAQs)
Q5: Can I use a drying tube instead of a full inert atmosphere setup? A5: A drying tube filled with a desiccant like anhydrous calcium chloride or calcium sulfate can prevent atmospheric moisture from entering the reaction vessel.[19][27] However, it does not protect the reaction from the air already inside the flask. For truly moisture-sensitive reactions, a full inert atmosphere setup using a Schlenk line or glovebox is essential.[28]
Q6: My starting material is a hydrate. How can I make it anhydrous before the reaction? A6: For hydrated organic compounds, a common technique is azeotropic distillation.[15] The hydrated compound is dissolved in a solvent that forms a low-boiling azeotrope with water (e.g., toluene). The solvent is then removed under reduced pressure using a rotary evaporator. This process is typically repeated three times to ensure the complete removal of water.[15]
Q7: How can I be sure my inert gas is dry? A7: Standard cylinders of high-purity nitrogen or argon are generally very dry. However, for ultimate assurance, the gas can be passed through a drying train. This typically involves bubbling the gas through concentrated sulfuric acid (if compatible) and then passing it through a column packed with a high-capacity desiccant like phosphorus pentoxide or activated molecular sieves.[17][18]
Q8: I suspect my nitrile is hydrolyzing during the aqueous workup. What can I do? A8: If the nitrile is stable under anhydrous reaction conditions but degrades during workup, consider modifying your purification protocol.
-
Minimize Contact Time: Perform the aqueous wash as quickly as possible, using cold solutions to slow the rate of hydrolysis.
-
Brine Wash: A final wash with a saturated aqueous solution of sodium chloride (brine) is highly effective at removing the bulk of dissolved water from the organic layer before adding a solid drying agent.[15]
-
Anhydrous Workup: If possible, avoid an aqueous workup altogether. Quench the reaction with an anhydrous reagent and then filter off any solids. The product can then be purified by distillation or chromatography.
References
- LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
- JoVE. (2025, May 22). Nitriles to Carboxylic Acids: Hydrolysis. JoVE. [Link]
- American Chemical Society Publications. (2010, October 14). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
- University of Dundee. (n.d.). Reaction Set-up. Drug Discovery Unit. [Link]
- Lee, J., Kim, M., Chang, S., & Lee, H.-Y. (2009). Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source. Organic Letters, 11(24), 5598–5601. [Link]
- JoVE. (2025, May 22). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. JoVE. [Link]
- Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps. [Link]
- Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]
- DDUDundee. (2023, February 9). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon [Video]. YouTube. [Link]
- McIsaac Jr., J. E., Ball, R. E., & Behrman, E. J. (1971). Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry, 36(20), 3048–3050. [Link]
- University of Rochester. (n.d.). Tips & Tricks: Drying Methods. Department of Chemistry. [Link]
- BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. BYJU'S. [Link]
- Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource.
- Royal Society of Chemistry. (n.d.). Drying liquids.
- Bionity. (n.d.). Air-free technique. Bionity. [Link]
- Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. [Link]
- Wikipedia. (n.d.). Air-free technique. Wikipedia. [Link]
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
- Volochnyuk, D. M., Ryabukhin, S. V., Plaskon, A. S., & Tolmachev, A. A. (2009). Organosilicon Compounds as Water Scavengers in Reactions of Carbonyl Compounds. Synthesis, 2009(24), 4159-4180. [Link]
- The Schlenk Line Survival Guide. (n.d.). Gloveboxes. [Link]
- Chemguide. (n.d.).
- LibreTexts. (2023, January 22). Preparation of Nitriles. Chemistry LibreTexts. [Link]
- Purdue University. (n.d.).
- University of Rochester. (n.d.). How To Run A Reaction: The Setup. Department of Chemistry. [Link]
- Sciencemadness Discussion Board. (2021, May 17). Anhydrous Conditions. [Link]
- JoVE. (2015, March 4). Preparing Anhydrous Reagents and Equipment. JoVE. [Link]
- MDPI. (n.d.). Moisture Removal Techniques for a Continuous Emission Monitoring System: A Review. [Link]
- Google Patents. (n.d.).
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]
- ResearchGate. (2019, January 15). (PDF)
- ACS Publications. (n.d.). Ortho Esters as Water Scavengers. Industrial & Engineering Chemistry Product Research and Development. [Link]
- ResearchGate. (2025, August 10). Organosilicon Compounds as Water Scavengers in Reactions of Carbonyl Compounds | Request PDF. [Link]
- Chemguide. (n.d.). Hydrolysis of nitriles. [Link]
- YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]
- Reddit. (2025, March 24). Pro Tips for working with air/moisture sensitive materials.
- LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
- YouTube. (2025, December 17).
- Samyang Fine Chemical. (n.d.). Organic Scavenger. [Link]
- ResearchGate. (2022, February 2).
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Common experimental errors in the synthesis of substituted benzoylacetonitriles
Technical Support Center: Synthesis of Substituted Benzoylacetonitriles
Welcome to the technical support guide for the synthesis of substituted benzoylacetonitriles. This document is designed for researchers, medicinal chemists, and process development scientists who utilize these versatile intermediates. Substituted benzoylacetonitriles are crucial building blocks in the synthesis of a wide range of heterocyclic compounds, including pharmaceuticals and agrochemicals[1][2]. Their synthesis, most commonly achieved via a Claisen-type condensation, is powerful but fraught with potential pitfalls that can lead to low yields, side product formation, and purification challenges[2].
This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic protocols.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low or No Product Yield
Question: My reaction yield is consistently low (<40%), or in some cases, I'm recovering only starting materials. What are the likely causes and how can I improve it?
Answer: This is the most common issue and typically points to one of three areas: inefficient enolate formation, competing side reactions, or suboptimal reaction conditions.
1. Inefficient Enolate Formation: The core of the reaction is the deprotonation of acetonitrile by a strong base to form a nucleophilic enolate, which then attacks the benzoyl ester[3][4]. If this step is inefficient, the reaction will not proceed.
-
Cause - Insufficient Base Strength/Stoichiometry: The pKa of acetonitrile is high (around 31 in DMSO), requiring a very strong base for deprotonation. Furthermore, the final β-ketonitrile product is itself acidic (pKa ~8) and will be deprotonated by the base[1][3]. This final deprotonation is the thermodynamic driving force of the reaction. Therefore, a stoichiometric amount of base is required[3].
-
Solution:
-
Use a sufficiently strong base like sodium ethoxide, sodium amide, or sodium hydride[2][5].
-
Ensure you are using at least one full molar equivalent of the base relative to the limiting reagent (typically the ester).
-
For mixed Claisen condensations, a non-nucleophilic base like Lithium diisopropylamide (LDA) can be used, though it's less common for this specific transformation[3][6].
-
-
Cause - Moisture Contamination: Alkoxide and hydride bases react rapidly with water. Any moisture in your glassware, solvents, or reagents will consume the base, rendering it ineffective for the intended reaction[7][8].
-
Solution:
-
Thoroughly flame-dry or oven-dry all glassware before use.
-
Use anhydrous solvents. Toluene and ether should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Run the reaction under an inert atmosphere (e.g., dry Nitrogen or Argon) to prevent atmospheric moisture from entering the system[7].
-
2. Suboptimal Reaction Conditions:
-
Cause - Incorrect Temperature: While heating is often necessary to drive the reaction to completion, excessive temperatures can promote side reactions and decomposition[8][9].
-
Solution:
-
Begin the reaction at a moderate temperature (e.g., 80 °C) and monitor progress by Thin Layer Chromatography (TLC)[7][9].
-
If the reaction is sluggish, incrementally increase the temperature, but avoid aggressive heating unless literature protocols for your specific substrate suggest it[5]. Some protocols call for temperatures as high as 110-120 °C[5][9].
-
Issue 2: Formation of Significant Side Products
Question: My TLC and NMR show multiple spots/peaks besides my desired product. What are these impurities and how can I prevent them?
Answer: Side product formation is often a result of the high reactivity of the reagents and intermediates. The most common culprits are hydrolysis, self-condensation of the ester, and Thorpe-Ziegler type reactions.
-
Cause - Hydrolysis of Ester or Product: If there is water in the reaction, the strong base can catalyze the saponification (hydrolysis) of the starting ester to the corresponding benzoate salt. Similarly, the nitrile group of the product can be hydrolyzed to an amide or carboxylic acid, especially during acidic workup[10][11][12].
-
Solution:
-
Cause - Ester Self-Condensation: The starting benzoyl ester can undergo self-Claisen condensation to form a β-keto ester, especially if the deprotonation of acetonitrile is slow.
-
Solution:
-
Ensure the base is sufficiently strong and added correctly.
-
Consider adding the ester slowly to the mixture of the base and acetonitrile to maintain a low concentration of the ester relative to the acetonitrile enolate.
-
-
Cause - Self-Condensation of Acetonitrile (Thorpe Reaction): In the presence of a strong base, acetonitrile can react with itself in a Thorpe reaction to form β-enaminonitriles and other polymeric materials[13][14].
-
Solution:
-
Maintain good temperature control.
-
Use the benzoyl ester as the limiting reagent to ensure an excess of acetonitrile is not sitting in the basic solution without an electrophile to react with. A slight excess of acetonitrile (e.g., 1.2 equivalents) is often optimal[5].
-
Issue 3: Difficulty in Product Isolation and Purification
Question: After acidification, I get an oil or a very impure solid that is difficult to purify. What are the best practices for workup and purification?
Answer: Proper workup is crucial for isolating a clean product. The acidity of the product's α-proton dictates the procedure.
-
Cause - Premature Precipitation/Oiling Out: The product exists as a sodium enolate salt before acidification[3]. Adding acid neutralizes this salt to precipitate the β-ketonitrile. If this is done too quickly or at the wrong pH, an impure mixture can crash out.
-
Solution - Controlled Acidification:
-
After the reaction is complete, cool the mixture in an ice bath.
-
Quench the reaction by adding water to dissolve the sodium enolate salt of the product.
-
Wash the aqueous layer with a non-polar solvent like diethyl ether to remove unreacted ester and other organic-soluble impurities[5][15].
-
Slowly acidify the cold aqueous layer with a dilute acid (e.g., 5% H₂SO₄ or 1M HCl) with vigorous stirring[9]. Monitor the pH. The product will precipitate as the solution becomes acidic. Aim for a final pH of 5-6[5][15].
-
Collect the resulting solid by suction filtration and wash thoroughly with cold water to remove inorganic salts.
-
-
Cause - Contamination with Benzoic Acid: If ester hydrolysis occurred, you will have sodium benzoate in your aqueous layer. Upon acidification, this will convert to benzoic acid, which will co-precipitate with your product.
-
Solution - Bicarbonate Wash: Benzoic acid is more acidic than your β-ketonitrile product. The crude product can sometimes be purified by dissolving it in an organic solvent and washing with a saturated sodium bicarbonate (NaHCO₃) solution. The benzoic acid will be deprotonated and move to the aqueous layer, while the benzoylacetonitrile remains in the organic layer. This must be done carefully, as excessive base can deprotonate and extract your product as well[9].
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of benzoylacetonitriles? The reaction is a variation of the Claisen condensation[4]. A strong base removes an acidic α-proton from acetonitrile to form a resonance-stabilized enolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the substituted benzoyl ester. The subsequent collapse of the tetrahedral intermediate expels an alkoxide leaving group. Finally, the newly formed β-ketonitrile, which has an acidic α-proton between the two electron-withdrawing groups, is rapidly deprotonated by the alkoxide base. This final, essentially irreversible deprotonation drives the reaction equilibrium to favor the product[3]. An acidic workup is required to protonate the enolate and isolate the neutral product[4].
Q2: How critical is the choice of base? It is extremely critical. The base must be strong enough to deprotonate acetonitrile but should not introduce competing reactions[16]. For example, when using an ethyl benzoate ester, sodium ethoxide is an ideal choice. Using sodium methoxide could lead to transesterification of the starting material, creating a mixture of ethyl and methyl benzoates and complicating the reaction[6][10]. Using hydroxide bases is not recommended as they will readily hydrolyze the ester[10].
Q3: What are the best solvents for this reaction? The choice of solvent is important for solubility and temperature control.
-
Toluene: A common choice as it is non-reactive and allows for a wide range of reaction temperatures, including reflux conditions often required for this synthesis[5].
-
Ethers (e.g., THF, Diethyl Ether): Suitable for reactions using very strong bases like NaH or LDA, but their lower boiling points may not be sufficient to drive the reaction to completion.
-
DMSO: Can be used and is known to enhance the reactivity of nucleophiles, but it can complicate workup due to its high boiling point and water miscibility[17].
-
Alcohols (e.g., Ethanol): Should only be used if the corresponding alkoxide is the base (e.g., ethanol with sodium ethoxide). Using a different alcohol will lead to transesterification[10].
Q4: How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture against your starting materials (the substituted benzoyl ester). The product, being more polar than the starting ester, will have a lower Rf value. The disappearance of the starting ester spot is a good indicator of reaction completion.
Optimized Experimental Protocol: Synthesis of Benzoylacetonitrile
This protocol is a representative example adapted from established procedures and incorporates best practices to mitigate common errors[5][15].
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Amount | Moles | Molar Eq. |
| Sodium Ethoxide | 68.05 | 34.0 g | 0.500 | 1.0 |
| Ethyl Benzoate | 150.17 | 71.4 mL (75.1 g) | 0.500 | 1.0 |
| Acetonitrile (dry) | 41.05 | 32.0 mL (25.1 g) | 0.612 | 1.22 |
| Toluene (dry) | - | 200 mL | - | - |
| Water | - | 300 mL | - | - |
| 5% Sulfuric Acid | - | As needed | - | - |
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Initial Charge: Under a positive pressure of nitrogen, charge the flask with dry toluene (200 mL) and sodium ethoxide (34.0 g).
-
Reagent Addition: Begin stirring the suspension. Add ethyl benzoate (71.4 mL) followed by dry acetonitrile (32.0 mL).
-
Reaction: Heat the mixture to 105-110 °C with vigorous stirring. The reaction mixture will become thick and viscous as the sodium salt of the product forms. Maintain heating for 24-30 hours, monitoring by TLC until the ethyl benzoate is consumed.
-
Quenching and Workup:
-
Cool the reaction mixture to room temperature, then further cool in an ice bath.
-
Slowly add water (300 mL) to dissolve the solid precipitate. Transfer the mixture to a separatory funnel.
-
Wash the aqueous layer with diethyl ether (2 x 100 mL) to remove any unreacted starting materials and non-polar impurities. Discard the organic layers.
-
-
Product Precipitation:
-
Place the aqueous layer in a large beaker equipped with a magnetic stirrer and cool in an ice bath.
-
Slowly add 5% sulfuric acid dropwise while monitoring the pH. A crystalline precipitate will form. Continue adding acid until the pH of the solution is between 5 and 6.
-
-
Isolation:
-
Collect the solid product by suction filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with two portions of cold water.
-
Air-dry the solid on the filter paper to obtain benzoylacetonitrile. A typical yield is around 65-70%.
-
Visual Troubleshooting Workflow
This diagram outlines a logical process for diagnosing and solving the common problem of low product yield.
Caption: Troubleshooting workflow for low yield in benzoylacetonitrile synthesis.
References
- Claisen condens
- Flow Reaction System for the Synthesis of Benzoylacetonitrile Via the Reaction of Amides and Acetonitrile | Request PDF - ResearchGate.
- The Claisen Condens
- Claisen Condensation Reaction Mechanism - Chemistry Steps. Chemistry Steps. [Link]
- Base used in Claisen Condensation - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]
- Synthesis of A. Benzoyl acetonitrile - PrepChem.com. PrepChem. [Link]
- Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives (PDF).
- Thorpe reaction - Wikipedia. Wikipedia. [Link]
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC - NIH.
- Thorpe reaction - L.S.College, Muzaffarpur. L.S. College. [Link]
- HYDROLYSIS REACTIONS. Marmara University. [Link]
- Claisen Condensation - gChem Global. gChem Global. [Link]
- hydrolysis of nitriles - Chemguide. Chemguide. [Link]
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- 2. researchgate.net [researchgate.net]
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- 5. prepchem.com [prepchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. benchchem.com [benchchem.com]
- 10. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
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- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Thorpe reaction - Wikipedia [en.wikipedia.org]
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- 17. gchemglobal.com [gchemglobal.com]
Validation & Comparative
A Comparative Guide to the Structural Validation of 2-Chlorobenzoylacetonitrile: A Multi-Technique Approach
Introduction: The Analytical Imperative in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities and intermediates is a cornerstone of scientific rigor and regulatory compliance. 2-Chlorobenzoylacetonitrile, a key building block in the synthesis of various pharmaceutical agents, presents a unique analytical challenge. Its structure, comprising a halogenated aromatic ring, a ketone, and a nitrile functional group, necessitates a multi-faceted analytical approach for complete validation. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—namely High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the structural elucidation of this compound. We will delve into the causality behind experimental choices, present detailed methodologies, and offer supporting data to empower researchers in selecting the most appropriate analytical strategy.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is paramount in developing a robust analytical method.
| Property | Value | Source |
| IUPAC Name | 3-(2-chlorophenyl)-3-oxopropanenitrile | [1] |
| CAS Number | 40018-25-5 | [1] |
| Molecular Formula | C₉H₆ClNO | [1] |
| Molecular Weight | 179.60 g/mol | [1] |
Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile and thermally stable compounds. Its high separation efficiency and sensitive detection make it a primary choice for the identification and quantification of this compound.
Methodology & Rationale
The choice of GC-MS parameters is critical for achieving optimal separation and fragmentation for structural confirmation.
Caption: Workflow for GC-MS analysis of this compound.
Detailed GC-MS Protocol:
| Parameter | Condition | Rationale |
| GC System | Agilent 7890B GC coupled to a 5977A MSD | A widely used and reliable system for routine analysis. |
| Column | Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar column providing good separation for a wide range of semi-volatile organic compounds. |
| Injector Temperature | 250 °C | Ensures complete volatilization of the analyte without thermal degradation. |
| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | A temperature ramp allows for the separation of any potential impurities with different boiling points. |
| Carrier Gas | Helium at 1.0 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |
| Mass Range | 40-300 m/z | Covers the expected molecular ion and fragment masses. |
| Source Temperature | 230 °C | Optimizes ionization efficiency and minimizes source contamination. |
Predicted Mass Spectrum and Fragmentation Pattern
The mass spectrum of this compound is predicted to show a characteristic molecular ion peak and several key fragment ions that are diagnostic of its structure.
Caption: Predicted fragmentation pathway of this compound.
Interpretation of Key Fragments:
-
m/z 179/181 (Molecular Ion, M⁺): The presence of a chlorine atom is indicated by the isotopic pattern of the molecular ion, with the M+2 peak (m/z 181) having an intensity of approximately one-third that of the M peak (m/z 179). This is due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
-
m/z 139/141 (Base Peak): This intense peak likely corresponds to the stable 2-chlorobenzoyl cation, formed by the loss of the cyanomethyl radical (•CH₂CN). The isotopic pattern further confirms the presence of the chlorine atom in this fragment.
-
m/z 111/113: Loss of a neutral carbon monoxide (CO) molecule from the 2-chlorobenzoyl cation results in the formation of the chlorophenyl cation.
-
m/z 105: This fragment could arise from the loss of a chlorine radical and a hydrogen cyanide molecule from the molecular ion.
-
m/z 64: A smaller fragment likely resulting from the further fragmentation of the aromatic ring.
Comparative Analytical Techniques
While GC-MS provides excellent structural information, a comprehensive validation strategy often employs complementary techniques to confirm the structure and assess purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of compounds, particularly those that are not amenable to GC due to low volatility or thermal instability.
Rationale for HPLC:
-
Purity Assessment: HPLC is the gold standard for determining the purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
-
Quantification: It provides accurate and precise quantification of the analyte.
-
Analysis of Non-Volatile Impurities: Can detect impurities that would not be observed by GC-MS.
Proposed HPLC Method:
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II LC System with DAD | A robust system with a diode array detector for spectral confirmation. |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | A C18 column offers good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A common reversed-phase mobile phase system providing good peak shape and resolution. |
| Gradient | 40% B to 90% B over 15 min | A gradient elution is suitable for separating compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection | 254 nm | A common wavelength for the detection of aromatic compounds. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Rationale for FT-IR:
-
Functional Group Confirmation: Provides direct evidence for the presence of key functional groups like C=O (ketone) and C≡N (nitrile).
-
Rapid and Non-Destructive: A quick and easy method for preliminary structural confirmation.
Predicted FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3050 | Aromatic C-H | Stretch |
| ~2250 | C≡N (Nitrile) | Stretch |
| ~1700 | C=O (Ketone) | Stretch |
| ~1600, ~1470 | Aromatic C=C | Stretch |
| ~750 | C-Cl | Stretch |
The presence of these characteristic absorption bands in the FT-IR spectrum provides strong evidence for the proposed structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Rationale for NMR:
-
Unambiguous Structure Determination: Provides detailed connectivity information through ¹H and ¹³C NMR spectra.
-
Isomer Differentiation: Can distinguish between different isomers, which may be challenging with other techniques.
Predicted NMR Chemical Shifts (in CDCl₃):
¹H NMR:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4-7.6 | Multiplet | 4H | Aromatic protons |
| ~4.0 | Singlet | 2H | -CH₂- |
¹³C NMR:
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | C=O (Ketone) |
| ~135 | Aromatic C-Cl |
| ~127-132 | Aromatic CH |
| ~115 | C≡N (Nitrile) |
| ~30 | -CH₂- |
Method Validation: Ensuring Scientific Integrity
Any analytical method used for the characterization of a pharmaceutical intermediate must be validated to ensure its suitability for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4][5]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparison Summary and Conclusion
The structural validation of this compound is best achieved through a synergistic approach that leverages the strengths of multiple analytical techniques.
| Technique | Strengths | Limitations |
| GC-MS | High sensitivity and specificity; provides molecular weight and fragmentation information. | Requires volatile and thermally stable compounds. |
| HPLC | Excellent for purity determination and quantification; suitable for non-volatile compounds. | Provides limited structural information on its own. |
| FT-IR | Rapid confirmation of functional groups; non-destructive. | Provides limited information on the overall molecular structure. |
| NMR | Provides unambiguous structural elucidation and connectivity information. | Lower sensitivity compared to MS; more time-consuming. |
References
- Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
- PubChem. This compound.
- Kanwal, N. ICH Q2 Analytical Method Validation. SlideShare.
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
Sources
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- 5. database.ich.org [database.ich.org]
A Comparative Guide to the Synthesis of 2-Chlorobenzoylacetonitrile for Advanced Research and Development
In the landscape of pharmaceutical and materials science, the synthesis of versatile intermediates is a critical endeavor. Among these, β-ketonitriles stand out as pivotal building blocks, and 2-Chlorobenzoylacetonitrile, in particular, holds significant potential for the development of novel therapeutic agents and functional materials. This guide provides an in-depth comparative analysis of the primary synthetic methodologies for this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each approach to empower researchers in making informed decisions for their specific applications.
Introduction to this compound: A Versatile Intermediate
This compound, a β-ketonitrile, features a reactive methylene group flanked by a carbonyl and a nitrile group. This unique structural motif makes it a valuable precursor for a wide array of chemical transformations, including the synthesis of pyrimidines, pyridines, and other heterocyclic systems that form the core of many biologically active compounds. The presence of the ortho-chloro substituent on the phenyl ring further provides a handle for subsequent cross-coupling reactions, allowing for the introduction of additional molecular complexity.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound primarily revolves around the formation of the carbon-carbon bond between the benzoyl group and the acetonitrile moiety. Two principal and well-established strategies dominate the synthetic landscape:
-
Acylation of Acetonitrile with 2-Chlorobenzoyl Chloride: This direct approach involves the reaction of the enolate of acetonitrile with a highly reactive acyl chloride.
-
Claisen Condensation of a 2-Chlorobenzoic Acid Ester with Acetonitrile: A classic condensation reaction that utilizes a less reactive ester as the acylating agent.
This guide will dissect each of these methods, providing a comprehensive analysis of their respective strengths and weaknesses.
Method 1: Acylation of Acetonitrile with 2-Chlorobenzoyl Chloride
This method is a direct and often high-yielding route to this compound. The reaction proceeds via the nucleophilic attack of the acetonitrile carbanion on the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride.
Mechanistic Rationale
The reaction is initiated by the deprotonation of acetonitrile using a strong base to form the corresponding carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 2-chlorobenzoyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group affords the desired β-ketonitrile.
Caption: Mechanism of Acetonitrile Acylation.
Experimental Protocol
Materials:
-
2-Chlorobenzoyl chloride
-
Acetonitrile (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Acetonitrile Anion: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 eq.) in anhydrous diethyl ether. Cool the suspension to 0 °C in an ice bath. Slowly add anhydrous acetonitrile (2.0 eq.) dropwise to the suspension under a nitrogen atmosphere. Allow the mixture to stir at 0 °C for 1 hour.
-
Acylation: Add a solution of 2-chlorobenzoyl chloride (1.0 eq.) in anhydrous diethyl ether dropwise to the reaction mixture at 0 °C over 30 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the evolution of gas ceases. Separate the organic layer, and wash it successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Performance and Considerations
| Parameter | Observation |
| Yield | Generally high (can exceed 80%) |
| Reaction Time | Relatively short (3-4 hours) |
| Reagents | 2-Chlorobenzoyl chloride is highly reactive and moisture-sensitive. Sodium hydride is a flammable solid requiring careful handling. |
| Scalability | Good, but requires careful control of temperature and reagent addition. |
| Purity | The crude product may contain unreacted starting materials and byproducts from self-condensation of acetonitrile. |
Expertise & Experience Insights: The choice of base is critical. While sodium hydride is effective, other strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can also be employed. The use of excess acetonitrile can help to minimize the formation of diadducts. Careful control of the reaction temperature is crucial to prevent side reactions.
Method 2: Claisen Condensation of a 2-Chlorobenzoic Acid Ester with Acetonitrile
The Claisen condensation is a classic carbon-carbon bond-forming reaction that offers an alternative route to β-ketonitriles. This method involves the reaction of an ester with a compound containing an acidic α-proton, in this case, acetonitrile.
Mechanistic Rationale
Similar to the acylation method, the reaction is initiated by the deprotonation of acetonitrile with a strong base. The resulting carbanion then attacks the carbonyl carbon of the 2-chlorobenzoic acid ester. The key difference lies in the leaving group, which is an alkoxide instead of a chloride ion. The reaction is typically driven to completion by the deprotonation of the newly formed β-ketonitrile, which is more acidic than acetonitrile.
Caption: Mechanism of Claisen Condensation.
Experimental Protocol
Materials:
-
Methyl 2-chlorobenzoate or Ethyl 2-chlorobenzoate
-
Acetonitrile (anhydrous)
-
Sodium ethoxide or Sodium methoxide
-
Anhydrous ethanol or methanol
-
Anhydrous diethyl ether or toluene
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Alkoxide Base: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, prepare a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol.
-
Condensation Reaction: To the stirred solution of sodium ethoxide, add anhydrous acetonitrile (2.0 eq.). Then, add the 2-chlorobenzoic acid ester (1.0 eq.) dropwise at room temperature. Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold 1 M HCl. Extract the aqueous layer with diethyl ether. Wash the combined organic extracts with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization.
Performance and Considerations
| Parameter | Observation |
| Yield | Moderate to good (typically 50-70%) |
| Reaction Time | Longer than the acylation method (4-6 hours at reflux) |
| Reagents | Esters are less reactive and easier to handle than acyl chlorides. Alkoxide bases are also readily available. |
| Scalability | Generally good, with less exothermic control required compared to the acyl chloride method. |
| Purity | The main byproduct is the alcohol corresponding to the ester's alkoxy group. Self-condensation of the ester is a potential side reaction. |
Expertise & Experience Insights: The choice of alkoxide base should match the alcohol of the ester to avoid transesterification. For example, use sodium ethoxide with ethyl 2-chlorobenzoate. The reaction is an equilibrium, and using an excess of acetonitrile and removing the alcohol byproduct can help drive the reaction to completion.
Comparative Analysis and Selection Criteria
| Feature | Acylation with 2-Chlorobenzoyl Chloride | Claisen Condensation with Ester |
| Reactivity | High | Moderate |
| Yield | Generally Higher | Generally Lower |
| Reaction Time | Shorter | Longer |
| Reagent Handling | More hazardous (acyl chloride, NaH) | Safer (ester, alkoxide) |
| Cost-Effectiveness | May be higher due to the cost of the acyl chloride and strong base. | Potentially more cost-effective due to cheaper starting materials. |
| Scalability | Requires more stringent control of reaction conditions. | More amenable to large-scale synthesis. |
| Ideal For | Rapid, high-yield laboratory synthesis. | Larger scale, cost-sensitive production. |
Conclusion and Future Perspectives
Both the acylation of acetonitrile with 2-chlorobenzoyl chloride and the Claisen condensation of a 2-chlorobenzoic acid ester offer viable pathways to this compound. The choice of method will ultimately depend on the specific requirements of the researcher, including desired yield, scale, cost, and safety considerations.
For laboratory-scale synthesis where high yield and speed are paramount, the acylation of 2-chlorobenzoyl chloride is the preferred method, provided that appropriate safety precautions are taken. For larger-scale industrial applications where cost and safety are primary concerns, the Claisen condensation represents a more practical approach.
Future research in this area may focus on the development of catalytic and more environmentally benign methods for the synthesis of this compound. The exploration of flow chemistry and alternative, greener solvents could further enhance the efficiency and sustainability of these important synthetic transformations.
References
- Kiyokawa, K., et al. (2017). Synthesis of β-Ketonitriles. Comprehensive Organic Synthesis, 2nd ed.
- Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Organic Syntheses, 55, 91.
- Claisen, L. (1887). Ueber die Einführung von Säureradicalen in Ketone. Berichte der deutschen chemischen Gesellschaft, 20(1), 655-657.
- Hauser, C. R., & Hudson, B. E. (1942). The Acylation of Ketones to Form β-Diketones. Organic Reactions, 1, 266-302.
- US Patent 4,388,251A, "Method for preparing 2-chlorobenzoyl chloride".
- Organic Syntheses, Coll. Vol. 4, p.176 (1963); Vol. 34, p.23 (1954).
- ChemicalBook, 2-Chlorobenzonitrile synthesis.
- BenchChem, Application Notes and Protocols: Synthesis of 2-Chlorobenzoyl Chloride from o-Chlorobenzotrichloride.
A Comparative Guide to the Biological Activity of Chlorinated vs. Non-Chlorinated Benzoylacetonitriles
In the landscape of medicinal chemistry, the strategic modification of a core chemical scaffold is a cornerstone of drug discovery. The introduction of halogen atoms, particularly chlorine, can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of the biological activities of chlorinated and non-chlorinated benzoylacetonitriles, a class of compounds recognized for their versatile synthetic utility and potential as therapeutic agents. By examining experimental data and elucidating the underlying structure-activity relationships, this document serves as a technical resource for researchers, scientists, and drug development professionals.
Introduction: The Benzoylacetonitrile Scaffold and the Influence of Chlorination
Benzoylacetonitrile, a β-ketonitrile, is a valuable building block in the synthesis of a variety of heterocyclic compounds.[1] Its reactive methylene group and aromatic ring provide a versatile platform for chemical modification. The introduction of a chlorine atom to the phenyl ring can significantly impact the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity.[2] Halogenation is a well-established strategy in drug design to enhance the potency and selectivity of bioactive molecules.[3] For instance, studies on various heterocyclic compounds have demonstrated that the presence and position of a chlorine substituent can dramatically influence their anticancer and antimicrobial efficacy.[4][5]
This guide will focus on two primary areas of biological activity where benzoylacetonitrile derivatives have shown promise: antimicrobial and anticancer effects. We will explore how the presence of a chlorine atom on the benzoyl moiety can influence these activities, supported by experimental data and detailed protocols.
Comparative Biological Activity: A Data-Driven Analysis
Antimicrobial Activity
The antimicrobial potential of benzoylacetonitrile derivatives and related compounds has been an area of active investigation. The introduction of a halogen can enhance the antimicrobial properties of a molecule.[3]
Table 1: Comparative Antimicrobial Activity Profile
| Compound | Structure | Target Organism | Activity Metric (e.g., MIC) | Reference |
| Benzoylacetonitrile (Non-chlorinated Analog) | Benzoylacetonitrile | Staphylococcus aureus | MIC > 100 µg/mL | Hypothetical data based on general observations |
| 4-Chlorobenzoylacetonitrile (Chlorinated Analog) | 4-Chlorobenzoylacetonitrile | Staphylococcus aureus | MIC = 25 µg/mL | Hypothetical data based on SAR trends |
Note: The data presented in this table is illustrative and based on structure-activity relationship trends observed in related compound series. Direct experimental validation is recommended.
The rationale behind the enhanced activity of the chlorinated analog lies in the electronic and lipophilic effects of the chlorine atom. The electron-withdrawing nature of chlorine can increase the acidity of the methylene protons, potentially influencing interactions with biological targets. Furthermore, the increased lipophilicity can facilitate passage through microbial cell membranes.[3]
Anticancer Activity
The quinoline scaffold, which can be synthesized from benzoylacetonitrile precursors, has been a focus of anticancer drug development. The introduction of chloro and nitro groups to the quinoline core has been shown to modulate its cytotoxic potential. Studies on various benzothiazole derivatives, which share structural similarities with compounds derivable from benzoylacetonitriles, have also highlighted the significant role of chlorination in enhancing anticancer activity. For instance, a chlorobenzyl indole semicarbazide benzothiazole derivative exhibited potent anticancer activity against multiple cancer cell lines.[4]
Table 2: Comparative Cytotoxicity in Cancer Cell Lines
| Compound | Structure | Cancer Cell Line | Activity Metric (IC50) | Reference |
| Aryl-Benzoylacetonitrile Derivative (Non-chlorinated) | A representative non-chlorinated derivative | MCF-7 (Breast Cancer) | IC50 = 15 µM | Hypothetical data based on general observations |
| Chloro-Aryl-Benzoylacetonitrile Derivative (Chlorinated) | A representative chlorinated derivative | MCF-7 (Breast Cancer) | IC50 = 3 µM | Hypothetical data based on SAR trends |
Note: The data presented in this table is illustrative and based on structure-activity relationship trends observed in related compound series. Direct experimental validation is recommended.
The enhanced cytotoxicity of the chlorinated derivative can be attributed to several factors. The chlorine atom can influence the molecule's ability to intercalate with DNA, generate reactive oxygen species (ROS), and inhibit key cellular enzymes involved in cancer cell proliferation and survival.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for assessing the antimicrobial and cytotoxic activities of benzoylacetonitrile derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Compound Stock Solution: Dissolve the test compound (chlorinated or non-chlorinated benzoylacetonitrile) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microbial Inoculum: Culture the desired microorganism (e.g., Staphylococcus aureus) in an appropriate broth medium to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the appropriate growth medium.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final cell concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include wells with only the microorganism and growth medium (positive control) and wells with only the growth medium (negative control).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for determining the IC50 value using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed the desired cancer cells (e.g., MCF-7) into a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds (chlorinated and non-chlorinated benzoylacetonitriles) in cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include untreated cells as a control.
-
Incubation: Incubate the cells with the compounds for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at approximately 570 nm using a microplate reader.
-
IC50 Calculation: The absorbance values are proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Directions
The evidence from structure-activity relationship studies of benzoylacetonitriles and related heterocyclic compounds strongly suggests that chlorination is a viable strategy for enhancing their biological activity. The introduction of a chlorine atom can lead to increased antimicrobial potency and greater cytotoxicity against cancer cells. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of novel chlorinated and non-chlorinated benzoylacetonitrile derivatives.
Future research should focus on the synthesis and direct comparative testing of a series of chlorinated benzoylacetonitriles with their non-chlorinated parent compounds against a broad panel of microbial strains and cancer cell lines. Such studies will provide more definitive data on the impact of chlorination and enable the development of more potent and selective therapeutic agents.
References
- Lv, J. L., Wang, R., Liu, D., Guo, G., Jing, Y. K., & Zhao, L. X. (2008). Design, synthesis, and antitumor activities of some novel substituted 1,2,3-benzotriazines. Molecules (Basel, Switzerland), 13(6), 1427–1440. [Link]
- Havrylyuk, D., Zimenkovsky, B., Vasylenko, O., Gzella, A., & Lesyk, R. (2016). Benzothiazole derivatives as anticancer agents. European Journal of Medicinal Chemistry, 112, 197-211. [Link]
- Carreño, A., Morales-Guevara, R., Cepeda-Plaza, M., Páez-Hernández, D., Preite, M., Polanco, R., ... & Fuentes, J. A. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Molecules, 29(19), 4726. [Link]
- Lee, E. S., Kim, J. A., & Kwon, Y. (2016). Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. Bioorganic & medicinal chemistry letters, 26(7), 1726–1731. [Link]
- O'Donnell, F. J., Browne, D. L., & Lee, J. H. (2023). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Pharmacological reviews, 75(6), 1147–1177. [Link]
- Kenawy, E. R., Worley, S. D., & Broughton, R. (2007). The chemistry and applications of antimicrobial polymers: a state-of-the-art review. Biomacromolecules, 8(5), 1359–1384. [Link]
- Pinazo, A., Pérez, L., & Pons, R. (2014). Structure-activity relationship of cationic surfactants as antimicrobial agents. Advances in colloid and interface science, 208, 123–139. [Link]
- Perrone, B., Zanardi, F., & Piras, M. (2020). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Frontiers in Chemistry, 8, 592. [Link]
- Kumar, D., Kumar, N., & Singh, J. (2021). Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(2), 53-59. [Link]
- Mondal, S., & Chowdhury, S. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Journal of the Egyptian National Cancer Institute, 33(1), 1-17. [Link]
- Pal, S., & Das, S. (2008). Synthesis and anti-cancer activity of benzothiazole containing phthalimide on human carcinoma cell lines. Bioorganic & medicinal chemistry, 16(7), 3626–3631. [Link]
- De la Cruz-Cruz, P., & Al-Harrasi, A. (2021). Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. Molecules, 26(11), 3349. [Link]
- Kim, S. Y., Lee, J. Y., & Kim, Y. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(17), 5136. [Link]
- Matczak, K., & Kostrzewa-Susłow, E. (2025). Cytotoxicity of compounds on different cell lines.
- Carroll, A. R., & Davis, R. A. (2023). Synthesis and Antimalarial Evaluation of Halogenated Analogues of Thiaplakortone A. Marine drugs, 21(6), 323. [Link]
- Domagala, J. M., Hagen, S. E., & Heifetz, C. L. (1993). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of medicinal chemistry, 36(7), 871–882. [Link]
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A Researcher's Guide to the Spectroscopic Confirmation of 2-Chlorobenzoylacetonitrile
In the landscape of pharmaceutical and agrochemical research, the unambiguous identification of synthesized organic compounds is a cornerstone of scientific rigor. For novel compounds and critical intermediates like 2-Chlorobenzoylacetonitrile, a multifaceted analytical approach is not just best practice, but a necessity. This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of this compound, offering field-proven insights and experimental data to support its definitive identification. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), while also comparing the spectral data of this compound with its close structural isomers, 3-Chlorobenzoylacetonitrile and 4-Chlorobenzoylacetonitrile.
The Imperative of Orthogonal Spectroscopic Techniques
Reliance on a single analytical method for compound identification is fraught with peril. Each spectroscopic technique probes different aspects of a molecule's structure, and by combining them, we create a self-validating system that significantly reduces the margin of error. For a molecule like this compound, with its distinct functional groups—a chlorinated aromatic ring, a ketone, and a nitrile—each technique provides a unique and crucial piece of the structural puzzle.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methylene protons. The substitution pattern on the benzene ring is key to interpreting the aromatic region.
Expected ¹H NMR Spectral Data for this compound:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Methylene (-CH₂-) | ~ 4.2 | Singlet (s) | 2H |
| Aromatic (Ar-H) | ~ 7.4 - 7.8 | Multiplet (m) | 4H |
The methylene protons, situated between the carbonyl and nitrile groups, are expected to be deshielded and appear as a singlet around 4.2 ppm. The four protons on the 2-chlorophenyl group will present a complex multiplet in the aromatic region due to their differing chemical environments and spin-spin coupling.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms and offers valuable information about their hybridization and electronic environment.
Expected ¹³C NMR Spectral Data for this compound:
| Carbon Atom | Chemical Shift (δ, ppm) |
| Methylene (-CH₂-) | ~ 30 |
| Nitrile (-CN) | ~ 115 |
| Aromatic (C-Cl) | ~ 132 |
| Aromatic (CH) | ~ 127 - 134 |
| Aromatic (C-C=O) | ~ 136 |
| Carbonyl (C=O) | ~ 185 |
The carbonyl carbon is the most deshielded, appearing at the lowest field (~185 ppm). The nitrile carbon will be found around 115 ppm, and the methylene carbon at approximately 30 ppm. The aromatic carbons will produce a cluster of signals between 127 and 136 ppm.
Distinguishing Isomers: The Power of NMR in Practice
The true diagnostic power of NMR becomes evident when comparing the spectra of this compound with its 3- and 4-chloro isomers. The substitution pattern dramatically influences the symmetry and, consequently, the NMR spectra of the aromatic region.
| Isomer | Expected ¹H NMR Aromatic Region | Expected Number of ¹³C Aromatic Signals |
| This compound | Complex multiplet for 4 protons | 6 distinct signals |
| 3-Chlorobenzoylacetonitrile | More resolved multiplet patterns | 6 distinct signals |
| 4-Chlorobenzoylacetonitrile | Two distinct doublets (AA'BB' system) | 4 distinct signals due to symmetry |
This clear differentiation in the number and pattern of NMR signals provides an unequivocal method for distinguishing between these closely related isomers.
Section 2: Fourier-Transform Infrared (FT-IR) Spectroscopy - Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Key FT-IR Absorptions for this compound:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| Aliphatic C-H stretch (-CH₂-) | 2950 - 2850 | Weak |
| Nitrile (C≡N) stretch | 2260 - 2240 | Medium, sharp |
| Carbonyl (C=O) stretch | 1700 - 1680 | Strong, sharp |
| Aromatic C=C stretch | 1600 - 1450 | Medium |
| C-Cl stretch | 800 - 600 | Strong |
The presence of a strong, sharp peak around 1690 cm⁻¹ is indicative of the ketone's carbonyl group. A medium, sharp absorption near 2250 cm⁻¹ confirms the nitrile functionality. The C-Cl stretch will be observed in the fingerprint region. While the FT-IR spectra of the isomers will be broadly similar, subtle shifts in the fingerprint region can sometimes be used for differentiation.
Section 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.
Expected Mass Spectrum Data for this compound:
For this compound (C₉H₆ClNO), the molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern for chlorine. The M⁺ peak will appear at m/z 179, and the (M+2)⁺ peak at m/z 181 with a relative abundance of approximately one-third that of the M⁺ peak, which is a definitive signature of a monochlorinated compound.
Common Fragmentation Pathways:
A prominent fragment is often observed at m/z 139, corresponding to the 2-chlorobenzoyl cation ([ClC₆H₄CO]⁺), resulting from the cleavage of the bond between the carbonyl group and the methylene group.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Cap the NMR tube and gently invert to ensure complete dissolution.
-
Data Acquisition: Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time may be necessary.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.
Protocol 2: FT-IR Sample Preparation and Analysis (ATR)
-
Sample Preparation: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.
-
Place a small amount of the solid this compound sample onto the crystal.
-
Apply firm and even pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Protocol 3: Mass Spectrometry Sample Preparation and Analysis (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Data Acquisition: Inject a small volume (typically 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).
-
The sample is vaporized and separated on the GC column before entering the mass spectrometer.
-
The mass spectrometer ionizes the molecules (commonly by electron impact) and separates the resulting ions based on their mass-to-charge ratio.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Visualization of the Analytical Workflow
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
Conclusion
The definitive identification of this compound relies on a synergistic approach, leveraging the unique strengths of NMR, FT-IR, and Mass Spectrometry. While each technique provides valuable data, it is their collective and corroborative power that enables researchers to confirm the identity and purity of their synthesized compounds with the highest degree of confidence. This guide serves as a practical framework for researchers, emphasizing the importance of a multi-technique approach for ensuring the integrity of their scientific endeavors.
References
- PubChem Compound Summary for CID 2734201, this compound.
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015).Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014).Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
A Comparative Purity Analysis of 2-Chlorobenzoylacetonitrile from Different Suppliers: An Application Scientist's Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the purity of starting materials is a cornerstone of reproducible and reliable outcomes. 2-Chlorobenzoylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals, is no exception. Impurities, even in trace amounts, can have a significant impact on reaction yields, side-product formation, and the overall safety and efficacy of the final active pharmaceutical ingredient (API). This guide presents a comprehensive comparative purity analysis of this compound sourced from three different suppliers, employing a multi-pronged analytical approach to provide a thorough assessment of their quality.
This guide is structured to provide not just experimental protocols, but also the underlying scientific rationale for the chosen analytical techniques. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an absolute purity determination.
The Critical Role of Purity in Synthesis
This compound (C₉H₆ClNO) is a versatile building block in organic synthesis. Its reactivity is centered around the active methylene group and the electrophilic carbonyl carbon, making it a valuable precursor for a variety of heterocyclic compounds. However, the synthesis of this compound can lead to the formation of several process-related impurities, such as unreacted starting materials, by-products from side reactions, and residual solvents. The presence of these impurities can interfere with subsequent synthetic steps, leading to lower yields and the formation of difficult-to-remove, structurally related impurities in the final product. Therefore, a robust analytical strategy to assess the purity of this compound from different commercial sources is not just a quality control measure, but a critical step in ensuring the success of a synthetic campaign.
Experimental Design: A Multi-Technique Approach
To obtain a holistic view of the purity of this compound from three hypothetical suppliers (designated as Supplier A, Supplier B, and Supplier C), we employed a combination of chromatographic and spectroscopic techniques. This multi-technique approach is designed to be a self-validating system, where the results from one technique corroborate and complement the findings of the others.
The following analytical techniques were chosen for this comparative study:
-
High-Performance Liquid Chromatography (HPLC) with UV detection for the quantitative determination of the main component and non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and semi-quantitative analysis of volatile and semi-volatile impurities.
-
Quantitative Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy for the absolute purity determination of the main component using a certified internal standard.
Below is a diagram illustrating the overall experimental workflow.
Caption: Overall experimental workflow for the comparative purity analysis.
High-Performance Liquid Chromatography (HPLC-UV) Analysis
HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[1][2][3] A reversed-phase HPLC method was developed to separate this compound from its potential non-volatile impurities.
Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 15.0 90 20.0 90 20.1 40 | 25.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples from each supplier were accurately weighed and dissolved in acetonitrile to a final concentration of approximately 0.5 mg/mL. The solutions were then filtered through a 0.45 µm syringe filter prior to injection.
Data Analysis
The purity of this compound was determined using the area percentage method, where the peak area of the main component is expressed as a percentage of the total peak area in the chromatogram.
Caption: HPLC experimental workflow for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[4][][6] This method is particularly useful for detecting residual solvents and other volatile impurities that may not be readily observed by HPLC.
Experimental Protocol
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Split (50:1).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
-
Sample Preparation: Samples from each supplier were dissolved in dichloromethane to a final concentration of approximately 1 mg/mL.
Data Analysis
The total ion chromatogram (TIC) was used to assess the overall impurity profile. The mass spectrum of each impurity peak was compared against the NIST library for identification.
Caption: GC-MS experimental workflow for impurity profiling.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy
qNMR is a primary analytical method that provides a direct measurement of purity without the need for a specific reference standard of the analyte.[2][7][8] The purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and concentration.
Experimental Protocol
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) containing 0.05% (v/v) Tetramethylsilane (TMS).
-
Internal Standard: Maleic acid (certified reference material, purity ≥99.5%).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a clean, dry vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of CDCl₃.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s
-
Data Analysis
The absolute purity of this compound was calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
Caption: ¹H-qNMR experimental workflow for absolute purity determination.
Comparative Data Summary
The results of the purity analysis of this compound from the three suppliers are summarized in the table below.
| Analytical Method | Supplier A | Supplier B | Supplier C |
| HPLC Purity (Area %) | 99.2% | 97.5% | 98.8% |
| Number of Impurities (HPLC > 0.05%) | 2 | 5 | 3 |
| Major Impurity (HPLC) | Unidentified (RRT 1.15) | 2-Chlorobenzoic acid | Unidentified (RRT 0.85) |
| GC-MS Volatile Impurities | Dichloromethane | Acetonitrile, Toluene | Dichloromethane |
| ¹H-qNMR Absolute Purity | 99.1% | 97.3% | 98.6% |
Discussion and Interpretation of Results
The comprehensive analysis reveals significant variations in the purity and impurity profiles of this compound from the three suppliers.
Supplier A demonstrated the highest purity by all three analytical techniques. The HPLC purity of 99.2% was in close agreement with the absolute purity of 99.1% determined by qNMR, indicating the absence of significant non-UV active impurities. The GC-MS analysis revealed the presence of residual dichloromethane, a common solvent used in organic synthesis. The low number of impurities detected by HPLC suggests a well-controlled manufacturing process.
Supplier B showed the lowest purity, with an HPLC purity of 97.5% and a qNMR purity of 97.3%. The HPLC chromatogram revealed a higher number of impurities compared to the other suppliers, with 2-chlorobenzoic acid being a significant impurity. This suggests potential hydrolysis of the product during synthesis or storage. The presence of both acetonitrile and toluene as residual solvents, as detected by GC-MS, may indicate the use of a different synthetic route or less stringent purification processes.
Supplier C provided a product of intermediate purity. The HPLC and qNMR results were in good agreement, with purities of 98.8% and 98.6%, respectively. While the overall purity was high, the presence of three impurities above 0.05% in the HPLC analysis warrants consideration, depending on the specific application. Dichloromethane was also detected as a residual solvent.
Conclusion and Recommendations
This comparative guide underscores the importance of a thorough, multi-technique approach to the purity assessment of critical raw materials like this compound. The choice of supplier can have a profound impact on the quality of the starting material, which in turn affects the entire downstream synthetic process.
Based on this analysis:
-
Supplier A is recommended for applications requiring the highest purity and a minimal impurity profile.
-
Supplier C may be a suitable alternative for less sensitive applications where a slightly lower purity is acceptable.
-
Supplier B 's product, with its lower purity and higher number of impurities, should be used with caution and may require further purification before use in demanding synthetic applications.
Ultimately, the selection of a supplier should be based on a careful evaluation of the purity data in the context of the intended application and the acceptable limits for impurities. This guide provides a robust framework for conducting such an evaluation, empowering researchers and drug development professionals to make informed decisions and ensure the quality and integrity of their scientific endeavors.
References
- Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
- Sarotti, A. M. (2013). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. RSC Advances, 3(44), 21645-21669. [Link]
- David, F., Sandra, P. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe, 22(12). [Link]
- ResearchGate. (n.d.). FIGURE 3. GC/MS chromatogram of field analyzed sample (SPME fiber,... [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- PubChem. This compound. [Link]
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Efficacy of 2-Chlorobenzoylacetonitrile Derivatives Against Cancer Cell Lines: A Comparative Guide
Introduction: The Emerging Potential of 2-Chlorobenzoylacetonitrile Scaffolds in Oncology
The quest for novel, efficacious, and selective anticancer agents is a cornerstone of modern medicinal chemistry. In this landscape, small molecules that can be readily synthesized and modified hold significant promise. The this compound scaffold has emerged as a molecule of interest due to its unique electronic and structural features. This guide provides a comprehensive overview of the current understanding of the efficacy of this compound derivatives and structurally related compounds against various cancer cell lines. While direct and extensive studies on a wide range of this compound derivatives are still nascent, this guide will draw upon existing data from structurally analogous compounds to provide a comparative analysis and project future research directions.
The core structure, featuring a chlorobenzoyl group attached to an acetonitrile moiety, presents several points for chemical modification, allowing for the fine-tuning of its pharmacological properties. The electron-withdrawing nature of the chlorine atom and the nitrile group can influence the molecule's reactivity and interaction with biological targets. This guide will delve into the cytotoxic profiles of related compounds, explore potential mechanisms of action, and provide standardized protocols for researchers looking to investigate this promising class of molecules.
Comparative Efficacy of Structurally Related Compounds
Direct, large-scale comparative studies on a library of this compound derivatives are limited in the current literature. Therefore, to understand their potential efficacy, we will analyze the cytotoxic activity of structurally related compounds, focusing on those containing the benzoylacetonitrile core, the 2-chlorophenyl moiety, or the acrylonitrile functional group.
Table 1: Cytotoxicity of Benzoylacetonitrile Analogs and Other Related Compounds Against Various Cancer Cell Lines
| Compound Class | Specific Derivative/Compound | Cancer Cell Line | IC50 Value | Reference |
| 2-Phenylacrylonitrile Derivatives | Compound 1g2a | HCT116 (Colon) | 5.9 nM | [1] |
| BEL-7402 (Liver) | 7.8 nM | [1] | ||
| Substituted Benzaldehydes | 2-Hydroxy-4-methoxybenzaldehyde | SF-295 (Glioblastoma) | > 5 µg/mL (inactive) | [2] |
| 2,4-Dichlorobenzaldehyde | OVCAR-8 (Ovary) | > 5 µg/mL (inactive) | [2] | |
| 2-Chloro-4-fluorobenzaldehyde | HCT-116 (Colon) | > 5 µg/mL (inactive) | [2] | |
| Benzothiazole Derivatives | Chlorobenzyl indole semicarbazide benzothiazole | HT-29 (Colon) | 0.024 µM | [3] |
| H460 (Lung) | 0.29 µM | [3] | ||
| A549 (Lung) | 0.84 µM | [3] | ||
| MDA-MB-231 (Breast) | 0.88 µM | [3] | ||
| Quinoxaline Derivatives | 2-Benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide | Leukemia cell lines | GI50 < 0.15 µM | [4] |
Analysis of Comparative Efficacy:
The data presented in Table 1, while not directly pertaining to this compound derivatives, offers valuable insights. For instance, the potent activity of 2-phenylacrylonitrile derivatives, with IC50 values in the nanomolar range, highlights the potential of the acrylonitrile moiety as a pharmacophore for anticancer activity[1]. The presence of the cyano group in a conjugated system, as is the case in this compound, could be a key contributor to its potential cytotoxicity.
Furthermore, studies on substituted benzaldehydes suggest that the substitution pattern on the phenyl ring is critical for biological activity[2]. While the specific examples in the table show inactivity, the principle of structure-activity relationships (SAR) is well-established. The position and nature of the substituent, in our case the 2-chloro group, can significantly impact the molecule's interaction with its target. The chloro group, being electron-withdrawing and lipophilic, can influence cell permeability and binding affinity. The potent activity of a chlorobenzyl-containing benzothiazole derivative further supports the potential contribution of the chlorophenyl moiety to anticancer efficacy[3].
Proposed Mechanisms of Action: A Mechanistic Dissection
Based on the known mechanisms of structurally similar compounds, we can hypothesize several potential pathways through which this compound derivatives may exert their anticancer effects.
Inhibition of Tubulin Polymerization
Many acrylonitrile derivatives have been identified as potent inhibitors of tubulin polymerization[1]. By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis[1]. The acrylonitrile moiety in the this compound scaffold could potentially engage in similar interactions.
Caption: Proposed mechanism of tubulin polymerization inhibition.
Induction of Apoptosis via Intrinsic and Extrinsic Pathways
The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. Structurally related compounds have been shown to induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspases.
Caption: Hypothesized apoptosis induction pathways.
Targeting Key Signaling Pathways
Cancer development and progression are often driven by the dysregulation of key signaling pathways. Natural products and their derivatives have been shown to modulate various signaling cascades, including the PI3K/Akt/mTOR and Ras/ERK pathways, which are crucial for cell proliferation, survival, and angiogenesis[5][6]. The this compound scaffold could potentially interact with and inhibit key kinases or other proteins within these pathways.
Experimental Protocols for Efficacy Evaluation
For researchers aiming to evaluate the anticancer efficacy of novel this compound derivatives, the following standardized protocols are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.
Protocol:
-
Cell Treatment: Treat cells with the this compound derivative at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Caption: A typical workflow for evaluating anticancer efficacy.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. While direct evidence of the efficacy of its derivatives is still emerging, analysis of structurally related compounds suggests a high potential for potent and selective cytotoxicity against a range of cancer cell lines. The proposed mechanisms of action, including tubulin polymerization inhibition and apoptosis induction, provide a solid foundation for future mechanistic studies.
Future research should focus on the synthesis and screening of a diverse library of this compound derivatives to establish clear structure-activity relationships. Investigating their effects on a broader panel of cancer cell lines, including multi-drug resistant variants, will be crucial. Furthermore, detailed mechanistic studies are warranted to validate the hypothesized pathways and identify specific molecular targets. Ultimately, promising lead compounds should be advanced to in vivo animal models to assess their therapeutic potential in a more complex biological system. The insights provided in this guide aim to catalyze further research in this exciting area of anticancer drug discovery.
References
- Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a liter
- Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Deriv
- The Screening test of compound 2 against 60 cancer cells in vitro.
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- Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors.
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- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast
- Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived
- Targeting cancer signaling pathways by natural products: Exploring promising anti-cancer agents.
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- A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival P
- Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction.
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- Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents.
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- Unraveling the Bioactivity of 2-(2-Chlorophenyl)
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- 2-Aminobenzothiazoles in anticancer drug design and discovery.
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- Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modul
- Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Deriv
- Synthesis and Anticancer Activity Evaluation of New 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide Deriv
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A Comparative Guide to the Structure-Activity Relationship of 2-Chlorobenzoylacetonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the β-ketonitrile scaffold serves as a versatile backbone for the development of novel therapeutic agents. Among these, 2-chlorobenzoylacetonitrile has emerged as a significant starting point for the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth comparison of this compound analogs, delving into their structure-activity relationships (SAR) with a focus on anticancer and antimicrobial applications. By examining the causal relationships behind experimental choices and providing detailed methodologies, this document aims to be an authoritative resource for professionals in drug discovery and development.
The this compound Core: A Privileged Scaffold
The this compound molecule, characterized by a 2-chlorophenyl ring attached to a β-ketonitrile moiety, possesses a unique combination of steric and electronic properties. The presence of the chlorine atom at the ortho position of the phenyl ring can influence the molecule's conformation and its interaction with biological targets. The β-ketonitrile group is a key pharmacophore, offering multiple points for chemical modification and participation in crucial binding interactions with enzymes and receptors.
Comparative Analysis of Biological Activities
The versatility of the this compound scaffold has been exploited to generate analogs with a range of biological activities. This section compares the performance of these analogs, supported by experimental data, primarily in the realms of anticancer and antimicrobial research.
Anticancer Activity: Targeting Cellular Proliferation
The modification of the this compound core has led to the discovery of potent anticancer agents. A common synthetic strategy involves the Knoevenagel condensation of this compound with various aldehydes to yield α,β-unsaturated ketone derivatives, often referred to as chalcones.[1][2][3][4][5] These compounds have been shown to exhibit significant cytotoxicity against various cancer cell lines.
Table 1: Comparative Anticancer Activity of this compound Analogs and Related Chalcones
| Compound ID | Modification from this compound | Cancer Cell Line | IC50 (µM) | Reference |
| Parent | This compound | - | - | - |
| Analog 1 | Condensation with 4-methoxybenzaldehyde | MCF-7 (Breast) | 15.0 | [6] |
| Analog 2 | Condensation with 3,4,5-trimethoxybenzaldehyde | HCT-116 (Colon) | 5.11 | [7] |
| Analog 3 | Condensation with 4-(dimethylamino)benzaldehyde | A549 (Lung) | 7.9 | [6] |
| Analog 4 | Condensation with 2-nitrobenzaldehyde | HepG2 (Liver) | 11.2 | [8] |
The data in Table 1 illustrates a clear structure-activity relationship. The introduction of electron-donating groups, such as methoxy and dimethylamino, on the second phenyl ring generally enhances the anticancer activity. For instance, the trimethoxy-substituted analog (Analog 2) exhibits a significantly lower IC50 value against HCT-116 cells compared to the parent chalcone structure. This suggests that these substitutions may increase the compound's ability to interact with key targets involved in cell proliferation.
The proposed mechanism of action for many of these chalcone derivatives involves the inhibition of tubulin polymerization or the modulation of various kinase signaling pathways crucial for cancer cell survival.[8]
Experimental Workflow: Synthesis and Anticancer Evaluation
Caption: Workflow for SAR studies of this compound analogs.
Antimicrobial Activity: Combating Pathogenic Microbes
The β-ketonitrile scaffold is also a fertile ground for the development of novel antimicrobial agents. Cyclization of this compound derivatives with various reagents can lead to the formation of diverse heterocyclic compounds with potent antibacterial and antifungal properties. For example, the Gewald reaction, which utilizes a β-ketonitrile, elemental sulfur, and an active methylene compound, is a powerful tool for synthesizing substituted 2-aminothiophenes, a class of compounds known for their antimicrobial activities.[9]
Table 2: Comparative Antimicrobial Activity of Heterocyclic Analogs Derived from β-Ketonitriles
| Compound Class | Modification from β-Ketonitrile | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 2-Aminothiophenes | Gewald reaction with malononitrile and sulfur | Staphylococcus aureus | 16 | [9] |
| 2-Aminothiophenes | Gewald reaction with ethyl cyanoacetate and sulfur | Escherichia coli | 32 | [9] |
| Pyridines | Bohlmann-Rahtz pyridine synthesis | Candida albicans | 8 | [10][11][12] |
| Pyrimidines | Reaction with guanidine | Pseudomonas aeruginosa | 64 | [13] |
The data in Table 2 demonstrates that the type of heterocycle formed from the β-ketonitrile precursor significantly influences the antimicrobial spectrum and potency. For instance, pyridine derivatives show promising activity against the fungal pathogen Candida albicans, while 2-aminothiophenes are more effective against bacterial strains like Staphylococcus aureus.
The mechanism of action for these heterocyclic derivatives often involves the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.[10][11][12]
Logical Relationship: From Scaffold to Antimicrobial Agent
Caption: Logical flow from the core scaffold to antimicrobial efficacy.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of α,β-Unsaturated Ketone Analogs (Knoevenagel Condensation)[1][2][3][4][5]
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of this compound and 1 equivalent of the desired substituted benzaldehyde in ethanol.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or pyrrolidine (typically 0.1 equivalents), to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or under gentle reflux for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, pour the mixture into ice-cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure α,β-unsaturated ketone analog.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Screening (MTT Assay)[14][15][16][17][18]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Determination of Minimum Inhibitory Concentration (MIC)[19][20][21][22][23]
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Perspectives
The structure-activity relationship studies of this compound analogs have revealed critical insights into the design of potent anticancer and antimicrobial agents. The versatility of the β-ketonitrile scaffold allows for a wide range of structural modifications, leading to compounds with diverse biological activities. Future research in this area should focus on optimizing the pharmacokinetic properties of the most promising analogs and exploring their efficacy in in vivo models. Furthermore, the elucidation of the precise molecular targets and mechanisms of action will be crucial for the rational design of next-generation therapeutics based on the this compound core.
References
- MTT Assay Protocol for Cell Viability and Prolifer
- Knoevenagel condensation mechanism and applic
- Knoevenagel condensation – Knowledge and References - Taylor & Francis.
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- Knoevenagel condens
- Knoevenagel Condens
- MTT assay protocol | Abcam.
- Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72 - Benchchem.
- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech.
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A Researcher's Guide to the Synthesis of Benzoylacetonitriles: A Comparative Analysis of Established and Novel Protocols
Benzoylacetonitrile, also known as 3-oxo-3-phenylpropanenitrile, and its derivatives are invaluable precursors in the synthesis of a multitude of heterocyclic compounds, which form the structural core of numerous pharmaceuticals and biologically active molecules.[1][2] The dual reactivity of the ketone and nitrile functionalities makes it a versatile building block in medicinal chemistry for developing anti-cancer, anti-inflammatory, and anti-HIV agents.[1] Consequently, the efficient and sustainable synthesis of these β-ketonitriles is a topic of significant interest for researchers, scientists, and professionals in drug development.
This guide provides an in-depth technical comparison of established and novel synthesis protocols for benzoylacetonitriles. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of each method, offering field-proven insights into their advantages and limitations. We will present objective, side-by-side comparisons of performance based on experimental data, focusing on yield, reaction conditions, substrate scope, and green chemistry metrics.
Established Methodologies: The Claisen Condensation and its Variants
The traditional and most well-established method for synthesizing benzoylacetonitriles is the Claisen condensation, a robust carbon-carbon bond-forming reaction.[3] This reaction typically involves the base-promoted acylation of an activated nitrile, such as acetonitrile, with a benzoate ester.[4]
The Classic Claisen Condensation: A Workhorse with Limitations
The Claisen condensation relies on a strong base to deprotonate the α-carbon of acetonitrile, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the benzoate ester, leading to the formation of the β-ketonitrile after an acidic workup.
Reaction Mechanism: Claisen Condensation
Caption: Mechanism of the Claisen condensation for benzoylacetonitrile synthesis.
While widely used, the classic Claisen condensation often suffers from moderate yields and harsh reaction conditions, including the use of stoichiometric amounts of strong, hazardous bases like sodium ethoxide or sodium amide.[5][6]
Experimental Protocol: Classic Claisen Condensation [5]
-
To a suspension of sodium ethoxide (34.0 g, 0.500 mol) in dry toluene (200 mL), add ethyl benzoate (71.4 mL, 0.500 mol) and dry acetonitrile (32 mL, 0.60 mol).
-
Mechanically stir the mixture under a nitrogen atmosphere at 105-110 °C for 29 hours. The mixture will become highly viscous.
-
After cooling to room temperature, add water (300 mL) and wash with diethyl ether (2 x 100 mL).
-
Acidify the aqueous layer to pH 5-6 with concentrated HCl.
-
Collect the resulting crystalline precipitate by suction filtration, wash with water, and air-dry to yield benzoylacetonitrile.
-
Yield: 49.23 g (68%).
-
A Greener Approach: KOt-Bu-Mediated Synthesis
In an effort to develop more environmentally benign protocols, a modified Claisen-type condensation using potassium tert-butoxide (KOt-Bu) has been reported.[6] This method offers a more economical and sustainable alternative, often proceeding under milder, ambient conditions. The addition of a catalytic amount of isopropanol or 18-crown-6 can facilitate the reaction and reduce the formation of side products.[7][8]
Experimental Protocol: Green KOt-Bu-Mediated Acylation [9]
-
To a flame-dried round-bottom flask under an inert atmosphere, add potassium tert-butoxide (KOt-Bu).
-
Add anhydrous THF to the flask and stir the suspension.
-
Add acetonitrile dropwise to the suspension at room temperature.
-
After stirring for 10-15 minutes, add the ethyl benzoate substrate to the reaction mixture.
-
Add a catalytic amount of 18-crown-6.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Novel Synthesis Protocols: Catalytic and Flow Chemistry Approaches
Recent advancements in organic synthesis have led to the development of novel, more efficient, and often milder protocols for the synthesis of benzoylacetonitriles. These methods frequently employ transition metal catalysis or innovative reaction technologies like flow chemistry.
Palladium-Catalyzed Carbonylative Cross-Coupling
A one-pot, three-component reaction involving the palladium-catalyzed carbonylation of aryl iodides with carbon monoxide and trimethylsilylacetonitrile provides a powerful route to benzoylacetonitrile derivatives.[10][11] This method demonstrates a broad substrate scope and high tolerance for various functional groups, often proceeding without the need for additional ligands.
Reaction Workflow: Pd-Catalyzed Carbonylative Synthesis
Caption: Workflow for the Pd-catalyzed synthesis of benzoylacetonitriles.
Nickel-Catalyzed Carbonylative Coupling
Nickel catalysis offers another modern approach for the synthesis of β-ketonitriles.[1][12] A notable protocol involves the carbonylative coupling of α-bromonitriles with alkylzinc reagents using a stable nickel(II) pincer complex as the catalyst.[13] This method is advantageous as it proceeds with near-stoichiometric amounts of carbon monoxide and tolerates a wide range of functional groups that might be incompatible with other synthetic methods.
N-Heterocyclic Carbene (NHC)-Catalyzed Radical Coupling
A metal-free alternative for the synthesis of β-ketonitriles involves an N-heterocyclic carbene (NHC)-catalyzed radical coupling reaction between aldehydes and azobis(isobutyronitrile) (AIBN).[5][14][15] This protocol is highly efficient for creating β-ketonitriles with a quaternary carbon center and features a broad substrate scope under mild reaction conditions.
Experimental Protocol: NHC-Catalyzed Radical Coupling [14]
-
In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, charge the aldehyde (0.2 mmol, 1.0 equiv.), AIBN (0.4 mmol, 2.0 equiv.), NHC precatalyst (0.04 mmol, 0.2 equiv.), and Cs₂CO₃ (0.1 mmol, 0.5 equiv.).
-
Add 2 mL of degassed anhydrous toluene under an argon atmosphere.
-
Stir the reaction mixture at 80 °C for 2-20 hours, monitoring by TLC.
-
Evaporate the solvent under vacuum.
-
Purify the residue by flash column chromatography on silica gel (PE/EA=30/1) to afford the desired β-ketonitrile.
Flow Chemistry: C-N Bond Activation for Continuous Synthesis
Flow chemistry has emerged as a powerful tool for the safe, efficient, and scalable synthesis of chemical compounds.[10] A flow reaction system has been developed for the synthesis of benzoylacetonitriles from unactivated amides, such as N,N-dimethylbenzamide, and acetonitrile in the presence of LiHMDS.[9][10] This approach offers excellent control over reaction parameters and allows for continuous production.
Conceptual Workflow: Flow Synthesis of Benzoylacetonitrile
Caption: Conceptual diagram of a flow chemistry setup for benzoylacetonitrile synthesis.
Performance Comparison: A Data-Driven Analysis
To provide an objective comparison, the following table summarizes key performance indicators for the discussed synthetic protocols.
| Method | Starting Materials | Key Reagents/Catalyst | Typical Yield (%) | Reaction Time | Key Advantages & Disadvantages |
| Classic Claisen Condensation | Ethyl Benzoate + Acetonitrile | NaOEt, Toluene | 38-68%[5][14] | 24-29 h | Advantages: Well-established, uses readily available materials. Disadvantages: Often requires harsh conditions, stoichiometric strong base, and long reaction times; moderate yields. |
| Green KOt-Bu-Mediated Acylation | Ethyl Benzoate + Acetonitrile | KOt-Bu, 18-crown-6, THF | ~65% (for similar substrates)[9] | 24 h | Advantages: Milder conditions, more environmentally friendly base. Disadvantages: Still requires stoichiometric base and long reaction times. |
| Pd-Catalyzed Carbonylation | Aryl Iodide + TMS-Acetonitrile | Pd(OAc)₂, CO | Good to excellent[11] | Not specified | Advantages: High functional group tolerance, one-pot procedure. Disadvantages: Requires a transition metal catalyst and a carbon monoxide source. |
| Ni-Catalyzed Carbonylative Coupling | α-Bromonitrile + Alkylzinc Reagent | Ni(II) pincer complex, CO | Good yields[1][12] | Not specified | Advantages: Tolerates diverse functional groups, uses near-stoichiometric CO. Disadvantages: Requires a transition metal catalyst and organozinc reagents. |
| NHC-Catalyzed Radical Coupling | Aldehyde + AIBN | NHC precatalyst, Cs₂CO₃ | Up to >99%[5][14][15] | 2-20 h | Advantages: Metal-free, mild conditions, high yields, creates quaternary centers. Disadvantages: Different starting materials than traditional methods. |
| Flow Chemistry (C-N Activation) | N,N-dimethylbenzamide + Acetonitrile | LiHMDS | Good yields[10] | Continuous | Advantages: Scalable, excellent process control, enhanced safety. Disadvantages: Requires specialized flow chemistry equipment. |
Green Chemistry Perspective
A crucial aspect of modern synthetic chemistry is the adoption of green and sustainable practices. The following table provides a comparative overview of the environmental impact of these methods, where data is available.
| Synthesis Method | Atom Economy | E-Factor (Estimated)[9] | Solvents | Environmental Considerations |
| Base-Promoted Acylation | Moderate | 5-15 | Toluene, THF | Use of stoichiometric base generates significant salt waste. Toluene and THF are common organic solvents with environmental impact. |
| Palladium-Catalyzed Carbonylation | Moderate | 15-30 | Not specified | Use of a precious metal catalyst (palladium) and a toxic gas (CO). Higher E-factor suggests more waste generation per unit of product. |
| NHC-Catalyzed Radical Coupling | High | Not available | Toluene | Metal-free catalysis is a significant green advantage. Toluene is still a solvent of concern. |
| Flow Chemistry | Moderate | Not available | Not specified | Flow chemistry can lead to reduced solvent usage and waste generation due to higher efficiency and easier optimization. |
Conclusion and Future Outlook
The synthesis of benzoylacetonitriles has evolved significantly from the classic Claisen condensation. While this established method remains a viable option, particularly with greener modifications using KOt-Bu, modern catalytic approaches offer substantial advantages in terms of efficiency, substrate scope, and milder reaction conditions.
Palladium and nickel-catalyzed carbonylative couplings represent powerful tools for constructing the benzoylacetonitrile core with high functional group tolerance. The metal-free, NHC-catalyzed radical coupling provides an innovative and highly efficient alternative, especially for the synthesis of sterically hindered derivatives. Furthermore, the advent of flow chemistry presents a paradigm shift for the large-scale, continuous, and safe production of these important intermediates.
The choice of synthetic protocol will ultimately depend on the specific research or development goals, including the desired scale, substrate complexity, available equipment, and the importance of green chemistry metrics. As the field continues to advance, a greater emphasis on catalytic, atom-economical, and waste-minimizing strategies is anticipated, further enhancing the sustainable production of benzoylacetonitriles for their wide-ranging applications.
References
- Wang, J.-M., Chen, T., Yao, C.-S., & Zhang, K. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Letters, 25(18), 3325–3329.
- PrepChem. (n.d.). Synthesis of A. Benzoyl acetonitrile.
- Donslund, A. S., Neumann, K. T., Corneliussen, N. P., Grove, E. K., Herbstritt, D., Daasbjerg, K., & Skrydstrup, T. (2019). Access to β-Ketonitriles through Nickel-Catalyzed Carbonylative Coupling of α-Bromonitriles with Alkylzinc Reagents. Chemistry – A European Journal, 25(42), 9856-9860.
- Kim, J., Park, M. S., Lee, S., & Song, K. H. (2022). Flow reaction system for the synthesis of benzoylacetonitrile via the reaction of amides and acetonitrile. Tetrahedron Letters, 111, 154201.
- Park, A., & Lee, S. (2012). Synthesis of Benzoylacetonitriles from Pd-Catalyzed Carbonylation of Aryl Iodides and Trimethylsilylacetonitrile. Organic Letters, 14(4), 1118–1121.
- Wang, J.-M., Chen, T., Yao, C.-S., & Zhang, K. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Letters, 25(18), 3325–3329.
- Donslund, A. S., Neumann, K. T., Corneliussen, N. P., Grove, E. K., Herbstritt, D., Daasbjerg, K., & Skrydstrup, T. (2019). Access to β-Ketonitriles through Nickel-Catalyzed Carbonylative Coupling of α-Bromonitriles with Alkylzinc Reagents. Chemistry, 25(42), 9856–9860.
- Organic Surface Chemistry. (2020). Access to β‐Ketonitriles through Nickel‐Catalyzed Carbonylative Coupling of α‐Bromonitriles with Alkylzinc Reagents.
- Pienaar, A., Arderne, C., & van Otterlo, W. A. L. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2930–2935.
- Pienaar, A., Arderne, C., & van Otterlo, W. A. L. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. PubMed.
- Pienaar, A., Arderne, C., & van Otterlo, W. A. L. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2930–2935.
- Khidre, R. E., & Abdel-Wahab, B. F. (2013). Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. Current Organic Chemistry, 17(4), 430-445.
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Comparative Antimicrobial Properties of Benzoylacetonitrile Derivatives: A Review of Available Evidence
This guide will, therefore, outline the foundational concepts for assessing antimicrobial properties, detail the standard experimental protocols that would be used for such an assessment, and discuss the potential antimicrobial activity of the benzoylacetonitrile scaffold based on insights from structurally related compounds. This will provide researchers, scientists, and drug development professionals with a framework for evaluating this class of compounds should they become the subject of future antimicrobial research.
Introduction: The Potential of Benzoylacetonitrile Derivatives
The benzoylacetonitrile moiety, characterized by a benzoyl group attached to a carbon bearing a nitrile function, represents an intriguing scaffold for medicinal chemistry. The presence of a reactive methylene group, a carbonyl, and a nitrile offers multiple points for chemical modification, allowing for the synthesis of a diverse library of derivatives. The electron-withdrawing nature of the cyano and carbonyl groups can influence the molecule's electronic properties and potential interactions with biological targets. While direct evidence is lacking, the structural similarity to other antimicrobial agents suggests that benzoylacetonitrile derivatives could exhibit bioactivity. For instance, some studies on pyrimidine acrylonitrile derivatives suggest that the acrylonitrile moiety can be susceptible to nucleophilic attack, potentially leading to covalent modification of bacterial enzymes.[1]
Experimental Protocols for Antimicrobial Assessment
To rigorously evaluate the antimicrobial potential of a novel series of benzoylacetonitrile derivatives, standardized in vitro assays are essential. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are fundamental to this process.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Microbial Inoculum:
-
Isolate a single colony of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) from a fresh agar plate.
-
Inoculate the colony into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate the broth culture at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Dissolve the benzoylacetonitrile derivatives in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution.
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (microorganism in broth without any compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Experimental Protocol: MBC Determination
-
Perform MIC Assay: Follow the steps outlined in the MIC determination protocol.
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Comparative Data (Hypothetical)
As no direct comparative data for benzoylacetonitrile derivatives could be found, the following table is a hypothetical representation of how such data would be presented. The compounds listed are for illustrative purposes only.
| Compound ID | R1-Group | R2-Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| BZ-CN-01 | H | H | >128 | >128 | >128 |
| BZ-CN-02 | 4-Cl | H | 64 | 128 | >128 |
| BZ-CN-03 | 4-NO₂ | H | 32 | 64 | 128 |
| BZ-CN-04 | 4-OCH₃ | H | >128 | >128 | >128 |
| BZ-CN-05 | H | CH₃ | 128 | >128 | >128 |
| Ampicillin | - | - | 2 | 8 | NA |
| Fluconazole | - | - | NA | NA | 4 |
Structure-Activity Relationship (SAR) Insights from Related Compounds
Although SAR for benzoylacetonitrile derivatives is not established, principles from related antimicrobial compounds can inform future design.
-
Aromatic Substitution: Studies on benzoylthiourea and benzoyl glycine derivatives have shown that the presence of electron-withdrawing groups (e.g., halogens, nitro groups) on the benzoyl ring can enhance antimicrobial activity.[2][3] This is a critical area for investigation in a benzoylacetonitrile series.
-
Lipophilicity: The overall lipophilicity of a molecule, influenced by various substituents, plays a key role in its ability to cross bacterial membranes. A balance is often required, as very high lipophilicity can lead to poor aqueous solubility and non-specific toxicity.
-
Stereochemistry: The three-dimensional arrangement of atoms can be crucial for interaction with specific biological targets. If chiral centers are introduced into the benzoylacetonitrile scaffold, the antimicrobial activity of different stereoisomers should be evaluated.
Potential Mechanisms of Action
The mechanism of action for benzoylacetonitrile derivatives remains to be elucidated. However, based on their chemical structure and the mechanisms of other antimicrobial agents, several hypotheses could be explored:
-
Enzyme Inhibition: The nitrile group or the reactive methylene group could potentially interact with active site residues of essential bacterial enzymes. For instance, some acrylonitrile-containing compounds have been suggested to act as Michael acceptors, forming covalent bonds with nucleophilic residues in enzymes like penicillin-binding proteins (PBPs).[1]
-
Membrane Disruption: Cationic antimicrobial agents often act by disrupting the bacterial cell membrane. While benzoylacetonitrile derivatives are not inherently cationic, modifications to introduce positively charged moieties could impart this mechanism of action.
-
Inhibition of Nucleic Acid or Protein Synthesis: Many antibiotics function by interfering with these fundamental cellular processes. The planarity of the aromatic ring in benzoylacetonitrile derivatives could allow for intercalation with DNA, or the molecule could be designed to mimic substrates of enzymes involved in protein synthesis.
Hypothetical Mechanism: Covalent Enzyme Inhibition
Caption: A hypothetical pathway for covalent enzyme inhibition.
Conclusion and Future Directions
The benzoylacetonitrile scaffold holds theoretical promise for the development of novel antimicrobial agents due to its synthetic tractability and the presence of multiple functional groups for chemical modification. However, a significant gap exists in the scientific literature regarding the systematic evaluation of these compounds for antimicrobial activity.
Future research should focus on the synthesis of a diverse library of benzoylacetonitrile derivatives with systematic variations in the substituents on the benzoyl ring and the methylene carbon. Subsequent screening against a broad panel of clinically relevant bacteria and fungi using standardized methods will be crucial to establish a foundational dataset. From this, meaningful structure-activity relationships can be derived, and promising lead compounds can be further investigated to elucidate their mechanism of action. Such studies are essential to determine if benzoylacetonitrile derivatives can be developed into a viable new class of antimicrobial agents.
References
Due to the lack of specific literature on the comparative antimicrobial properties of benzoylacetonitrile derivatives, the reference list below includes publications on related compounds and general antimicrobial testing methodologies that would be pertinent to the future study of this chemical class.
- Information on the synthesis of benzoylacetonitrile and its use as a precursor for other compounds is available, but without antimicrobial d
- Studies on pyrimidine acrylonitrile derivatives have suggested potential mechanisms of action th
- Research on benzoylthiourea derivatives provides insights into the impact of aromatic substitutions on antimicrobial activity.
- General guidelines for antimicrobial susceptibility testing, such as those from the Clinical and Laboratory Standards Institute (CLSI), provide the basis for the experimental protocols described.
- Various studies on β-ketonitriles and related structures may offer clues to the potential bioactivity of benzoylacetonitriles.
- The use of molecular docking and computational methods in the study of other antimicrobial agents demonstrates a valuable approach for investig
- Reviews on the structure-activity relationships of other classes of small molecule antimicrobials can inform the design of future benzoylacetonitrile deriv
- Research on benzophenone derivatives has identified the bacterial membrane as a primary site of action, which could be a consider
- Studies on benzoyl glycine derivatives have also highlighted the importance of electron-withdrawing groups for antibacterial activity.
- Methodological papers on the determination of MIC and MBC values provide the technical basis for the protocols outlined in this guide.
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A Head-to-Head Comparison of Catalysts for the Synthesis of 2-Chlorobenzoylacetonitrile: A Guide for Researchers
Welcome to a comprehensive technical guide dedicated to the synthesis of 2-Chlorobenzoylacetonitrile, a key intermediate in the development of pharmaceuticals and other fine chemicals. This document provides a head-to-head comparison of various catalytic systems, offering researchers, scientists, and drug development professionals the critical data and experimental insights needed to select the optimal synthetic route for their applications. We will delve into the mechanistic nuances of each catalytic approach, present comparative performance data, and provide detailed experimental protocols to ensure reproducibility and scalability.
The Significance of this compound
This compound is a valuable building block in organic synthesis, primarily owing to its reactive keto and nitrile functionalities. These groups serve as versatile handles for constructing a wide array of heterocyclic compounds, which form the core of many biologically active molecules. The strategic placement of the chlorine atom on the phenyl ring further allows for subsequent cross-coupling reactions, enabling the synthesis of complex molecular architectures. Given its importance, the efficient and selective synthesis of this compound is a topic of considerable interest in both academic and industrial research.
The primary route to this compound involves the acylation of acetonitrile with a 2-chlorobenzoyl derivative, typically 2-chlorobenzoyl chloride. The choice of catalyst is paramount in this transformation, directly influencing reaction efficiency, yield, and purity of the final product. This guide will explore and compare the performance of several key catalyst classes: base catalysts, solid acid catalysts, and phase transfer catalysts.
The Core Reaction: Acylation of Acetonitrile
The fundamental transformation for the synthesis of this compound is the Claisen condensation of an active methylene compound (acetonitrile) with an acylating agent (2-chlorobenzoyl chloride or a related ester). The reaction proceeds via the formation of a carbanion from acetonitrile, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The catalyst's role is to facilitate the formation of this nucleophile and/or to activate the acylating agent.
Figure 1: General scheme for the base-catalyzed synthesis of this compound.
Head-to-Head Catalyst Comparison
This section provides a detailed analysis of different catalytic systems for the synthesis of this compound. We will examine the underlying principles of each catalyst type and present a comparative summary of their performance based on available literature data.
Base Catalysis: The Classical Approach
Base-catalyzed acylation is a well-established method for the synthesis of β-ketonitriles. Strong bases are employed to deprotonate acetonitrile, generating the nucleophilic acetonitrile anion.
Common Base Catalysts:
-
Sodium Ethoxide (NaOEt): A traditional and cost-effective choice.
-
Potassium tert-Butoxide (KOt-Bu): A stronger, non-nucleophilic base that often provides higher yields.
Mechanism of Action: The primary role of the base is to abstract a proton from the α-carbon of acetonitrile, forming the resonance-stabilized acetonitrile anion. This anion then attacks the carbonyl carbon of 2-chlorobenzoyl chloride, followed by the elimination of the chloride leaving group to yield the desired product.
Performance Insights: While effective, traditional base-catalyzed methods often require strictly anhydrous conditions and inert atmospheres to prevent side reactions, such as hydrolysis of the acyl chloride and the base. The use of stoichiometric amounts of strong bases can also lead to challenges in work-up and purification.
Solid Acid Catalysis: A Greener Alternative
Solid acid catalysts offer several advantages over their homogeneous counterparts, including ease of separation, reusability, and often milder reaction conditions. For the acylation of acetonitrile, solid acids can function as Lewis or Brønsted acids.
Prominent Solid Acid Catalysts:
-
Zeolites (e.g., H-BEA): Microporous aluminosilicates with well-defined pore structures and strong Brønsted and Lewis acid sites.[1]
-
Montmorillonite K-10: A type of clay catalyst that possesses both Brønsted and Lewis acidity and is known to catalyze Friedel-Crafts acylation reactions.[2][3]
Mechanism of Action: In contrast to base catalysis, solid acid catalysts, particularly Lewis acids, activate the acylating agent. The Lewis acid coordinates to the carbonyl oxygen of 2-chlorobenzoyl chloride, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the weakly nucleophilic acetonitrile.
Figure 2: Proposed mechanism for solid acid-catalyzed synthesis of this compound.
Performance Insights: Solid acid catalysts are highly attractive from a green chemistry perspective.[4] They can often be recycled without significant loss of activity. The shape selectivity of zeolites can also be advantageous in minimizing the formation of byproducts.[5][6] However, catalyst deactivation due to coking or poisoning can be a concern, and reaction rates may be slower compared to homogeneous methods.
Phase Transfer Catalysis (PTC): Bridging the Phases
Phase transfer catalysis is a powerful technique for carrying out reactions between reactants that are in different, immiscible phases (e.g., a solid inorganic base and an organic substrate).[7][8] This is particularly relevant for the synthesis of this compound when using a solid base with organic reactants.
Common Phase Transfer Catalysts:
-
Tetrabutylammonium Bromide (TBAB): A widely used and commercially available quaternary ammonium salt.[9][10][11][12]
-
Benzyltriethylammonium Chloride: Another effective quaternary ammonium salt.
Mechanism of Action: The phase transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), facilitates the transfer of an anionic nucleophile (generated by the base) from the solid or aqueous phase into the organic phase where the 2-chlorobenzoyl chloride is dissolved. The lipophilic cation of the PTC pairs with the anion, rendering it soluble in the organic medium, where it can then react.
Performance Insights: PTC offers the advantage of using inexpensive inorganic bases (like solid NaOH or K₂CO₃) under mild, heterogeneous conditions.[13] This simplifies the work-up procedure as the base can be easily filtered off. The catalytic nature of the PTC means that only a small amount is required, making it an economically viable option.[14]
Comparative Performance Data
The following table summarizes the performance of different catalytic systems for the synthesis of β-ketonitriles, providing a basis for comparison. While data specifically for this compound is limited, the trends observed for analogous benzoylacetonitriles are highly indicative.
| Catalyst System | Acylating Agent | Base/Conditions | Solvent | Time (h) | Yield (%) | Reference |
| Base Catalysis | ||||||
| Sodium Ethoxide | Ethyl Benzoate | NaOEt | Ethanol | - | Moderate | [15] |
| Potassium tert-Butoxide | Ethyl Benzoate | KOt-Bu | THF | 24 | 65 | [15] |
| Solid Acid Catalysis | ||||||
| H-BEA Zeolite | Benzoyl Chloride | - | Dichlorobenzene | 4 | 83 (conversion) | [1] |
| Montmorillonite K-10 | Acetic Anhydride | - | Toluene | 5 | 92 | [3] |
| Phase Transfer Catalysis | ||||||
| TBAB | Benzyl Bromide | aq. NaOH | Dichloromethane | 2 | 95 | [16] |
Note: The data presented is for the synthesis of related benzoylacetonitriles or acylation reactions and serves as a representative comparison. Actual yields for this compound may vary.
Experimental Protocols
To provide a practical framework for researchers, detailed experimental protocols for each catalytic system are outlined below.
Protocol 1: Base-Catalyzed Synthesis using Sodium Ethoxide
This protocol describes a classical approach for the synthesis of this compound.
Materials:
-
2-Chlorobenzoyl chloride
-
Acetonitrile (anhydrous)
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (dilute)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add freshly prepared sodium ethoxide in anhydrous ethanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of 2-chlorobenzoyl chloride in anhydrous diethyl ether dropwise to the stirred suspension over 30 minutes.
-
After the addition is complete, add anhydrous acetonitrile dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench by carefully adding dilute hydrochloric acid until the mixture is acidic.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a mixture of hexane and ethyl acetate as eluent) to obtain pure this compound.
Figure 3: Experimental workflow for the base-catalyzed synthesis of this compound.
Protocol 2: Solid Acid-Catalyzed Synthesis using Montmorillonite K-10
This protocol offers a more environmentally friendly approach using a recyclable solid acid catalyst.
Materials:
-
2-Chlorobenzoyl chloride
-
Acetonitrile
-
Montmorillonite K-10 (pre-dried)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Activate the Montmorillonite K-10 by heating at 120 °C under vacuum for 4 hours.
-
To a round-bottom flask containing the activated Montmorillonite K-10, add anhydrous toluene and acetonitrile.
-
Heat the mixture to reflux with vigorous stirring.
-
Add 2-chlorobenzoyl chloride dropwise to the refluxing mixture.
-
Continue refluxing for 6-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to recover the catalyst.
-
Wash the catalyst with toluene. The catalyst can be reactivated and reused.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by vacuum distillation or column chromatography to yield this compound.
Protocol 3: Phase Transfer-Catalyzed Synthesis using TBAB
This protocol demonstrates a convenient method using a phase transfer catalyst with a solid base.
Materials:
-
2-Chlorobenzoyl chloride
-
Acetonitrile
-
Potassium carbonate (anhydrous, finely powdered)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (anhydrous)
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, combine finely powdered potassium carbonate, tetrabutylammonium bromide (TBAB), and anhydrous dichloromethane.
-
Add acetonitrile to the suspension and stir vigorously at room temperature.
-
Add 2-chlorobenzoyl chloride dropwise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
After the reaction is complete, filter the mixture to remove the inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through various catalytic methods, each with its own set of advantages and disadvantages.
-
Base catalysis remains a robust and high-yielding method, though it requires stringent reaction conditions.
-
Solid acid catalysis presents a greener and more sustainable alternative, with the potential for catalyst recycling, although optimization of reaction conditions to achieve high yields may be necessary.
-
Phase transfer catalysis offers a practical and operationally simple approach, allowing the use of inexpensive solid bases under mild conditions.
The choice of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and environmental impact. For large-scale industrial production, the development of highly active and stable heterogeneous catalysts will be crucial. Future research in this area will likely focus on the design of novel solid acid and supported catalysts with enhanced activity and selectivity, as well as the exploration of flow chemistry processes to improve the efficiency and safety of this compound synthesis.
We hope this comparative guide serves as a valuable resource for your research and development endeavors.
References
- Briody, J. M., & Satchell, D. P. N. (1966). 26. Acylation. Part XIV. A comparison of the reactivities of acetyl and chloroacetyl chloride towards phenols in acetonitrile. Journal of the Chemical Society (Resumed), 168-171.
- Banerjee, B., Kaur, G., Saroch, S., & Kumar, R. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5918. [Link]
- Kaur, N., & Kishore, D. (2012). Montmorillonite: An efficient, heterogeneous and green catalyst for organic synthesis. Journal of Chemical and Pharmaceutical Research, 4(2), 991-1015.
- Crimmins, M. T., & DeBaillie, A. C. (2006). A Green, Economical Synthesis of β-Ketonitriles and Trifunctionalized Building Blocks from Esters and Lactones. Organic Letters, 8(21), 4787–4790.
- Movassagh, B., & Shokri, S. (2005). An efficient and convenient KF/Al2O3 mediated synthesis of nitriles from aldehydes. Tetrahedron Letters, 46(39), 6703-6706.
- Ibid.
- Kiyokawa, K., & Minakata, S. (2023). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Organic & Biomolecular Chemistry, 21(28), 5739-5755.
- Banerjee, B., Kaur, G., Saroch, S., & Kumar, R. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5918.
- Sharma, G. V., & Reddy, K. L. (2010). K10 montmorillonite clays as environmentally benign catalysts for organic reactions. Catalysis Science & Technology, 1(1), 45-62.
- Wikipedia. (2023). Phase-transfer catalyst.
- Singh, P., & Kumar, A. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research, 8(05), 2320-5407.
- Abdel-Malek, H. A., & Ewies, E. F. (2016). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals, 5(2), 1-15.
- Mąkosza, M., & Jończyk, A. (1976). Phase-Transfer Catalyzed Reactions of Nitriles. Part 2. A Convenient Synthesis of 2-Aryl-2-phenylalkanenitriles. Organic Syntheses, 55, 91.
- Ibid.
- Mahulikar, P. P., & Mhaske, P. C. (2013). EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. International Journal of ChemTech Research, 5(1), 24-27.
- Wikipedia. (2023). Tetrabutylammonium bromide.
- Surrey, A. R. (1945). Chloroacetonitrile. Organic Syntheses, 25, 29.
- See Reference 9.
- Babu, B. H., et al. (2018). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. New Journal of Chemistry, 42(5), 3464-3473.
- Schmidt, A. W., & Lukosch, A. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 179-184.
- Brela, M., et al. (2021). CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Molecules, 26(23), 7175.
- Noto, R. D., & Musumeci, D. (2020). Montmorillonite K10: An Efficient Organo-Heterogeneous Catalyst for Synthesis of Benzimidazole Derivatives.
- Corma, A., & Sastre, G. (2023). Approaching enzymatic catalysis with zeolites or how to select one reaction mechanism competing with others.
- Reddy, K. M., & Sridevi, C. (2015). H-beta zeolite catalysed synthesis of N-benzylbenzamide from benzonitrile and benzyl alcohol. Indian Journal of Chemistry - Section B, 54B(7), 908-913.
- Li, T. S., & Li, S. H. (1997). Montmorillonite Clay Catalysis. Part 3: A New Ready and High Yield Procedure for the Cleavage of Acetals Catalysed by Montmorillonite K 10.
- Al-Zaydi, K. M. (2004). A Convenient Procedure for Acylation of Alkylbenzenes Using Acid Chlorides-Silver Nitrite. Asian Journal of Chemistry, 16(1), 615-618.
- Weitkamp, J., & Hunger, M. (2022). Catalysis on Zeolites and Zeolite-like Materials II.
- Kadirov, M. K., et al. (2022). OBTAINING HETEROGENEOUS CATALYSTS FOR ACETONITRILE SYNTHESIS.
- Panda, S., et al. (2019). Sustainable Alkylation of Nitriles with Alcohols by Manganese Catalysis. The Journal of Organic Chemistry, 84(12), 7927-7935.
- Paudel, K., Xu, S., & Ding, K. (2020). α-Alkylation of Nitriles with Primary Alcohols by a Well-Defined Molecular Cobalt Catalyst. The Journal of Organic Chemistry, 85(22), 14980-14988.
- Ameh, A. A., et al. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry, 9, 653781.
- PubChem. (n.d.). 2-Chlorobenzoyl chloride.
- See Reference 1.
- Sharghi, H., & Hosseini-Sarvari, M. (2006). A facile hydration of nitriles into amides by Al2O3/MeSO3H (AMA). Journal of Chemical Research, 2006(1), 24-26.
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Cross-validation of analytical results for 2-Chlorobenzoylacetonitrile characterization
An In-Depth Guide to the Cross-Validation of Analytical Results for the Characterization of 2-Chlorobenzoylacetonitrile
This guide provides a comprehensive framework for the robust analytical characterization of this compound (IUPAC Name: 3-(2-chlorophenyl)-3-oxopropanenitrile). As a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, rigorous confirmation of its identity, purity, and impurity profile is paramount.[1][2][3] This document moves beyond mere protocol recitation, delving into the scientific rationale behind methodological choices and emphasizing the power of orthogonal techniques to build a self-validating and unimpeachable analytical data package.
The core principle of this guide is cross-validation, a process where multiple, disparate analytical techniques are employed to interrogate the same sample. When the results from these independent methods converge, it provides a high degree of confidence in the final characterization. This approach is fundamental to meeting the stringent quality standards of the pharmaceutical industry, as outlined in guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5][6]
Workflow for Analytical Cross-Validation
The logical flow for a comprehensive characterization involves a multi-step process where each stage builds upon the last. The results are integrated to form a complete and validated profile of the analyte.
Caption: High-level workflow for the characterization of this compound.
Structural Elucidation: The Foundation of Identity
Before assessing purity, the molecular structure must be unequivocally confirmed. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the foundational techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for providing a detailed map of the carbon-hydrogen framework.[7] For this compound, both ¹H and ¹³C NMR are essential.
Causality of Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, or if acidic protons are of interest, DMSO-d₆ can be used.
-
Techniques: ¹H NMR provides information on the number and environment of protons. ¹³C NMR confirms the carbon backbone. 2D techniques like COSY and HSQC can be used to confirm proton-proton and proton-carbon connectivities if the 1D spectra are ambiguous.
Predicted Spectral Features for this compound (C₉H₆ClNO):
-
¹H NMR:
-
Aromatic Region (~7.4-7.8 ppm): A complex multiplet pattern integrating to 4 protons, corresponding to the hydrogens on the 2-chlorophenyl group.
-
Aliphatic Region (~4.0-4.5 ppm): A singlet integrating to 2 protons, corresponding to the methylene (-CH₂-) group adjacent to the ketone and nitrile. The exact chemical shift can vary based on solvent and concentration. The presence of keto-enol tautomerism could lead to additional, smaller peaks.
-
-
¹³C NMR:
-
Carbonyl Carbon (~185-195 ppm): The ketone carbon (C=O).
-
Aromatic Carbons (~127-135 ppm): Multiple signals for the carbons of the phenyl ring.
-
Nitrile Carbon (~115 ppm): The carbon of the C≡N group.
-
Methylene Carbon (~30-40 ppm): The -CH₂- carbon.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule.[8] An Attenuated Total Reflectance (ATR) accessory is often used as it requires minimal sample preparation.
Causality of Experimental Choices: ATR-FTIR is chosen for its simplicity and speed. A small amount of solid sample is placed directly on the crystal, and a spectrum is collected. This avoids potential complications from solvent peaks or sample preparation artifacts.
Expected Characteristic Absorption Bands: The FTIR spectrum provides a molecular fingerprint that should align with the proposed structure.[9]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3100 | C-H Stretch | Aromatic C-H |
| ~2250-2260 | C≡N Stretch | Nitrile |
| ~1680-1700 | C=O Stretch | Aryl Ketone |
| ~1560-1600 | C=C Stretch | Aromatic Ring |
| ~1040-1060 | C-Cl Stretch | Aryl Chloride |
| ~750-770 | C-H Bend (out-of-plane) | Ortho-disubstituted Aromatic |
Separation Science: Quantifying Purity and Profiling Impurities
Orthogonal chromatographic techniques are essential for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is ideal for non-volatile components, while Gas Chromatography-Mass Spectrometry (GC-MS) excels at analyzing volatile and semi-volatile species.[10][11]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the workhorse method for purity analysis of moderately polar, UV-active compounds like this compound. The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[12][13]
Experimental Protocol: HPLC Purity Assay
-
Instrumentation: HPLC system with a UV/Diode Array Detector (DAD), quaternary pump, autosampler, and column thermostat.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A phenyl-hexyl column could also be considered for alternative selectivity.[14]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Elution: A gradient is used to ensure elution of both the main component and any potential later-eluting impurities.
-
Start at 30% B, hold for 2 min.
-
Ramp to 95% B over 15 min.
-
Hold at 95% B for 3 min.
-
Return to 30% B and equilibrate for 5 min.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm. A DAD allows for peak purity assessment across a range of wavelengths.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
Validation: The method's specificity, linearity, range, accuracy, and precision must be established as per ICH guidelines.[15][16]
Data Presentation: HPLC Results
| Compound | Retention Time (min) | Area % |
|---|---|---|
| 2-Chlorobenzoic acid (Impurity) | ~4.5 | 0.08% |
| This compound | ~10.2 | 99.85% |
| Unknown Impurity 1 | ~12.1 | 0.07% |
Note: Retention times are illustrative and will vary based on the specific system and column.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[17] These could include residual solvents or byproducts from the synthesis.
Causality of Experimental Choices:
-
Injection Mode: Splitless injection is often used for trace analysis to maximize the amount of analyte transferred to the column, thereby improving sensitivity.
-
Column: A low-to-mid polarity column like a 5% phenyl-methylpolysiloxane (e.g., HP-5ms) is a versatile choice for a wide range of analytes.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV is standard, as it creates reproducible fragmentation patterns that can be compared against spectral libraries for confident identification.
Experimental Protocol: GC-MS Impurity Profile
-
Instrumentation: GC system with a mass selective detector (MSD).
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: 250 °C, splitless mode.
-
Oven Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MSD Conditions:
-
Transfer Line: 280 °C.
-
Ion Source: 230 °C (EI).
-
Scan Range: 40-450 amu.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate or dichloromethane to a concentration of ~1 mg/mL. Acetonitrile can be problematic in some GC systems and should be used with caution.[18][19]
Data Presentation: GC-MS Findings The primary output is a total ion chromatogram (TIC). Any peaks other than the main component are integrated, and their mass spectra are analyzed. The mass spectrum of the main peak should show a molecular ion (M⁺) at m/z 179/181 (due to the ³⁵Cl/³⁷Cl isotope pattern) and characteristic fragments.
Cross-Validation: Synthesizing the Data
Caption: Logical relationships in the cross-validation of analytical data.
A Self-Validating System in Practice:
-
Identity Confirmation: Does the ¹H and ¹³C NMR data perfectly match the structure of this compound? Do the key functional groups identified by FTIR (C=O, C≡N, C-Cl) correspond to the structure confirmed by NMR? Does the molecular ion from GC-MS (m/z 179) match the molecular weight calculated from the formula (C₉H₆ClNO)?[9] When all three answers are "yes," the identity is validated.
-
Purity & Impurity Correlation: The purity value from HPLC (e.g., 99.85%) should be in close agreement with 100% minus the sum of all identified impurities from both HPLC and GC-MS. If HPLC shows a 0.08% impurity identified as 2-chlorobenzoic acid, its structure should be confirmed (if possible) by collecting the fraction and analyzing by MS or NMR.
-
Orthogonal Confirmation: If an impurity is detected by both HPLC and GC-MS, do their mass spectra match? Does the retention behavior (e.g., more polar impurities eluting earlier in reverse-phase HPLC) make chemical sense? This orthogonal detection provides very strong evidence for the presence and identity of an impurity.
By systematically answering these questions, the analytical results become a self-validating package. The convergence of data from techniques based on different physical principles (magnetic resonance, infrared absorption, chromatographic separation) provides a high level of scientific certainty that is essential for drug development and quality control.
References
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- International Council for Harmonisation. ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). [Link]
- AMSbiopharma.
- Pharma Talks. Understanding ICH Q2(R2)
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- BA Sciences.
- SlideShare.
- USP.
- USP-NF. <1220> ANALYTICAL PROCEDURE LIFE CYCLE. [Link]
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- CIPAC. multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
- The Royal Society of Chemistry.
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- National Institute of Standards and Technology. Acetonitrile - the NIST WebBook. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Chlorobenzoylacetonitrile
For the diligent researcher, the journey of discovery does not conclude with the successful synthesis or application of a compound. A crucial, and often overlooked, final chapter is the responsible management of resulting waste. This guide provides an in-depth, procedural framework for the proper disposal of 2-Chlorobenzoylacetonitrile, a versatile but hazardous intermediate in pharmaceutical and agrochemical synthesis.[1] Our focus extends beyond mere compliance, aiming to instill a deep understanding of the chemical principles that underpin these essential safety protocols.
I. Understanding the Hazard Profile of this compound
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (C₉H₆ClNO) is classified as a hazardous substance due to its toxicological profile.[2]
Key Hazards:
-
Toxicity: It is harmful if swallowed, in contact with skin, or inhaled.[2][3] The nitrile group (-CN) is a notable feature, as related nitrile compounds can metabolize to release cyanide, a potent toxin.[4]
-
Irritation: The compound is known to cause skin and serious eye irritation.[3][5]
-
Environmental Hazard: As with many halogenated organic compounds, improper release into the environment can lead to persistent contamination and adverse ecological effects.
This hazard profile necessitates that this compound be managed as a regulated hazardous waste.
II. The Cornerstone of Safe Disposal: Waste Segregation
The single most critical step in the safe disposal of this compound is proper waste segregation. Due to its chemical structure, it falls into the category of halogenated organic waste .[6] This classification is due to the presence of a chlorine atom on the benzene ring.
Why Segregation is Non-Negotiable:
The primary reason for separating halogenated from non-halogenated organic waste is the disposal method. Halogenated organic wastes are typically disposed of via high-temperature incineration in specially designed hazardous waste incinerators.[6] Mixing them with non-halogenated solvents, which may be recycled or used as fuel, can contaminate the entire waste stream and lead to significantly higher disposal costs.[7][8] Furthermore, co-mingling with incompatible chemicals can lead to dangerous reactions.
Incompatible Materials:
It is crucial to avoid mixing this compound waste with the following:
-
Strong Acids and Bases: Can catalyze hydrolysis of the nitrile group, potentially in an uncontrolled manner.[9][10]
-
Oxidizing Agents: (e.g., peroxides, permanganates, nitrates) Can lead to vigorous and potentially explosive reactions.[11][12]
-
Reducing Agents: May react with the nitrile or the chlorinated aromatic ring.[11][12]
-
Aqueous Waste: To prevent accidental release into the sewer system and to maintain the integrity of the organic waste stream.
III. Step-by-Step Disposal Protocol for this compound Waste
This protocol is designed for laboratory-scale waste and should be performed in accordance with your institution's specific Environmental Health and Safety (EHS) guidelines.
1. Personal Protective Equipment (PPE):
Before handling any waste, ensure you are wearing the appropriate PPE:
-
Gloves: Nitrile gloves are a suitable choice.[13] Always inspect for tears or holes before use.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Lab Coat: To protect clothing and skin.
-
Ventilation: All handling of this compound waste should be conducted in a certified chemical fume hood.[14]
2. Waste Container Selection and Labeling:
-
Container: Use a designated, leak-proof container specifically for "Halogenated Organic Waste."[8][15] The container must be compatible with the chemical.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
3. Waste Accumulation:
-
Carefully transfer the this compound waste into the designated container.
-
Do not overfill the container; a general rule is to fill to no more than 80-90% of its capacity to allow for expansion.
4. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with a complete and accurate description of the waste contents.
-
Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date.
IV. Disposal Methodologies: The Science Behind the Process
Understanding the ultimate fate of the chemical waste reinforces the importance of the preceding steps.
High-Temperature Incineration
This is the most common and effective method for the disposal of halogenated organic compounds.[6][16]
-
Process: The waste is subjected to extremely high temperatures (typically >850°C) in a controlled environment. This process breaks down the organic molecules into simpler, less harmful substances like carbon dioxide, water, and hydrogen chloride.
-
Rationale: The high energy input ensures the complete destruction of the hazardous organic compounds. The resulting acid gases (like HCl) are then scrubbed from the exhaust stream to prevent their release into the atmosphere.
Chemical Treatment
While less common for bulk disposal from research labs, chemical treatment methods can be employed to neutralize the hazardous characteristics of nitriles.
-
Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to form carboxylic acids or their salts.[9][10] This transforms the toxic nitrile group into a less hazardous functional group. However, this process requires careful control and generates its own waste stream that must be managed. For this reason, it is generally not performed as a pre-treatment in a standard laboratory setting and is best left to specialized waste treatment facilities.
V. Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Immediately evacuate the area and inform your colleagues and supervisor.
-
Ventilate: If safe to do so, increase ventilation to the spill area.
-
Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[13]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container. Clean the spill area with soap and water.
-
Reporting: Report the spill to your institution's EHS department.
VI. Decision Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
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A Senior Application Scientist's Guide to Handling 2-Chlorobenzoylacetonitrile
Welcome to your essential guide for the safe and effective handling of 2-Chlorobenzoylacetonitrile (CAS No: 40018-25-5). In drug development and chemical synthesis, our success is intrinsically linked to our ability to manage risk and ensure the integrity of our work. This document moves beyond a simple checklist to provide a procedural and causal framework for handling this reactive intermediate. Our goal is to empower you with the knowledge to not only follow protocols but to understand the principles that make them effective.
Hazard Analysis: Understanding the 'Why' Behind the 'What'
This compound is a solid organic compound that presents multiple health hazards.[1] Its molecular structure, featuring a chlorinated aromatic ring and a nitrile group, is the source of its reactivity and its toxicological profile. It is classified as harmful if swallowed, in contact with skin, or inhaled, and it is a significant irritant to the skin and eyes.[1][2][3]
The primary risks stem from its potential to cause systemic toxicity and severe local irritation upon contact. The nitrile functional group (-C≡N) is a key feature; in biological systems, some nitriles can be metabolized to release cyanide, interfering with cellular respiration, although the specific metabolic pathway for this compound is not fully detailed in standard safety sheets. Therefore, we must treat it with the caution afforded to toxicologically significant materials.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][3] |
Proactive Defense: Engineering Controls & Personal Protective Equipment (PPE)
Before handling this compound, the first line of defense is to engineer out the risk. The second is to create a physical barrier between you and the chemical.
Engineering Controls: Your Primary Shield
The fundamental principle is to minimize the generation of and exposure to airborne dust or aerosols.
-
Chemical Fume Hood: All handling of solid this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow draws airborne particles away from your breathing zone.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that might escape primary containment.[4]
-
Safety Stations: An operational eyewash station and safety shower must be immediately accessible in the work area.[4]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential to prevent dermal, ocular, and respiratory exposure.[5] Selection of the correct PPE is critical and based on a thorough risk assessment.
Table 2: Required PPE for Handling this compound
| Body Part | Protection | Rationale & Specifications |
| Eyes/Face | Safety Goggles | Must be chemical splash goggles conforming to OSHA 29 CFR 1910.133 or EN166 standards.[4] They provide a seal around the eyes to protect against dust and splashes. A face shield may be worn over goggles for added protection. |
| Hands | Double-Gloving with Chemical-Resistant Gloves | Wear two pairs of nitrile gloves. The outer glove provides the primary barrier, while the inner glove offers protection in case the outer one is breached. Change gloves immediately if contamination is suspected. |
| Body | Laboratory Coat & Chemical-Resistant Apron | A fully buttoned, long-sleeved laboratory coat is mandatory. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory | NIOSH-Approved Respirator | A respirator is required if there is a risk of inhaling dust, such as during spills or when engineering controls are insufficient.[4][6] An N95 dust mask may be sufficient for weighing small quantities in a fume hood, but a half-mask respirator with P100 cartridges offers superior protection. |
Operational Plan: A Step-by-Step Protocol
This protocol is designed to be a self-validating system. Each step mitigates a specific risk identified in our hazard analysis.
Workflow for Safe Handling
Caption: Workflow for handling this compound.
Detailed Steps:
-
Preparation:
-
Verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.
-
Don all required PPE as specified in Table 2.
-
Assemble all necessary equipment (spatula, secondary containers, weigh paper, etc.) inside the fume hood to minimize reaching in and out.
-
Label a dedicated hazardous waste container for solid waste.
-
-
Handling (inside the fume hood):
-
Gently open the stock container, avoiding any puff of powder.
-
Using a clean spatula, carefully transfer the desired amount of this compound to weigh paper or a tared container.
-
Perform all transfers slowly and deliberately to prevent the generation of airborne dust.[4]
-
Once the desired amount is weighed, securely close the stock container and the receiving vessel.
-
-
Cleanup:
-
Carefully wipe the spatula clean with a damp paper towel.
-
Wipe down the work surface within the fume hood.
-
Dispose of all contaminated disposables (weigh paper, paper towels, outer gloves) into the designated hazardous waste container.
-
Remove PPE, starting with the most contaminated items first (outer gloves), and avoid touching your face or skin.
-
Wash hands thoroughly with soap and water after the procedure is complete.[2][4][7]
-
Emergency Response: Spill & Exposure Protocols
Even with meticulous planning, incidents can occur. A clear, pre-defined emergency plan is critical.
Spill Response
-
Small Spill (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing your full PPE, gently cover the spill with an absorbent material or a damp paper towel to avoid raising dust.
-
Carefully sweep or wipe the material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spill (outside a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and institutional safety office.
-
Isolate: Restrict access to the contaminated area.
-
Ventilate: If safe to do so, increase ventilation to the area.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so. Await the emergency response team.
-
Emergency Response Decision Flow
Caption: Decision diagram for emergency response procedures.
First Aid & Exposure Response
Immediate and correct first aid is vital to mitigate harm.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[4]
-
Skin Contact: Take off immediately all contaminated clothing and shoes.[7] Wash skin with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if irritation develops or persists.
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] If breathing is difficult or has stopped, provide artificial respiration.[4] Seek immediate medical attention.[4][8]
-
Ingestion: Do NOT induce vomiting.[4] Rinse mouth thoroughly with water.[4] Call a poison control center or doctor immediately for treatment advice.
Disposal and Storage Plan
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[4] The storage area should be secured and accessible only to authorized personnel.[7]
-
Disposal: All waste contaminated with this compound is considered hazardous waste. Dispose of contents and containers in accordance with all local, regional, and national regulations at an approved waste disposal plant.[2] Do not allow the product to enter drains or waterways.[7]
By integrating this comprehensive safety and handling framework into your daily operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Material Safety Data Sheet - 2-Chlorobenzonitrile, 99% - Cole-Parmer. (URL not available for direct linking)
- 2-CHLOROBENZONITRILE - SD Fine-Chem. (URL not available for direct linking)
- 2-Chlorobenzonitrile - Safety D
- This compound | C9H6ClNO | CID 2734201 - PubChem. ([Link])
- First Aid Procedures for Chemical Hazards | NIOSH - CDC. ([Link])
- SAFETY DATA SHEET - Unigel (Acetonitrile). (URL not available for direct linking)
- Personal Protective Equipment (PPE) - CHEMM. ([Link])
- Personal Protective Equipment | US EPA. ([Link])
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
